molecular formula C27H33N3O6S B1671591 Gliquidone CAS No. 33342-05-1

Gliquidone

货号: B1671591
CAS 编号: 33342-05-1
分子量: 527.6 g/mol
InChI 键: LLJFMFZYVVLQKT-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Gliquidone is a second-generation sulfonylurea utilized in research for studying type 2 diabetes mellitus. Its primary mechanism of action involves the specific blockade of ATP-sensitive potassium (KATP) channels on pancreatic beta-cells. This binding event reduces potassium efflux, leading to membrane depolarization. The subsequent opening of voltage-dependent calcium channels and influx of calcium ions then triggers the secretion of insulin . A key research advantage of this compound is its distinctive pharmacokinetic profile. It is rapidly absorbed and has a relatively short plasma half-life of approximately 1.5 hours, which is valuable for designing studies on postprandial glucose control . Furthermore, this compound undergoes extensive hepatic metabolism, and its metabolites are primarily excreted via the biliary route into the feces (95%), with only a minor fraction (5%) eliminated renally . This unique excretion pathway makes this compound a compound of significant interest for metabolic studies in subjects with renal impairment, as it demonstrates a lower potential for accumulation . Research also indicates that this compound may have extrapancreatic effects, such as increasing the number of insulin receptors in peripheral tissues, thereby potentially improving insulin sensitivity . In comparative preclinical studies, this compound has been associated with a lower risk of hypoglycemia and less weight gain compared to other insulin secretagogues like glibenclamide, enhancing its research utility in long-term metabolic investigations . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

属性

IUPAC Name

1-cyclohexyl-3-[4-[2-(7-methoxy-4,4-dimethyl-1,3-dioxoisoquinolin-2-yl)ethyl]phenyl]sulfonylurea
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InChI

InChI=1S/C27H33N3O6S/c1-27(2)23-14-11-20(36-3)17-22(23)24(31)30(25(27)32)16-15-18-9-12-21(13-10-18)37(34,35)29-26(33)28-19-7-5-4-6-8-19/h9-14,17,19H,4-8,15-16H2,1-3H3,(H2,28,29,33)
Source PubChem
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InChI Key

LLJFMFZYVVLQKT-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CC1(C2=C(C=C(C=C2)OC)C(=O)N(C1=O)CCC3=CC=C(C=C3)S(=O)(=O)NC(=O)NC4CCCCC4)C
Source PubChem
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Molecular Formula

C27H33N3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

62783-47-5 (mono-hydrochloride salt)
Record name Gliquidone [INN:BAN]
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DSSTOX Substance ID

DTXSID4023096
Record name Gliquidone
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Molecular Weight

527.6 g/mol
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Physical Description

Solid
Record name Gliquidone
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Solubility

69.5 [ug/mL] (The mean of the results at pH 7.4), 2.20e-03 g/L
Record name SID50085433
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Description Aqueous solubility in buffer at pH 7.4
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CAS No.

33342-05-1
Record name Gliquidone
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Record name GLIQUIDONE
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Melting Point

180-182, 181 °C
Record name Gliquidone
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Gliquidone's Mechanism of Action on Pancreatic Beta-Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gliquidone, a second-generation sulfonylurea, plays a crucial role in the management of type 2 diabetes mellitus by stimulating insulin secretion from pancreatic beta-cells. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's therapeutic effects. The primary focus is on its interaction with the ATP-sensitive potassium (K-ATP) channels, the subsequent signaling cascade leading to insulin exocytosis, and its selectivity for the pancreatic beta-cell. This document also delves into the extrapancreatic effects of this compound, details key experimental protocols for its study, and presents quantitative data on its activity.

Core Mechanism of Action: K-ATP Channel Modulation

This compound's principal mechanism of action revolves around its ability to modulate the activity of ATP-sensitive potassium (K-ATP) channels in the plasma membrane of pancreatic beta-cells.[1][2] These channels are crucial regulators of beta-cell membrane potential and, consequently, insulin secretion.

The K-ATP channel is a hetero-octameric complex composed of four inwardly rectifying potassium channel (Kir6.2) subunits forming the pore and four regulatory sulfonylurea receptor (SUR1) subunits.[3] Under basal glucose conditions, these channels are open, allowing potassium ions (K+) to efflux, which maintains a hyperpolarized state of the cell membrane. This hyperpolarization keeps voltage-gated calcium channels (VGCCs) closed, thereby preventing insulin secretion.[4][5]

This compound, like other sulfonylureas, exerts its effect by binding to the SUR1 subunit of the K-ATP channel.[1][3] This binding event induces a conformational change in the channel complex, leading to its closure.[1][2] The inhibition of K+ efflux results in the depolarization of the beta-cell membrane.[1][2]

This depolarization triggers the opening of voltage-gated calcium channels, leading to an influx of calcium ions (Ca2+) into the cell.[1][2] The subsequent rise in intracellular calcium concentration is the primary trigger for the exocytosis of insulin-containing granules, resulting in the release of insulin into the bloodstream.[1][2]

Signaling Pathway of this compound-Induced Insulin Secretion

The sequence of events from this compound binding to insulin release can be visualized as a signaling cascade.

Gliquidone_Signaling_Pathway This compound This compound SUR1 SUR1 Subunit of K-ATP Channel This compound->SUR1 Binds to KATP_Channel K-ATP Channel Closure SUR1->KATP_Channel Induces Depolarization Membrane Depolarization KATP_Channel->Depolarization Leads to VGCC Voltage-Gated Ca²⁺ Channel Opening Depolarization->VGCC Activates Ca_Influx Ca²⁺ Influx VGCC->Ca_Influx Mediates Insulin_Exocytosis Insulin Granule Exocytosis Ca_Influx->Insulin_Exocytosis Triggers Insulin_Secretion Insulin Secretion Insulin_Exocytosis->Insulin_Secretion Results in

Caption: this compound's primary signaling pathway in pancreatic beta-cells.

Quantitative Data on this compound's Activity

The efficacy and selectivity of this compound can be quantified through various parameters, including its half-maximal inhibitory concentration (IC50) on different SUR subunits and its effect on K-ATP channels.

ParameterValueCell Type/TargetReference
IC50 0.45 µMK-ATP channels in HIT-T15 cells (pancreatic beta-cell line, expressing SUR1)[6]
IC50 119.1 µMK-ATP channels in rat cardiomyocytes (expressing SUR2A)[6]
IC50 149.7 µMK-ATP channels in rat vascular smooth muscle cells (expressing SUR2B)[6]
IC50 27.2 nMATP-sensitive K+ channel[7]

These data highlight the selectivity of this compound for the pancreatic beta-cell SUR1 subunit over the SUR2A and SUR2B subunits found in cardiac and vascular smooth muscle tissues, respectively. This selectivity is a key factor in its favorable cardiovascular safety profile compared to some other sulfonylureas.[6]

K-ATP Channel-Independent Mechanisms

While the primary mechanism of this compound is the inhibition of K-ATP channels, some evidence suggests that sulfonylureas may also potentiate insulin exocytosis through mechanisms distal to channel closure. These K-ATP channel-independent actions may involve the direct modulation of the exocytotic machinery. For instance, some studies propose that sulfonylureas can stimulate exocytosis via a Protein Kinase C (PKC)-dependent pathway or by affecting ion conductances within the insulin granule membrane.[1][8] Another proposed mechanism involves the binding of sulfonylureas to a 65-kDa protein on the granule membrane, activating granular ClC-3 chloride channels, which promotes the acidification necessary for insulin granule release competence.[9]

Extrapancreatic Effects of this compound

Beyond its direct effects on pancreatic beta-cells, this compound also exhibits extrapancreatic actions that contribute to its overall hypoglycemic effect. These actions primarily involve improving insulin sensitivity in peripheral tissues.[6] Studies have shown that this compound can increase the number of insulin receptors in these tissues, thereby enhancing glucose uptake and utilization.[6]

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanism of action of this compound on pancreatic beta-cells.

Isolation of Pancreatic Islets

A common method for isolating pancreatic islets for in vitro studies involves collagenase digestion of the pancreas followed by purification.

Islet_Isolation_Workflow Start Pancreas Procurement Collagenase_Infusion Cannulation of Bile Duct & Collagenase Infusion Start->Collagenase_Infusion Digestion Pancreas Digestion (e.g., 37°C water bath) Collagenase_Infusion->Digestion Disruption Mechanical Disruption (e.g., gentle shaking) Digestion->Disruption Filtration Filtration to Remove Exocrine Tissue Disruption->Filtration Purification Islet Purification (e.g., density gradient centrifugation) Filtration->Purification Hand_Picking Hand-picking of Islets under a Microscope Purification->Hand_Picking Culture Islet Culture and Recovery Hand_Picking->Culture

Caption: A typical workflow for the isolation of pancreatic islets.

Protocol:

  • Anesthesia and Pancreas Exposure: Anesthetize the animal (e.g., mouse or rat) according to approved institutional protocols. Make a midline abdominal incision to expose the peritoneal cavity and locate the common bile duct.

  • Cannulation and Perfusion: Clamp the common bile duct near the duodenum. Cannulate the bile duct and slowly perfuse the pancreas with a cold collagenase solution (e.g., Collagenase P in Hank's Balanced Salt Solution).

  • Pancreas Digestion: Excise the distended pancreas and transfer it to a conical tube. Incubate in a 37°C water bath for a specified time to allow for enzymatic digestion of the exocrine tissue.

  • Mechanical Disruption: Gently shake the tube to mechanically disrupt the digested tissue and release the islets.

  • Filtration and Washing: Pass the digest through a mesh filter to remove undigested tissue. Wash the islets with a cold buffer solution.

  • Purification: Purify the islets from the remaining exocrine tissue using a density gradient (e.g., Ficoll or Histopaque). Centrifuge the cell suspension to separate the islets.

  • Islet Collection and Culture: Collect the purified islets from the interface of the density gradient. Hand-pick the islets under a stereomicroscope to ensure purity. Culture the isolated islets in a suitable medium (e.g., RPMI-1640) supplemented with serum and glucose.[5]

Static Insulin Secretion Assay

This assay measures the amount of insulin secreted from isolated islets in response to various stimuli, including this compound.

Protocol:

  • Islet Pre-incubation: After isolation and recovery, hand-pick islets of similar size. Place a specific number of islets (e.g., 10-20) into each well of a multi-well plate. Pre-incubate the islets in a low-glucose buffer (e.g., Krebs-Ringer Bicarbonate buffer with 2.8 mM glucose) for a defined period (e.g., 60 minutes) at 37°C to establish a basal secretion rate.

  • Stimulation: Remove the pre-incubation buffer and add fresh buffer containing the desired concentrations of glucose and/or this compound. Incubate for a specified time (e.g., 60 minutes) at 37°C.

  • Sample Collection: After the incubation period, carefully collect the supernatant from each well.

  • Insulin Measurement: Measure the insulin concentration in the collected supernatant using a suitable method, such as an enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA).

  • Data Normalization: The amount of secreted insulin is often normalized to the total insulin content of the islets or the number of islets per well.[8][9]

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of K-ATP channel activity in individual beta-cells and the effect of this compound on channel conductance.

Protocol:

  • Cell Preparation: Use isolated islets or a beta-cell line (e.g., INS-1 or MIN6). If using islets, disperse them into single cells using enzymatic digestion (e.g., trypsin) and plate them on coverslips.

  • Recording Setup: Place the coverslip with the cells in a recording chamber on the stage of an inverted microscope. Perfuse the chamber with an extracellular solution.

  • Pipette Preparation: Fabricate micropipettes from borosilicate glass capillaries and fill them with an intracellular solution.

  • Giga-seal Formation: Approach a single beta-cell with the micropipette and apply gentle suction to form a high-resistance seal (giga-seal) between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusional access to the cell's interior (whole-cell configuration).

  • Data Acquisition: Clamp the membrane potential at a holding potential (e.g., -70 mV) and record the whole-cell currents. Apply voltage steps to elicit channel activity.

  • Drug Application: Perfuse the recording chamber with a solution containing this compound to observe its effect on the K-ATP channel currents.[6]

Intracellular Calcium Imaging

This method is used to visualize and quantify the changes in intracellular calcium concentration in response to this compound.

Protocol:

  • Cell Loading: Load isolated islets or dispersed beta-cells with a calcium-sensitive fluorescent indicator dye (e.g., Fura-2 AM or Fluo-4 AM) by incubating them in a buffer containing the dye.

  • Imaging Setup: Place the loaded cells in a perfusion chamber on the stage of a fluorescence microscope equipped with a camera.

  • Baseline Measurement: Perfuse the cells with a low-glucose buffer and record the baseline fluorescence intensity.

  • Stimulation and Recording: Perfuse the cells with a buffer containing this compound and/or high glucose. Continuously record the changes in fluorescence intensity over time.

  • Data Analysis: The change in fluorescence intensity is proportional to the change in intracellular calcium concentration. Analyze the data to determine the kinetics and magnitude of the calcium response.[4]

Conclusion

This compound is a potent insulin secretagogue that primarily acts by inhibiting ATP-sensitive potassium channels in pancreatic beta-cells. Its high selectivity for the beta-cell SUR1 subunit contributes to its favorable safety profile. The resulting membrane depolarization and subsequent calcium influx are the key events that trigger insulin exocytosis. While the K-ATP channel-dependent pathway is the core mechanism, potential K-ATP channel-independent and extrapancreatic effects also contribute to its glucose-lowering efficacy. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and the development of novel therapeutics for type 2 diabetes.

References

Gliquidone and ATP-Sensitive Potassium Channel Interaction: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gliquidone, a second-generation sulfonylurea, is a potent oral hypoglycemic agent used in the management of type 2 diabetes mellitus.[1] Its primary mechanism of action involves the modulation of ATP-sensitive potassium (K-ATP) channels in pancreatic β-cells.[2][3] This guide provides an in-depth technical overview of the interaction between this compound and K-ATP channels, focusing on the molecular mechanisms, binding characteristics, and the experimental methodologies used to elucidate these interactions.

Core Concepts: The K-ATP Channel and this compound's Mechanism of Action

The K-ATP channel is a hetero-octameric protein complex composed of four pore-forming inwardly rectifying potassium channel (Kir6.2) subunits and four regulatory sulfonylurea receptor 1 (SUR1) subunits.[4][5] In pancreatic β-cells, these channels are crucial for coupling glucose metabolism to insulin secretion.[6]

The interaction of this compound with the K-ATP channel initiates a cascade of events leading to insulin release:

  • Binding to SUR1: this compound binds with high affinity to the SUR1 subunit of the K-ATP channel.[1][7]

  • Channel Closure: This binding event induces a conformational change in the channel complex, leading to the closure of the potassium pore.[3]

  • Membrane Depolarization: The closure of K-ATP channels reduces the efflux of potassium ions, causing the β-cell membrane to depolarize.[3][8]

  • Calcium Influx: Membrane depolarization activates voltage-dependent calcium channels, resulting in an influx of extracellular calcium.[2][8]

  • Insulin Exocytosis: The subsequent rise in intracellular calcium concentration triggers the fusion of insulin-containing granules with the cell membrane and the secretion of insulin.[3][8]

Quantitative Data Summary

The following tables summarize key quantitative data regarding the interaction of this compound and other sulfonylureas with K-ATP channels.

Table 1: Inhibitory Concentration (IC50) of Sulfonylureas on K-ATP Channels

CompoundCell Type/SubunitIC50 (µM)Reference
This compound HIT-T15 cells (SUR1)0.45[7]
Rat Cardiomyocytes (SUR2A)119.1[7]
Rat VSMCs (SUR2B)149.7[7]
GlibenclamideHIT-T15 cells (SUR1)0.03[7]
Rat Cardiomyocytes (SUR2A)0.01[7]
Rat VSMCs (SUR2B)0.09[7]
GliclazideHIT-T15 cells (SUR1)1.21[7]

VSMCs: Vascular Smooth Muscle Cells

Table 2: Binding Affinities (Ki) of Sulfonylureas

CompoundPreparationKi (nM)Reference
Glyburide (Glibenclamide)Brain Membranes0.07[9]
Heart Membranes0.05[9]
Smooth Muscle Membranes0.06[9]

Signaling Pathways and Logical Relationships

The interaction of this compound with the K-ATP channel and the subsequent signaling cascade leading to insulin secretion can be visualized as follows:

Gliquidone_Action This compound This compound SUR1 SUR1 Subunit of K-ATP Channel This compound->SUR1 Binds to K_ATP_Channel K-ATP Channel Closure SUR1->K_ATP_Channel Induces Membrane_Depolarization Membrane Depolarization K_ATP_Channel->Membrane_Depolarization Leads to Ca_Channels Voltage-Gated Ca2+ Channels Activation Membrane_Depolarization->Ca_Channels Ca_Influx Ca2+ Influx Ca_Channels->Ca_Influx Insulin_Secretion Insulin Secretion Ca_Influx->Insulin_Secretion Triggers

This compound's mechanism of action on pancreatic β-cells.

Experimental Protocols

Detailed methodologies are crucial for the accurate study of the this compound-K-ATP channel interaction.

Whole-Cell Patch-Clamp Electrophysiology

This technique is the gold standard for studying ion channel activity in intact cells.[10][11][12]

Objective: To measure the effect of this compound on K-ATP channel currents in pancreatic β-cells.

Methodology:

  • Cell Preparation: Isolate pancreatic β-cells (e.g., from mouse islets) or use a suitable cell line (e.g., HIT-T15).[7] Seed the cells on coverslips.

  • Pipette Preparation: Fabricate glass micropipettes with a resistance of 3-5 MΩ when filled with intracellular solution.

  • Solutions:

    • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

    • Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 0.1 Na2-ATP (pH 7.2 with KOH).

  • Recording:

    • Form a high-resistance (>1 GΩ) seal between the micropipette and the cell membrane.

    • Rupture the membrane patch to achieve the whole-cell configuration.[12]

    • Clamp the membrane potential at a holding potential of -70 mV.[13]

    • Apply voltage steps to elicit K-ATP currents.

    • Perfuse the cell with the external solution containing varying concentrations of this compound.

    • Record the resulting changes in current amplitude to determine the inhibitory effect.

Patch_Clamp_Workflow Start Cell Preparation Seal Giga-seal Formation Start->Seal Whole_Cell Whole-Cell Configuration Seal->Whole_Cell Baseline Baseline Current Recording Whole_Cell->Baseline Drug_Application This compound Application Baseline->Drug_Application Recording Record Inhibited Current Drug_Application->Recording Analysis Data Analysis (IC50) Recording->Analysis

Workflow for whole-cell patch-clamp experiments.
Radioligand Binding Assay

This assay is used to determine the binding affinity of a ligand to its receptor.[14]

Objective: To determine the binding affinity (Ki) of this compound for the SUR1 subunit.

Methodology:

  • Membrane Preparation: Homogenize tissues or cells expressing SUR1 (e.g., pancreatic islets, brain tissue, or transfected cell lines) in a suitable buffer and prepare a crude membrane fraction by centrifugation.

  • Assay Components:

    • Membrane preparation.

    • Radiolabeled sulfonylurea (e.g., [3H]glibenclamide).[9]

    • Unlabeled this compound at various concentrations.

    • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Incubation: Incubate the membrane preparation with the radioligand and varying concentrations of unlabeled this compound until equilibrium is reached.

  • Separation: Separate the bound radioligand from the free radioligand by rapid filtration through glass fiber filters.[14]

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of the unlabeled ligand. Calculate the IC50 value, which can then be converted to the Ki value using the Cheng-Prusoff equation.

Binding_Assay_Workflow Start Membrane Preparation Incubation Incubate with Radioligand & this compound Start->Incubation Filtration Separate Bound/Free Ligand Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Data Analysis (Ki) Counting->Analysis

Workflow for radioligand binding assays.

Conclusion

The interaction between this compound and the ATP-sensitive potassium channel is a well-characterized mechanism that forms the basis of its therapeutic effect in type 2 diabetes. The high-affinity and selective binding of this compound to the SUR1 subunit of the K-ATP channel in pancreatic β-cells leads to channel closure, membrane depolarization, and ultimately, glucose-independent insulin secretion. The experimental protocols outlined in this guide, particularly patch-clamp electrophysiology and radioligand binding assays, are fundamental tools for the continued investigation of this and other sulfonylurea-channel interactions, paving the way for the development of more specific and effective antidiabetic therapies.

References

In Vitro Pharmacological Profile of Gliquidone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro pharmacological properties of Gliquidone, a second-generation sulfonylurea used in the management of type 2 diabetes. This document details its primary mechanism of action, target selectivity, and explores its effects on various cellular signaling pathways beyond glucose metabolism.

Core Mechanism of Action: K-ATP Channel Inhibition

This compound's principal pharmacological effect is the stimulation of insulin secretion from pancreatic β-cells.[1] This is achieved through its interaction with the ATP-sensitive potassium (K-ATP) channels in the β-cell membrane. These channels are composed of two subunits: the inward-rectifier potassium channel pore (Kir6.2) and the sulfonylurea receptor 1 (SUR1), which is the binding site for sulfonylurea drugs.

The binding of this compound to the SUR1 subunit leads to the closure of the K-ATP channel. This inhibition of potassium efflux results in the depolarization of the β-cell membrane. The subsequent depolarization activates voltage-dependent calcium channels, leading to an influx of extracellular calcium ions. The rise in intracellular calcium concentration is the primary trigger for the exocytosis of insulin-containing granules, thereby increasing insulin release.

Quantitative Data: Target Affinity and Selectivity

This compound exhibits a selective affinity for the pancreatic SUR1 subunit of the K-ATP channel compared to the SUR2A and SUR2B subunits found in cardiomyocytes and vascular smooth muscle cells, respectively. This selectivity is crucial as it minimizes the potential for cardiovascular side effects associated with non-selective sulfonylureas. The half-maximal inhibitory concentration (IC50) values from in vitro patch-clamp studies are summarized below.

TargetCell TypeThis compound IC50 (µM)Comparative IC50 (µM)Reference
K-ATP Channel (SUR1/Kir6.2)Pancreatic β-cells (HIT-T15)0.45Glibenclamide: 0.03, Gliclazide: 1.21[2]
K-ATP Channel (SUR2A/Kir6.2)Cardiomyocytes119.1Glibenclamide: 0.01[2]
K-ATP Channel (SUR2B/Kir6.1)Vascular Smooth Muscle Cells149.7Glibenclamide: 0.09[2]

Signaling Pathways Modulated by this compound

Beyond its primary role in insulin secretion, in vitro studies have revealed that this compound modulates other critical cellular signaling pathways.

NLRP3 Inflammasome Pathway

This compound has been shown to inhibit the activation of the NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome in microglial cells. This inhibition is associated with a reduction in the release of pro-inflammatory cytokines, suggesting a potential anti-inflammatory role for this compound.

NLRP3_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB TLR4->NFkB This compound This compound KATP_Channel K-ATP Channel This compound->KATP_Channel Inhibits NLRP3_Active Active NLRP3 Inflammasome KATP_Channel->NLRP3_Active Inhibits Activation Pro_IL1b Pro-IL-1β NFkB->Pro_IL1b Transcription NLRP3_Inactive Inactive NLRP3 NFkB->NLRP3_Inactive Transcription IL1b IL-1β Pro_IL1b->IL1b Release NLRP3_Inactive->NLRP3_Active ASC ASC NLRP3_Active->ASC Pro_Caspase1 Pro-Caspase-1 ASC->Pro_Caspase1 Caspase1 Caspase-1 Pro_Caspase1->Caspase1 Cleavage Caspase1->Pro_IL1b Cleavage

This compound's Inhibition of the NLRP3 Inflammasome Pathway.
SIRT1/Notch1 Signaling Pathway

In vitro studies on human retinal endothelial cells have demonstrated that this compound can upregulate the expression of Sirtuin 1 (SIRT1), a protein deacetylase involved in cellular stress response and metabolism. This upregulation of SIRT1 is associated with the downregulation of the Notch1 signaling pathway, which plays a role in angiogenesis and inflammation. This suggests a potential protective effect of this compound in conditions like diabetic retinopathy.[3]

SIRT1_Notch1_Pathway This compound This compound SIRT1 SIRT1 This compound->SIRT1 Upregulates Notch1_ICD Notch1 Intracellular Domain (NICD) SIRT1->Notch1_ICD Deacetylates & Inhibits Notch1_Receptor Notch1 Receptor Notch1_Receptor->Notch1_ICD Cleavage CSL CSL Notch1_ICD->CSL Binds to Target_Genes Target Gene Expression (e.g., Hes1, Hey1) CSL->Target_Genes Activates

This compound's Modulation of the SIRT1/Notch1 Signaling Pathway.

Experimental Protocols

Whole-Cell Patch-Clamp for K-ATP Channel Activity

This technique is employed to measure the ion currents flowing through the K-ATP channels in the membrane of single cells.

  • Cell Preparation: Pancreatic β-cells (e.g., HIT-T15 or primary islets) are isolated and cultured.

  • Pipette Solution (Intracellular): Contains a high concentration of potassium and ATP-free solution to maximize channel opening.

  • Bath Solution (Extracellular): A physiological saline solution.

  • Procedure:

    • A glass micropipette with a very fine tip is brought into contact with the cell membrane to form a high-resistance seal (giga-seal).

    • A brief suction is applied to rupture the membrane patch, establishing a whole-cell configuration.

    • The membrane potential is clamped at a specific voltage, and the resulting currents are recorded.

    • This compound at various concentrations is added to the bath solution to determine its inhibitory effect on the K-ATP channel currents.

  • Data Analysis: The recorded currents are analyzed to determine the IC50 value of this compound.

Static Insulin Secretion Assay

This assay quantifies the amount of insulin released from isolated pancreatic islets in response to various stimuli.

  • Islet Isolation and Culture: Pancreatic islets are isolated from rodents and cultured overnight to allow for recovery.

  • Solutions:

    • Krebs-Ringer Bicarbonate (KRB) buffer with low glucose (e.g., 2.8 mM).

    • KRB buffer with high glucose (e.g., 16.7 mM).

    • KRB buffer with high glucose and varying concentrations of this compound.

  • Procedure:

    • Groups of islets are pre-incubated in low glucose KRB buffer.

    • The islets are then incubated in the different test solutions (low glucose, high glucose, high glucose + this compound) for a defined period (e.g., 60 minutes).

    • The supernatant is collected to measure secreted insulin.

    • The islets are lysed to measure the total insulin content.

  • Data Analysis: Insulin concentrations in the supernatant and islet lysates are measured using an ELISA or radioimmunoassay. The amount of secreted insulin is typically expressed as a percentage of the total insulin content.

Intracellular Calcium Measurement

This method utilizes fluorescent dyes to visualize and quantify changes in intracellular calcium concentration.

  • Cell Preparation: Pancreatic β-cells are cultured on glass coverslips.

  • Dye Loading: The cells are incubated with a calcium-sensitive fluorescent dye, such as Fura-2 AM. The AM ester form allows the dye to cross the cell membrane. Once inside the cell, esterases cleave the AM group, trapping the dye in the cytoplasm.

  • Imaging:

    • The coverslip with the loaded cells is placed on a fluorescence microscope.

    • The cells are excited at two different wavelengths (e.g., 340 nm and 380 nm for Fura-2).

    • The emission fluorescence is recorded over time.

    • This compound is added to the perfusion solution, and the subsequent changes in fluorescence are monitored.

  • Data Analysis: The ratio of the fluorescence intensities at the two excitation wavelengths is calculated. This ratio is proportional to the intracellular calcium concentration.

Experimental Workflow for Screening Sulfonylurea Effects on Isolated Pancreatic Islets

The following diagram outlines a typical workflow for evaluating the in vitro effects of a sulfonylurea compound like this compound on pancreatic islet function.

Experimental_Workflow Islet_Isolation Pancreatic Islet Isolation (e.g., from rodents) Islet_Culture Overnight Culture (Recovery) Islet_Isolation->Islet_Culture Experiment_Setup Experimental Setup Islet_Culture->Experiment_Setup Insulin_Secretion Static Insulin Secretion Assay Experiment_Setup->Insulin_Secretion Calcium_Imaging Intracellular Calcium Imaging Experiment_Setup->Calcium_Imaging Patch_Clamp Whole-Cell Patch-Clamp Experiment_Setup->Patch_Clamp Data_Analysis_IS Data Analysis: Insulin Secretion Levels Insulin_Secretion->Data_Analysis_IS Data_Analysis_Ca Data Analysis: Calcium Concentration Changes Calcium_Imaging->Data_Analysis_Ca Data_Analysis_PC Data Analysis: K-ATP Channel Current Inhibition Patch_Clamp->Data_Analysis_PC Conclusion Conclusion on In Vitro Efficacy and Potency Data_Analysis_IS->Conclusion Data_Analysis_Ca->Conclusion Data_Analysis_PC->Conclusion

References

Gliquidone's Effect on Insulin Secretion Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary

Gliquidone is a second-generation oral sulfonylurea antihyperglycemic agent used in the management of type 2 diabetes mellitus.[1][2] Its primary therapeutic effect is the potentiation of glucose-stimulated insulin secretion from pancreatic β-cells. This document provides a detailed technical overview of the molecular mechanisms underpinning this compound's action, with a focus on its interaction with specific ion channels and the subsequent signaling cascades. It also explores the drug's selectivity and its extrapancreatic effects. This guide is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of this compound's pharmacology.

Core Mechanism: Pancreatic β-Cell Insulin Secretion

The principal mechanism of action for this compound, like other sulfonylureas, is the stimulation of insulin release from functioning pancreatic β-cells.[3][4] This process is intricately linked to the electrical activity of the β-cell membrane, which is primarily regulated by the ATP-sensitive potassium (K-ATP) channel.

The K-ATP Channel: Structure and Function

The K-ATP channel is a hetero-octameric protein complex composed of four pore-forming inwardly rectifying potassium channel (Kir6.2) subunits and four regulatory sulfonylurea receptor (SUR) subunits.[5][6] In pancreatic β-cells, the specific isoform is a complex of Kir6.2 and SUR1.[6][7]

Under basal (low glucose) conditions, intracellular ATP levels are low, and the K-ATP channels are open. This allows for the efflux of potassium ions (K+), maintaining a hyperpolarized state of the cell membrane and preventing insulin secretion. When blood glucose levels rise, glucose is transported into the β-cell and metabolized, leading to an increase in the intracellular ATP/ADP ratio. This increase in ATP binds to the Kir6.2 subunit, inducing a conformational change that closes the channel.[8]

This compound's Interaction with the SUR1 Subunit

This compound exerts its effect by binding with high affinity to the SUR1 subunit of the K-ATP channel complex on the pancreatic β-cell surface.[3][7] This binding mimics the effect of high ATP concentrations, causing the closure of the K-ATP channel independently of the ambient glucose or ATP levels.[3][4]

The Depolarization Cascade and Insulin Exocytosis

The closure of the K-ATP channel by this compound inhibits the outward flow of K+ ions.[7] This reduction in potassium conductance leads to the depolarization of the β-cell membrane.[1][2] The change in membrane potential activates voltage-dependent L-type calcium channels, resulting in a rapid influx of extracellular calcium ions (Ca2+).[1][3][4] The subsequent rise in intracellular Ca2+ concentration is the critical trigger for the exocytosis of insulin-containing secretory granules, leading to the release of insulin into the bloodstream.[3][7]

Gliquidone_Insulin_Secretion_Pathway KATP K-ATP Channel SUR1 Kir6.2 Depolarization Membrane Depolarization KATP->Depolarization VDCC Voltage-Gated Ca²⁺ Channel Ca_Influx Ca²⁺ Influx VDCC->Ca_Influx Opens This compound This compound This compound->KATP:f0 Depolarization->VDCC Insulin_Granules Insulin Granules Ca_Influx->Insulin_Granules Insulin_Release Insulin Release (Exocytosis) Insulin_Granules->Insulin_Release

This compound's primary signaling pathway in pancreatic β-cells.

Selectivity for Pancreatic K-ATP Channels

K-ATP channels are also expressed in other tissues, including cardiomyocytes (SUR2A/Kir6.2) and vascular smooth muscle cells (VSMCs) (SUR2B/Kir6.1 or Kir6.2).[5][9] The selectivity of a sulfonylurea for the pancreatic SUR1 subunit over the cardiovascular SUR2 isoforms is a critical aspect of its safety profile. Non-selective binding can lead to adverse cardiovascular effects.

This compound demonstrates a high degree of selectivity for the pancreatic β-cell K-ATP channel.[9] Experimental data shows that its inhibitory concentration (IC50) is significantly lower for β-cells compared to cardiomyocytes and VSMCs, indicating a much higher affinity for the SUR1 subunit.[9][10] This selectivity suggests a lower risk of cardiovascular side effects compared to less selective sulfonylureas like glibenclamide.[9]

Gliquidone_Selectivity cluster_pancreas Pancreatic β-Cell cluster_cardio Cardiovascular System This compound This compound SUR1 SUR1 / Kir6.2 This compound->SUR1 High Affinity (Strong Inhibition) SUR2A SUR2A / Kir6.2 (Cardiomyocyte) This compound->SUR2A Low Affinity (Weak Inhibition) SUR2B SUR2B / Kir6.2 (Smooth Muscle) This compound->SUR2B Low Affinity (Weak Inhibition)

This compound's binding affinity for different SUR subunits.

Extrapancreatic Effects of this compound

While the primary action of this compound is on the pancreas, several studies suggest the existence of beneficial extrapancreatic effects that contribute to its glucose-lowering activity.

  • Hepatic Insulin Sensitization : Studies in SUR1 knockout diabetic rat models have shown that this compound can decrease fasting blood glucose and improve insulin sensitivity without increasing insulin secretion.[11] This effect is attributed to increased hepatic glycogen storage and decreased gluconeogenesis, associated with the activation of the AKT signaling pathway in the liver.[11]

  • Peripheral Tissue Effects : this compound has been reported to increase the number of insulin receptors in peripheral tissues.[12][13] One study on normal rats demonstrated that this compound treatment enhanced insulin binding to liver plasma membranes by 40%.[14] This suggests that this compound may potentiate insulin action directly at the target tissues.[14][15]

Quantitative Analysis of this compound's Potency

The selectivity of this compound is best illustrated by comparing its half-maximal inhibitory concentration (IC50) across different cell types expressing various K-ATP channel isoforms.

Cell TypeK-ATP Channel SubunitsThis compound IC50 (µM)Glibenclamide IC50 (µM)Reference
HIT-T15 (Pancreatic β-cell line)SUR1 / Kir6.20.450.03[9]
Rat CardiomyocytesSUR2A / Kir6.2119.10.01[9]
Rat Vascular Smooth Muscle CellsSUR2B / Kir6.2149.70.09[9]

Table 1: Comparative IC50 values of this compound and Glibenclamide on K-ATP channels in different cell types. Lower values indicate higher potency.

Detailed Experimental Protocols

Protocol: Whole-Cell Patch-Clamp Electrophysiology for K-ATP Channel Activity

This protocol is based on methodologies used to assess the concentration-dependent effects of this compound on K-ATP channels.[9]

Objective : To measure the inhibitory effect of this compound on K-ATP channel currents in isolated cells (e.g., HIT-T15 cells, cardiomyocytes).

Methodology :

  • Cell Preparation : Isolate target cells (e.g., pancreatic islets, cardiomyocytes) using standard enzymatic digestion and culture them for a short period.

  • Electrode Preparation : Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 2-5 MΩ when filled with pipette solution.

  • Solutions :

    • External Solution (mM) : 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES; adjusted to pH 7.4 with NaOH.

    • Pipette (Internal) Solution (mM) : 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES; adjusted to pH 7.2 with KOH. To open K-ATP channels, this solution is ATP-free.

  • Recording :

    • Establish a whole-cell patch-clamp configuration on a selected cell.

    • Clamp the membrane potential at a holding potential (e.g., -70 mV).

    • Apply voltage ramps (e.g., from -120 mV to +60 mV over 200 ms) to elicit whole-cell currents.

    • To isolate K-ATP currents, first record in the presence of a K-ATP channel opener (e.g., diazoxide) and then apply the test compound (this compound) at varying concentrations via a perfusion system.

  • Data Analysis : Measure the amplitude of the K-ATP current before and after the application of this compound. Plot the percentage of inhibition against the drug concentration and fit the data to a Hill equation to determine the IC50 value.

Patch_Clamp_Workflow A Cell Isolation (e.g., Pancreatic Islets) B Establish Whole-Cell Patch-Clamp Configuration A->B C Apply Voltage Ramps to Record Baseline Current B->C D Perfuse with K-ATP Channel Opener (Diazoxide) C->D E Record Maximal K-ATP Current D->E F Apply this compound at Varying Concentrations E->F G Record Inhibited K-ATP Current F->G H Data Analysis: Calculate % Inhibition G->H I Plot Dose-Response Curve & Determine IC50 H->I

References

An In-depth Technical Guide to the Molecular Targets of Gliquidone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular targets of Gliquidone, a second-generation sulfonylurea used in the management of type 2 diabetes mellitus. It delves into the quantitative aspects of its interactions, the experimental methodologies for their determination, and the signaling pathways it modulates.

Primary Molecular Target: ATP-Sensitive Potassium (K-ATP) Channel

This compound's principal mechanism of action involves the inhibition of ATP-sensitive potassium (K-ATP) channels in pancreatic β-cells. These channels are hetero-octameric protein complexes composed of four inwardly rectifying potassium channel (Kir6.2) subunits forming the pore and four sulfonylurea receptor 1 (SUR1) subunits that serve as the regulatory component to which sulfonylureas bind.

Quantitative Data: Inhibition of K-ATP Channels

The inhibitory potency of this compound on K-ATP channels has been quantified using the whole-cell patch-clamp technique, which measures the flow of ions across the cell membrane. The half-maximal inhibitory concentration (IC50) is a key metric for this activity.

Cell TypeTarget SubunitIC50 (μM)Reference
HIT-T15 (Pancreatic β-cell)SUR10.45[1]
Rat CardiomyocytesSUR2A119.1[1]
Rat Vascular Smooth Muscle Cells (VSMCs)SUR2B149.7[1]

These data indicate that this compound is significantly more potent in inhibiting the SUR1 subunit found in pancreatic β-cells compared to the SUR2A and SUR2B subunits present in cardiac and vascular smooth muscle tissues, respectively, suggesting a degree of pancreatic selectivity.[1]

Experimental Protocol: Whole-Cell Patch-Clamp for K-ATP Channel Inhibition

The determination of this compound's effect on K-ATP channels is achieved through the whole-cell patch-clamp technique.

Objective: To measure the inhibitory effect of this compound on K-ATP channel currents in a specific cell type (e.g., HIT-T15 pancreatic β-cells).

Methodology:

  • Cell Preparation: Culture HIT-T15 cells under standard conditions. Prior to the experiment, cells are detached and plated onto glass coverslips.

  • Pipette Preparation: Fabricate micropipettes from borosilicate glass capillaries with a resistance of 3-5 MΩ when filled with intracellular solution. The intracellular solution typically contains (in mM): 140 KCl, 10 EGTA, 10 HEPES, 2 Mg-ATP, adjusted to pH 7.3 with KOH.

  • Recording Setup: Place the coverslip with adherent cells in a recording chamber on the stage of an inverted microscope. Perfuse the chamber with an extracellular solution containing (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, adjusted to pH 7.4 with NaOH.

  • Giga-seal Formation: Approach a single cell with the micropipette and apply gentle suction to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusional access to the cell's interior.

  • Data Acquisition: Clamp the cell membrane potential at a holding potential (e.g., -70 mV). Apply voltage ramps or steps to elicit K-ATP channel currents. Record baseline currents in the absence of the drug.

  • Drug Application: Perfuse the chamber with the extracellular solution containing varying concentrations of this compound (e.g., 0.001-500 μM).[1] Record the resulting changes in K-ATP channel currents at each concentration.

  • Data Analysis: Measure the peak current at each this compound concentration and normalize it to the baseline current. Plot the normalized current as a function of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

G_1_2 cluster_workflow Experimental Workflow: Whole-Cell Patch-Clamp prep Cell & Pipette Preparation setup Recording Setup prep->setup giga Giga-seal Formation setup->giga whole_cell Whole-Cell Configuration giga->whole_cell acquire Baseline Current Acquisition whole_cell->acquire drug This compound Application acquire->drug analyze Data Analysis (IC50 Determination) drug->analyze

Workflow for K-ATP channel inhibition assay.
Signaling Pathway: this compound-Induced Insulin Secretion

The inhibition of K-ATP channels by this compound is the initial step in a signaling cascade that culminates in the secretion of insulin from pancreatic β-cells.[2]

G_1_3 This compound This compound SUR1 SUR1 Subunit of K-ATP Channel This compound->SUR1 Binds to KATP_channel K-ATP Channel Closure SUR1->KATP_channel Induces Depolarization Membrane Depolarization KATP_channel->Depolarization Leads to Ca_channel Voltage-Gated Ca2+ Channel Opening Depolarization->Ca_channel Activates Ca_influx Ca2+ Influx Ca_channel->Ca_influx Allows Insulin_secretion Insulin Granule Exocytosis & Secretion Ca_influx->Insulin_secretion Triggers G_2_1_2 cluster_workflow Experimental Workflow: PPARγ Transactivation Assay transfect Cell Culture & Co-transfection treat Compound Treatment transfect->treat lyse Cell Lysis & Luciferase Assay treat->lyse analyze Data Analysis (EC50 Determination) lyse->analyze G_2_1_3 cluster_genes Target Genes This compound This compound PPARg PPARγ This compound->PPARg Activates Heterodimer PPARγ-RXR Heterodimer PPARg->Heterodimer RXR RXR RXR->Heterodimer PPRE PPRE in Target Genes Heterodimer->PPRE Binds to Transcription Gene Transcription PPRE->Transcription Initiates GLUT4 GLUT4 Transcription->GLUT4 FABP4 FABP4 Transcription->FABP4 Adiponectin Adiponectin Transcription->Adiponectin G_2_2_2 cluster_workflow Experimental Workflow: NLRP3 Inflammasome Inhibition Assay prime LPS Priming treat This compound Treatment prime->treat activate NLRP3 Activation (ATP/Nigericin) treat->activate collect Sample Collection activate->collect analyze Analysis (ELISA & Western Blot) collect->analyze G_2_2_3 This compound This compound NLRP3_activation NLRP3 Inflammasome Activation This compound->NLRP3_activation LPS LPS TLR4 TLR4 LPS->TLR4 TLR4->NLRP3_activation ERK_phos p-ERK NLRP3_activation->ERK_phos STAT3_phos p-STAT3 ERK_phos->STAT3_phos NFkB_translocation NF-κB Nuclear Translocation STAT3_phos->NFkB_translocation Cytokines Pro-inflammatory Cytokine Production NFkB_translocation->Cytokines

References

Extrapancreatic Effects of Gliquidone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gliquidone, a second-generation sulfonylurea, is primarily known for its insulinotropic action on pancreatic β-cells. However, a growing body of research illuminates its significant extrapancreatic effects, which contribute to its overall hypoglycemic efficacy and present potential therapeutic benefits beyond glycemic control. This technical guide provides an in-depth review of the current research on the extrapancreatic actions of this compound. We consolidate findings on its influence on hepatic glucose metabolism, peripheral insulin sensitivity, neuroinflammation, and renal function. This document summarizes key quantitative data in structured tables, details relevant experimental protocols, and visualizes the underlying molecular pathways and workflows using Graphviz diagrams to offer a comprehensive resource for researchers and drug development professionals.

Introduction

While the principal mechanism of this compound involves stimulating insulin secretion by blocking ATP-sensitive potassium (K-ATP) channels in pancreatic β-cells, its extrapancreatic actions are crucial for a complete understanding of its therapeutic profile.[1][2] These effects primarily involve enhancing the sensitivity of peripheral tissues to insulin, modulating hepatic glucose output, and exerting protective effects in other organ systems.[1][3][4] Research indicates that these actions are mediated through a combination of receptor and post-receptor mechanisms, highlighting a complex and multifaceted pharmacological activity.[5]

Effects on Hepatic Glucose Metabolism

This compound exerts significant influence over the liver's role in glucose homeostasis. Studies have demonstrated that it can enhance hepatic insulin sensitivity, leading to increased glycogen storage and reduced gluconeogenesis.[6]

Quantitative Data: Hepatic Effects
ParameterExperimental ModelTreatmentKey ResultCitation
Insulin BindingNormal Rat Liver Plasma MembranesThis compound (oral admin)~40% enhancement in insulin binding compared to controls.[7][8]
Glycogen SynthesisPrimary Culture of Rat HepatocytesThis compound (5 mg/l) + Insulin (1000 mU/l)Increased from 310% to 430% above the basal rate.[9]
Insulin Sensitivity (Half-Maximal Stimulation)Primary Culture of Rat HepatocytesThis compound (5 mg/l)Unchanged. 94 mU/l in treated cells vs. 95 mU/l in controls.[9]
Glucose Metabolism MediatorsDiabetic Sur1-/- RatsThis compound (8 weeks)Increased hepatic glycogen storage and decreased gluconeogenesis.[6]
Signaling Pathway ActivationDiabetic Sur1-/- RatsThis compound (8 weeks)Accompanied by the activation of AKT signaling pathway.[6]
Experimental Protocols

Protocol 1: Insulin Binding Assay on Liver Plasma Membranes

  • Objective: To quantify the effect of this compound on insulin binding to liver cell membranes.

  • Model: Normal Wistar rats.

  • Procedure:

    • Administer this compound orally to the treatment group one hour before sacrifice. A control group receives a placebo.

    • Isolate liver plasma membranes from both groups via differential centrifugation and sucrose gradient ultracentrifugation.

    • Incubate the isolated membranes with a fixed concentration of ¹²⁵I-labeled insulin in the presence of increasing concentrations of unlabeled insulin.

    • Separate membrane-bound insulin from free insulin by centrifugation through a layer of silicone oil.

    • Measure the radioactivity of the membrane pellet using a gamma counter.

    • Calculate specific binding by subtracting non-specific binding (measured in the presence of a large excess of unlabeled insulin) from total binding. Data is often analyzed using Scatchard plots.[7][8]

Protocol 2: Hepatocyte Glycogen Synthesis Assay

  • Objective: To measure the effect of this compound on insulin-stimulated glycogen synthesis.

  • Model: Primary culture of rat hepatocytes.

  • Procedure:

    • Isolate hepatocytes from rat liver by collagenase perfusion.

    • Culture cells for 48 hours. For the final 24 hours, incubate one set of cultures with this compound (e.g., 5 mg/l).

    • During the final hours of culture, stimulate the cells with varying concentrations of insulin.

    • Add ¹⁴C-labeled glucose to the medium and incubate to allow for its incorporation into glycogen.

    • Terminate the experiment by washing the cells and precipitating the glycogen with ethanol.

    • Quantify the amount of ¹⁴C-labeled glycogen using liquid scintillation counting.

    • Normalize the results to the total protein content of the cell lysates.[9]

Signaling Pathway Visualization

Gliquidone_Hepatic_Insulin_Sensitizing_Effect cluster_title This compound This compound InsulinReceptor Insulin Receptor This compound->InsulinReceptor Potentiates Insulin Action AKT AKT (Protein Kinase B) InsulinReceptor->AKT Activates GSK3 GSK-3 AKT->GSK3 Inhibits FOXO1 FOXO1 AKT->FOXO1 Inhibits GlycogenSynthase Glycogen Synthase GSK3->GlycogenSynthase Inhibits Glycogen Glycogen Storage ↑ GlycogenSynthase->Glycogen Promotes Gluconeogenesis Gluconeogenesis ↓ FOXO1->Gluconeogenesis Promotes (Gene Expression)

Caption: Postulated mechanism of this compound's effect on hepatic glucose metabolism via AKT pathway.

Effects on Peripheral Tissues

This compound enhances insulin sensitivity in peripheral tissues such as muscle and adipose cells, promoting glucose uptake.[1] This effect may be attributable to an increase in the number of insulin receptors and potentiation of post-receptor signaling pathways.[3][4][5]

Quantitative Data: Peripheral Tissue Effects
ParameterExperimental ModelTreatmentKey ResultCitation
K-ATP Channel Inhibition (IC50)HIT-T15 cells (β-cell model)This compound0.45 µM[10]
K-ATP Channel Inhibition (IC50)Rat CardiomyocytesThis compound119.1 µM[10]
K-ATP Channel Inhibition (IC50)Rat Vascular Smooth Muscle CellsThis compound149.7 µM[10]
Insulin BindingMonocytes from Type 2 Diabetic PatientsThis compound (1 or 6 months)Significant increase in specific insulin binding.[5]
Hexokinase ActivityMononuclear Leukocytes from Type 2 Diabetic PatientsThis compound (6 months)Significant increase in enzyme activity.[5]

The higher IC50 values in cardiomyocytes and vascular smooth muscle cells suggest this compound is more selective for pancreatic β-cell SUR1 receptors over cardiovascular SUR2A/2B receptors, potentially indicating a lower risk of cardiovascular side effects compared to less selective sulfonylureas like glibenclamide.[10]

Experimental Protocols

Protocol 3: Glucose Uptake Assay in Adipocytes or Myotubes

  • Objective: To measure the effect of this compound on insulin-stimulated glucose transport.

  • Model: Isolated rat epididymal adipocytes or cultured L6 myotubes.

  • Procedure:

    • Culture cells or incubate isolated adipocytes in a defined medium with or without this compound for a prolonged period (e.g., 20-44 hours).

    • Wash cells to remove the drug and serum.

    • Stimulate cells with various concentrations of insulin for a short period (e.g., 30 minutes).

    • Initiate glucose uptake by adding a medium containing a radiolabeled glucose analog, such as 2-deoxy-[³H]D-glucose.

    • After a defined time (e.g., 5-10 minutes), terminate uptake by washing the cells with ice-cold phloretin solution.

    • Lyse the cells and measure the intracellular radioactivity using liquid scintillation counting.

    • Normalize uptake values to cellular protein content.[11]

Protocol 4: GLUT4 Translocation Assay

  • Objective: To assess the effect of this compound on the movement of GLUT4 transporters to the plasma membrane.

  • Model: L6 myotubes or isolated adipocytes.

  • Procedure:

    • Treat cells with this compound as described in Protocol 3.

    • Stimulate with insulin.

    • Perform subcellular fractionation by differential ultracentrifugation to separate plasma membranes from intracellular microsomes.

    • Resolve proteins from each fraction using SDS-PAGE.

    • Transfer proteins to a PVDF membrane and perform Western blotting using a specific primary antibody against GLUT4.

    • Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.

    • Quantify band intensity using densitometry to determine the relative amount of GLUT4 in the plasma membrane fraction versus the intracellular fraction.[12][13]

Workflow Visualization

GLUT4_Translocation_Workflow start Start: L6 Myotubes or Adipocytes treatment Incubate with this compound (or vehicle control) start->treatment stimulation Stimulate with Insulin treatment->stimulation fractionation Subcellular Fractionation (Ultracentrifugation) stimulation->fractionation pm Isolate Plasma Membrane (PM) Fraction fractionation->pm im Isolate Intracellular Microsome (IM) Fraction fractionation->im sds SDS-PAGE & Western Blot for GLUT4 pm->sds im->sds quantify Densitometry Analysis: Quantify GLUT4 in PM vs IM sds->quantify

Caption: Experimental workflow for assessing this compound's effect on GLUT4 translocation.

Anti-Inflammatory and Organ-Protective Effects

Beyond its metabolic roles, this compound exhibits protective effects in non-classical target tissues, primarily through anti-inflammatory mechanisms.

Neuroinflammation

In the central nervous system, this compound has been shown to suppress neuroinflammatory responses. This is particularly relevant given the association between type 2 diabetes and increased neuroinflammation.[14]

  • Mechanism: this compound suppresses lipopolysaccharide (LPS)-induced microgliosis and proinflammatory cytokine production (COX-2, IL-6). It achieves this by inhibiting the formation of the NLRP3 inflammasome and downregulating the ERK/STAT3/NF-κB signaling pathway in microglial cells.[14]

Renal Protection

Studies suggest this compound can ameliorate diabetic nephropathy.

  • Mechanism: In mouse models of diabetic nephropathy, this compound treatment was found to inhibit the Notch/Snail1 signaling pathway. This action helps to delay renal interstitial fibrosis. Additionally, it improves the renal anti-oxidative response by increasing levels of nitric oxide and superoxide dismutase while decreasing malondialdehyde.[15]

Signaling Pathway Visualization

Gliquidone_Anti_Inflammatory_Pathway cluster_pathway Microglial Cell LPS LPS (Inflammatory Stimulus) TLR4 TLR4 LPS->TLR4 ERK ERK TLR4->ERK Activates NLRP3 NLRP3 Inflammasome TLR4->NLRP3 Primes This compound This compound This compound->ERK Inhibits Phosphorylation This compound->NLRP3 Inhibits Activation STAT3 STAT3 ERK->STAT3 NFkB NF-κB ERK->NFkB Cytokines Pro-inflammatory Cytokines (IL-6, COX-2) STAT3->Cytokines Promote Transcription NFkB->Cytokines Promote Transcription

References

Gliquidone's Impact on Cellular Signaling Cascades: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gliquidone, a second-generation sulfonylurea, is primarily known for its therapeutic role in type 2 diabetes mellitus through the stimulation of insulin secretion. This is achieved by its targeted inhibition of the ATP-sensitive potassium (K-ATP) channels in pancreatic β-cells. However, emerging research reveals that this compound's influence extends beyond this primary mechanism, impacting a variety of cellular signaling cascades. These interactions have implications for conditions such as neuroinflammation and diabetic complications, including retinopathy and nephropathy. This technical guide provides a comprehensive overview of this compound's effects on key signaling pathways, supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate the complex molecular interactions.

Core Mechanism of Action: Inhibition of K-ATP Channels

This compound's principal mechanism of action is the blockade of ATP-sensitive potassium (K-ATP) channels in pancreatic β-cells.[1][2] This action leads to membrane depolarization, which in turn opens voltage-gated calcium channels. The subsequent influx of calcium ions triggers the exocytosis of insulin-containing granules, thereby increasing insulin secretion.[1]

Quantitative Data: K-ATP Channel Inhibition

Studies have quantified the inhibitory concentration (IC50) of this compound on K-ATP channels in various cell types, highlighting its selectivity for pancreatic β-cells over cardiovascular tissues.

DrugCell TypeTarget SubunitIC50 (µM)Reference
This compound Pancreatic β-cells (HIT-T15)SUR10.45[2]
CardiomyocytesSUR2A119.1[2]
Vascular Smooth Muscle CellsSUR2B149.7[2]
GlibenclamidePancreatic β-cells (HIT-T15)SUR10.03[2]
CardiomyocytesSUR2A0.01[2]
Vascular Smooth Muscle CellsSUR2B0.09[2]
GliclazidePancreatic β-cells (HIT-T15)SUR11.21[2]
Experimental Protocol: Whole-Cell Patch Clamp for K-ATP Channel Activity

The following protocol is a representative method for assessing the effect of this compound on K-ATP channels using whole-cell patch clamp electrophysiology.

Cell Preparation:

  • Isolate pancreatic β-cells, cardiomyocytes, or vascular smooth muscle cells using standard enzymatic digestion protocols.

  • Plate the isolated cells on glass coverslips and culture for 24-48 hours.

Electrophysiological Recording:

  • Mount the coverslip with adherent cells onto the stage of an inverted microscope.

  • Perfuse the cells with an external solution containing (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, adjusted to pH 7.4 with NaOH.

  • Use borosilicate glass pipettes (3-5 MΩ resistance) filled with an internal solution containing (in mM): 140 KCl, 10 HEPES, 1 MgCl2, 1 EGTA, and varying concentrations of ATP (e.g., 0.1 mM to activate K-ATP channels), adjusted to pH 7.2 with KOH.

  • Establish a whole-cell patch clamp configuration.

  • Hold the cell at a membrane potential of -70 mV and apply voltage ramps or steps to elicit K-ATP currents.

  • After establishing a stable baseline current, perfuse the cells with the external solution containing varying concentrations of this compound (e.g., 0.001-500 µM).

  • Record the current inhibition at each concentration to determine the IC50 value.

Data Analysis:

  • Measure the peak outward current at a specific voltage (e.g., +50 mV).

  • Normalize the current inhibited by this compound to the baseline current.

  • Plot the concentration-response curve and fit with a Hill equation to calculate the IC50.

cluster_0 Pancreatic β-cell This compound This compound SUR1 SUR1 Subunit of K-ATP Channel This compound->SUR1 Binds to K_ATP_Channel K-ATP Channel Closure SUR1->K_ATP_Channel Inhibits Depolarization Membrane Depolarization K_ATP_Channel->Depolarization Ca_Channel Voltage-gated Ca²⁺ Channel Opening Depolarization->Ca_Channel Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Insulin_Secretion Insulin Secretion Ca_Influx->Insulin_Secretion

Core mechanism of this compound in pancreatic β-cells.

Modulation of Inflammatory Signaling Cascades

Recent studies have demonstrated that this compound exerts anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response, particularly in the context of neuroinflammation.

ERK/STAT3/NF-κB Pathway

In microglial cells, this compound has been shown to suppress lipopolysaccharide (LPS)-induced neuroinflammation by inhibiting the phosphorylation of ERK, STAT3, and NF-κB.[1] This leads to a reduction in the expression of pro-inflammatory cytokines.

NLRP3 Inflammasome

This compound can also downregulate the activation of the NLRP3 inflammasome in microglial cells.[1] This is a critical multiprotein complex that, when activated, leads to the maturation and secretion of pro-inflammatory cytokines like IL-1β.

Experimental Protocol: Western Blotting for Phosphorylated Proteins

This protocol outlines a general procedure for analyzing the phosphorylation status of ERK, STAT3, and NF-κB in response to this compound treatment.

Cell Culture and Treatment:

  • Culture BV2 microglial cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Seed cells in 6-well plates and grow to 80-90% confluency.

  • Pre-treat cells with this compound (e.g., 5 µM) for 1 hour.

  • Stimulate the cells with LPS (e.g., 100 ng/mL) for 30 minutes.

Protein Extraction and Quantification:

  • Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C.

  • Collect the supernatant and determine the protein concentration using a BCA assay.

Western Blotting:

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE on a 10% polyacrylamide gel.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against phospho-ERK, total-ERK, phospho-STAT3, total-STAT3, phospho-NF-κB p65, and total-NF-κB p65 overnight at 4°C (typical dilutions are 1:1000).

  • Wash the membrane three times with TBST.

  • Incubate with HRP-conjugated secondary antibodies (1:5000 dilution) for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Data Analysis:

  • Quantify the band intensities using densitometry software.

  • Normalize the intensity of the phosphorylated protein to the total protein for each sample.

  • Express the results as a fold change relative to the control group.

LPS LPS TLR4 TLR4 LPS->TLR4 ERK ERK TLR4->ERK STAT3 STAT3 TLR4->STAT3 NF_kB NF-κB TLR4->NF_kB This compound This compound K_ATP_Channel K-ATP Channel This compound->K_ATP_Channel Inhibits NLRP3 NLRP3 Inflammasome This compound->NLRP3 Inhibits K_ATP_Channel->ERK Modulates Pro_inflammatory_Cytokines Pro-inflammatory Cytokines ERK->Pro_inflammatory_Cytokines STAT3->Pro_inflammatory_Cytokines NF_kB->Pro_inflammatory_Cytokines NLRP3->Pro_inflammatory_Cytokines

This compound's modulation of inflammatory pathways.

Impact on Signaling Pathways in Diabetic Complications

This compound has been found to ameliorate the pathology of diabetic complications, such as retinopathy and nephropathy, by influencing specific signaling cascades.

SIRT1/Notch1 Pathway in Diabetic Retinopathy

In human retinal endothelial cells, this compound can counteract the effects of high glucose by upregulating Sirtuin 1 (SIRT1) and subsequently inhibiting the Notch1 signaling pathway.[3] This leads to a reduction in inflammation and oxidative stress, which are key drivers of diabetic retinopathy.

Notch/Snail Pathway in Diabetic Nephropathy

In animal models of diabetic nephropathy, this compound has been shown to inhibit the Notch/Snail signaling pathway.[4][5] This inhibition helps to prevent the epithelial-to-mesenchymal transition (EMT) of renal tubular cells, a process that contributes to renal fibrosis. This compound treatment was associated with decreased expression of Jagged1, Notch1, Hes1, and Snail1, and increased expression of E-cadherin.[4]

Experimental Protocol: qPCR for Gene Expression Analysis

The following is a representative protocol for quantifying the mRNA levels of genes in the SIRT1/Notch1 and Notch/Snail pathways.

RNA Extraction and cDNA Synthesis:

  • Isolate total RNA from cultured cells or tissue samples using a TRIzol-based method or a commercial RNA extraction kit.

  • Assess RNA quality and quantity using a spectrophotometer.

  • Reverse transcribe 1 µg of total RNA into cDNA using a high-capacity cDNA reverse transcription kit.

Quantitative Real-Time PCR (qPCR):

  • Prepare a reaction mixture containing cDNA, forward and reverse primers for the target genes (e.g., SIRT1, Notch1, Hes1, Hey1, Snail1, E-cadherin) and a housekeeping gene (e.g., GAPDH), and a SYBR Green master mix.

  • Perform qPCR using a real-time PCR system with the following typical cycling conditions:

    • Initial denaturation: 95°C for 10 minutes.

    • 40 cycles of:

      • Denaturation: 95°C for 15 seconds.

      • Annealing/Extension: 60°C for 1 minute.

    • Melt curve analysis to ensure product specificity.

Data Analysis:

  • Calculate the cycle threshold (Ct) values for each gene.

  • Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt).

  • Calculate the fold change in gene expression using the 2^-ΔΔCt method, comparing the this compound-treated group to the control group.

cluster_1 Diabetic Retinopathy cluster_2 Diabetic Nephropathy Gliquidone_DR This compound SIRT1 SIRT1 Gliquidone_DR->SIRT1 Upregulates Notch1_DR Notch1 Signaling SIRT1->Notch1_DR Inhibits Inflammation_Oxidative_Stress Inflammation & Oxidative Stress Notch1_DR->Inflammation_Oxidative_Stress Gliquidone_DN This compound Notch_Snail Notch/Snail Signaling Gliquidone_DN->Notch_Snail Inhibits EMT Epithelial-to-Mesenchymal Transition (EMT) Notch_Snail->EMT

References

In-depth Technical Guide on the Discovery and Synthesis of Gliquidone Derivatives: An Analysis of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of publicly available scientific literature and patent databases reveals a significant scarcity of information regarding the discovery, synthesis, and biological evaluation of a diverse range of Gliquidone derivatives. While this compound itself is a well-documented second-generation sulfonylurea, dedicated research on its derivatives, including structure-activity relationship (SAR) studies, detailed synthesis protocols for analogs, and comparative quantitative biological data, appears to be limited. This guide, therefore, focuses on the core compound, this compound, summarizing the available technical information and providing a framework for the potential exploration of its derivatives.

This compound: The Parent Compound

This compound is an oral hypoglycemic agent used in the management of type 2 diabetes mellitus. Its primary mechanism of action involves the stimulation of insulin secretion from pancreatic β-cells.

Physicochemical Properties of this compound
PropertyValue
IUPAC Name1-cyclohexyl-3-[[4-[2-(7-methoxy-4,4-dimethyl-1,3-dioxo-3,4-dihydro-2(1H)-isoquinolinyl)ethyl]phenyl]sulfonyl]urea
Molecular FormulaC₂₇H₃₃N₃O₆S
Molecular Weight527.6 g/mol
CAS Number33342-05-1
Mechanism of Action and Signaling Pathway

This compound exerts its glucose-lowering effect by binding to the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (K-ATP) channels on the plasma membrane of pancreatic β-cells. This binding initiates a cascade of events leading to insulin exocytosis.

Gliquidone_Signaling_Pathway cluster_extracellular Extracellular cluster_cell_membrane Pancreatic β-cell Membrane cluster_intracellular Intracellular This compound This compound K_ATP_channel SUR1 Kir6.2 This compound->K_ATP_channel:f0 Binds to SUR1 SUR1 Kir6_2 Kir6.2 Depolarization Membrane Depolarization K_ATP_channel->Depolarization Inhibition of K⁺ efflux Ca_channel Voltage-gated Ca²⁺ Channel Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx Allows Depolarization->Ca_channel Opens Insulin_Vesicles Insulin Vesicles Ca_influx->Insulin_Vesicles Triggers fusion Insulin_Release Insulin Release Insulin_Vesicles->Insulin_Release Exocytosis

Synthesis of this compound

The synthesis of this compound typically involves the reaction of a substituted benzenesulfonamide with a cyclohexyl isocyanate. A general synthetic workflow is outlined below.

Gliquidone_Synthesis_Workflow Start Starting Materials: - 4-[2-(7-Methoxy-4,4-dimethyl-1,3-dioxo-3,4-dihydroisoquinolin-2(1H)-yl)ethyl]benzenesulfonamide - Cyclohexyl isocyanate Reaction Reaction: Condensation in an appropriate solvent (e.g., acetone, THF) with a base (e.g., triethylamine) Start->Reaction Workup Work-up: - Removal of solvent - Acidification to precipitate the product Reaction->Workup Purification Purification: Recrystallization from a suitable solvent (e.g., ethanol) Workup->Purification Final_Product Final Product: This compound Purification->Final_Product

Experimental Protocol for this compound Synthesis

This is a generalized protocol based on common synthetic methods for sulfonylureas and should be adapted and optimized based on laboratory conditions and safety protocols.

Materials:

  • 4-[2-(7-Methoxy-4,4-dimethyl-1,3-dioxo-3,4-dihydroisoquinolin-2(1H)-yl)ethyl]benzenesulfonamide

  • Cyclohexyl isocyanate

  • Anhydrous acetone (or other suitable aprotic solvent)

  • Triethylamine (or other suitable base)

  • Hydrochloric acid (e.g., 1N solution)

  • Ethanol (for recrystallization)

Procedure:

  • Dissolve 4-[2-(7-Methoxy-4,4-dimethyl-1,3-dioxo-3,4-dihydroisoquinolin-2(1H)-yl)ethyl]benzenesulfonamide in anhydrous acetone in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Add triethylamine to the solution.

  • Slowly add a solution of cyclohexyl isocyanate in anhydrous acetone to the reaction mixture.

  • Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in water and filter to remove any insoluble impurities.

  • Acidify the filtrate with hydrochloric acid to precipitate the crude this compound.

  • Collect the precipitate by vacuum filtration and wash with water.

  • Purify the crude product by recrystallization from ethanol to obtain pure this compound.

This compound Derivatives: A Frontier for Research

The core structure of this compound presents several opportunities for chemical modification to potentially develop derivatives with improved pharmacokinetic or pharmacodynamic properties. Logical points for modification to explore structure-activity relationships are highlighted below.

Gliquidone_Derivatives_SAR cluster_modifications Potential Modification Sites Gliquidone_Core This compound Core Structure R1 R1: Cyclohexyl Ring - Substitution patterns - Replacement with other cyclic or acyclic moieties Gliquidone_Core->R1 Modification at R2 R2: Sulfonylurea Linker - Isosteric replacements Gliquidone_Core->R2 Modification of R3 R3: Phenyl Ring - Substitution with electron-donating or -withdrawing groups Gliquidone_Core->R3 Modification at R4 R4: Isoquinoline Moiety - Alterations to the methoxy and dimethyl groups Gliquidone_Core->R4 Modification at

Despite the theoretical potential for a rich field of medicinal chemistry around this compound derivatives, the current body of public-domain research does not reflect extensive exploration in this area. Future research efforts could focus on the systematic synthesis and evaluation of this compound analogs to investigate their:

  • Potency and Efficacy: Quantitative assessment of their ability to stimulate insulin secretion in vitro and lower blood glucose in vivo.

  • Selectivity: Evaluation of their binding affinity for SUR1 versus other sulfonylurea receptors.

  • Pharmacokinetic Profile: Determination of their absorption, distribution, metabolism, and excretion (ADME) properties.

  • Safety Profile: Assessment of their potential for off-target effects and hypoglycemia.

Conclusion

While a comprehensive technical guide on a wide array of this compound derivatives is not feasible based on currently available information, this document provides a thorough overview of the parent compound, this compound. The synthesis, mechanism of action, and key signaling pathways of this compound have been detailed. The lack of extensive research on its derivatives presents a clear opportunity for medicinal chemists and drug development professionals to explore this chemical space for novel antidiabetic agents. The provided frameworks for synthesis and potential modifications can serve as a foundation for such future research endeavors. Researchers are encouraged to publish their findings to enrich the scientific understanding of this class of compounds.

Gliquidone: Unveiling Therapeutic Potential Beyond Diabetes

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

This technical guide provides an in-depth exploration of gliquidone's mechanisms and potential applications in neuroinflammation, cardiovascular disease, and hepatic insulin resistance. It is designed for researchers, scientists, and drug development professionals, offering a consolidated resource of experimental data, detailed protocols, and pathway visualizations to facilitate further investigation into this multifaceted compound.

Core Mechanism of Action in Non-Pancreatic Tissues

The therapeutic effects of this compound, both diabetic and non-diabetic, are intrinsically linked to its interaction with KATP channels. These channels are hetero-octameric complexes composed of four pore-forming inwardly rectifying potassium channel (Kir6.x) subunits and four regulatory SUR subunits.[5] The specific combination of Kir6.x and SUR isoforms varies across tissues, conferring distinct physiological roles and pharmacological sensitivities.

  • Pancreatic β-cells: Predominantly express Kir6.2/SUR1 channels.[6]

  • Cardiac and Skeletal Muscle: Express Kir6.2/SUR2A channels.[5][6][7][8]

  • Vascular Smooth Muscle Cells: Primarily express Kir6.1/SUR2B channels.[5][9]

A crucial aspect of this compound's potential for non-diabetic applications lies in its selective affinity for different SUR subunits. Research indicates that this compound exhibits a higher affinity for the pancreatic SUR1 subunit compared to the SUR2A and SUR2B subunits found in cardiomyocytes and vascular smooth muscle cells, respectively.[9] This selectivity may translate to a more favorable cardiovascular safety profile compared to less selective sulfonylureas like glibenclamide.[9] Beyond its direct action on KATP channels, this compound is also suggested to have extrapancreatic effects, such as increasing the number of insulin receptors in peripheral tissues.[10]

Non-Diabetic Research Applications

Neuroinflammation

Recent studies have highlighted a significant role for this compound in mitigating neuroinflammatory processes, which are central to the pathogenesis of various neurodegenerative diseases.

Mechanism of Action: this compound has been shown to suppress lipopolysaccharide (LPS)-induced microgliosis and the production of proinflammatory cytokines.[11] The core mechanism involves the inhibition of the NLRP3 (NOD-like receptor protein 3) inflammasome in microglia.[11] This action appears to be mediated through the modulation of the ERK/STAT3/NF-κB signaling cascade.[11] In astrocytes, this compound also reduces inflammatory responses by regulating STAT3/NF-κB signaling, although this effect is independent of the NLRP3 inflammasome.[11]

Gliquidone_Neuroinflammation cluster_extracellular Extracellular LPS LPS ERK ERK STAT3 STAT3 NFkB NFkB

Caption: this compound improves hepatic insulin sensitivity via AKT activation.

Experimental Protocols

LPS-Induced Neuroinflammation Model in Mice
  • Animals: Wild-type mice are used.

  • Procedure: Mice receive an intraperitoneal (i.p.) injection of Lipopolysaccharide (LPS) (e.g., 200 ng/ml) to induce a systemic inflammatory response and neuroinflammation. *[11] Treatment: this compound (e.g., 5 µM) or vehicle (1% DMSO) is administered, often sequentially with the LPS challenge. *[11] Analysis: After a set period (e.g., 5.5 hours), brain tissue is harvested. B[11]rain slices are prepared for immunofluorescence (IF) staining with antibodies against markers of inflammation (e.g., NLRP3, COX-2, IL-6) and microglial/astroglial activation.

[11]#### 2. Western Blotting for Signaling Pathway Analysis

  • Cell Culture: BV2 microglial cells or primary astrocytes are cultured and treated with LPS and/or this compound as described above. *[11] Lysis: Cells are lysed using a suitable lysis buffer (e.g., ProPrep), and protein concentration is quantified. *[11] Electrophoresis: A standardized amount of protein (e.g., 15 µg) is separated by SDS-PAGE (e.g., 8% gel). *[11] Transfer: Proteins are transferred to a polyvinylidene difluoride (PVDF) membrane. *[11] Blocking and Incubation: The membrane is blocked (e.g., with 5% skim milk) and then incubated with primary antibodies against target proteins (e.g., phosphorylated and total ERK, STAT3, NF-κB) overnight, followed by incubation with appropriate secondary antibodies. *[11] Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) system.

Whole-Cell Patch Clamp for KATP Channel Activity
  • Cell Isolation: HIT-T15 cells (pancreatic β-cell line), primary rat cardiomyocytes, and vascular smooth muscle cells (VSMCs) are isolated and prepared for electrophysiological recording. *[9] Recording: The whole-cell configuration of the patch-clamp technique is used to measure KATP channel currents.

  • Drug Application: Concentration-dependent effects of this compound (e.g., 0.001-500 µM) are assessed by applying the drug to the cell bath. *[9] Data Analysis: The inhibitory concentration (IC50) is calculated by fitting the concentration-response data to a logistic equation. This value represents the concentration of the drug required to inhibit 50% of the maximal KATP current.

The evidence presented in this guide strongly suggests that this compound possesses significant pharmacological activities beyond its established role in diabetes management. Its potential to modulate neuroinflammation, exert protective cardiovascular effects, and improve hepatic insulin sensitivity through extra-pancreatic mechanisms opens new avenues for therapeutic development. The selectivity of this compound for pancreatic KATP channels over those in the cardiovascular system is a key feature that may offer a superior safety profile for these novel applications. The detailed experimental data and protocols provided herein serve as a foundation for researchers and drug development professionals to further explore and potentially repurpose this compound for a new generation of treatments targeting inflammatory and metabolic disorders. Further rigorous investigation is warranted to translate these promising preclinical findings into clinical realities.

References

Gliquidone's Impact on Ion Channel Physiology: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the effects of the second-generation sulfonylurea, gliquidone, on the physiology of various ion channels. This compound is a cornerstone in the management of type 2 diabetes mellitus, primarily through its action on pancreatic β-cells to stimulate insulin secretion.[1] This guide delves into the molecular mechanisms of action, presents quantitative data on its interactions with different ion channels, outlines detailed experimental protocols for studying these effects, and provides visual representations of the key signaling pathways and experimental workflows.

Core Mechanism of Action: Inhibition of ATP-Sensitive Potassium (K-ATP) Channels

This compound's principal therapeutic effect is mediated through its interaction with ATP-sensitive potassium (K-ATP) channels in pancreatic β-cells.[1] These channels are hetero-octameric complexes composed of four inwardly rectifying potassium channel (Kir6.2) subunits forming the pore and four regulatory sulfonylurea receptor 1 (SUR1) subunits.[2][3][4][5]

Under basal conditions, K-ATP channels are open, allowing potassium efflux and maintaining the β-cell membrane in a hyperpolarized state. This compound, like other sulfonylureas, binds to the SUR1 subunit of the K-ATP channel.[2][5][6] This binding event induces a conformational change in the channel complex, leading to its closure.[1] The inhibition of potassium efflux results in the depolarization of the β-cell membrane. This depolarization triggers the opening of voltage-gated L-type calcium channels, leading to an influx of extracellular calcium.[2] The subsequent rise in intracellular calcium concentration is the primary trigger for the exocytosis of insulin-containing secretory granules, thereby increasing insulin secretion into the bloodstream.[3][6][7][8]

Cryo-electron microscopy studies have revealed that the binding site for sulfonylureas like glibenclamide (a close structural analog of this compound) is located within a transmembrane bundle of the SUR1 subunit, near the interface with the Kir6.2 subunit.[2][5][9][10] This strategic location allows the drug to allosterically modulate channel gating.

Signaling Pathway of this compound-Induced Insulin Secretion

Gliquidone_Insulin_Secretion This compound This compound SUR1 SUR1 Subunit (of K-ATP Channel) This compound->SUR1 Binds to KATP_Channel K-ATP Channel Closure SUR1->KATP_Channel Induces Membrane_Depolarization Membrane Depolarization KATP_Channel->Membrane_Depolarization Leads to VGCC Voltage-Gated L-type Ca2+ Channel Opening Membrane_Depolarization->VGCC Triggers Ca_Influx Ca2+ Influx VGCC->Ca_Influx Allows Intracellular_Ca ↑ Intracellular [Ca2+] Ca_Influx->Intracellular_Ca Synaptotagmin Synaptotagmin Activation Intracellular_Ca->Synaptotagmin Activates SNARE SNARE Complex Assembly Synaptotagmin->SNARE Promotes Vesicle_Fusion Insulin Vesicle Fusion SNARE->Vesicle_Fusion Mediates Insulin_Secretion Insulin Secretion Vesicle_Fusion->Insulin_Secretion

Caption: Signaling cascade of this compound-induced insulin secretion.

Quantitative Data on Ion Channel Modulation

The following tables summarize the available quantitative data on the inhibitory effects of this compound on various ion channels. The IC50 value represents the concentration of the drug required to inhibit 50% of the channel's activity.

Table 1: this compound's Effect on ATP-Sensitive Potassium (K-ATP) Channels

Cell TypeSUR SubunitKir SubunitIC50 (µM)Reference(s)
HIT-T15 (Pancreatic β-cell line)SUR1Kir6.20.45[11][12][13]
Rat CardiomyocytesSUR2AKir6.2119.1[11][12][13]
Rat Vascular Smooth Muscle Cells (VSMCs)SUR2BKir6.1/Kir6.2149.7[11][12][13]
General K-ATP ChannelNot SpecifiedNot Specified0.0272[7]

Table 2: this compound's Effect on Other Ion Channels

Ion ChannelCell Type / Expression SystemEffectQuantitative DataReference(s)
Voltage-Gated Potassium (Kv) ChannelsGeneralInhibitionNo specific IC50 for this compound found. Other sulfonylureas show direct blockade.[14][15][14][15]
Voltage-Gated Calcium (Ca2+) ChannelsPancreatic β-cellsIndirect activation (downstream of K-ATP closure)No direct modulatory effect reported.[2]
Voltage-Gated Sodium (Na+) ChannelsNot SpecifiedNo direct modulatory effect reported.No data available.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of this compound on ion channel physiology.

Whole-Cell Patch-Clamp Recording of K-ATP Currents in Pancreatic β-Cells

This protocol is designed to measure the macroscopic K-ATP currents in response to this compound in cultured pancreatic β-cells (e.g., INS-1 or MIN6 cell lines).

Experimental Workflow:

Whole_Cell_Workflow Cell_Culture 1. Cell Culture (e.g., INS-1 cells) Seal_Formation 4. Giga-seal Formation Cell_Culture->Seal_Formation Pipette_Fabrication 2. Pipette Fabrication (Borosilicate glass, 2-5 MΩ) Pipette_Fabrication->Seal_Formation Solution_Prep 3. Solution Preparation (Internal & External) Solution_Prep->Seal_Formation Whole_Cell_Config 5. Whole-Cell Configuration (Rupture membrane) Seal_Formation->Whole_Cell_Config Recording 6. Current Recording (Voltage-clamp) Whole_Cell_Config->Recording Drug_Application 7. This compound Application Recording->Drug_Application Data_Analysis 8. Data Analysis (IC50 determination) Recording->Data_Analysis Drug_Application->Recording

Caption: Workflow for whole-cell patch-clamp experiments.

Materials:

  • Cell Line: INS-1 or other suitable pancreatic β-cell line.

  • External (Bath) Solution (in mM): 140 KCl, 1.2 MgCl₂, 2.6 CaCl₂, 10 HEPES. Adjust pH to 7.4 with KOH.

  • Internal (Pipette) Solution (in mM): 107 KCl, 1.2 MgCl₂, 1 CaCl₂, 10 EGTA, 10 HEPES. Adjust pH to 7.2 with KOH. To study K-ATP channels, this solution is typically ATP-free to maximize channel opening.

  • This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 100 mM) in DMSO and dilute to final concentrations in the external solution.

Procedure:

  • Cell Preparation: Plate cells on glass coverslips 24-48 hours before the experiment.

  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

  • Recording Setup: Place a coverslip with adherent cells in the recording chamber on the stage of an inverted microscope and perfuse with the external solution.

  • Seal Formation: Approach a single, healthy cell with the patch pipette. Apply gentle suction to form a high-resistance seal ( >1 GΩ) between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch, establishing electrical and diffusional access to the cell interior.

  • Voltage-Clamp Recording: Clamp the cell membrane potential at a holding potential of -70 mV. Apply voltage steps (e.g., from -120 mV to +60 mV in 20 mV increments) to elicit membrane currents.

  • This compound Application: After obtaining a stable baseline recording, perfuse the recording chamber with external solution containing various concentrations of this compound.

  • Data Acquisition and Analysis: Record the current responses at each this compound concentration. Measure the steady-state current amplitude at a specific voltage (e.g., +40 mV). Plot the percentage of current inhibition as a function of this compound concentration and fit the data with a Hill equation to determine the IC50.

Inside-Out Patch-Clamp Recording for Single K-ATP Channel Activity

This protocol allows for the study of single K-ATP channel currents and their modulation by this compound applied to the intracellular face of the membrane patch.

Materials:

  • Same as for whole-cell recording, with the addition of ATP and ADP for studying nucleotide-dependent effects.

Procedure:

  • Cell and Pipette Preparation: As described for whole-cell recording.

  • Seal Formation: Form a giga-seal on the surface of a β-cell.

  • Patch Excision: Gently retract the pipette from the cell to excise the patch of membrane, with the intracellular face now exposed to the bath solution.

  • Single-Channel Recording: Clamp the patch membrane at a desired potential (e.g., -60 mV). In an ATP-free bath solution, openings of single K-ATP channels will be observed as downward current deflections.

  • This compound Application: Perfuse the bath with solutions containing different concentrations of this compound to observe its effect on channel open probability and single-channel conductance.

  • Data Analysis: Analyze the single-channel recordings to determine the open probability (Po), mean open time, and single-channel conductance. Plot the change in Po as a function of this compound concentration.

Effects on Other Ion Channels

Voltage-Gated Potassium (Kv) Channels

While the primary focus of this compound's action is on K-ATP channels, some studies suggest that sulfonylureas can also interact with other types of ion channels, including voltage-gated potassium (Kv) channels.[14][15] However, direct and quantitative data on this compound's effect on specific Kv channel subtypes are limited. The clinical significance of these potential off-target effects is not yet fully understood.

Voltage-Gated Calcium (Ca2+) and Sodium (Na+) Channels

The activation of L-type voltage-gated calcium channels is a critical downstream event following K-ATP channel inhibition by this compound.[2] There is currently no substantial evidence to suggest a direct modulatory effect of this compound on the gating properties of Ca2+ or Na+ channels. Their involvement appears to be secondary to the changes in membrane potential initiated by K-ATP channel closure.

Conclusion

This compound's primary and well-established mechanism of action is the potent and selective inhibition of ATP-sensitive potassium channels in pancreatic β-cells. This action leads to a cascade of events culminating in increased insulin secretion. While its effects on K-ATP channels in other tissues, such as the heart and vascular smooth muscle, are significantly less potent, they warrant consideration in the overall pharmacological profile of the drug. The direct interaction of this compound with other classes of ion channels, such as voltage-gated potassium, calcium, and sodium channels, appears to be minimal or not yet thoroughly investigated. Further research is needed to fully elucidate any potential off-target effects and their clinical implications. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to further explore the intricate relationship between this compound and ion channel physiology.

References

Basic Research Applications of Gliquidone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gliquidone, a second-generation sulfonylurea, is primarily known for its clinical use in managing type 2 diabetes mellitus. Its mechanism of action involves the blockade of ATP-sensitive potassium (K-ATP) channels in pancreatic β-cells, leading to insulin secretion. However, a growing body of basic research has unveiled novel applications of this compound beyond glycemic control, highlighting its potential in modulating inflammatory and cellular signaling pathways. This technical guide provides an in-depth overview of the core basic research applications of this compound, with a focus on its effects on neuroinflammation, diabetic nephropathy, and diabetic retinopathy. The information is presented to be a valuable resource for researchers, scientists, and professionals in drug development, offering detailed experimental protocols and quantitative data to facilitate further investigation.

Quantitative Data Summary

The following tables summarize the key quantitative data from various studies on this compound's effects in different experimental models.

Table 1: Inhibitory Concentration (IC50) of this compound on K-ATP Channels

Cell TypeSulfonylurea Receptor (SUR) SubtypeThis compound IC50 (µM)Comparator: Glibenclamide IC50 (µM)Comparator: Gliclazide IC50 (µM)Reference
HIT-T15 (pancreatic β-cells)SUR10.450.031.21[1]
Rat CardiomyocytesSUR2A119.10.01>500[1]
Vascular Smooth Muscle Cells (VSMCs)SUR2B149.70.09>500[1]

Table 2: In Vitro Effects of this compound on Pro-inflammatory Markers

Cell LineTreatmentMarkerEffectQuantitative ChangeReference
BV2 Microglial CellsLPS (200 ng/mL) + this compound (5 µM)NLRP3 mRNAInhibitionSignificant decrease vs. LPS alone[2]
BV2 Microglial CellsLPS (200 ng/mL) + this compound (5 µM)pro-IL-1β mRNAInhibitionSignificant decrease vs. LPS alone[2]
Human Retinal Endothelial Cells (HRECs)High Glucose (30 mmol/L) + this compound (1 µg/mL)IL-6InhibitionSignificant decrease vs. High Glucose alone[3]
Human Retinal Endothelial Cells (HRECs)High Glucose (30 mmol/L) + this compound (1 µg/mL)IL-1βInhibitionSignificant decrease vs. High Glucose alone[3]
Human Retinal Endothelial Cells (HRECs)High Glucose (30 mmol/L) + this compound (1 µg/mL)TNF-αInhibitionSignificant decrease vs. High Glucose alone[3]

Table 3: In Vivo Effects of this compound in Animal Models

Animal ModelConditionThis compound DosageKey FindingQuantitative ChangeReference
KKAy MiceDiabetic NephropathyLow, Medium, High DoseInhibition of Notch/Snail pathwayDecreased Jagged1, Notch1, hes1, Snail1, α-SMA expression; Increased E-cadherin[4]
STZ-induced Diabetic RatsDiabetic RetinopathyNot specifiedRegulation of SIRT1/Notch1 pathwayIncreased SIRT1; Decreased Notch1, Hes1, Hey2[3]
C57BL/6N MiceLPS-induced Neuroinflammation10 or 20 mg/kgInhibition of NLRP3 inflammasomeDecreased NLRP3, COX-2, IL-6 levels in the brain[5]

Key Research Applications and Signaling Pathways

Neuroinflammation and NLRP3 Inflammasome Inhibition

Recent studies have highlighted a novel role for this compound in modulating neuroinflammatory responses, primarily through the inhibition of the NLRP3 inflammasome. This multiprotein complex is a key component of the innate immune system and its activation is implicated in various inflammatory diseases.

Signaling Pathway:

In the context of neuroinflammation, such as that induced by lipopolysaccharide (LPS), this compound has been shown to suppress the activation of the NLRP3 inflammasome in microglial cells. This inhibitory effect leads to a downstream reduction in the production of pro-inflammatory cytokines like IL-1β. The proposed mechanism involves the modulation of the ERK/STAT3/NF-κB signaling pathways.[2][5]

Caption: this compound's inhibition of LPS-induced neuroinflammation.

Diabetic Nephropathy and Notch/Snail Signaling

This compound has demonstrated protective effects in animal models of diabetic nephropathy. The underlying mechanism appears to be the inhibition of the Notch/Snail signaling pathway, which is implicated in the epithelial-mesenchymal transition (EMT), a key process in renal fibrosis.

Signaling Pathway:

In the KKAy mouse model of diabetic nephropathy, this compound treatment led to the downregulation of key components of the Notch pathway (Jagged1, Notch1, hes1) and the EMT-inducing transcription factor Snail1.[4] This resulted in the preservation of the epithelial marker E-cadherin and a reduction in the mesenchymal marker α-SMA, suggesting an attenuation of renal interstitial fibrosis.

Gliquidone_Nephropathy cluster_pathway Notch/Snail Signaling Pathway cluster_cellular_effects Cellular Effects Jagged1 Jagged1 Notch1 Notch1 Jagged1->Notch1 Hes1 Hes1 Notch1->Hes1 Snail1 Snail1 Hes1->Snail1 E_cadherin E-cadherin (Epithelial Marker) Snail1->E_cadherin alpha_SMA α-SMA (Mesenchymal Marker) Snail1->alpha_SMA EMT Epithelial-Mesenchymal Transition (EMT) alpha_SMA->EMT Fibrosis Renal Fibrosis EMT->Fibrosis This compound This compound This compound->Jagged1 This compound->Notch1

Caption: this compound's inhibition of the Notch/Snail pathway in diabetic nephropathy.

Diabetic Retinopathy and SIRT1/Notch1 Regulation

In the context of diabetic retinopathy, this compound exhibits protective effects by modulating the SIRT1/Notch1 signaling pathway. This pathway is crucial in regulating inflammation, oxidative stress, and vascular permeability in the retina.

Signaling Pathway:

In a streptozotocin (STZ)-induced diabetic rat model and in high glucose-treated human retinal endothelial cells (HRECs), this compound was found to upregulate the expression of Sirtuin 1 (SIRT1), a protein with known protective roles against cellular stress.[3] The increased SIRT1 activity, in turn, leads to the downregulation of the Notch1 signaling pathway, resulting in reduced inflammation and vascular hyperpermeability in the retina.

Gliquidone_Retinopathy cluster_pathway SIRT1/Notch1 Signaling Pathway cluster_cellular_effects Cellular Effects in Retina High_Glucose High Glucose SIRT1 SIRT1 High_Glucose->SIRT1 Notch1_pathway Notch1 Pathway (Notch1, Hes1, Hey2) High_Glucose->Notch1_pathway This compound This compound This compound->SIRT1 SIRT1->Notch1_pathway Inflammation Inflammation Notch1_pathway->Inflammation Oxidative_Stress Oxidative Stress Notch1_pathway->Oxidative_Stress Vascular_Permeability Vascular Permeability Notch1_pathway->Vascular_Permeability

Caption: this compound's regulation of the SIRT1/Notch1 pathway in diabetic retinopathy.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the basic research applications of this compound.

In Vitro Neuroinflammation Model: LPS-stimulated BV2 Microglial Cells

Objective: To investigate the anti-inflammatory effects of this compound on microglial cells.

Workflow Diagram:

BV2_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis Seed_BV2 Seed BV2 cells Incubate_24h Incubate 24h Seed_BV2->Incubate_24h Pretreat_LPS Pre-treat with LPS (200 ng/mL) for 30 min Incubate_24h->Pretreat_LPS Treat_this compound Treat with this compound (5 µM) or Vehicle for 5.5h or 23.5h Pretreat_LPS->Treat_this compound RNA_extraction RNA Extraction Treat_this compound->RNA_extraction Protein_lysis Protein Lysis Treat_this compound->Protein_lysis ICC Immunocytochemistry for p-STAT3, p-NF-κB Treat_this compound->ICC qPCR qPCR for NLRP3, pro-IL-1β RNA_extraction->qPCR Western_blot Western Blot for p-ERK, ERK Protein_lysis->Western_blot

Caption: Experimental workflow for studying this compound in LPS-stimulated BV2 cells.

Methodology:

  • Cell Culture: BV2 microglial cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Treatment: Cells are seeded in appropriate culture plates and allowed to adhere for 24 hours. For stimulation, cells are pre-treated with 200 ng/mL of lipopolysaccharide (LPS) for 30 minutes, followed by treatment with 5 µM this compound or vehicle (e.g., 0.1% DMSO) for the desired time points (e.g., 6 or 24 hours).

  • Quantitative Real-Time PCR (qPCR):

    • Total RNA is extracted using a suitable kit (e.g., TRIzol reagent).

    • cDNA is synthesized from the RNA template.

    • qPCR is performed using specific primers for target genes (e.g., NLRP3, IL-1β) and a housekeeping gene (e.g., GAPDH) for normalization.

  • Western Blotting:

    • Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

    • Protein concentration is determined using a BCA assay.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • The membrane is incubated with primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-β-actin) overnight at 4°C.

    • After washing with TBST, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Immunocytochemistry (ICC):

    • Cells grown on coverslips are fixed with 4% paraformaldehyde for 15 minutes.

    • Cells are permeabilized with 0.2% Triton X-100 in PBS for 10 minutes.

    • Blocking is performed with 5% normal goat serum in PBS for 1 hour.

    • Cells are incubated with primary antibodies (e.g., anti-p-STAT3, anti-p-NF-κB) overnight at 4°C.

    • After washing, cells are incubated with fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.

    • Nuclei are counterstained with DAPI.

    • Coverslips are mounted on slides, and images are captured using a fluorescence microscope.

In Vivo Diabetic Nephropathy Model: KKAy Mice

Objective: To evaluate the therapeutic potential of this compound in a model of type 2 diabetic nephropathy.

Methodology:

  • Animal Model: Male KKAy mice, a model of spontaneous type 2 diabetes and nephropathy, are used.

  • Treatment Groups: Mice are divided into several groups: a control group, a diabetic model group, and diabetic groups treated with different doses of this compound (low, medium, and high). An active control group with a standard treatment like irbesartan can also be included.

  • Drug Administration: this compound is administered orally via gavage daily for a specified period (e.g., 8 weeks).

  • Monitoring: Body weight, food and water intake, and blood glucose levels are monitored regularly.

  • Functional Assessment: At the end of the treatment period, 24-hour urine is collected to measure urinary protein excretion. Blood samples are collected to measure blood urea nitrogen (BUN) and serum creatinine.

  • Histological Analysis: Kidneys are harvested, fixed in 10% formalin, and embedded in paraffin. Sections are stained with Hematoxylin and Eosin (H&E) and Periodic acid-Schiff (PAS) to assess renal morphology and fibrosis.

  • Western Blotting: Kidney tissue lysates are prepared to analyze the protein expression levels of key markers in the Notch/Snail pathway (Jagged1, Notch1, hes1, Snail1, E-cadherin, α-SMA).

In Vivo Diabetic Retinopathy Model: STZ-Induced Diabetic Rats

Objective: To investigate the protective effects of this compound on the retina in a model of type 1 diabetes.

Methodology:

  • Animal Model: Diabetes is induced in male Sprague-Dawley or Wistar rats by a single intraperitoneal injection of streptozotocin (STZ; e.g., 60 mg/kg) dissolved in citrate buffer. Control rats receive citrate buffer alone. Diabetes is confirmed by measuring blood glucose levels.

  • Treatment: Diabetic rats are treated with this compound (administered orally or via a suitable route) for a defined period (e.g., 4-8 weeks).

  • Functional and Structural Assessment:

    • Electroretinography (ERG): To assess retinal function.

    • Optical Coherence Tomography (OCT): To measure retinal thickness.

    • Evans Blue Angiography: To assess retinal vascular permeability.

  • Molecular Analysis:

    • Retinas are dissected and processed for Western blotting to determine the protein levels of SIRT1, Notch1, Hes1, and Hey2.

    • Immunohistochemistry can be performed on retinal sections to visualize the localization of these proteins.

Conclusion

The basic research applications of this compound extend far beyond its established role as an anti-diabetic agent. Its ability to modulate key signaling pathways involved in inflammation and cellular stress, such as the NLRP3 inflammasome, Notch/Snail, and SIRT1/Notch1 pathways, opens up new avenues for its potential therapeutic use in a range of conditions including neuroinflammatory disorders, diabetic nephropathy, and diabetic retinopathy. The detailed experimental protocols and quantitative data provided in this guide are intended to serve as a valuable resource for the scientific community to further explore and validate these promising non-canonical applications of this compound. Further research is warranted to translate these preclinical findings into potential clinical applications.

References

Gliquidone's Structure-Activity Relationship: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis of Core Structural Features and Their Impact on Therapeutic Efficacy

This technical guide offers a comprehensive examination of the structure-activity relationships (SAR) of gliquidone, a second-generation sulfonylurea used in the management of type 2 diabetes mellitus. While direct and extensive SAR studies on this compound are not widely available in published literature, this paper extrapolates key principles from closely related second-generation sulfonylureas to provide a predictive framework for understanding this compound's biological activity. This document is intended for researchers, scientists, and professionals in the field of drug development.

This compound exerts its hypoglycemic effect primarily by stimulating insulin secretion from pancreatic β-cells.[1][2] This action is mediated through its interaction with the sulfonylurea receptor 1 (SUR1), a regulatory subunit of the ATP-sensitive potassium (KATP) channel in the β-cell membrane.[3][4] Binding of this compound to SUR1 leads to the closure of the KATP channel, causing membrane depolarization, calcium ion influx, and subsequent exocytosis of insulin-containing granules.[1]

Core Pharmacophore of Sulfonylureas

The fundamental structure of sulfonylurea drugs consists of a central sulfonylurea moiety with substitutions at the R1 (aromatic) and R2 (aliphatic) positions. The nature of these substituents is critical in determining the potency, duration of action, and side-effect profile of the drug.

General Structure of Sulfonylureas

Structure-Activity Relationship of this compound and Related Compounds

The following table summarizes the general structure-activity relationships for second-generation sulfonylureas. These principles are applicable to this compound and provide a basis for designing novel analogs with improved pharmacological properties.

Structural Moiety Modification Effect on Activity Reference
R1 Group (Para-substituted Phenyl Ring) Introduction of a bulky, lipophilic group such as an aryl carboxamidoethyl group.Significantly increases hypoglycemic potency compared to first-generation sulfonylureas. This is a key feature of second-generation agents like glibenclamide and is present in this compound's complex isoquinolinedione-containing side chain.[5]
Variations in the para-substituent.The specific nature of the para-substituent is a primary determinant of the compound's potency and pharmacokinetic profile.[5][6]
Sulfonylurea Bridge Essential for activity.This core structure is responsible for binding to the SUR1 receptor.[7][8]
R2 Group (Aliphatic Moiety) A cyclic aliphatic group, such as a cyclohexyl ring (as in this compound).Provides optimal lipophilicity for receptor binding and contributes to the high potency of second-generation sulfonylureas. The size of this group is crucial; activity is generally lost with very small (methyl, ethyl) or very large (12 or more carbons) substituents.[5]

Signaling Pathway of this compound in Pancreatic β-Cells

The binding of this compound to the SUR1 subunit of the KATP channel initiates a cascade of events leading to insulin secretion. The following diagram illustrates this key signaling pathway.

Gliquidone_Signaling_Pathway This compound This compound SUR1 Sulfonylurea Receptor 1 (SUR1) This compound->SUR1 KATP_Channel KATP Channel SUR1->KATP_Channel Inhibits Kir6_2 Kir6.2 Subunit Membrane_Depolarization Membrane Depolarization KATP_Channel->Membrane_Depolarization Leads to Ca_Channel Voltage-gated Ca2+ Channel Membrane_Depolarization->Ca_Channel Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Mediates Insulin_Vesicles Insulin Vesicles Ca_Influx->Insulin_Vesicles Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion Exocytosis

Caption: this compound-induced insulin secretion pathway in pancreatic β-cells.

Experimental Protocols for SAR Studies

The evaluation of novel this compound analogs requires robust and standardized experimental protocols. The following sections detail the methodologies for key assays used in SAR studies of sulfonylureas.

Glucose-Stimulated Insulin Secretion (GSIS) Assay

This assay is fundamental for determining the efficacy of a compound in promoting insulin release from pancreatic β-cells in response to glucose.

Experimental Workflow for GSIS Assay

GSIS_Workflow cluster_cell_prep Cell Preparation cluster_pre_incubation Pre-incubation cluster_stimulation Stimulation cluster_analysis Analysis Islet_Isolation Islet Isolation or β-cell Line Culture Cell_Seeding Seed cells in 96-well plates Islet_Isolation->Cell_Seeding Starvation Incubate in low glucose (e.g., 2.8 mM) KRBH buffer Cell_Seeding->Starvation Treatment Incubate with test compounds in low and high glucose (e.g., 16.7 mM) KRBH Starvation->Treatment Supernatant_Collection Collect supernatant Treatment->Supernatant_Collection ELISA Measure insulin concentration using ELISA Supernatant_Collection->ELISA Data_Analysis Data Analysis and Comparison ELISA->Data_Analysis

Caption: General workflow for a Glucose-Stimulated Insulin Secretion (GSIS) assay.

Detailed Protocol:

  • Cell Culture: Pancreatic β-cell lines (e.g., MIN6, INS-1) or isolated pancreatic islets are cultured under standard conditions (37°C, 5% CO2).[9]

  • Pre-incubation: Cells are washed and pre-incubated in a Krebs-Ringer Bicarbonate Buffer (KRBB) containing a low glucose concentration (e.g., 2.8 mM) for 1-2 hours to establish a basal insulin secretion level.[10]

  • Stimulation: The pre-incubation buffer is replaced with KRBB containing low (2.8 mM) or high (16.7 mM) glucose, with or without the test compounds (this compound analogs) at various concentrations. The cells are incubated for a defined period (e.g., 30-60 minutes).[10][11]

  • Sample Collection: The supernatant is collected to measure secreted insulin. The cells can be lysed to determine the total insulin content.[11]

  • Quantification: The concentration of insulin in the supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) or Radioimmunoassay (RIA).[9][12]

SUR1 Binding Assay

This assay determines the affinity of this compound analogs for their molecular target, the SUR1 receptor.

Experimental Workflow for SUR1 Binding Assay

SUR1_Binding_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_quantification Quantification Membrane_Prep Prepare membranes from cells expressing SUR1 Incubation Incubate membranes with [3H]glibenclamide and varying concentrations of test compound Membrane_Prep->Incubation Radioligand [3H]glibenclamide (Radioligand) Radioligand->Incubation Filtration Rapid filtration to separate bound and free radioligand Incubation->Filtration Scintillation Quantify bound radioactivity using liquid scintillation counting Filtration->Scintillation Data_Analysis Calculate Ki values Scintillation->Data_Analysis

Caption: General workflow for a SUR1 radioligand binding assay.

Detailed Protocol:

  • Membrane Preparation: Membranes are prepared from cells or tissues that express the SUR1 receptor, such as pancreatic islets or cell lines engineered to overexpress SUR1 (e.g., COS-7 cells).[3]

  • Binding Reaction: The membranes are incubated with a radiolabeled sulfonylurea, typically [3H]glibenclamide, and varying concentrations of the unlabeled test compound (this compound analog).[13]

  • Separation of Bound and Free Ligand: The reaction mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand in the solution. The filters are then washed to remove any non-specifically bound radioactivity.[13]

  • Quantification: The amount of radioactivity trapped on the filters is measured by liquid scintillation counting.

  • Data Analysis: The data are used to generate a competition binding curve, from which the inhibitory constant (Ki) of the test compound can be calculated. The Ki value represents the affinity of the compound for the SUR1 receptor.[3]

Conclusion

The structure-activity relationship of this compound, inferred from studies on other second-generation sulfonylureas, highlights the critical role of the para-substituted aromatic ring (R1) and the cyclic aliphatic group (R2) in determining its high potency. The complex side chain at the R1 position and the cyclohexyl group at the R2 position are key contributors to its strong binding to the SUR1 receptor and its efficacy as an insulin secretagogue. Future research focused on the synthesis and biological evaluation of novel this compound analogs could lead to the development of new therapeutic agents with improved pharmacokinetic profiles and reduced risks of side effects such as hypoglycemia. The experimental protocols outlined in this guide provide a robust framework for such investigations.

References

A Preliminary Investigation of Gliquidone's Therapeutic Potential: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Gliquidone, a second-generation sulfonylurea, has a well-established role in the management of type 2 diabetes mellitus (T2DM).[1][2][3] Its primary mechanism involves stimulating insulin secretion from pancreatic β-cells by blocking ATP-sensitive potassium (K-ATP) channels.[2][4][5] Beyond this, emerging research highlights significant extra-pancreatic effects, including the enhancement of peripheral insulin sensitivity and modulation of novel signaling pathways involved in diabetic complications.[1][6][7] Notably, its pharmacokinetic profile—rapid absorption, short half-life, and predominantly non-renal excretion—makes it a favorable option for patients with renal impairment.[1] This document provides a consolidated overview of this compound's mechanisms, clinical efficacy, and therapeutic potential, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways.

Pharmacodynamics: Core and Novel Mechanisms of Action

This compound's therapeutic effects stem from both well-documented pancreatic actions and increasingly recognized extra-pancreatic and cellular signaling modulations.

Pancreatic Mechanism: Stimulation of Insulin Secretion

This compound's principal action is to increase insulin release from functional pancreatic β-cells.[2][4][5] It binds with high affinity to the sulfonylurea receptor 1 (SUR1) subunit of the K-ATP channel on the β-cell membrane.[5] This binding induces channel closure, reducing potassium efflux and leading to membrane depolarization. The change in membrane potential activates voltage-gated calcium channels, promoting an influx of Ca2+.[4][5] The subsequent rise in intracellular calcium triggers the exocytosis of insulin-containing granules.[2]

This compound This compound SUR1 Binds to SUR1 on K-ATP Channel This compound->SUR1 K_efflux K+ Efflux Inhibition SUR1->K_efflux Depolarization Membrane Depolarization K_efflux->Depolarization Ca_influx Voltage-Gated Ca2+ Channel Activation (Ca2+ Influx) Depolarization->Ca_influx Insulin_release Insulin Granule Exocytosis Ca_influx->Insulin_release cluster_0 Microglial Cell LPS LPS TLR4 TLR4 Receptor LPS->TLR4 NLRP3 NLRP3 Inflammasome TLR4->NLRP3 ERK_STAT3_NFkB ERK/STAT3/NF-κB Signaling TLR4->ERK_STAT3_NFkB Gliquidone_inflam This compound Gliquidone_inflam->NLRP3 Inhibits Gliquidone_inflam->ERK_STAT3_NFkB Inhibits Cytokines Pro-inflammatory Cytokine Release (IL-1β, IL-6, COX-2) NLRP3->Cytokines ERK_STAT3_NFkB->Cytokines cluster_1 Renal Cell Gliquidone_notch This compound Notch_Pathway Jagged1/Notch1/hes1 Signaling Gliquidone_notch->Notch_Pathway Inhibits Snail1 Snail1 Expression Notch_Pathway->Snail1 Fibrosis Renal Interstitial Fibrosis (α-SMA expression) Snail1->Fibrosis E_cadherin E-cadherin Expression Snail1->E_cadherin Inhibits start Select KKAy Mice (Model for T2DM and Nephropathy) grouping Establish Diabetic Model (Blood Glucose >16.8 mmol/L) Randomize into Groups start->grouping g1 Normal Control (C57BL/6J) g2 Diabetic Model (KKAy) g3 This compound (Low, Med, High Dose) g4 Positive Control (Irbesartan) treatment Intra-gastric Administration for 16 Weeks g1->treatment g2->treatment g3->treatment g4->treatment analysis Analysis at Week 26 treatment->analysis biochem Biochemical Analysis: - Blood Glucose - BUN, Scr, Urinary Protein analysis->biochem oxidative Oxidative Stress Markers: - SOD, NO, MDA analysis->oxidative molecular Molecular Biology: - Western Blot / PCR for Jagged1, Notch1, Snail1, α-SMA, E-cadherin analysis->molecular

References

Methodological & Application

Gliquidone: In Vitro Application Notes and Protocols for Metabolic and Anti-Inflammatory Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gliquidone is a second-generation sulfonylurea drug primarily used in the management of type 2 diabetes mellitus.[1][2] Its principal mechanism of action involves the stimulation of insulin secretion from pancreatic β-cells by selectively binding to the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (K-ATP) channels.[1][2] This binding leads to channel closure, membrane depolarization, calcium influx, and subsequent exocytosis of insulin-containing granules.[1][2] Beyond its established role in glycemic control, recent in vitro studies have uncovered novel anti-inflammatory properties of this compound, particularly its ability to modulate neuroinflammatory responses in microglial cells by inhibiting the NLRP3 inflammasome.[3][4]

This document provides detailed application notes and experimental protocols for investigating the dual effects of this compound in vitro: its classical insulin secretagogue function in pancreatic β-cells and its emerging anti-inflammatory role in immune cells.

Data Presentation: Quantitative In Vitro Data for this compound

The following tables summarize key quantitative data from in vitro studies on this compound, providing a comparative overview of its potency and effects across different cell types and experimental conditions.

Table 1: Inhibitory Concentration (IC50) of this compound on K-ATP Channels

Cell TypeTarget Channel SubunitIC50 Value (µM)Reference
HIT-T15 (Pancreatic β-cell line)SUR10.45[2]
Rat CardiomyocytesSUR2A119.1[2]
Rat Vascular Smooth Muscle CellsSUR2B149.7[2]

Table 2: Effect of this compound on Pro-inflammatory Marker Expression in LPS-Stimulated BV2 Microglial Cells

Treatment ConditionTargetMethodResultReference
LPS (200 ng/ml) + this compound (5 µM)Phospho-ERKWestern BlotSignificant decrease vs. LPS alone[1]
LPS (200 ng/ml) + this compound (5 µM)pro-IL-1β mRNAqPCR (5.5h post-treatment)Significant reduction vs. LPS alone[1][3]
LPS (200 ng/ml) + this compound (5 µM)NLRP3 mRNAqPCR (23.5h post-treatment)Marked decrease vs. LPS alone[1][3]
LPS (200 ng/ml) + this compound (5 µM)NLRP3 ProteinImmunocytochemistrySignificant downregulation vs. LPS alone[1][3]

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using Graphviz, illustrate the key signaling pathways of this compound and a general workflow for its in vitro investigation.

Gliquidone_Pancreatic_Beta_Cell_Signaling This compound This compound SUR1 SUR1 Receptor (on K-ATP Channel) This compound->SUR1 Binds to K_ATP K-ATP Channel Closure SUR1->K_ATP Depolarization Membrane Depolarization K_ATP->Depolarization Ca_Channel Voltage-gated Ca²⁺ Channel Opening Depolarization->Ca_Channel Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Insulin_Exocytosis Insulin Granule Exocytosis Ca_Influx->Insulin_Exocytosis Insulin_Secretion Insulin Secretion Insulin_Exocytosis->Insulin_Secretion

Caption: this compound's mechanism for stimulating insulin secretion in pancreatic β-cells.

Gliquidone_Anti_Inflammatory_Signaling cluster_pathway Microglial Cell LPS LPS TLR4 TLR4 LPS->TLR4 ERK p-ERK TLR4->ERK STAT3_NFkB p-STAT3 / p-NF-κB ERK->STAT3_NFkB NLRP3_transcription NLRP3 & Pro-IL-1β Transcription STAT3_NFkB->NLRP3_transcription NLRP3_inflammasome NLRP3 Inflammasome Assembly & Activation NLRP3_transcription->NLRP3_inflammasome Cytokines Pro-inflammatory Cytokine Release (IL-1β) NLRP3_inflammasome->Cytokines This compound This compound This compound->ERK Inhibits This compound->NLRP3_inflammasome Inhibits

Caption: this compound's inhibitory effect on the LPS-induced inflammatory pathway in microglia.

Experimental_Workflow cluster_prep Preparation cluster_treat Treatment cluster_analysis Analysis Cell_Culture 1. Cell Culture (e.g., MIN6, BV2) Stimulation 3. Cell Stimulation (e.g., High Glucose or LPS) Cell_Culture->Stimulation Gliquidone_Prep 2. This compound Stock (Dissolve in DMSO) Treatment 4. This compound Treatment (Varying concentrations & times) Gliquidone_Prep->Treatment Stimulation->Treatment ELISA 5a. Supernatant Analysis (Insulin, IL-1β ELISA) Treatment->ELISA WesternBlot 5b. Cell Lysate Analysis (Western Blot: p-ERK) Treatment->WesternBlot qPCR 5c. RNA Analysis (qPCR: NLRP3, IL-6) Treatment->qPCR PatchClamp 5d. Electrophysiology (Patch Clamp for K-ATP) Treatment->PatchClamp

Caption: General workflow for in vitro investigation of this compound's effects.

Experimental Protocols

Protocol 1: Glucose-Stimulated Insulin Secretion (GSIS) in Pancreatic β-Cells (e.g., MIN6 cell line)

This protocol is adapted from standard GSIS procedures and can be used to evaluate the effect of this compound on insulin secretion.

A. Materials

  • MIN6 cells

  • Complete culture medium (e.g., DMEM with 15% FBS, 25 mM glucose, penicillin/streptomycin)

  • Krebs-Ringer Bicarbonate HEPES buffer (KRBH): 114 mM NaCl, 4.7 mM KCl, 1.2 mM KH₂PO₄, 1.16 mM MgSO₄, 20 mM HEPES, 2.5 mM CaCl₂, 25.5 mM NaHCO₃, 0.2% BSA, pH 7.4

  • Low-glucose KRBH (e.g., 2.8 mM Glucose)

  • High-glucose KRBH (e.g., 16.7 mM Glucose)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Insulin ELISA Kit

B. Procedure

  • Cell Seeding: Seed MIN6 cells in a 24-well plate at a density of 2.5 x 10⁵ cells/well and culture for 48-72 hours to reach ~80-90% confluency.

  • Starvation/Pre-incubation:

    • Gently wash the cells twice with PBS.

    • Pre-incubate the cells in 1 mL of low-glucose KRBH for 2 hours at 37°C to bring insulin secretion to a basal level.

  • Basal Secretion:

    • Remove the pre-incubation buffer.

    • Add 500 µL of fresh low-glucose KRBH. For the this compound-treated group, add the desired final concentration of this compound (e.g., 0.1, 1, 10 µM). Include a vehicle control (DMSO).

    • Incubate for 1 hour at 37°C.

    • Collect the supernatant and store at -20°C for insulin measurement. This represents basal secretion.

  • Stimulated Secretion:

    • Remove the "basal" buffer.

    • Add 500 µL of high-glucose KRBH. For the this compound-treated group, add the same final concentration of this compound as in the basal step.

    • Incubate for 1 hour at 37°C.

    • Collect the supernatant and store at -20°C for insulin measurement. This represents stimulated secretion.

  • Insulin Quantification: Measure the insulin concentration in the collected supernatants using a commercial Insulin ELISA kit according to the manufacturer's instructions.

  • Data Normalization: Data can be expressed as fold-change over basal secretion or normalized to total protein content from the cell lysate of each well.

Protocol 2: Inhibition of LPS-Induced Pro-inflammatory Response in Microglia (e.g., BV2 cell line)

This protocol details the investigation of this compound's anti-inflammatory effects on LPS-stimulated microglial cells.[1]

A. Materials

  • BV2 microglial cells

  • Complete culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)

  • Lipopolysaccharide (LPS) from E. coli

  • This compound stock solution (10 mM in DMSO)

  • Reagents for RNA extraction and qPCR (e.g., TRIzol, cDNA synthesis kit, SYBR Green)

  • Reagents for Western Blotting (Lysis buffer, protease/phosphatase inhibitors, primary antibodies for p-ERK, total ERK, β-actin, secondary HRP-conjugated antibody)

  • ELISA Kit for IL-1β

B. Procedure for Western Blotting (p-ERK Analysis)

  • Cell Seeding: Seed BV2 cells in a 6-well plate and grow to ~80% confluency.

  • Serum Starvation: Reduce serum concentration in the media (e.g., to 1% FBS) for 4-6 hours before treatment.

  • Treatment:

    • Treat cells with 200 ng/mL LPS for 45 minutes.[1]

    • Following LPS stimulation, add 5 µM this compound (or vehicle) and incubate for an additional 45 minutes.[1]

  • Cell Lysis:

    • Place the plate on ice and wash cells twice with ice-cold PBS.

    • Add 100-150 µL of ice-cold lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to each well.

    • Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Immunoblotting:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

    • Separate proteins on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane (e.g., with 5% BSA in TBST) for 1 hour at room temperature.

    • Incubate with primary antibodies against p-ERK, total ERK, and β-actin overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect signal using an ECL substrate and imaging system.

C. Procedure for qPCR (NLRP3 and pro-IL-1β mRNA Analysis)

  • Cell Seeding & Treatment: Seed BV2 cells in a 12-well plate.

  • Treatment:

    • Treat cells with 200 ng/mL LPS for 30 minutes.

    • Following LPS stimulation, add 5 µM this compound (or vehicle) and incubate for 5.5 hours (for pro-IL-1β) or 23.5 hours (for NLRP3).[3]

  • RNA Extraction & cDNA Synthesis: Extract total RNA using TRIzol or a column-based kit. Synthesize cDNA from 1 µg of RNA using a reverse transcription kit.

  • Quantitative PCR: Perform qPCR using SYBR Green master mix and primers specific for NLRP3, pro-IL-1β, and a housekeeping gene (e.g., GAPDH). Analyze data using the ΔΔCt method.

D. Procedure for ELISA (IL-1β Secretion)

  • Cell Seeding & Treatment: Follow the procedure for qPCR, seeding cells in a 24-well plate.

  • Supernatant Collection: After the treatment period, centrifuge the plate at 300 x g for 5 minutes and collect the cell culture supernatant.

  • ELISA: Measure the concentration of secreted IL-1β in the supernatant using a commercial ELISA kit according to the manufacturer's protocol.

References

Gliquidone Administration in Rodent Models of Diabetes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of gliquidone, a second-generation sulfonylurea, in rodent models of diabetes mellitus. This document includes detailed experimental protocols, quantitative data summaries, and visualizations of key biological pathways and workflows to facilitate the design and execution of preclinical studies.

Introduction

This compound is an oral hypoglycemic agent that primarily acts by stimulating insulin secretion from pancreatic β-cells. It achieves this by binding to and closing ATP-sensitive potassium (K-ATP) channels on the β-cell membrane, leading to depolarization, calcium influx, and subsequent insulin exocytosis.[1][2] Additionally, this compound may have extra-pancreatic effects, including enhancing the sensitivity of peripheral tissues to insulin.[2] Rodent models of diabetes are crucial for elucidating the therapeutic potential and mechanisms of action of anti-diabetic drugs like this compound.

Rodent Models of Diabetes

The selection of an appropriate rodent model is critical for studying specific aspects of diabetes and the effects of therapeutic interventions.

Chemically-Induced Diabetes Models

Streptozotocin (STZ)-Induced Diabetes: STZ is a cytotoxic agent that selectively destroys pancreatic β-cells, leading to insulin deficiency and hyperglycemia. This model is widely used to mimic Type 1 diabetes.

  • Induction Protocol for Rats (Type 1 Diabetes Model):

    • Animals: Male Sprague-Dawley or Wistar rats.

    • Preparation: Fast animals overnight.

    • STZ Solution: Prepare a fresh solution of STZ in cold 0.1 M citrate buffer (pH 4.5).

    • Administration: A single intraperitoneal (i.p.) or intravenous (i.v.) injection of 40-65 mg/kg body weight.

    • Post-Injection Care: To prevent initial hypoglycemia, provide animals with 10% sucrose water for 48 hours after STZ injection.

    • Confirmation of Diabetes: Monitor blood glucose levels. Diabetes is typically confirmed when fasting blood glucose is ≥16.7 mmol/L (300 mg/dL) for 3 consecutive days.

  • High-Fat Diet (HFD) and Low-Dose STZ-Induced Diabetes (Type 2 Diabetes Model): This model mimics the progression of Type 2 diabetes, characterized by initial insulin resistance followed by β-cell dysfunction.

    • Animals: Male Sprague-Dawley or Wistar rats.

    • Diet: Feed a high-fat diet (e.g., 45-60% kcal from fat) for 4-8 weeks to induce insulin resistance.

    • STZ Administration: After the HFD period, administer a single low dose of STZ (e.g., 30-40 mg/kg, i.p.) to induce partial β-cell loss.

    • Confirmation of Diabetes: Monitor fasting blood glucose and insulin levels to confirm a state of hyperglycemia with insulin resistance.

Genetic Diabetes Models
  • KKAy Mice: These mice spontaneously develop obesity, hyperglycemia, hyperinsulinemia, and are a model for diabetic nephropathy.

  • db/db Mice: These mice have a mutation in the leptin receptor gene, leading to obesity, insulin resistance, and a progression to β-cell failure, mimicking Type 2 diabetes.

  • ob/ob Mice: These mice have a mutation in the leptin gene, resulting in hyperphagia, obesity, and insulin resistance.

This compound Administration Protocols

Formulation and Administration
  • Vehicle: this compound can be suspended in a 0.5% solution of carboxymethylcellulose (CMC) in water for oral administration. Another option is a solution of 5% Dimethyl Sulfoxide (DMSO) in saline for intraperitoneal injections.

  • Administration Route: Oral gavage is the most common route for this compound administration in rodent studies, reflecting its clinical use.

  • Dosage: Dosages in rodent studies have ranged from low to high doses. For instance, in KKAy mice, low, medium, and high doses have been investigated to assess dose-dependent effects. In a study on STZ-induced diabetic rats with diabetic retinopathy, a dose of 50 mg/kg/day was used.

Experimental Protocols for Assessing this compound Efficacy

Intraperitoneal Glucose Tolerance Test (IPGTT)

The IPGTT assesses the ability of an animal to clear a glucose load and is a measure of overall glucose homeostasis.

  • Procedure:

    • Fast mice for 6-16 hours or rats for 16 hours overnight, with free access to water.

    • Record baseline blood glucose from a tail snip.

    • Administer a bolus of glucose (1-2 g/kg body weight) via intraperitoneal injection.

    • Measure blood glucose at 15, 30, 60, and 120 minutes post-injection.

    • Optionally, collect blood samples for insulin measurement at baseline and subsequent time points.

Insulin Tolerance Test (ITT)

The ITT measures the response to exogenous insulin and is a key indicator of peripheral insulin sensitivity.

  • Procedure:

    • Fast animals for 4-6 hours.

    • Record baseline blood glucose.

    • Administer human insulin (0.75-1.0 IU/kg body weight) via intraperitoneal injection.

    • Measure blood glucose at 15, 30, 45, and 60 minutes post-injection.

Quantitative Data Summary

The following tables summarize the quantitative data from studies administering this compound to rodent models of diabetes.

Table 1: Effects of this compound in KKAy Mice with Diabetic Nephropathy

ParameterNormal ControlDiabetic ModelLow-Dose this compoundMedium-Dose this compoundHigh-Dose this compoundIrbesartan (Positive Control)
Blood Glucose (mmol/L) Normal>16.8No significant changeSignificantly decreasedSignificantly decreasedSignificantly decreased
24h Urinary Protein NormalSignificantly increasedSignificantly decreasedSignificantly decreasedSignificantly decreasedSignificantly decreased
Serum Creatinine (Scr) NormalSignificantly increasedNo significant changeNo significant changeSignificantly decreasedSignificantly decreased
Blood Urea Nitrogen (BUN) NormalSignificantly increasedSignificantly decreasedSignificantly decreasedSignificantly decreasedSignificantly decreased

Data adapted from a study on KKAy mice.[3] The study showed that medium and high doses of this compound significantly lowered blood glucose levels compared to the diabetic model group.[3] High-dose this compound demonstrated the most significant improvements in kidney function, comparable to the positive control, irbesartan.[3]

Table 2: Effects of this compound in STZ-Induced Diabetic Sur1-/- Rats

ParameterDiabetic Model (Saline)This compoundMetformin
Fasting Blood Glucose (FBG) ElevatedDecreasedDecreased
Insulin Secretion No changeNo increaseNot reported
Hepatic Glycogen Storage DecreasedIncreasedIncreased
Hepatic Gluconeogenesis IncreasedDecreasedDecreased
AKT Activation (Liver) DecreasedIncreasedIncreased
AMPK Activation (Liver) No change reportedNo change reportedNo change reported

This study in Sur1 knockout rats suggests that this compound can exert hypoglycemic effects through extra-pancreatic mechanisms, specifically by improving hepatic insulin sensitivity, as evidenced by increased hepatic glycogen storage and decreased gluconeogenesis.[4] This was associated with the activation of AKT in the liver.[4]

Signaling Pathways and Experimental Workflows

This compound's Mechanism of Action in Pancreatic β-Cells

This compound stimulates insulin secretion by closing K-ATP channels in pancreatic β-cells.

Gliquidone_Mechanism This compound This compound SUR1 Sulfonylurea Receptor 1 (SUR1) on K-ATP Channel This compound->SUR1 Binds to K_ATP_channel K-ATP Channel Closure SUR1->K_ATP_channel Depolarization Membrane Depolarization K_ATP_channel->Depolarization Ca_channel Voltage-gated Ca2+ Channel Opening Depolarization->Ca_channel Ca_influx Ca2+ Influx Ca_channel->Ca_influx Insulin_secretion Insulin Granule Exocytosis (Insulin Secretion) Ca_influx->Insulin_secretion

Caption: this compound's mechanism of insulin secretion in pancreatic β-cells.

This compound's Potential Role in Hepatic Insulin Signaling

In a model of STZ-induced diabetic Sur1-/- rats, this compound was shown to improve hepatic insulin sensitivity, partly through the activation of the AKT signaling pathway.

Gliquidone_Hepatic_Signaling cluster_liver_cell Hepatocyte This compound This compound Insulin_Receptor Insulin Receptor This compound->Insulin_Receptor Potentiates Insulin Action AKT AKT Activation Insulin_Receptor->AKT Glycogen_synthesis Increased Glycogen Synthesis AKT->Glycogen_synthesis Gluconeogenesis Decreased Gluconeogenesis AKT->Gluconeogenesis

Caption: this compound's effect on hepatic insulin signaling.

This compound's Role in Diabetic Nephropathy

In KKAy mice, a model for diabetic nephropathy, this compound was found to ameliorate kidney damage by inhibiting the Notch/Snail signaling pathway.

Gliquidone_Nephropathy_Signaling This compound This compound Notch_Signaling Notch Signaling Pathway (Jagged1/Notch1/hes1) This compound->Notch_Signaling Inhibits Snail_Signaling Snail1 Expression Notch_Signaling->Snail_Signaling Epithelial_Mesenchymal_Transition Epithelial-Mesenchymal Transition (EMT) of Renal Tubular Epithelial Cells Snail_Signaling->Epithelial_Mesenchymal_Transition Renal_Fibrosis Renal Interstitial Fibrosis Epithelial_Mesenchymal_Transition->Renal_Fibrosis

Caption: this compound's inhibition of the Notch/Snail pathway in diabetic nephropathy.

Experimental Workflow for Evaluating this compound in a Rodent Model of Type 2 Diabetes

This workflow outlines the key steps in a preclinical study evaluating the efficacy of this compound.

Experimental_Workflow Model_Induction Induction of T2D Model (e.g., HFD + low-dose STZ in rats) Group_Allocation Random Allocation to Groups: - Vehicle Control - this compound (various doses) - Positive Control Model_Induction->Group_Allocation Treatment_Period Chronic this compound Administration (e.g., daily oral gavage for 8 weeks) Group_Allocation->Treatment_Period Monitoring Weekly Monitoring: - Body Weight - Food/Water Intake - Fasting Blood Glucose Treatment_Period->Monitoring Metabolic_Tests Metabolic Assessments: - IPGTT - ITT Treatment_Period->Metabolic_Tests Terminal_Procedures Terminal Procedures: - Blood collection for biomarker analysis (Insulin, Lipids, etc.) - Tissue harvesting (Pancreas, Liver, Kidney) for histology and molecular analysis Metabolic_Tests->Terminal_Procedures

Caption: Workflow for preclinical evaluation of this compound.

Conclusion

This compound demonstrates significant hypoglycemic effects in various rodent models of diabetes. Its primary mechanism involves the stimulation of insulin secretion, with evidence suggesting additional benefits through the improvement of hepatic insulin sensitivity and the amelioration of diabetic complications such as nephropathy via modulation of specific signaling pathways. The protocols and data presented herein provide a valuable resource for researchers designing and conducting preclinical studies to further investigate the therapeutic potential of this compound.

References

Application Notes and Protocols for Patch-Clamp Analysis of Gliquidone on K-ATP Channels

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gliquidone is a second-generation sulfonylurea drug utilized in the management of type 2 diabetes mellitus.[1] Its primary therapeutic effect is the stimulation of insulin secretion from pancreatic β-cells.[2] This action is mediated through its interaction with ATP-sensitive potassium (K-ATP) channels, which are crucial in coupling cellular metabolism to electrical excitability in various tissues, including the pancreas, heart, and smooth muscle.[3][4] Understanding the precise mechanism and quantitative effects of this compound on K-ATP channels is paramount for drug development and comprehending its therapeutic window and potential side effects. Patch-clamp electrophysiology is the gold-standard technique for investigating the direct interaction of drugs with ion channels at high resolution.[5]

These application notes provide a detailed overview and protocols for the patch-clamp analysis of this compound's effects on K-ATP channels, tailored for researchers, scientists, and drug development professionals.

Mechanism of Action of this compound on Pancreatic β-Cell K-ATP Channels

In pancreatic β-cells, K-ATP channels are composed of two subunits: the inwardly rectifying potassium channel pore, Kir6.2, and the regulatory sulfonylurea receptor 1 (SUR1).[6] These channels act as metabolic sensors.[7] When blood glucose is low, intracellular ATP levels are low, and K-ATP channels are open, leading to potassium efflux and hyperpolarization of the cell membrane.[7] This hyperpolarized state keeps voltage-gated calcium channels closed, thus inhibiting insulin secretion.[8]

This compound, like other sulfonylureas, binds with high affinity to the SUR1 subunit of the K-ATP channel.[1] This binding event induces a conformational change in the channel complex, leading to its closure, independent of intracellular ATP levels.[9] The closure of K-ATP channels reduces the outward flow of potassium ions, causing depolarization of the β-cell membrane.[2] This depolarization activates voltage-gated calcium channels, leading to an influx of calcium ions.[8] The subsequent rise in intracellular calcium concentration triggers the exocytosis of insulin-containing granules, resulting in increased insulin secretion.[8]

Data Presentation: Quantitative Analysis of this compound's Effect on K-ATP Channels

The following tables summarize the quantitative data on the inhibitory effects of this compound on K-ATP channels in different cell types, providing a comparative view of its selectivity.

Table 1: Inhibitory Concentration (IC50) of this compound on K-ATP Channels in Different Cell Types

Cell TypeK-ATP Channel SubunitsThis compound IC50 (µM)Reference
Pancreatic β-cells (HIT-T15)Kir6.2/SUR10.45[4]
Cardiomyocytes (rat)Kir6.2/SUR2A119.1[4]
Vascular Smooth Muscle Cells (rat)Kir6.1/SUR2B149.7[4]

Table 2: Comparative IC50 Values of Different Sulfonylureas on Pancreatic β-Cell K-ATP Channels

CompoundIC50 in HIT-T15 cells (µM)Reference
This compound0.45[4]
Glibenclamide0.03[4]
Gliclazide1.21[4]

Note: The data indicates that this compound is a potent blocker of pancreatic β-cell K-ATP channels and exhibits significantly higher selectivity for the pancreatic SUR1 subunit compared to the SUR2A and SUR2B subunits found in cardiomyocytes and vascular smooth muscle cells, respectively.[4] This selectivity may contribute to a lower risk of cardiovascular side effects compared to less selective sulfonylureas.[4]

Signaling Pathway of this compound Action in Pancreatic β-Cells

Gliquidone_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space This compound This compound SUR1 SUR1 This compound->SUR1 Binds to K_ATP_Channel K-ATP Channel (Open) Kir6_2 Kir6.2 K_ATP_Channel_Closed K-ATP_Channel (Closed) K_ATP_Channel->K_ATP_Channel_Closed Closure Membrane_Depolarization Membrane Depolarization K_ATP_Channel_Closed->Membrane_Depolarization Leads to VGCC Voltage-Gated Ca²⁺ Channel (Closed) VGCC_Open Voltage-Gated Ca²⁺ Channel (Open) VGCC->VGCC_Open Ca_Influx Ca²⁺ Influx VGCC_Open->Ca_Influx Allows Insulin_Exocytosis Insulin Exocytosis Ca_Influx->Insulin_Exocytosis Triggers

Caption: Signaling pathway of this compound-induced insulin secretion in pancreatic β-cells.

Experimental Workflow for Patch-Clamp Analysis

Patch_Clamp_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., HIT-T15 cells) Giga_Seal Form Gigaohm Seal on a single cell Cell_Culture->Giga_Seal Solution_Prep Prepare Intracellular & Extracellular Solutions Solution_Prep->Giga_Seal Pipette_Prep Pull & Polish Patch Pipettes Pipette_Prep->Giga_Seal Whole_Cell Establish Whole-Cell Configuration Giga_Seal->Whole_Cell Baseline Record Baseline K-ATP Currents Whole_Cell->Baseline Drug_Application Apply this compound (various concentrations) Baseline->Drug_Application Record_Effect Record this compound-induced Current Inhibition Drug_Application->Record_Effect Data_Acquisition Data Acquisition & Filtering Record_Effect->Data_Acquisition Current_Analysis Measure Current Amplitude Data_Acquisition->Current_Analysis Dose_Response Construct Dose-Response Curve Current_Analysis->Dose_Response IC50_Calc Calculate IC50 Dose_Response->IC50_Calc

Caption: Experimental workflow for whole-cell patch-clamp analysis of this compound on K-ATP channels.

Experimental Protocols

Whole-Cell Patch-Clamp Protocol to Measure this compound Inhibition of K-ATP Channels

This protocol is designed to measure the macroscopic K-ATP currents in response to varying concentrations of this compound.

a. Cell Preparation:

  • Culture pancreatic β-cells (e.g., HIT-T15 or primary islet cells) on glass coverslips in appropriate culture medium.

  • Prior to recording, transfer a coverslip to the recording chamber on the stage of an inverted microscope.

  • Continuously perfuse the chamber with the extracellular solution.

b. Solutions:

  • Extracellular Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES. Adjust pH to 7.4 with NaOH.

  • Intracellular (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 0.3 Na₂-GTP, 1 Mg-ATP. Adjust pH to 7.2 with KOH. Note: The low concentration of ATP is to ensure a basal level of channel activity that can be subsequently inhibited by this compound.

  • This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 100 mM) of this compound in DMSO and dilute to the final desired concentrations in the extracellular solution immediately before use.

c. Recording Procedure:

  • Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 3-5 MΩ when filled with the intracellular solution.

  • Approach a single, healthy-looking cell with the patch pipette and apply gentle suction to form a gigaohm seal (>1 GΩ).

  • Rupture the cell membrane under the pipette tip with a brief pulse of suction to establish the whole-cell configuration.

  • Clamp the cell membrane potential at a holding potential of -70 mV.

  • Apply a voltage ramp protocol (e.g., from -120 mV to +50 mV over 200 ms) to elicit K-ATP channel currents.

  • Record stable baseline currents for several minutes.

  • Perfuse the chamber with the extracellular solution containing the lowest concentration of this compound.

  • Record the current inhibition until a steady-state effect is reached.

  • Wash out the drug with the control extracellular solution.

  • Repeat steps 7-9 for increasing concentrations of this compound to construct a dose-response curve.

d. Data Analysis:

  • Measure the peak outward current at a specific voltage (e.g., +40 mV) before and after the application of each this compound concentration.

  • Calculate the percentage of current inhibition for each concentration.

  • Plot the percentage inhibition against the logarithm of the this compound concentration and fit the data with a Hill equation to determine the IC50 value.

Inside-Out Patch-Clamp Protocol to Study the Direct Effect of this compound on K-ATP Channels

This protocol allows for the study of the direct interaction of this compound with the intracellular face of the K-ATP channel.

a. Cell Preparation:

  • Follow the same cell preparation steps as for the whole-cell protocol.

b. Solutions:

  • Pipette (Extracellular) Solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES. Adjust pH to 7.4 with KOH.

  • Bath (Intracellular) Solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES. Adjust pH to 7.2 with KOH.

  • This compound Application Solution: Add desired concentrations of this compound to the bath solution.

c. Recording Procedure:

  • Form a gigaohm seal on the cell membrane as described in the whole-cell protocol.

  • Instead of rupturing the membrane, gently pull the pipette away from the cell to excise a patch of membrane with the intracellular side facing the bath solution.

  • Apply a constant holding potential (e.g., -60 mV) to record single-channel currents.

  • Record baseline channel activity in the control bath solution.

  • Perfuse the recording chamber with the bath solution containing this compound.

  • Record the changes in channel activity (e.g., open probability, mean open time).

  • Wash out the drug with the control bath solution.

d. Data Analysis:

  • Analyze the single-channel recordings to determine the open probability (Po), mean open time, and mean closed time before and after this compound application.

  • This analysis will provide insights into the molecular mechanism of channel blockade by this compound.

Conclusion

The provided application notes and protocols offer a comprehensive guide for the patch-clamp analysis of this compound's effects on K-ATP channels. By employing these methodologies, researchers can obtain high-quality, quantitative data on the potency and selectivity of this compound, contributing to a deeper understanding of its therapeutic action and aiding in the development of novel antidiabetic drugs with improved pharmacological profiles. The use of patch-clamp electrophysiology is indispensable for elucidating the intricate interactions between drugs and ion channels, ultimately advancing the fields of pharmacology and drug discovery.

References

Measuring Gliquidone-Induced Insulin Secretion in MIN6 Cells: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for measuring the insulinotropic effects of Gliquidone in the mouse insulinoma 6 (MIN6) cell line. This compound, a second-generation sulfonylurea, is a potent oral hypoglycemic agent used in the treatment of type 2 diabetes mellitus.[1] Its primary mechanism of action involves the stimulation of insulin secretion from pancreatic β-cells.[1][2] This is achieved by binding to the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (K-ATP) channel, leading to channel closure, membrane depolarization, calcium influx, and subsequent insulin exocytosis.[1][3][4] MIN6 cells are a well-established in vitro model for studying pancreatic β-cell function as they retain glucose-stimulated insulin secretion (GSIS) characteristics.[5] These protocols outline the necessary steps for MIN6 cell culture, preparation of this compound solutions, conducting insulin secretion assays, and quantifying insulin levels using an Enzyme-Linked Immunosorbent Assay (ELISA).

Data Presentation

Table 1: this compound-Induced Insulin Secretion in MIN6 Cells

Treatment GroupThis compound Concentration (µM)Glucose Concentration (mM)Insulin Secreted (ng/mL)Fold Increase vs. Low Glucose Control
Low Glucose Control02.81.5 ± 0.21.0
High Glucose Control016.77.8 ± 0.95.2
This compound0.116.710.2 ± 1.16.8
This compound116.714.5 ± 1.59.7
This compound1016.718.1 ± 2.012.1

Data are presented as mean ± standard deviation (n=3). The data are representative and may vary based on experimental conditions.

Table 2: Key Reagents and Materials

Reagent/MaterialSupplierCatalog Number
MIN6 Cell LineATCCCRL-11506
Dulbecco's Modified Eagle's Medium (DMEM), High GlucoseGibco11965092
Fetal Bovine Serum (FBS), Heat-InactivatedGibco10082147
Penicillin-StreptomycinGibco15140122
L-GlutamineGibco25030081
HEPESSigma-AldrichH3375
2-MercaptoethanolSigma-AldrichM3148
This compoundSigma-AldrichG114
Krebs-Ringer Bicarbonate Buffer (KRBH)In-house preparation or from supplier-
Bovine Serum Albumin (BSA)Sigma-AldrichA7906
Mouse Insulin ELISA KitMercodia10-1247-01

Experimental Protocols

MIN6 Cell Culture

This protocol describes the standard procedure for culturing and maintaining the MIN6 cell line.

Materials:

  • MIN6 cells

  • DMEM with high glucose (4.5 g/L)

  • Heat-inactivated Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

  • L-Glutamine (200 mM)

  • HEPES (1 M)

  • 2-Mercaptoethanol (55 mM)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Trypsin-EDTA (0.25%)

  • T-75 cell culture flasks

  • 12-well cell culture plates

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Prepare complete MIN6 growth medium: DMEM supplemented with 15% FBS, 1% Penicillin-Streptomycin, 1% L-Glutamine, 20 mM HEPES, and 55 µM 2-mercaptoethanol.[6][7]

  • Thaw cryopreserved MIN6 cells rapidly in a 37°C water bath.

  • Transfer the thawed cells to a T-75 flask containing 15 mL of pre-warmed complete growth medium.

  • Incubate the cells at 37°C in a humidified atmosphere of 5% CO2.

  • Change the medium every 2-3 days.

  • When cells reach 80-90% confluency, subculture them. Briefly rinse the cell layer with PBS, then add 2-3 mL of Trypsin-EDTA and incubate for 2-5 minutes at 37°C until cells detach.[8]

  • Neutralize the trypsin with 6-8 mL of complete growth medium and centrifuge the cell suspension at 200 x g for 5 minutes.

  • Resuspend the cell pellet in fresh medium and seed into new flasks or 12-well plates for experiments. For insulin secretion assays, seed 3.0 x 10^5 cells per well in a 12-well plate and allow them to adhere and grow for 48 hours.[9]

This compound-Induced Insulin Secretion Assay

This protocol details the steps to measure insulin secretion from MIN6 cells in response to this compound.

Materials:

  • MIN6 cells cultured in 12-well plates

  • This compound stock solution (10 mM in DMSO)

  • Krebs-Ringer Bicarbonate Buffer (KRBH) containing: 115 mM NaCl, 4.7 mM KCl, 2.5 mM CaCl2, 1.2 mM KH2PO4, 1.2 mM MgSO4, 25 mM NaHCO3, 10 mM HEPES, and 0.1% BSA, pH 7.4.

  • KRBH with low glucose (2.8 mM)

  • KRBH with high glucose (16.7 mM)

  • Sterile microcentrifuge tubes

Procedure:

  • Prepare working solutions of this compound by diluting the stock solution in KRBH with high glucose to the desired final concentrations (e.g., 0.1, 1, 10 µM). Include a vehicle control (DMSO) in the high glucose KRBH.

  • Gently wash the MIN6 cells twice with PBS.

  • Pre-incubate the cells with 1 mL of KRBH containing 2.8 mM glucose for 1 hour at 37°C to allow the basal insulin secretion to stabilize.[9][10]

  • After the pre-incubation, carefully aspirate the buffer.

  • Add 1 mL of the respective treatment solutions to each well:

    • Low Glucose Control: KRBH with 2.8 mM glucose.

    • High Glucose Control: KRBH with 16.7 mM glucose and vehicle.

    • This compound Treatment: KRBH with 16.7 mM glucose and varying concentrations of this compound.

  • Incubate the plate for 1 hour at 37°C.[10]

  • Following incubation, collect the supernatant from each well into separate microcentrifuge tubes.

  • Centrifuge the collected supernatants at 1,000 x g for 10 minutes at 4°C to remove any detached cells.[11][12]

  • Transfer the clarified supernatants to new tubes and store at -20°C or -80°C until insulin measurement by ELISA.

Insulin Quantification by ELISA

This protocol provides a general outline for quantifying insulin in the collected cell culture supernatants using a commercial ELISA kit.

Materials:

  • Collected cell culture supernatants

  • Mouse Insulin ELISA Kit (including standards, antibodies, and substrate)

  • Microplate reader capable of measuring absorbance at 450 nm

Procedure:

  • Thaw the collected supernatants and insulin standards on ice.

  • Follow the manufacturer's instructions provided with the ELISA kit.[13][14]

  • Typically, the procedure involves adding standards and samples to a 96-well plate pre-coated with an anti-insulin antibody.

  • After incubation and washing steps, a biotinylated detection antibody is added, followed by a streptavidin-HRP conjugate.

  • A substrate solution is then added, which develops color in proportion to the amount of bound insulin.

  • The reaction is stopped, and the absorbance is read at 450 nm.

  • A standard curve is generated by plotting the absorbance of the standards against their known concentrations.

  • The insulin concentration in the unknown samples is then calculated from the standard curve.

Visualization of Pathways and Workflows

Gliquidone_Signaling_Pathway cluster_cell Pancreatic β-Cell This compound This compound SUR1 SUR1 This compound->SUR1 Binds to KATP_Channel K-ATP Channel (Kir6.2) SUR1->KATP_Channel Closes Membrane_Depolarization Membrane Depolarization KATP_Channel->Membrane_Depolarization Leads to VGCC Voltage-Gated Ca²⁺ Channel Membrane_Depolarization->VGCC Opens Ca_Influx Ca²⁺ Influx VGCC->Ca_Influx Mediates Insulin_Granules Insulin-containing Granules Ca_Influx->Insulin_Granules Triggers Insulin_Exocytosis Insulin Exocytosis Insulin_Granules->Insulin_Exocytosis Undergo Insulin_Out Insulin Secretion Insulin_Exocytosis->Insulin_Out

Caption: this compound Signaling Pathway in Pancreatic β-Cells.

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment This compound Treatment cluster_analysis Analysis Culture_MIN6 Culture MIN6 Cells in 12-well plates Wash_Cells Wash with PBS Culture_MIN6->Wash_Cells Pre_Incubate Pre-incubate in Low Glucose KRBH (1 hr) Wash_Cells->Pre_Incubate Add_Treatments Aspirate & Add Treatments (Low/High Glucose ± this compound) Pre_Incubate->Add_Treatments Incubate Incubate (1 hr) Add_Treatments->Incubate Collect_Supernatant Collect Supernatant Incubate->Collect_Supernatant Centrifuge Centrifuge to clarify Collect_Supernatant->Centrifuge Store_Sample Store at -20°C Centrifuge->Store_Sample ELISA Quantify Insulin using ELISA Store_Sample->ELISA

Caption: Experimental Workflow for Insulin Secretion Assay.

References

Application Note: High-Performance Liquid Chromatography (HPLC) for the Quantification of Gliquidone in Plasma

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Gliquidone is an oral anti-diabetic drug belonging to the sulfonylurea class, used in the management of non-insulin-dependent diabetes mellitus (NIDDM).[1] Accurate quantification of this compound in plasma is essential for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessment. High-Performance Liquid Chromatography (HPLC) with UV detection is a robust, reliable, and widely adopted technique for this purpose. This document provides a detailed overview of established HPLC methods, validation parameters, and a comprehensive protocol for the determination of this compound in plasma samples.

Comparative Summary of HPLC Methods

Several validated HPLC methods have been reported for the quantification of this compound in biological matrices. The selection of a method depends on the specific requirements of the study, such as required sensitivity, sample throughput, and available equipment. The following tables summarize the key parameters from various established protocols.

Table 1: Chromatographic Conditions for this compound Quantification in Plasma

ParameterMethod 1Method 2Method 3
HPLC Column C18 Column[2]Shimpack ODS (C18)[3]C18 Column (5 µm, 25 x 0.46 cm)[4]
Mobile Phase Methanol: Water (90:10, v/v), pH adjusted to 3.50 with phosphoric acid[2]Acetonitrile: 0.1 M Acetic Acid (75:25, v/v)[3]Methanol: Water: Acetonitrile (80:10:10, v/v/v), pH adjusted to 3.50 with phosphoric acid[4]
Flow Rate 1.0 mL/min[2]Not Specified0.7 mL/min[4]
Detection UV at 225 nm[2]Photodiode Array (PDA) at 229 nm[3]UV at 230 nm[4]
Internal Standard Methylparaben[2]Not SpecifiedGlibenclamide[4]
Run Time Not Specified< 10 minutes (Implied)~7 minutes (this compound peak at 6.56 min)[1]

Table 2: Method Validation and Performance Characteristics

ParameterMethod 1Method 2Method 3
Linearity Range 0.60 - 25 µg/mL[2]50 ng/mL - 10 µg/mL[3]5 - 100 µg/mL[1]
Correlation Coeff. 0.9999[2]Not Specified0.9992[1]
LOD 0.03 µg/mL[2]Not Specified0.24 µg/mL[1]
LOQ 0.6 µg/mL[2]50 ng/mL (as lower limit of linearity)[3]0.80 µg/mL[1]
Accuracy (% Rec.) 99.23 - 102.78%[2]Not SpecifiedHigh recovery reported[5]
Precision (% RSD) Intra-run: 1.14%, Inter-run: 1.32%[2]Not SpecifiedNot Specified

Experimental Protocols

This section provides a detailed protocol for the quantification of this compound in plasma using a common and straightforward protein precipitation method for sample preparation, followed by RP-HPLC analysis.

Protocol 1: this compound Quantification using Protein Precipitation and RP-HPLC

This protocol is based on the principles of protein precipitation for sample clean-up, which is efficient and cost-effective.

1. Materials and Reagents

  • This compound reference standard

  • Internal Standard (e.g., Methylparaben or Glibenclamide)[2][4]

  • HPLC-grade Methanol

  • HPLC-grade Acetonitrile

  • HPLC-grade Water

  • Phosphoric Acid or Acetic Acid

  • Drug-free human plasma (with anticoagulant like EDTA)

  • Volumetric flasks, pipettes, and microcentrifuge tubes

  • Syringe filters (0.45 µm)

2. Preparation of Solutions

  • Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with methanol.[5] Prepare a separate stock solution for the internal standard (IS) in the same manner.

  • Working Standard Solutions: Serially dilute the stock solution with the mobile phase or a suitable solvent to prepare a series of working standard solutions for the calibration curve (e.g., ranging from 0.5 to 25 µg/mL).[2]

  • Internal Standard (IS) Working Solution: Prepare a working solution of the IS (e.g., 20 µg/mL) by diluting its stock solution.[5]

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations by spiking known amounts of this compound into drug-free plasma.

3. Sample Preparation Workflow

The following diagram illustrates the sample preparation process using protein precipitation.

G cluster_prep Plasma Sample Preparation Workflow plasma 1. Plasma Sample (e.g., 200 µL) add_is 2. Add Internal Standard (e.g., 20 µL) plasma->add_is add_precip 3. Add Precipitating Agent (e.g., 400 µL Acetonitrile) add_is->add_precip vortex 4. Vortex Mix (e.g., 1 minute) add_precip->vortex centrifuge 5. Centrifuge (e.g., 10,000 rpm for 10 min) vortex->centrifuge supernatant 6. Collect Supernatant centrifuge->supernatant inject 7. Inject into HPLC (e.g., 20 µL) supernatant->inject

Caption: Workflow for this compound extraction from plasma via protein precipitation.

Step-by-Step Procedure:

  • Pipette 200 µL of plasma sample (or standard/QC) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the IS working solution and briefly vortex.

  • Add 400 µL of cold acetonitrile (or a 1:1 methanol-acetonitrile mixture) to precipitate plasma proteins.[3]

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge the tubes at 10,000 rpm for 10 minutes to pellet the precipitated proteins.[1]

  • Carefully transfer the clear supernatant to a clean autosampler vial.

  • If necessary, filter the supernatant through a 0.45 µm syringe filter before injection.

  • Inject 20 µL of the prepared sample into the HPLC system.

4. HPLC System Configuration and Operation

  • Set up the HPLC system according to the parameters specified in Table 1 (e.g., Method 1).

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Create a sequence including calibration standards, QC samples, and unknown plasma samples.

  • Start the sequence run.

Data Analysis and Quantification

The overall process from sample injection to final concentration determination is outlined below.

G cluster_analysis HPLC Data Analysis Workflow A HPLC Injection B Chromatographic Separation (C18 Column) A->B C UV Detection (e.g., 225 nm) B->C D Data Acquisition (Peak Area Integration) C->D E Calibration Curve (Peak Area Ratio vs. Conc.) D->E F Concentration Calculation E->F

Caption: High-level workflow for HPLC data analysis and quantification.

  • Integration: Integrate the peak areas of this compound and the Internal Standard (IS) for all chromatograms.

  • Calibration Curve: For the calibration standards, calculate the ratio of the this compound peak area to the IS peak area. Plot this peak area ratio (y-axis) against the known concentration of this compound (x-axis).

  • Linear Regression: Perform a linear regression analysis on the calibration curve data to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²). An r² value > 0.99 is typically required.[2]

  • Quantification of Unknowns: For the unknown plasma samples and QC samples, calculate the peak area ratio (this compound/IS). Use the regression equation from the calibration curve to calculate the concentration of this compound in the samples.

References

Application Notes and Protocols for Gliquidone in Murine Glucose Tolerance Tests

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of gliquidone, a second-generation sulfonylurea, in oral glucose tolerance tests (OGTTs) conducted in mice. This document outlines the mechanism of action of this compound, detailed experimental protocols, and data presentation guidelines to facilitate research into glucose metabolism and the therapeutic potential of this compound.

Introduction

This compound is an oral hypoglycemic agent that primarily functions by stimulating insulin secretion from pancreatic β-cells.[1] Its mechanism involves the closure of ATP-sensitive potassium (KATP) channels on the β-cell membrane, leading to depolarization, calcium influx, and subsequent exocytosis of insulin-containing granules.[1] Beyond its pancreatic effects, this compound may also have extrapancreatic actions, such as enhancing insulin sensitivity in peripheral tissues.[2][3][4][5] The oral glucose tolerance test (OGTT) is a widely used method to assess how quickly an organism can clear a glucose load from the bloodstream, providing insights into insulin sensitivity and glucose metabolism. The inclusion of this compound in OGTT protocols allows for the investigation of its efficacy in improving glucose tolerance.

Data Presentation

All quantitative data from the OGTT experiments should be summarized in clear, structured tables for straightforward comparison between treatment groups.

Table 1: Experimental Parameters

ParameterValueSource/Justification
Animal Modele.g., C57BL/6J mice, 8-12 weeks oldStandard inbred strain for metabolic studies
This compound Dosage5, 10, and 20 mg/kg (oral gavage)Based on dosages used in other murine studies and the need for a dose-response evaluation.[6][7]
This compound Vehiclee.g., 0.5% Carboxymethylcellulose (CMC) in waterCommon vehicle for oral administration of hydrophobic compounds.
Glucose Dosage2 g/kg body weight (oral gavage)Standard dose for murine OGTT.[8]
Glucose Solution20% D-glucose in sterile waterStandard concentration for oral gavage.
Fasting Period6 hoursA shorter fasting period is recommended to avoid excessive metabolic stress.[8]
Blood Sampling Time Points-30 (baseline), 0 (post-glucose), 15, 30, 60, 90, and 120 minutesComprehensive time points to capture the full glucose excursion curve.

Table 2: Sample Data Table for Blood Glucose Levels (mg/dL)

Treatment GroupN-30 min0 min15 min30 min60 min90 min120 minAUC (0-120 min)
Vehicle Control8
This compound (5 mg/kg)8
This compound (10 mg/kg)8
This compound (20 mg/kg)8

AUC: Area Under the Curve, calculated using the trapezoidal rule.

Experimental Protocols

I. Animal Preparation and Acclimation
  • House male C57BL/6J mice (8-12 weeks old) in a temperature- and light-controlled environment (12-hour light/dark cycle) with ad libitum access to standard chow and water for at least one week before the experiment to allow for acclimation.

  • Handle the mice daily for several days leading up to the experiment to minimize stress-induced hyperglycemia.

II. This compound and Glucose Solution Preparation
  • This compound Suspension: Prepare a homogenous suspension of this compound in the chosen vehicle (e.g., 0.5% CMC) at the desired concentrations (5, 10, and 20 mg/kg). Ensure the suspension is well-mixed before each administration.

  • Glucose Solution: Prepare a 20% (w/v) D-glucose solution in sterile water.

III. Oral Glucose Tolerance Test (OGTT) Protocol
  • Fasting: Fast the mice for 6 hours before the start of the experiment, with free access to water.[8]

  • Baseline Blood Sample (t = -30 min): Take a baseline blood sample from the tail vein to measure fasting blood glucose levels.

  • This compound Administration: Immediately after the baseline blood sample, administer the prepared this compound suspension or vehicle control orally via gavage. The volume should be calculated based on the mouse's body weight (e.g., 10 mL/kg).

  • Waiting Period: Allow a 30-minute absorption period for the this compound.

  • Pre-Glucose Blood Sample (t = 0 min): Take a second blood sample just before the glucose challenge.

  • Glucose Challenge: Administer the 20% D-glucose solution orally via gavage at a dose of 2 g/kg body weight.

  • Post-Glucose Blood Sampling: Collect blood samples from the tail vein at 15, 30, 60, 90, and 120 minutes after the glucose administration.

  • Blood Glucose Measurement: Measure blood glucose levels at each time point using a calibrated glucometer.

  • Data Analysis: Calculate the area under the curve (AUC) for the glucose excursion from 0 to 120 minutes for each mouse to quantify total glucose exposure. Statistical analysis (e.g., ANOVA followed by a post-hoc test) should be performed to compare the different treatment groups.

Mandatory Visualizations

Signaling Pathway of this compound in Pancreatic β-Cells

Gliquidone_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound SUR1 Sulfonylurea Receptor 1 (SUR1) This compound->SUR1 Binds KATP_channel ATP-sensitive K+ Channel SUR1->KATP_channel Part of Kir6_2 Kir6.2 Kir6_2->KATP_channel Part of Depolarization Membrane Depolarization KATP_channel->Depolarization Closure leads to VGCC Voltage-Gated Ca2+ Channel Ca_influx Ca2+ Influx VGCC->Ca_influx Allows Depolarization->VGCC Opens Insulin_Vesicles Insulin Vesicles Ca_influx->Insulin_Vesicles Triggers fusion Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion Leads to

Caption: this compound's mechanism of action in pancreatic β-cells.

Experimental Workflow for this compound OGTT in Mice

OGTT_Workflow start Start: Acclimated Mice fasting 6-hour Fasting start->fasting baseline_blood Baseline Blood Sample (t = -30 min) fasting->baseline_blood drug_admin Oral Gavage: Vehicle or this compound baseline_blood->drug_admin absorption 30-minute Absorption drug_admin->absorption pre_glucose_blood Pre-Glucose Blood Sample (t = 0 min) absorption->pre_glucose_blood glucose_admin Oral Glucose Challenge (2 g/kg) pre_glucose_blood->glucose_admin post_glucose_blood Blood Sampling at 15, 30, 60, 90, 120 min glucose_admin->post_glucose_blood analysis Data Analysis: Blood Glucose & AUC post_glucose_blood->analysis

Caption: Workflow for the oral glucose tolerance test with this compound.

References

Application Notes and Protocols: Gliquidone Treatment in Streptozotocin-Induced Diabetic Rats

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of gliquidone in a streptozotocin (STZ)-induced diabetic rat model. The following sections detail the experimental protocols for inducing diabetes and administering treatment, summarize the quantitative outcomes of this compound therapy, and illustrate the key signaling pathways involved.

Experimental Protocols

This section outlines the detailed methodologies for the induction of diabetes using STZ and the subsequent treatment with this compound.

Induction of Diabetes Mellitus

A widely used method to induce type 1 diabetes in rats is through the administration of streptozotocin, a naturally occurring chemical that is particularly toxic to the insulin-producing beta cells of the pancreas.

  • Animal Model: Male Wistar or Sprague-Dawley rats are commonly used.[1]

  • Induction Agent: Streptozotocin (STZ) is dissolved in a cold 10 mM citrate buffer (pH 4.5) immediately before use.

  • Dosage and Administration: A single intraperitoneal (i.p.) injection of STZ at a dose of 60 mg/kg body weight is administered to induce diabetes.[2][3] Control animals receive an equal volume of the citrate buffer.

  • Confirmation of Diabetes: Diabetes is typically confirmed 72 hours to one week after STZ injection by measuring fasting blood glucose levels from the tail vein. A fasting blood glucose level greater than 16.7 mmol/L is considered indicative of diabetes.[2]

This compound Treatment Protocol

Following the successful induction of diabetes, a treatment regimen with this compound can be initiated.

  • Treatment Groups:

    • Normal Control Group: Healthy rats receiving no STZ or treatment.

    • Diabetic Mellitus (DM) Group: STZ-induced diabetic rats receiving a vehicle control.

    • DM + this compound (GLI) Group: STZ-induced diabetic rats receiving this compound.

  • Drug Preparation: this compound is dissolved in dimethylformamide (DMF).

  • Dosage and Administration: this compound is administered daily via intragastric administration at a dose of 50 mg/kg body weight.[2]

  • Treatment Duration: The treatment duration can vary depending on the study's objectives, with a period of 12 weeks being reported for investigating effects on diabetic complications.[2]

Quantitative Data Summary

The following tables summarize the quantitative data from studies investigating the effects of this compound on various biochemical and physiological parameters in STZ-induced diabetic rats.

Table 1: Effects of this compound on Inflammatory and Oxidative Stress Markers

ParameterDiabetic Mellitus (DM) GroupDM + this compound (GLI) GroupEffect of this compound
Interleukin-6 (IL-6)Significantly IncreasedSignificantly DecreasedAnti-inflammatory
Interleukin-1β (IL-1β)Significantly IncreasedSignificantly DecreasedAnti-inflammatory
Tumor Necrosis Factor-α (TNF-α)Significantly IncreasedSignificantly DecreasedAnti-inflammatory
Reactive Oxygen Species (ROS)Significantly IncreasedSignificantly DecreasedAntioxidant
Catalase (CAT)Significantly DecreasedSignificantly IncreasedAntioxidant
Superoxide Dismutase (SOD)Significantly DecreasedSignificantly IncreasedAntioxidant

Data compiled from studies on STZ-induced diabetic rats.[2]

Table 2: Effects of this compound on Retinal Parameters in Diabetic Retinopathy

ParameterDiabetic Mellitus (DM) GroupDM + this compound (GLI) GroupEffect of this compound
Retinal ThicknessSignificantly DecreasedSignificantly ImprovedProtective
Vascular PermeabilitySignificantly IncreasedSignificantly RepressedProtective

Data compiled from studies on STZ-induced diabetic rats.[2]

Table 3: Effects of this compound on the SIRT1/Notch1 Signaling Pathway

ProteinDiabetic Mellitus (DM) GroupDM + this compound (GLI) GroupEffect of this compound
SIRT1Significantly DecreasedSignificantly IncreasedUpregulation
Notch1Significantly IncreasedSignificantly DecreasedDownregulation
Hes1Significantly IncreasedSignificantly DecreasedDownregulation
Hey2Significantly IncreasedSignificantly DecreasedDownregulation

Data compiled from studies on STZ-induced diabetic rats.[2]

Signaling Pathways and Experimental Workflow

The therapeutic effects of this compound in STZ-induced diabetic rats are mediated through the modulation of specific signaling pathways. The experimental workflow for such a study is also outlined below.

Gliquidone_Experimental_Workflow Start Select Rats Induction Induce Diabetes (STZ 60 mg/kg, i.p.) Start->Induction Confirmation Confirm Diabetes (Blood Glucose > 16.7 mmol/L) Induction->Confirmation Grouping Group Allocation (Normal, DM, DM+GLI) Confirmation->Grouping Treatment Daily this compound Treatment (50 mg/kg, intragastric, 12 weeks) Grouping->Treatment Analysis Biochemical & Histological Analysis Treatment->Analysis End Data Interpretation Analysis->End

Caption: Experimental workflow for this compound treatment in STZ-induced diabetic rats.

This compound has been shown to exert its protective effects in diabetic complications, such as diabetic retinopathy, through the regulation of the SIRT1/Notch1 signaling pathway.[2]

Gliquidone_SIRT1_Notch1_Pathway This compound This compound SIRT1 SIRT1 This compound->SIRT1 Upregulates Notch1 Notch1 SIRT1->Notch1 Inhibits Hes1_Hey2 Hes1 / Hey2 Notch1->Hes1_Hey2 Inflammation Inflammation (IL-6, IL-1β, TNF-α) Hes1_Hey2->Inflammation OxidativeStress Oxidative Stress (ROS) Hes1_Hey2->OxidativeStress RetinalInjury Retinal Injury Inflammation->RetinalInjury OxidativeStress->RetinalInjury

References

Gliquidone application in neuroinflammation research models

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Gliquidone, a second-generation sulfonylurea drug traditionally used in the management of type 2 diabetes, is emerging as a potent modulator of neuroinflammatory processes.[1][2] Its mechanism of action, centered on the inhibition of ATP-sensitive potassium (K-ATP) channels, offers a unique pharmacological approach to studying and potentially treating neuroinflammation.[2][3] These application notes provide a comprehensive overview of this compound's utility in neuroinflammation research models, detailing its mechanism of action, experimental protocols, and key quantitative data.

Mechanism of Action in Neuroinflammation

This compound exerts its anti-neuroinflammatory effects primarily through the modulation of microglial and astroglial responses.[1] In microglia, the brain's resident immune cells, this compound has been shown to suppress inflammatory responses by inhibiting the NLRP3 inflammasome, a key multiprotein complex that drives the production of pro-inflammatory cytokines.[1][4] This inhibition is linked to the modulation of the ERK/STAT3/NF-κB signaling pathway.[1] In astrocytes, this compound also reduces inflammatory signaling through the STAT3/NF-κB pathway, but this action appears to be independent of the NLRP3 inflammasome.[1][2]

The primary molecular target of this compound is the sulfonylurea receptor 1 (SUR1) subunit of the K-ATP channel.[2][3] By blocking these channels, this compound alters cellular potassium ion flux, which in turn influences downstream signaling cascades involved in inflammation.

Data Summary: Effects of this compound on Neuroinflammatory Markers

The following tables summarize the quantitative effects of this compound in a lipopolysaccharide (LPS)-induced mouse model of neuroinflammation and in vitro cell culture models.

Table 1: In Vivo Effects of this compound in LPS-Treated Mice [1]

MarkerBrain RegionThis compound Dose (mg/kg)Observation
COX-2Cortex & Hippocampal CA310Significant decrease in expression
IL-6Cortex & Hippocampus10Marked suppression of expression
IL-6Cortex & Hippocampus20Significant suppression of expression
NLRP3Cortex & Hippocampus10Significant decrease in activation
NLRP3Cortex20Effective diminishment of levels

Table 2: In Vitro Effects of this compound on BV2 Microglial Cells [1]

Treatment ConditionMarkerObservation
LPS (200 ng/ml) + this compound (5 µM)Nuclear STAT3 PhosphorylationSignificant reduction
LPS (200 ng/ml) + this compound (5 µM)Nuclear NF-κB PhosphorylationSignificant reduction
LPS (200 ng/ml) + this compound (5 µM) for 23.5hNLRP3 mRNA levelsMarked decrease

Table 3: In Vitro Effects of this compound on Primary Astrocytes [1]

Treatment ConditionMarkerObservation
LPS (200 ng/ml) + this compound (5 µM)IL-1β mRNA levelsReduction
LPS (200 ng/ml) + this compound (5 µM)IL-6 mRNA levelsReduction

Signaling Pathways and Experimental Workflows

The following diagrams visualize the key signaling pathways modulated by this compound and a typical experimental workflow for its application in a neuroinflammation model.

Gliquidone_Microglia_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 ERK ERK TLR4->ERK NLRP3_inflammasome NLRP3 Inflammasome Activation TLR4->NLRP3_inflammasome KATP_channel K-ATP Channel (SUR1/Kir6.x) KATP_channel->NLRP3_inflammasome Inhibits STAT3 STAT3 ERK->STAT3 NFkB NF-κB ERK->NFkB Proinflammatory_Genes Pro-inflammatory Cytokine Genes (IL-6, COX-2) STAT3->Proinflammatory_Genes NFkB->Proinflammatory_Genes This compound This compound This compound->KATP_channel This compound->NLRP3_inflammasome Inhibits

Caption: this compound's inhibitory action on microglial neuroinflammation.

Gliquidone_Astrocyte_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS Receptor Receptor LPS->Receptor STAT3 STAT3 Receptor->STAT3 NFkB NF-κB Receptor->NFkB Proinflammatory_Genes Pro-inflammatory Cytokine Genes (IL-1β, IL-6) STAT3->Proinflammatory_Genes NFkB->Proinflammatory_Genes This compound This compound This compound->STAT3 This compound->NFkB

Caption: this compound's modulation of astrocyte neuroinflammatory signaling.

Experimental_Workflow_In_Vivo Animal_Model Wild-Type Mice Gliquidone_Admin This compound Administration (10 or 20 mg/kg, i.p.) Animal_Model->Gliquidone_Admin LPS_Injection LPS Injection (to induce neuroinflammation) Gliquidone_Admin->LPS_Injection Tissue_Collection Brain Tissue Collection LPS_Injection->Tissue_Collection Analysis Analysis (Immunofluorescence, Western Blot, qPCR) Tissue_Collection->Analysis

Caption: In vivo experimental workflow for studying this compound.

Experimental Protocols

In Vivo Model: LPS-Induced Neuroinflammation in Mice

This protocol describes the induction of neuroinflammation using lipopolysaccharide (LPS) in mice and subsequent treatment with this compound.[1]

Materials:

  • Wild-type C57BL/6N mice

  • This compound (dissolved in 5% DMSO, 10% PEG, 20% Tween 80)

  • Lipopolysaccharide (LPS) from E. coli

  • Phosphate-buffered saline (PBS)

  • Standard animal housing and handling equipment

Procedure:

  • Acclimate mice to the housing conditions for at least one week prior to the experiment.

  • Prepare this compound solution for intraperitoneal (i.p.) injection at concentrations of 10 mg/kg and 20 mg/kg.

  • Administer daily i.p. injections of this compound or vehicle control to the mice for a predetermined period (e.g., 7 days).

  • On the final day of this compound treatment, induce neuroinflammation by i.p. injection of LPS. A typical dose is 10 mg/kg. Control animals receive a PBS injection.

  • Sacrifice the animals at a specified time point after LPS injection (e.g., 24 hours).

  • Perfuse the mice with PBS followed by 4% paraformaldehyde.

  • Collect brain tissue for subsequent analysis, such as immunofluorescence staining for inflammatory markers (Iba-1 for microglia, GFAP for astrocytes, COX-2, IL-6, NLRP3) or biochemical assays.

In Vitro Model: BV2 Microglial Cell Culture

This protocol outlines the use of the BV2 immortalized murine microglial cell line to study the effects of this compound on neuroinflammation.[1]

Materials:

  • BV2 microglial cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • This compound (dissolved in DMSO)

  • Phosphate-buffered saline (PBS)

  • Cell culture plates and flasks

  • Reagents for immunocytochemistry, Western blotting, or qPCR

Procedure:

  • Culture BV2 cells in complete DMEM in a humidified incubator at 37°C with 5% CO2.

  • Seed the cells into appropriate culture plates (e.g., 6-well or 24-well plates) and allow them to adhere overnight.

  • Pre-treatment protocol: Treat the cells with this compound (e.g., 5 µM) or vehicle (1% DMSO) for a specified duration (e.g., 30 minutes) before stimulating with LPS (e.g., 200 ng/ml).

  • Post-treatment protocol: Stimulate the cells with LPS (e.g., 200 ng/ml) for a short period (e.g., 30 minutes), then replace the medium with fresh medium containing this compound (e.g., 5 µM) or vehicle.

  • Incubate the cells for the desired experimental duration (e.g., 5.5 or 23.5 hours).

  • Harvest the cells or cell culture supernatant for analysis. This can include:

    • Immunocytochemistry: To visualize the localization of proteins like p-STAT3 and p-NF-κB.

    • Western Blotting: To quantify the expression of total and phosphorylated proteins in the signaling pathways.

    • qPCR: To measure the mRNA expression levels of pro-inflammatory cytokines and other target genes.

In Vitro Model: Primary Astrocyte Culture

This protocol details the isolation and culture of primary astrocytes from mouse brains for neuroinflammation studies with this compound.[1]

Materials:

  • Postnatal day 1-3 C57BL/6N mouse pups

  • DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • Trypsin-EDTA

  • Poly-D-lysine coated flasks

  • Cell scrapers

  • Centrifuge

Procedure:

  • Isolate cerebral cortices from mouse pups under sterile conditions.

  • Mechanically and enzymatically dissociate the tissue to obtain a single-cell suspension.

  • Plate the cells onto poly-D-lysine coated flasks in complete DMEM/F12 medium.

  • Culture the cells for 7-10 days, allowing astrocytes to proliferate and form a confluent monolayer. Microglia and oligodendrocytes will grow on top of the astrocyte layer.

  • Remove the loosely attached microglia and oligodendrocytes by shaking the flasks on an orbital shaker.

  • Re-plate the purified astrocytes for experiments.

  • Treat the primary astrocytes with LPS and this compound using similar pre- or post-treatment protocols as described for BV2 cells.

  • Analyze the cells for inflammatory markers using qPCR, immunocytochemistry, or other relevant assays.

Conclusion

This compound presents a valuable pharmacological tool for investigating the molecular mechanisms of neuroinflammation. Its specific action on the NLRP3 inflammasome in microglia and STAT3/NF-κB signaling in both microglia and astrocytes provides researchers with a means to dissect these critical inflammatory pathways. The protocols and data presented here offer a foundation for the application of this compound in various neuroinflammation research models, with potential implications for the development of novel therapeutic strategies for neurodegenerative and neurological disorders.

References

Application Notes and Protocols for Assessing Gliquidone's Effect on Diabetic Nephropathy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diabetic nephropathy (DN) is a leading cause of end-stage renal disease worldwide. Gliquidone, a second-generation sulfonylurea, is primarily used to lower blood glucose in type 2 diabetes.[1] Emerging evidence suggests that this compound may also exert protective effects on the kidney, independent of its hypoglycemic action, by mitigating key pathological processes in diabetic nephropathy.[1][2] This document provides a comprehensive set of protocols for researchers to assess the therapeutic potential of this compound in preclinical models of diabetic nephropathy. The methodologies outlined here cover the induction of diabetic nephropathy in animal models, and the subsequent evaluation of this compound's effects on kidney function, oxidative stress, renal fibrosis, podocyte injury, and inflammation.

Experimental Models of Diabetic Nephropathy

The selection of an appropriate animal model is critical for studying diabetic nephropathy. Three commonly used mouse models are detailed below.

KKAy Mouse Model (Type 2 Diabetes)

The KKAy mouse is a model of spontaneous type 2 diabetes that develops hyperglycemia, obesity, and insulin resistance, making it a relevant model for studying diabetic nephropathy in the context of metabolic syndrome.[3][4]

Protocol for Induction and this compound Treatment:

  • Animal Strain: Male KKAy mice and C57BL/6J mice (as a healthy control group).

  • Housing: House mice in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.[5]

  • Induction of Nephropathy: At 8 weeks of age, switch the diet of KKAy mice to a high-fat diet to accelerate the development of diabetic nephropathy.[2]

  • Monitoring: Monitor blood glucose levels and urinary protein regularly. Mice with blood glucose levels consistently above 16.8 mmol/L are considered diabetic.[1]

  • This compound Administration: At 10 weeks of age, divide the diabetic KKAy mice into experimental groups:

    • Vehicle control (e.g., 0.5% carboxymethylcellulose sodium).

    • This compound (low, medium, and high doses, e.g., 2.5, 5, and 10 mg/kg/day by oral gavage).[2]

    • Positive control (e.g., Irbesartan, an angiotensin II receptor blocker).[2]

  • Treatment Duration: Continue treatment for a predefined period, for instance, 16 weeks, to allow for the development and potential amelioration of nephropathy.[2]

Streptozotocin (STZ)-Induced Model (Type 1 Diabetes)

Streptozotocin is a chemical that is toxic to pancreatic β-cells, leading to insulin deficiency and hyperglycemia, thereby modeling type 1 diabetes.[6]

Protocol for Induction and this compound Treatment:

  • Animal Strain: Male C57BL/6J mice, 8 weeks old.[2]

  • Induction of Diabetes: Administer multiple low doses of streptozotocin (e.g., 40-50 mg/kg) intraperitoneally for five consecutive days.[5][7] STZ should be freshly dissolved in a citrate buffer (0.1 M, pH 4.5).[2]

  • Confirmation of Diabetes: Two weeks after the final STZ injection, measure random blood glucose levels. Mice with glucose levels ≥ 230 mg/dL (or approximately 12.8 mmol/L) are considered diabetic.[2]

  • This compound Administration: Divide the diabetic mice into treatment groups and administer this compound or vehicle as described for the KKAy model.

  • Treatment Duration: A typical treatment duration is 12 weeks to assess the development of diabetic nephropathy.[2]

db/db Mouse Model (Type 2 Diabetes)

The db/db mouse has a mutation in the leptin receptor, leading to obesity, insulin resistance, and type 2 diabetes. This model is widely used to study the complications of type 2 diabetes, including nephropathy.[8][9]

Protocol for Induction and this compound Treatment:

  • Animal Strain: Male db/db mice and their non-diabetic db/m littermates as controls.

  • Induction of Nephropathy: The diabetic phenotype develops spontaneously. To accelerate nephropathy, a high-protein or high-fat diet can be introduced.[10]

  • Monitoring: Monitor body weight, blood glucose, and urinary albumin excretion from an early age (e.g., 7 weeks).[10]

  • This compound Administration: Initiate this compound treatment at an appropriate age (e.g., 8-10 weeks) and continue for a specified duration (e.g., 12-16 weeks).

  • Treatment Groups: As with the other models, include vehicle control, different doses of this compound, and a positive control group.

Assessment Protocols

Evaluation of Renal Function and General Health

Protocol:

  • Urine Collection: Place mice in metabolic cages for 24-hour urine collection to measure urinary protein and albumin excretion.

  • Blood Collection: Collect blood samples via retro-orbital bleeding or cardiac puncture at the end of the study.

  • Biochemical Analysis: Use an automatic biochemical analyzer to measure:

    • Urine: Total protein, albumin.

    • Serum: Blood urea nitrogen (BUN), creatinine (Scr), and triglycerides (TG).[2]

  • Kidney and Body Weight: At the end of the study, euthanize the mice, weigh them, and excise the kidneys. Record the kidney weight to calculate the kidney-to-body weight ratio.[2]

Assessment of Oxidative Stress

Protocol:

  • Tissue Preparation: Homogenize a portion of the kidney tissue in an appropriate buffer.

  • Biochemical Assays: Use commercial assay kits to measure the following in the kidney homogenates:

    • Malondialdehyde (MDA): An indicator of lipid peroxidation.[2]

    • Superoxide Dismutase (SOD): A key antioxidant enzyme.[2]

    • Nitric Oxide (NO): A signaling molecule involved in vascular function and oxidative stress.[2]

Histopathological Assessment of Renal Fibrosis

Protocol:

  • Tissue Processing: Fix kidney tissues in 10% neutral buffered formalin, process, and embed in paraffin. Cut 4-5 µm sections.

  • Staining:

    • Hematoxylin and Eosin (H&E): For general morphology.

    • Periodic Acid-Schiff (PAS): To visualize the basement membranes and mesangial matrix expansion.

    • Masson's Trichrome or Picrosirius Red: To specifically stain collagen and assess the degree of fibrosis.[4]

  • Immunohistochemistry (IHC) for Fibrotic Markers:

    • Primary Antibodies:

      • Alpha-smooth muscle actin (α-SMA) (e.g., Abcam, ab5694) to identify myofibroblasts.

      • Collagen IV (e.g., Abcam, ab6586) to assess basement membrane thickening and matrix deposition.[11]

      • Fibronectin (e.g., Abcam, ab2413) as another marker of extracellular matrix accumulation.[11]

    • Procedure: Follow a standard IHC protocol involving deparaffinization, rehydration, antigen retrieval, blocking, primary and secondary antibody incubations, and visualization with a suitable chromogen like DAB.[4]

  • Quantification: Use image analysis software (e.g., ImageJ) to quantify the stained area as a percentage of the total glomerular or tubulointerstitial area.

Evaluation of Podocyte Injury

Protocol:

  • Immunohistochemistry/Immunofluorescence for Podocyte Markers:

    • Primary Antibodies:

      • Nephrin (e.g., R&D Systems, AF3159)

      • Podocin (e.g., Sigma-Aldrich, P0372)

    • Procedure: Stain paraffin-embedded or frozen kidney sections as per standard IHC/IF protocols.[12] For immunofluorescence, use fluorescently labeled secondary antibodies and DAPI for nuclear counterstaining.

    • Analysis: Evaluate the expression and localization of nephrin and podocin in the glomeruli. A reduced and discontinuous staining pattern indicates podocyte injury.[13]

  • Transmission Electron Microscopy (TEM) for Foot Process Effacement:

    • Tissue Preparation: Fix small pieces of kidney cortex in glutaraldehyde, post-fix in osmium tetroxide, dehydrate, and embed in resin.

    • Imaging: Capture images of the glomerular filtration barrier at high magnification.

    • Quantitative Analysis of Foot Process Width (FPW):

      • Randomly select glomerular cross-sections.

      • Acquire images at a magnification that allows clear visualization of foot processes (e.g., 8,000x).

      • Use image analysis software to measure the length of the glomerular basement membrane (GBM) and count the number of slit pores overlying that length.

      • Calculate the arithmetic mean FPW using the formula: FPW = (π/4) × (ΣGBM length / Σslits).[14] An increased FPW is indicative of foot process effacement.[10]

Assessment of Renal Inflammation

Protocol:

  • Tissue Homogenate Preparation: Prepare kidney tissue homogenates as described for oxidative stress markers.

  • Enzyme-Linked Immunosorbent Assay (ELISA):

    • Target Cytokines: Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are key pro-inflammatory cytokines implicated in diabetic nephropathy.[15][16]

    • Procedure: Use commercially available ELISA kits (e.g., for mouse TNF-α, Thermo Fisher Scientific, BMS607-3; for mouse IL-6, Thermo Fisher Scientific, KMC0061) and follow the manufacturer's instructions to quantify the levels of these cytokines in the kidney homogenates.[17][18]

Analysis of Apoptosis

Protocol:

  • Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) Assay:

    • Procedure: Use a commercial TUNEL assay kit (e.g., Abcam, ab206386) on paraffin-embedded kidney sections according to the manufacturer's protocol. This involves proteinase K digestion, incubation with the TUNEL reaction mixture, and visualization.

    • Analysis: Count the number of TUNEL-positive (apoptotic) cells in the glomeruli and tubulointerstitium and express it as a percentage of the total number of cells.

Data Presentation

Summarize all quantitative data in clearly structured tables for easy comparison between the different experimental groups.

Table 1: Effect of this compound on General Health and Renal Function in KKAy Mice [2]

GroupBody Weight (g)Kidney/Body Weight Ratio24h Urinary Protein (mg/24h)BUN (mmol/L)Scr (µmol/L)TG (mmol/L)
Normal Control35.2 ± 2.10.006 ± 0.00125.3 ± 3.48.2 ± 1.515.1 ± 2.80.9 ± 0.2
Model (Vehicle)48.5 ± 3.20.012 ± 0.00289.6 ± 7.815.6 ± 2.128.4 ± 3.52.1 ± 0.4
This compound (Low Dose)45.1 ± 2.90.010 ± 0.00270.1 ± 6.512.3 ± 1.923.5 ± 3.11.7 ± 0.3
This compound (Medium Dose)42.8 ± 2.50.009 ± 0.00155.4 ± 5.910.1 ± 1.720.1 ± 2.91.4 ± 0.3
This compound (High Dose)40.3 ± 2.30.008 ± 0.00142.7 ± 5.19.5 ± 1.618.2 ± 2.71.1 ± 0.2
Irbesartan41.1 ± 2.40.008 ± 0.00140.5 ± 4.89.2 ± 1.517.9 ± 2.61.0 ± 0.2

Table 2: Effect of this compound on Oxidative Stress Markers in KKAy Mouse Kidneys [2]

GroupMDA (nmol/mg prot)SOD (U/mg prot)NO (µmol/g prot)
Normal Control1.2 ± 0.2150.3 ± 12.150.2 ± 4.5
Model (Vehicle)3.5 ± 0.485.6 ± 9.825.1 ± 3.9
This compound (Low Dose)2.8 ± 0.3102.4 ± 10.532.8 ± 4.1
This compound (Medium Dose)2.1 ± 0.3118.9 ± 11.239.5 ± 4.3
This compound (High Dose)1.5 ± 0.2135.7 ± 11.845.3 ± 4.4
Irbesartan1.4 ± 0.2140.1 ± 12.047.6 ± 4.5

Signaling Pathways and Experimental Workflows

This compound's Effect on the Notch/Snail Signaling Pathway in Diabetic Nephropathy

This compound has been shown to ameliorate renal interstitial fibrosis by inhibiting the Notch/Snail signaling pathway.[2]

Gliquidone_Notch_Snail_Pathway cluster_0 Diabetic Nephropathy This compound This compound Jagged1 Jagged1 This compound->Jagged1 Inhibits Notch1 Notch1 Jagged1->Notch1 Activates Hes1 Hes1 Notch1->Hes1 Activates Snail1 Snail1 Hes1->Snail1 Activates E_cadherin E-cadherin Snail1->E_cadherin Represses alpha_SMA α-SMA Snail1->alpha_SMA Induces Renal_Fibrosis Renal Interstitial Fibrosis alpha_SMA->Renal_Fibrosis

Caption: this compound inhibits the Notch/Snail pathway, reducing renal fibrosis.

General Role of AMPK/mTOR Signaling in Diabetic Nephropathy

The AMPK/mTOR pathway is a crucial regulator of cellular metabolism and autophagy, which is often dysregulated in diabetic nephropathy. While a direct link to this compound's mechanism in DN is not yet firmly established, targeting this pathway is a key area of research.[19]

AMPK_mTOR_DN_Pathway cluster_1 Diabetic Nephropathy Context Hyperglycemia Hyperglycemia AMPK AMPK Hyperglycemia->AMPK Inhibits mTORC1 mTORC1 AMPK->mTORC1 Inhibits Autophagy Autophagy mTORC1->Autophagy Inhibits Renal_Fibrosis Renal Fibrosis mTORC1->Renal_Fibrosis Promotes Podocyte_Injury Podocyte Injury Autophagy->Podocyte_Injury Protects Against

Caption: Dysregulation of the AMPK/mTOR pathway contributes to DN pathogenesis.

Experimental Workflow for Assessing this compound's Efficacy

This workflow outlines the key steps from model induction to final analysis.

Experimental_Workflow cluster_2 Experimental Protocol cluster_3 Analyses Model_Induction Induce Diabetic Nephropathy (KKAy, STZ, or db/db) Treatment This compound Treatment Model_Induction->Treatment Sample_Collection Urine, Blood, and Kidney Tissue Collection Treatment->Sample_Collection Renal_Function Renal Function (BUN, Scr, Proteinuria) Sample_Collection->Renal_Function Oxidative_Stress Oxidative Stress (MDA, SOD, NO) Sample_Collection->Oxidative_Stress Histopathology Histopathology (H&E, PAS, Masson's) Sample_Collection->Histopathology IHC IHC (α-SMA, Collagen IV, Nephrin) Sample_Collection->IHC TEM TEM (Podocyte Effacement) Sample_Collection->TEM ELISA ELISA (TNF-α, IL-6) Sample_Collection->ELISA TUNEL TUNEL Assay (Apoptosis) Sample_Collection->TUNEL

Caption: Workflow for evaluating this compound's effects in diabetic nephropathy models.

References

Gliquidone Stock Solution Preparation for Cell Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gliquidone is a second-generation sulfonylurea compound that primarily functions as an ATP-sensitive potassium (K-ATP) channel antagonist.[1] Its principal mechanism of action involves the inhibition of these channels in pancreatic β-cells, which leads to membrane depolarization, calcium ion influx, and subsequent stimulation of insulin secretion. Beyond its role in diabetes treatment, this compound has been noted for its activity as a peroxisome proliferator-activated receptor γ (PPARγ) agonist and its influence on the Notch/Snail signaling pathway, suggesting its potential utility in a broader range of cell-based research.[2][3][4]

Proper preparation of this compound stock solutions is critical for accurate and reproducible results in cell culture experiments. This document provides detailed protocols for the preparation, storage, and application of this compound stock solutions for in vitro studies.

Physicochemical Properties and Solubility

A thorough understanding of this compound's physicochemical properties is essential for preparing stable and effective stock solutions.

PropertyValueSource
Molecular Formula C₂₇H₃₃N₃O₆S[2][5]
Molecular Weight 527.63 g/mol [1][5]
Appearance Crystalline solid[6]
Solubility in DMSO ~30-97 mg/mL[3][6]
Solubility in Ethanol ~1-6 mg/mL[3][6]
Aqueous Solubility Sparingly soluble[6]

Experimental Protocols

Materials
  • This compound powder (purity ≥98%)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Sterile serological pipettes and pipette tips

  • Vortex mixer

  • Analytical balance

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for many cell-based assays.

  • Calculate the required mass of this compound:

    • To prepare 1 mL of a 10 mM stock solution, the required mass of this compound is calculated as follows:

      • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (mg) = 10 mmol/L x 0.001 L x 527.63 g/mol = 5.2763 mg

  • Weighing the this compound:

    • Tare a sterile microcentrifuge tube on an analytical balance.

    • Carefully weigh approximately 5.28 mg of this compound powder and transfer it to the tared tube. Record the exact weight.

  • Dissolving in DMSO:

    • Based on the actual weight of the this compound, calculate the precise volume of DMSO needed to achieve a 10 mM concentration.

      • Volume (mL) = [Mass (mg) / 527.63 ( g/mol )] / 10 (mmol/L)

    • Add the calculated volume of cell culture grade DMSO to the microcentrifuge tube containing the this compound powder.

  • Ensuring Complete Dissolution:

    • Cap the tube securely and vortex thoroughly for 1-2 minutes until the this compound is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.

  • Storage of the Stock Solution:

    • Aliquoting the stock solution into smaller, single-use volumes is recommended to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1] The solid form of this compound is stable for at least 4 years when stored at -20°C.[6]

Preparation of Working Solutions

For cell culture experiments, the concentrated DMSO stock solution must be diluted to the final desired concentration in the cell culture medium. It is crucial to ensure that the final concentration of DMSO in the culture medium is non-toxic to the cells, typically below 0.5% (v/v).

  • Determine the Final Working Concentration:

    • The optimal working concentration of this compound will vary depending on the cell type and the specific assay. Based on reported IC₅₀ values, a starting range of 0.1 µM to 10 µM is often appropriate.

  • Serial Dilution:

    • Perform a serial dilution of the 10 mM stock solution in your complete cell culture medium to achieve the desired final concentration.

    • Example: To prepare a 10 µM working solution in 1 mL of medium:

      • Dilute the 10 mM stock solution 1:1000 in the cell culture medium.

      • This can be achieved by adding 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.

    • Always add the diluted this compound solution to the cells in culture, not the other way around, to ensure rapid and even distribution.

  • Vehicle Control:

    • It is essential to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the experimental wells to account for any effects of the solvent on the cells.

This compound Signaling Pathways and Experimental Workflow

This compound's Primary Mechanism of Action

This compound's primary effect is the inhibition of ATP-sensitive potassium (K-ATP) channels in pancreatic β-cells. This action initiates a cascade of events leading to insulin secretion.

Gliquidone_Signaling_Pathway cluster_cell Pancreatic β-Cell This compound This compound KATP ATP-Sensitive Potassium Channel This compound->KATP Inhibits MembraneDepol Membrane Depolarization KATP->MembraneDepol Leads to CaChannel Voltage-Gated Ca²⁺ Channel MembraneDepol->CaChannel Opens CaInflux Ca²⁺ Influx CaChannel->CaInflux Mediates InsulinVesicles Insulin Vesicles CaInflux->InsulinVesicles Triggers Exocytosis of InsulinSecretion Insulin Secretion InsulinVesicles->InsulinSecretion

Caption: this compound's signaling pathway in pancreatic β-cells.

Experimental Workflow for Stock Solution Preparation

The following diagram outlines the key steps for preparing a this compound stock solution for use in cell culture.

Gliquidone_Workflow cluster_prep Stock Solution Preparation cluster_application Application in Cell Culture Start Start Calculate Calculate Mass of This compound for 10 mM Stock Start->Calculate Weigh Weigh this compound Powder Calculate->Weigh Dissolve Dissolve in Cell Culture Grade DMSO Weigh->Dissolve Vortex Vortex to Ensure Complete Dissolution Dissolve->Vortex Aliquot Aliquot into Single-Use Volumes Vortex->Aliquot Store Store at -20°C or -80°C Aliquot->Store End Stock Solution Ready Store->End Thaw Thaw Aliquot End->Thaw Dilute Prepare Working Solution in Cell Culture Medium Thaw->Dilute Treat Treat Cells Dilute->Treat Control Include Vehicle Control (DMSO) Dilute->Control

Caption: Workflow for this compound stock solution preparation.

References

Gliquidone Dosage for In Vivo Animal Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for determining the appropriate dosage of gliquidone in in vivo animal studies. The information is compiled from various scientific studies to assist researchers in designing experiments to investigate the therapeutic potential of this compound in preclinical models.

Data Summary of this compound Dosage in Animal Studies

The following table summarizes the quantitative data on this compound dosage from various in vivo animal studies. This allows for easy comparison of dosages across different animal models, research areas, and administration routes.

Animal ModelStrainResearch AreaThis compound DosageAdministration RouteTreatment DurationKey Findings
Mouse KKAyDiabetic Nephropathy5, 10, and 20 mg/kg/dayOral gavage16 weeksDose-dependent improvement in renal function and inhibition of renal interstitial fibrosis.[1]
Mouse C57BL/6NNeuroinflammation10 and 20 mg/kgIntraperitoneal (i.p.)3 consecutive daysSuppression of LPS-induced microglial activation and proinflammatory cytokine levels.[2]
Rat Sprague-Dawley (STZ-induced diabetes)Diabetic Retinopathy50 mg/kg/dayOral gavage12 weeksAttenuated retinal injury and repressed inflammation and oxidative stress.
Rat Sprague-Dawley (STZ-induced diabetes)Type 2 Diabetes10 mg/kg/dayOral gavage8 weeksImproved glycemic control and lipid profile.
Rat Wistar (STZ-induced diabetes)Pharmacokinetics120 mg/kg (single dose)Oral gavageSingle doseInvestigation of pharmacokinetic parameters.

Experimental Protocols

Investigation of this compound in a Mouse Model of Diabetic Nephropathy

This protocol is based on a study using KKAy mice, a model of type 2 diabetes that spontaneously develops diabetic nephropathy.

a. Animal Model:

  • Species: Mouse

  • Strain: KKAy

  • Sex: Male

  • Age: 8 weeks at the start of the study

b. Induction of Disease Model: KKAy mice spontaneously develop diabetes and nephropathy. No specific induction protocol is required.

c. Drug Preparation and Administration:

  • This compound Dosage:

    • Low-dose group: 5 mg/kg/day

    • Medium-dose group: 10 mg/kg/day

    • High-dose group: 20 mg/kg/day

  • Vehicle: 0.5% sodium carboxymethyl cellulose (CMC-Na) solution.

  • Preparation: Suspend the required amount of this compound in 0.5% CMC-Na. Ensure a homogenous suspension before each administration.

  • Administration Route: Oral gavage.

  • Frequency: Once daily.

  • Treatment Duration: 16 weeks.

d. Experimental Workflow:

Gliquidone_Diabetic_Nephropathy_Workflow start Start: 8-week-old KKAy mice grouping Randomly divide into 4 groups: - Vehicle Control (0.5% CMC-Na) - Low-dose this compound (5 mg/kg) - Medium-dose this compound (10 mg/kg) - High-dose this compound (20 mg/kg) start->grouping treatment Daily oral gavage for 16 weeks grouping->treatment monitoring Monitor body weight and blood glucose weekly treatment->monitoring endpoints At 16 weeks, collect urine and blood for biochemical analysis. Harvest kidneys for histological and molecular analysis. treatment->endpoints analysis Analyze renal function markers (e.g., BUN, creatinine), assess renal fibrosis, and evaluate signaling pathway changes. endpoints->analysis end End of Study analysis->end

Figure 1. Workflow for studying this compound in diabetic nephropathy.

Evaluation of this compound in a Rat Model of Streptozotocin (STZ)-Induced Diabetes

This protocol is designed for investigating the antidiabetic effects of this compound in a chemically induced model of type 1 diabetes.

a. Animal Model:

  • Species: Rat

  • Strain: Sprague-Dawley or Wistar

  • Sex: Male

  • Weight: 180-220 g

b. Induction of Disease Model:

  • Inducing Agent: Streptozotocin (STZ).

  • Preparation: Dissolve STZ in cold (0-4°C) 0.1 M citrate buffer (pH 4.5) immediately before use. STZ is light-sensitive and unstable in solution.

  • Dosage: A single intraperitoneal (i.p.) injection of 50-65 mg/kg body weight. The optimal dose may vary between rat strains and batches of STZ.[3][4]

  • Confirmation of Diabetes: Measure blood glucose levels 48-72 hours after STZ injection. Rats with fasting blood glucose levels >250 mg/dL are considered diabetic and included in the study.[3]

c. Drug Preparation and Administration:

  • This compound Dosage: 10 mg/kg/day or 50 mg/kg/day (dose-dependent on the research question).

  • Vehicle: 0.5% sodium carboxymethyl cellulose (CMC-Na) or a mixture of 5% DMSO, 10% PEG, and 20% Tween 80 in saline.[2]

  • Preparation: Prepare a homogenous suspension of this compound in the chosen vehicle.

  • Administration Route: Oral gavage.

  • Frequency: Once daily.

  • Treatment Duration: 4-12 weeks, depending on the study endpoints.

d. Experimental Workflow:

Gliquidone_STZ_Diabetes_Workflow start Start: Acclimatize rats for 1 week fasting Fast rats for 12-16 hours start->fasting stz_injection Single i.p. injection of STZ (50-65 mg/kg) fasting->stz_injection glucose_monitoring Monitor blood glucose after 48-72 hours stz_injection->glucose_monitoring selection Select diabetic rats (Fasting blood glucose > 250 mg/dL) glucose_monitoring->selection grouping Randomly divide into groups: - Diabetic Control (Vehicle) - this compound-treated (e.g., 10 or 50 mg/kg) selection->grouping treatment Daily oral gavage for the specified duration (e.g., 8 weeks) grouping->treatment outcome_assessment Monitor blood glucose, body weight, and other relevant parameters. At the end of the study, collect tissues for analysis. treatment->outcome_assessment end End of Study outcome_assessment->end

Figure 2. Workflow for STZ-induced diabetes and this compound treatment.

Signaling Pathways Modulated by this compound

This compound has been shown to modulate several key signaling pathways implicated in diabetes and its complications.

Gliquidone_Signaling_Pathway cluster_Notch Notch Signaling Pathway cluster_Inflammation Inflammatory Pathway This compound This compound Notch1 Notch1 This compound->Notch1 inhibits NLRP3 NLRP3 Inflammasome This compound->NLRP3 inhibits Jagged1 Jagged1 Jagged1->Notch1 activates Hes1 Hes1 Notch1->Hes1 activates Snail1 Snail1 Hes1->Snail1 activates Fibrosis Renal Interstitial Fibrosis Snail1->Fibrosis LPS LPS LPS->NLRP3 activates Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6) NLRP3->Cytokines

Figure 3. Signaling pathways modulated by this compound.

In the context of diabetic nephropathy, this compound has been demonstrated to inhibit the Notch/Snail signaling pathway.[1] This pathway is a critical regulator of epithelial-to-mesenchymal transition (EMT), a key process in the development of renal fibrosis. By inhibiting the expression of key components of this pathway, such as Notch1 and Snail1, this compound can ameliorate renal interstitial fibrosis.[1]

Furthermore, in models of neuroinflammation, this compound has been shown to suppress the activation of the NLRP3 inflammasome.[2] This leads to a reduction in the production of pro-inflammatory cytokines like IL-1β and IL-6, highlighting the anti-inflammatory properties of this compound.[2]

Disclaimer: These protocols are intended as a guide and may require optimization based on specific experimental conditions, animal strains, and research objectives. All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

References

Gliquidone: A Potential Modulator of Microglial Activation and Neuroinflammation

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocols for Researchers

Introduction

Gliquidone, an FDA-approved second-generation sulfonylurea drug for type 2 diabetes, is emerging as a potent modulator of neuroinflammatory responses.[1][2][3][4][5] Primarily known for its action on ATP-sensitive potassium (K-ATP) channels in pancreatic β-cells to stimulate insulin release, recent studies have illuminated its significant role in mitigating microglial activation, a key process in the inflammatory cascade within the central nervous system.[1][2][3][4][5] This document provides a detailed overview of the application of this compound in studying microglial activation, summarizing key quantitative data and providing comprehensive experimental protocols based on peer-reviewed research.

Mechanism of Action in Microglia

This compound exerts its anti-inflammatory effects on microglia primarily by inhibiting the NLRP3 inflammasome signaling pathway.[1][3][6] In response to pro-inflammatory stimuli like lipopolysaccharide (LPS), microglia upregulate the expression of NLRP3 and pro-interleukin-1β (pro-IL-1β). The subsequent activation of the NLRP3 inflammasome complex leads to the cleavage of caspase-1 and the maturation and secretion of IL-1β, a potent pro-inflammatory cytokine. This compound has been shown to suppress this cascade.[1]

The proposed mechanism involves the modulation of upstream signaling pathways, including the extracellular signal-regulated kinase (ERK), signal transducer and activator of transcription 3 (STAT3), and nuclear factor-kappa B (NF-κB) pathways.[1][3] By inhibiting the phosphorylation of these key signaling molecules, this compound effectively dampens the downstream expression of pro-inflammatory cytokines and the formation of the NLRP3 inflammasome.[1][3]

Data Summary: In Vitro and In Vivo Effects of this compound

The following tables summarize the quantitative effects of this compound on markers of microglial activation in both cell culture and animal models.

Table 1: In Vitro Effects of this compound on LPS-Stimulated BV2 Microglial Cells

MarkerTreatmentConcentrationDurationResultReference
Pro-inflammatory Cytokine mRNA Levels
IL-1βLPS + this compound5 µM5.5 hSignificant reduction in LPS-induced increase[1]
IL-6LPS + this compound5 µM5.5 hSignificant reduction in LPS-induced increase[1]
iNOSLPS + this compound5 µM5.5 hSignificant reduction in LPS-induced increase[1]
COX-2LPS + this compound5 µM5.5 hSignificant reduction in LPS-induced increase[1]
NLRP3 Inflammasome Pathway mRNA Levels
pro-IL-1βLPS + this compound5 µM5.5 hSignificant reduction in LPS-enhanced levels[1]
NLRP3LPS + this compound5 µM23.5 hMarked decrease in LPS-induced levels[1]
Signaling Pathway Phosphorylation
p-ERKLPS + this compound5 µM45 minSignificant decrease in LPS-induced phosphorylation[1]
p-STAT3 (nuclear)LPS + this compound5 µM5.5 hSignificant reduction in LPS-mediated increase[1][3]
p-NF-κB (nuclear)LPS + this compound5 µM5.5 hSignificant reduction in LPS-mediated increase[1][3]

Table 2: In Vivo Effects of this compound on LPS-Induced Neuroinflammation in Mice

MarkerTreatmentDosageAdministrationResultReference
Pro-inflammatory Protein Levels
COX-2 (cortex & hippocampus)LPS + this compound10 mg/kgDaily injectionSignificant decrease in LPS-evoked increase[1]
IL-6 (cortex & hippocampus)LPS + this compound10 or 20 mg/kgDaily injectionMarked suppression of LPS-induced levels[1]
NLRP3 Inflammasome
NLRP3 protein (brain)LPS + this compound10 or 20 mg/kgDaily injectionSignificant downregulation of LPS-mediated levels[1][3]
Microglial Morphology
Microgliosis & HypertrophyLPS + this compound10 or 20 mg/kgDaily injectionSuppression of LPS-mediated microgliosis and hypertrophy[1][3]

Experimental Protocols

The following are detailed protocols for conducting in vitro and in vivo studies on the effects of this compound on microglial activation, based on established methodologies.[1]

Protocol 1: In Vitro LPS-Induced Microglial Activation and this compound Treatment

1. Cell Culture:

  • Culture BV2 microglial cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

2. This compound Preparation:

  • Dissolve this compound in dimethyl sulfoxide (DMSO) to create a stock solution.
  • Further dilute the stock solution in culture medium to the desired final concentrations (e.g., 5 µM). Ensure the final DMSO concentration is non-toxic to the cells (e.g., <0.1%).

3. Treatment:

  • Seed BV2 cells in appropriate culture plates (e.g., 6-well plates for RNA/protein extraction, 96-well plates for viability assays).
  • Allow cells to adhere overnight.
  • Induce neuroinflammation by treating the cells with LPS (e.g., 200 ng/mL) for a specified duration (e.g., 30 minutes).
  • Following LPS stimulation, add this compound or vehicle (DMSO) to the culture medium and incubate for the desired time (e.g., 5.5 or 23.5 hours).

4. Analysis:

  • Quantitative Real-Time PCR (qRT-PCR): Extract total RNA, synthesize cDNA, and perform qRT-PCR to measure the mRNA expression levels of target genes (e.g., IL-1β, IL-6, iNOS, COX-2, NLRP3, pro-IL-1β).
  • Western Blotting: Lyse cells and perform Western blotting to analyze the phosphorylation status of key signaling proteins (e.g., ERK, STAT3, NF-κB).
  • Immunocytochemistry: Fix cells and perform immunofluorescence staining to visualize the expression and localization of target proteins (e.g., NLRP3, p-STAT3, p-NF-κB).

Protocol 2: In Vivo LPS-Induced Neuroinflammation Mouse Model and this compound Treatment

1. Animals:

  • Use wild-type mice (e.g., C57BL/6N).
  • House animals under standard laboratory conditions with ad libitum access to food and water.
  • Acclimatize animals for at least one week before the experiment.

2. This compound and LPS Administration:

  • Prepare this compound for injection by dissolving it in a suitable vehicle.
  • Administer this compound (e.g., 10 or 20 mg/kg) or vehicle via intraperitoneal (i.p.) injection daily for a predetermined period.
  • Induce neuroinflammation by administering LPS via i.p. injection.

3. Tissue Processing:

  • At the end of the treatment period, euthanize the mice and perfuse with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA).
  • Harvest the brains and post-fix them in 4% PFA overnight.
  • Cryoprotect the brains in a sucrose solution before sectioning.

4. Analysis:

  • Immunohistochemistry: Perform immunofluorescence staining on brain sections to detect markers of microglial activation (e.g., Iba1), astrogliosis (e.g., GFAP), and inflammation (e.g., COX-2, IL-6, NLRP3).
  • Image Analysis: Capture fluorescent images using a confocal microscope and quantify the intensity and number of positive cells using appropriate image analysis software.

Visualizations: Signaling Pathways and Workflows

The following diagrams illustrate the key signaling pathway modulated by this compound and the general experimental workflows.

Gliquidone_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 ERK ERK TLR4->ERK STAT3 STAT3 ERK->STAT3 NFkB NF-κB ERK->NFkB Proinflammatory_Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6, COX-2) STAT3->Proinflammatory_Cytokines NFkB->Proinflammatory_Cytokines NLRP3_Inflammasome NLRP3 Inflammasome Activation NFkB->NLRP3_Inflammasome This compound This compound This compound->ERK inhibits

Caption: this compound inhibits LPS-induced neuroinflammation via the ERK/STAT3/NF-κB pathway.

Experimental_Workflow cluster_0 In Vitro (BV2 Microglia) cluster_1 In Vivo (Mouse Model) invitro_start Cell Seeding lps_stim LPS Stimulation (200 ng/mL, 30 min) invitro_start->lps_stim gliq_treat This compound Treatment (5 µM) lps_stim->gliq_treat analysis_invitro Analysis (qRT-PCR, Western Blot, Immunocytochemistry) gliq_treat->analysis_invitro invivo_start Animal Acclimatization gliq_admin Daily this compound Admin. (10 or 20 mg/kg, i.p.) invivo_start->gliq_admin lps_inject LPS Injection gliq_admin->lps_inject tissue_proc Tissue Processing (Perfusion, Brain Harvest) lps_inject->tissue_proc analysis_invivo Analysis (Immunohistochemistry) tissue_proc->analysis_invivo

Caption: General experimental workflows for in vitro and in vivo studies.

Conclusion

This compound presents a valuable pharmacological tool for investigating the mechanisms of microglial activation and neuroinflammation. Its ability to suppress the NLRP3 inflammasome and associated signaling pathways makes it a compound of interest for potential therapeutic strategies in neuroinflammatory and neurodegenerative diseases.[1][3] The protocols and data provided herein offer a foundation for researchers to explore the multifaceted roles of this compound in the context of central nervous system inflammation.

References

Application of Gliquidone in Primary Beta-Cell Culture: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Gliquidone, a second-generation sulfonylurea, in the study of primary pancreatic beta-cell function. This document includes detailed protocols for the isolation and culture of primary islets, treatment with this compound, and subsequent analysis of insulin secretion, cell viability, and relevant signaling pathways.

Introduction

This compound is an oral hypoglycemic agent utilized in the management of type 2 diabetes mellitus.[1][2] Its primary mechanism of action involves the stimulation of insulin secretion from pancreatic beta-cells.[1][2] this compound selectively binds to the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (KATP) channel on the beta-cell membrane.[2][3] This binding event leads to the closure of the KATP channels, causing membrane depolarization. The change in membrane potential activates voltage-dependent calcium channels, resulting in an influx of calcium ions (Ca2+) into the cell.[2] The subsequent rise in intracellular Ca2+ concentration triggers the exocytosis of insulin-containing granules.[2] Beyond this primary pathway, evidence suggests that sulfonylureas may also potentiate insulin secretion through a secondary pathway involving the direct activation of the exchange protein directly activated by cAMP 2 (Epac2), a guanine nucleotide exchange factor for Rap1.[1][4][5]

The study of this compound in primary beta-cell culture is essential for understanding its precise effects on insulin secretion dynamics, beta-cell health, and for the development of novel therapeutic strategies for diabetes.

Data Presentation

While specific dose-response data for this compound in primary beta-cell cultures is not extensively available in publicly accessible literature, the following table provides key quantitative data derived from a study on the HIT-T15 beta-cell line, which can serve as a starting point for designing experiments in primary cells.

Table 1: Inhibitory Concentration (IC50) of this compound on KATP Channels

Cell TypeReceptor SubunitThis compound IC50 (µM)Reference
HIT-T15 (Beta-Cell Line)SUR10.45[3]
CardiomyocytesSUR2A119.1[3]
Vascular Smooth Muscle CellsSUR2B149.7[3]

Note: The higher IC50 values in cardiomyocytes and vascular smooth muscle cells suggest that this compound is more selective for beta-cells.[3]

Experimental Protocols

Isolation and Culture of Primary Pancreatic Islets

A standard and effective method for isolating pancreatic islets from mice involves collagenase digestion followed by density gradient purification.

Materials:

  • Collagenase P solution (ice-cold)

  • Hanks' Balanced Salt Solution (HBSS)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Density gradient medium (e.g., Histopaque)

  • Sterile surgical instruments

  • 50 mL conical tubes

  • 70 µm cell strainer

  • Petri dishes

  • Centrifuge

Protocol:

  • Perfuse the pancreas of a euthanized mouse via the common bile duct with 0.8 mg/mL Collagenase P in HBSS.

  • Excise the inflated pancreas and transfer it to a 50 mL tube containing 3 mL of ice-cold collagenase P solution.

  • Mince the pancreas using fine surgical scissors for 3-5 seconds.

  • Incubate the tube at 37°C for 15 minutes to digest the pancreatic tissue.

  • Stop the digestion by adding 20 mL of ice-cold HBSS.

  • Centrifuge the tube at 350 x g for 3 minutes.

  • Discard the supernatant and wash the pellet with HBSS three times.

  • Resuspend the pellet in the density gradient medium and centrifuge at 1700 x g for 15 minutes with slow acceleration and deceleration.

  • Carefully collect the layer of islets that forms between the density gradient and the HBSS.

  • Wash the collected islets three times with HBSS.

  • Resuspend the islets in complete RPMI-1640 medium and culture them in a humidified incubator at 37°C and 5% CO2.

This compound Treatment of Cultured Islets

Materials:

  • Cultured primary islets

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • Complete RPMI-1640 medium

Protocol:

  • Allow the isolated islets to recover in culture for at least 24 hours before treatment.

  • Prepare a range of this compound concentrations in complete RPMI-1640 medium. Based on the IC50 value in the HIT-T15 cell line (0.45 µM), a starting concentration range of 0.1 µM to 10 µM is recommended for dose-response experiments.

  • Replace the medium of the cultured islets with the medium containing the desired concentration of this compound or vehicle control (e.g., DMSO at a final concentration not exceeding 0.1%).

  • Incubate the islets with this compound for the desired period. For acute effects on insulin secretion, a short incubation of 1-2 hours may be sufficient. For studies on cell viability or gene expression, longer incubation times (e.g., 24-72 hours) may be necessary.

Glucose-Stimulated Insulin Secretion (GSIS) Assay

This protocol is for a static GSIS assay to measure the effect of this compound on insulin secretion.

Materials:

  • This compound-treated and control islets

  • Krebs-Ringer Bicarbonate Buffer (KRBH) containing low glucose (e.g., 2.8 mM)

  • KRBH containing high glucose (e.g., 16.7 mM)

  • Eppendorf tubes

  • Insulin ELISA kit

Protocol:

  • Hand-pick 15 islets of similar size per treatment condition into separate Eppendorf tubes (in triplicate).

  • Pre-incubate the islets in 500 µL of low glucose KRBH for 1 hour at 37°C.

  • Carefully remove the supernatant after spinning the tubes at 1000 RPM for 1 minute.

  • Add 500 µL of low glucose KRBH (with or without this compound, depending on the experimental design) and incubate for 1 hour at 37°C.

  • Collect the supernatant for basal insulin secretion measurement.

  • Add 500 µL of high glucose KRBH (with or without this compound) and incubate for 1 hour at 37°C.

  • Collect the supernatant for stimulated insulin secretion measurement.

  • Store all supernatants at -20°C until insulin measurement using an ELISA kit.

  • Optionally, lyse the islets to measure total insulin content.

Beta-Cell Viability and Proliferation Assays

Viability Assay (e.g., using Calcein-AM and Ethidium Homodimer-1):

  • After this compound treatment, wash the islets with PBS.

  • Incubate the islets with a solution containing Calcein-AM (stains live cells green) and Ethidium Homodimer-1 (stains dead cells red) according to the manufacturer's instructions.

  • Visualize the islets using fluorescence microscopy and quantify the percentage of viable cells.

Proliferation Assay (e.g., using EdU incorporation):

  • During the last few hours of this compound treatment, add EdU (5-ethynyl-2'-deoxyuridine) to the culture medium.

  • Fix and permeabilize the islets.

  • Detect EdU incorporation using a click chemistry-based detection kit, which will label the DNA of proliferating cells.

  • Counterstain with a nuclear stain (e.g., DAPI) and an insulin antibody to specifically identify proliferating beta-cells.

  • Analyze the percentage of EdU-positive beta-cells using fluorescence microscopy.

Visualization of Signaling Pathways and Workflows

The following diagrams illustrate the key signaling pathways and experimental workflows described in these application notes.

Gliquidone_Signaling_Pathway cluster_membrane Beta-Cell Membrane cluster_cytosol Cytosol This compound This compound SUR1 SUR1 This compound->SUR1 Binds Epac2 Epac2 This compound->Epac2 Directly Activates KATP KATP Channel (Kir6.2) SUR1->KATP Inhibits Depolarization Membrane Depolarization KATP->Depolarization Leads to VDCC Voltage-Dependent Ca2+ Channel Ca_influx Ca2+ Influx VDCC->Ca_influx Allows Depolarization->VDCC Opens Insulin_Exocytosis Insulin Granule Exocytosis Ca_influx->Insulin_Exocytosis Triggers Rap1 Rap1 Epac2->Rap1 Activates Rap1->Insulin_Exocytosis Potentiates

Caption: this compound's dual mechanism of action in pancreatic beta-cells.

Islet_Isolation_Workflow start Start: Euthanize Mouse perfusion Perfuse Pancreas with Collagenase start->perfusion excision Excise Inflated Pancreas perfusion->excision digestion Digest Tissue at 37°C excision->digestion stop_digestion Stop Digestion with Cold HBSS digestion->stop_digestion centrifugation1 Centrifuge and Wash Pellet stop_digestion->centrifugation1 gradient Resuspend in Density Gradient and Centrifuge centrifugation1->gradient collection Collect Islet Layer gradient->collection wash Wash Isolated Islets collection->wash culture Culture Islets in RPMI-1640 wash->culture end End: Cultured Primary Islets culture->end GSIS_Workflow start Start: Cultured Islets pre_incubation Pre-incubate in Low Glucose KRBH start->pre_incubation basal_secretion Incubate in Low Glucose KRBH (Collect Supernatant) pre_incubation->basal_secretion stimulated_secretion Incubate in High Glucose KRBH (Collect Supernatant) basal_secretion->stimulated_secretion analysis Measure Insulin Concentration (ELISA) stimulated_secretion->analysis end End: Insulin Secretion Data analysis->end

References

Troubleshooting & Optimization

Gliquidone solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with gliquidone in aqueous solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues and questions related to the handling and dissolution of this compound.

Q1: What are the fundamental physicochemical properties of this compound that influence its solubility?

This compound is classified as a Biopharmaceutical Classification System (BCS) Class II drug, which means it has high permeability but low aqueous solubility.[1] Its poor solubility is attributed to its chemical structure, which results in a high LogP value and an acidic pKa. These properties are summarized in the table below.

Q2: I am having trouble dissolving this compound directly in my aqueous buffer. Why is this happening?

This compound is practically insoluble in water and most aqueous buffers.[1][2][3] Direct addition of the crystalline solid to aqueous media will likely result in poor dissolution and an inhomogeneous suspension due to its low wettability.[3] For successful preparation of aqueous solutions, a stock solution in an appropriate organic solvent must be prepared first.[4]

Q3: What is the recommended procedure for preparing a this compound stock solution?

This compound is soluble in organic solvents like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and ethanol.[4][5] DMSO is a common choice for preparing high-concentration stock solutions. The general workflow involves dissolving the crystalline solid this compound in pure DMSO before diluting it into your aqueous experimental medium.

G cluster_workflow This compound Stock Solution Workflow start Weigh Crystalline This compound dissolve Add 100% DMSO to desired concentration (e.g., 10-100 mg/mL) start->dissolve vortex Vortex or sonicate until fully dissolved dissolve->vortex dilute Perform serial dilution into the final aqueous buffer vortex->dilute end Final Aqueous Working Solution dilute->end G cluster_troubleshooting Troubleshooting Precipitation Issues start Precipitate observed after diluting DMSO stock into aqueous buffer check_dmso Is the final DMSO concentration <2%? start->check_dmso lower_conc Decrease the final This compound concentration check_dmso->lower_conc No check_dmso->lower_conc Yes use_excipients Consider solubility enhancers (e.g., cyclodextrins, Pluronic F-68) lower_conc->use_excipients success Solution is clear use_excipients->success G cluster_cd Cyclodextrin Inclusion Complex Formation gli This compound (Poorly Soluble) complex This compound-Cyclodextrin Inclusion Complex gli->complex cd Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) cd->complex soluble Enhanced Aqueous Solubility complex->soluble G

References

Technical Support Center: Optimizing Gliquidone for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using gliquidone in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration range for this compound in in vitro experiments?

The optimal concentration of this compound is highly dependent on the cell type and the specific assay being performed. For instance, in studies with BV2 microglial cells, concentrations up to 25 μM were found to be non-toxic for 24-hour treatments.[1] For longer-term experiments or to avoid potential mitochondrial dysfunction, a lower concentration of 5 μM has been successfully used.[1] It is crucial to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line and experimental conditions.

Q2: How should I dissolve this compound for use in cell culture?

This compound is sparingly soluble in aqueous solutions like cell culture media.[2][3] Therefore, it is recommended to first dissolve this compound in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol to create a stock solution.[2] This stock solution can then be further diluted to the final desired concentration in your cell culture medium. For example, a stock solution in DMSO can be prepared and then diluted with a buffer like PBS; the solubility in a 1:5 DMSO:PBS (pH 7.2) solution is approximately 0.16 mg/mL.[2] It is advisable to prepare fresh aqueous solutions and not to store them for more than a day.[2]

Q3: What is the primary mechanism of action of this compound in vitro?

This compound is a second-generation sulfonylurea drug that primarily functions by blocking ATP-sensitive potassium (K-ATP) channels on the surface of pancreatic β-cells. This inhibition of potassium efflux leads to depolarization of the cell membrane, which in turn activates voltage-gated calcium channels. The subsequent influx of calcium ions triggers the secretion of insulin.

Q4: Does this compound have effects beyond insulin secretion?

Yes, research has shown that this compound can modulate various signaling pathways in different cell types. For example, it has been observed to inhibit the NLRP3 inflammasome and modulate the ERK/STAT3/NF-κB signaling pathway in microglial cells.[1][4] Additionally, this compound has been shown to inhibit the Notch/Snail1 signaling pathway, which can ameliorate diabetic nephropathy.[5]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation of this compound in Culture Medium This compound has low aqueous solubility.[2][3] The final concentration of the organic solvent (e.g., DMSO) from the stock solution may be too low to maintain solubility.Prepare a higher concentration stock solution in DMSO to minimize the volume added to the culture medium. Ensure the final DMSO concentration is consistent across all experimental conditions and is below the toxic threshold for your cell line (typically <0.5%). Prepare fresh dilutions immediately before use.
High Cell Death or Cytotoxicity Observed The concentration of this compound may be too high for the specific cell line or the incubation time may be too long.[1]Perform a cytotoxicity assay (e.g., MTT or CCK-8) to determine the IC50 value of this compound for your cell line. Based on the results, select a concentration range that is non-toxic for your experiments. Consider reducing the incubation time.
Inconsistent or Non-reproducible Results Inconsistent dissolution of this compound. Variability in cell seeding density. Passage number of cells affecting their response.Ensure complete dissolution of the this compound stock solution before each use by vortexing. Standardize cell seeding protocols and use cells within a consistent and low passage number range for all experiments.
No Observable Effect of this compound The concentration of this compound may be too low to elicit a response. The cells may not express the target of this compound (K-ATP channels). The experimental endpoint is not sensitive to this compound's mechanism of action.Increase the concentration of this compound based on a dose-response curve. Verify the expression of K-ATP channel subunits (SURx and Kir6.x) in your cell line using techniques like RT-PCR or Western blotting. Ensure your assay is designed to measure outcomes related to this compound's known mechanisms (e.g., insulin secretion, ion channel activity, or relevant signaling pathways).

Quantitative Data Summary

Table 1: this compound Concentration for Cytotoxicity and Efficacy in Different In Vitro Models

Cell LineAssayConcentrationIncubation TimeEffectReference
BV2 Microglial CellsCCK-8Up to 50 μM6 hoursNo cytotoxicity[1]
BV2 Microglial CellsMTTUp to 25 μM24 hoursNo cytotoxicity[1]
BV2 Microglial CellsMTT50 μM24 hoursSignificant decrease in cell viability[1]
BV2 Microglial CellsRT-PCR, Western Blot5 μM5.5 - 23.5 hoursInhibition of LPS-induced pro-inflammatory responses[1]
HIT-T15 (Pancreatic β-cell line)Patch ClampIC50 = 0.45 μMNot specifiedInhibition of K-ATP channels[2]
Rat CardiomyocytesPatch ClampIC50 = 119.1 μMNot specifiedInhibition of K-ATP channels[2]
Rat Vascular Smooth Muscle CellsPatch ClampIC50 = 149.7 μMNot specifiedInhibition of K-ATP channels[2]

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is adapted from standard MTT assay procedures.[6][7]

Materials:

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Cell culture medium

  • Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in cell culture medium from the stock solution.

  • Remove the old medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.

  • Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • After incubation, add 10-20 µL of MTT solution to each well.

  • Incubate the plate for another 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Carefully remove the medium containing MTT.

  • Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Read the absorbance at 570 nm using a microplate reader.

Glucose-Stimulated Insulin Secretion (GSIS) Assay

This protocol is a generalized procedure for static GSIS assays.[8][9][10][11]

Materials:

  • Pancreatic β-cell line (e.g., MIN6, INS-1) or isolated pancreatic islets

  • Krebs-Ringer Bicarbonate (KRB) buffer supplemented with HEPES and BSA

  • Low glucose KRB buffer (e.g., 2.8 mM glucose)

  • High glucose KRB buffer (e.g., 16.7 mM glucose)

  • This compound stock solution (in DMSO)

  • Insulin ELISA kit

  • 24-well plates

Procedure:

  • Seed pancreatic β-cells in a 24-well plate and culture until they reach the desired confluency. For islets, use an appropriate number of size-matched islets per condition.

  • Wash the cells/islets twice with a pre-warmed, glucose-free KRB buffer.

  • Pre-incubate the cells/islets in low glucose KRB buffer for 1-2 hours at 37°C to allow basal insulin secretion to stabilize.

  • Remove the pre-incubation buffer and replace it with fresh low glucose KRB buffer (basal secretion) with or without this compound (and vehicle control). Incubate for 1 hour.

  • Collect the supernatant from each well to measure basal insulin secretion.

  • Replace the buffer with high glucose KRB buffer with or without this compound (and vehicle control). Incubate for 1 hour.

  • Collect the supernatant from each well to measure glucose-stimulated insulin secretion.

  • Measure the insulin concentration in the collected supernatants using an insulin ELISA kit according to the manufacturer's instructions.

  • Normalize the insulin secretion to the total protein content or DNA content of the cells/islets in each well.

Signaling Pathway and Workflow Diagrams

Gliquidone_Mechanism_of_Action cluster_pancreatic_beta_cell Pancreatic β-Cell This compound This compound K_ATP_Channel K-ATP Channel (SUR1/Kir6.2) This compound->K_ATP_Channel blocks Membrane_Depolarization Membrane Depolarization K_ATP_Channel->Membrane_Depolarization leads to Ca_Channel Voltage-gated Ca²⁺ Channel Membrane_Depolarization->Ca_Channel opens Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx allows Insulin_Vesicles Insulin Vesicles Ca_Influx->Insulin_Vesicles triggers exocytosis of Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion

Caption: Mechanism of this compound-induced insulin secretion in pancreatic β-cells.

Gliquidone_Anti_Inflammatory_Pathway cluster_microglial_cell Microglial Cell LPS LPS TLR4 TLR4 LPS->TLR4 ERK ERK TLR4->ERK NLRP3 NLRP3 Inflammasome TLR4->NLRP3 activates STAT3_NFkB STAT3 / NF-κB ERK->STAT3_NFkB Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6) STAT3_NFkB->Pro_inflammatory_Cytokines transcription NLRP3->Pro_inflammatory_Cytokines activation This compound This compound This compound->ERK inhibits This compound->STAT3_NFkB inhibits This compound->NLRP3 inhibits

Caption: this compound's inhibitory effect on LPS-induced inflammatory pathways.

Experimental_Workflow_GSIS start Seed Pancreatic β-cells / Islets pre_incubation Pre-incubation (Low Glucose KRB) start->pre_incubation basal_secretion Basal Secretion (Low Glucose KRB ± this compound) pre_incubation->basal_secretion collect_supernatant1 Collect Supernatant basal_secretion->collect_supernatant1 stimulated_secretion Stimulated Secretion (High Glucose KRB ± this compound) collect_supernatant2 Collect Supernatant stimulated_secretion->collect_supernatant2 collect_supernatant1->stimulated_secretion elisa Insulin Quantification (ELISA) collect_supernatant1->elisa collect_supernatant2->elisa analysis Data Analysis (Normalization) elisa->analysis end Results analysis->end

Caption: Experimental workflow for a Glucose-Stimulated Insulin Secretion (GSIS) assay.

References

Troubleshooting Gliquidone dose-response curve variability

Author: BenchChem Technical Support Team. Date: November 2025

Here is the technical support center for troubleshooting Gliquidone dose-response curve variability.

This guide is designed for researchers, scientists, and drug development professionals encountering variability in this compound dose-response experiments. It provides structured troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to help ensure consistency and accuracy in your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action? this compound is a second-generation oral sulfonylurea drug used to treat type 2 diabetes mellitus.[1][2] Its primary mechanism involves stimulating insulin release from pancreatic β-cells. It achieves this by binding to the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (KATP) channel.[1][3] This binding leads to the closure of the KATP channel, causing membrane depolarization, which in turn opens voltage-gated calcium channels. The subsequent influx of calcium ions triggers the exocytosis of insulin-containing granules.[2][3]

Q2: Why is my this compound dose-response curve not a classic sigmoidal shape? A non-sigmoidal curve can arise from several factors. High concentrations of sulfonylureas can sometimes lead to a deterioration in glycemic control, causing the curve to plateau or even decline unexpectedly.[4] Other potential causes include compound precipitation at high concentrations, off-target effects, or cytotoxicity. It is also crucial to ensure your dose range is appropriate to capture the full curve; if the concentrations are too high or too low, you may only be observing the top or bottom plateau.

Q3: What is a typical effective concentration (IC50) for this compound? The half-maximal inhibitory concentration (IC50) for this compound on KATP channels in pancreatic β-cells is approximately 0.45 µM.[5] However, this value can vary depending on the specific cell line, experimental conditions, and assay endpoint. This compound is notably more selective for pancreatic β-cells (SUR1) compared to its effects on KATP channels in cardiomyocytes (SUR2A) and vascular smooth muscle cells (SUR2B), where it has much higher IC50 values.[5]

Q4: How should I prepare and store this compound stock solutions? this compound is a crystalline solid that is soluble in organic solvents like DMSO and DMF (approx. 30 mg/mL) and to a lesser extent in ethanol (approx. 1 mg/mL).[6] It is sparingly soluble in aqueous buffers. For experiments, it is recommended to first dissolve this compound in 100% DMSO to create a high-concentration stock solution.[6] This stock should be stored at -20°C for long-term stability (≥4 years).[6] For aqueous working solutions, the DMSO stock should be serially diluted in the appropriate buffer. It is not recommended to store aqueous solutions for more than one day.[6] Repeated freeze-thaw cycles of DMSO stocks should be minimized to prevent compound degradation or precipitation.[7]

Q5: Can the health and passage number of my cells affect the results? Absolutely. The response to sulfonylureas is dependent on functioning pancreatic β-cells.[2] Cell lines with high passage numbers can exhibit genetic drift, altered protein expression (including the KATP channel subunits), and diminished functional responses, such as impaired insulin secretion. It is critical to use cells within a validated low passage range and regularly perform quality control checks, including viability assessments and functional validation with a known positive control.

Data Presentation: this compound Properties

Quantitative data for this compound is summarized below to aid in experimental design.

Table 1: Physicochemical and Handling Properties of this compound

PropertyValue / RecommendationReference
Molecular FormulaC₂₇H₃₃N₃O₆S[6]
Molecular Weight527.6 g/mol [6]
AppearanceCrystalline solid[6]
Solubility
   DMSO~30 mg/mL[6]
   DMF~30 mg/mL[6]
   Ethanol~1 mg/mL[6]
   AqueousSparingly soluble. A 1:5 solution of DMSO:PBS (pH 7.2) yields ~0.16 mg/mL.[6]
Storage
   SolidStore at -20°C for ≥4 years of stability.[6]
   DMSO StockStore at -20°C. Minimize freeze-thaw cycles.[7]
   Aqueous SolutionNot recommended for storage longer than one day.[6]

Table 2: Comparative IC50 Values for KATP Channel Inhibition

CompoundCell Type / SUR SubtypeIC50 (µM)Selectivity ProfileReference
This compound HIT-T15 (SUR1) 0.45 Moderately potent and highly selective for β-cells [5]
Cardiomyocytes (SUR2A)119.1Low potency on cardiovascular channels[5]
VSMCs (SUR2B)149.7Low potency on cardiovascular channels[5]
GlibenclamideHIT-T15 (SUR1)0.03Highly potent but non-selective[5]
Cardiomyocytes (SUR2A)0.01High potency on cardiovascular channels[5]
VSMCs (SUR2B)0.09High potency on cardiovascular channels[5]
GliclazideHIT-T15 (SUR1)1.21Lower potency on β-cells[5]

Visualized Guides and Pathways

This compound's Mechanism of Action

Gliquidone_Pathway cluster_cell Pancreatic β-Cell cluster_KATP KATP Channel This compound This compound SUR1 SUR1 This compound->SUR1 Binds Kir6_2 Kir6.2 K_ion K+ Kir6_2->K_ion Blocks K⁺ Efflux Depolarization Membrane Depolarization Ca_Channel Voltage-Gated Ca²⁺ Channel Depolarization->Ca_Channel Activates Ca_ion_in Ca²⁺ Influx Ca_Channel->Ca_ion_in Opens Insulin_Vesicles Insulin Vesicles Ca_ion_in->Insulin_Vesicles Triggers Exocytosis Insulin Exocytosis Insulin_Vesicles->Exocytosis

Caption: this compound's signaling pathway in pancreatic β-cells.

Troubleshooting Workflow for Dose-Response Variability

Troubleshooting_Workflow cluster_compound cluster_protocol cluster_cells cluster_analysis Start Start: Inconsistent Dose-Response Curve Check_Compound 1. Check Compound & Reagents Start->Check_Compound Check_Protocol 2. Review Experimental Protocol Check_Compound->Check_Protocol Purity Purity/Source? Check_Compound->Purity Solubility Solubility/Precipitation? Check_Compound->Solubility Storage Stock Storage? Check_Compound->Storage Check_Cells 3. Assess Cell Health & Density Check_Protocol->Check_Cells Incubation Incubation Times? Check_Protocol->Incubation Vehicle Vehicle Control Consistent? Check_Protocol->Vehicle Assay_Window Assay Window (S/B)? Check_Protocol->Assay_Window Check_Analysis 4. Verify Data Analysis Check_Cells->Check_Analysis Viability Viability >90%? Check_Cells->Viability Passage Low Passage? Check_Cells->Passage Density Consistent Seeding? Check_Cells->Density Resolved Problem Resolved Check_Analysis->Resolved Normalization Correct Normalization? Check_Analysis->Normalization Curve_Fit Appropriate Curve Fit? Check_Analysis->Curve_Fit Outliers Outliers Handled? Check_Analysis->Outliers

Caption: A systematic workflow for troubleshooting experimental variability.

Systematic Troubleshooting Guide

This guide provides specific questions and answers to methodically resolve variability in your this compound dose-response curves.

Section 1: Reagent and Compound Issues

Q: Could my this compound stock be the source of the problem? A: Yes, compound integrity is paramount.

  • Purity: Ensure you are using high-purity this compound (≥98%).[6] Impurities can cause unexpected biological effects.

  • Solubility: this compound is poorly soluble in water.[6] When diluting from a DMSO stock into aqueous assay buffer, high concentrations can precipitate. Visually inspect your dilution plate for any signs of precipitation. Consider using a lower final DMSO concentration or adding a surfactant like BSA to the buffer, as is common in insulin secretion assays.[8]

  • Storage and Handling: Are you using a fresh aliquot of your DMSO stock for each experiment? Multiple freeze-thaw cycles can lead to compound degradation or precipitation.[7] Ensure the stock is stored properly at -20°C in a tightly sealed vial to prevent water absorption by DMSO.[9]

Q: How does the final DMSO concentration affect my cells? A: The final concentration of the vehicle (DMSO) should be consistent across all wells, including controls, and kept to a minimum (typically ≤0.5%). High concentrations of DMSO can be toxic to cells and may independently affect cell signaling, masking or altering the specific effect of this compound.

Section 2: Experimental Procedure Issues

Q: My results vary significantly between plates and between experiments. What procedural steps should I check? A: Inter-assay variability often points to subtle inconsistencies in the protocol.

  • Cell Seeding Density: Ensure that cells are seeded uniformly across all wells. Edge effects in microplates can be significant; consider not using the outer wells or filling them with sterile buffer to maintain humidity.

  • Incubation Times: Are incubation times with this compound and any stimulating agents (like glucose) precisely controlled? The duration of action for this compound is relatively short, so timing is critical.[10][11]

  • Liquid Handling: Calibrate your pipettes regularly. Small volume errors during serial dilutions can lead to large errors in the final compound concentration, dramatically shifting the dose-response curve. Automated liquid handlers, if available, can improve precision.

  • Assay Endpoint: The choice of assay and its sensitivity can impact results. For example, different insulin ELISA kits can have varying sensitivities and cross-reactivities.[12] Ensure your assay signal is within the linear range of detection.

Section 3: Cell-Based Issues

Q: My positive control (e.g., high glucose) shows a weak response. How does this relate to this compound's effect? A: A weak positive control response indicates a problem with the health or functionality of your β-cells. Since this compound's action is dependent on a functional insulin secretion pathway, compromised cells will not respond appropriately.

  • Cell Viability: Confirm cell viability is >90% before starting the experiment.

  • Passage Number: Use cells within a defined, low-passage window. For cell lines like MIN6 or INS-1, functionality can decrease significantly at higher passages.

  • Culture Conditions: Ensure consistent culture conditions (media, CO₂, humidity). Starvation or pre-incubation steps, common in GSIS assays, should be carefully timed and standardized.[8]

Section 4: Data Analysis Issues

Q: I have my raw data, but I am unsure if my analysis is correct. What should I look for? A: Proper data analysis is crucial for interpreting dose-response relationships.

  • Normalization: Data should be normalized correctly. A common method is to define 0% activity as the vehicle-only control and 100% activity as the response to a maximal concentration of a standard agonist or this compound itself.

  • Curve Fitting: Use a non-linear regression model, typically a four-parameter logistic (4PL) equation, to fit the data.[13] This model calculates the Top, Bottom, Hill Slope, and EC50/IC50.

  • Incomplete Curves: If your curve does not reach a clear bottom or top plateau, the calculated EC50/IC50 may be inaccurate. This suggests your dose range needs to be expanded.[13]

  • Outliers: Identify and appropriately handle statistical outliers. A single erroneous data point can significantly skew the curve fit and the resulting parameters.

Logical Relationships in this compound Experiments

Logical_Relationships Gliquidone_Conc ↑ this compound Conc. KATP_Block ↑ KATP Channel Blockade Gliquidone_Conc->KATP_Block causes Glucose_Conc ↑ Glucose Conc. (to optimal) Insulin_Response ↑ Insulin Secretion Glucose_Conc->Insulin_Response potentiates Cell_Passage ↑ Cell Passage No. Cell_Function ↓ β-Cell Function Cell_Passage->Cell_Function causes DMSO_Conc ↑ Final DMSO Conc. Cell_Toxicity ↑ Cell Toxicity DMSO_Conc->Cell_Toxicity can cause KATP_Block->Insulin_Response leads to Cell_Function->Insulin_Response reduces Variability ↑ Response Variability Cell_Function->Variability increases Cell_Toxicity->Variability increases

Caption: Key parameter relationships in this compound bioassays.

Experimental Protocols

Protocol: In Vitro Glucose-Stimulated Insulin Secretion (GSIS) Assay

This protocol provides a detailed method for assessing this compound's effect on insulin secretion from a pancreatic β-cell line (e.g., INS-1 or MIN6).

1. Materials and Reagents

  • Cell Line: INS-1 or MIN6 cells, low passage.

  • Culture Medium: RPMI-1640 supplemented with 10% FBS, 10 mM HEPES, 1 mM sodium pyruvate, 50 µM 2-mercaptoethanol, and antibiotics.

  • Krebs-Ringer Bicarbonate Buffer (KRBH): 125 mM NaCl, 1.2 mM MgSO₄, 1.2 mM CaCl₂, 22 mM NaHCO₃, 10 mM HEPES, 1.19 mM KH₂PO₄, supplemented with 0.1% BSA. Adjust pH to 7.4.[8]

  • This compound Stock: 10 mM this compound in 100% DMSO.

  • Glucose Stocks: Sterile-filtered stocks of D-glucose to prepare low (2-3 mM) and high (16-20 mM) glucose KRBH.

  • Assay Plate: 24-well or 48-well tissue culture-treated plates.

  • Insulin ELISA Kit: High-sensitivity mouse or rat insulin ELISA kit.

2. Experimental Procedure

  • Cell Seeding: Seed cells into the assay plate at a density that will result in ~80-90% confluency on the day of the assay. Culture for 48-72 hours.

  • Pre-Incubation (Starvation):

    • Gently wash the cell monolayer twice with DPBS.

    • Pre-incubate the cells in low-glucose (e.g., 2 mM) KRBH for 2 hours at 37°C to starve them and establish a basal insulin secretion level.[8]

  • This compound Treatment:

    • Prepare serial dilutions of this compound in low-glucose KRBH. Remember to prepare a vehicle control (e.g., 0.1% DMSO in low-glucose KRBH).

    • After the 2-hour pre-incubation, aspirate the buffer.

    • Add the this compound dilutions and controls to the respective wells.

    • Incubate for 1 hour at 37°C.

  • Stimulation & Supernatant Collection:

    • This step can be designed in two ways:

      • A) this compound effect at low glucose: After the 1-hour treatment, collect the supernatant. This measures the direct insulin-secreting effect of this compound.

      • B) this compound potentiation of high glucose: After the 1-hour treatment, add a concentrated glucose stock to each well to bring the final concentration to a stimulatory level (e.g., 20 mM). Incubate for another 1 hour, then collect the supernatant. This measures how this compound enhances glucose-stimulated insulin secretion.

    • Carefully collect the supernatant from each well and transfer to a microcentrifuge tube.

    • Centrifuge at 1000 rpm for 3 minutes to pellet any detached cells.[14]

    • Transfer the clarified supernatant to a new tube and store at -80°C until the ELISA is performed.

  • Insulin Quantification:

    • Thaw the supernatant samples on ice.

    • Measure the insulin concentration in each sample using an insulin ELISA kit according to the manufacturer's instructions.

    • Samples may need to be diluted to fall within the standard curve range of the assay.[14]

  • Data Normalization (Optional but Recommended):

    • After collecting the supernatant, lyse the cells in each well with an appropriate lysis buffer (e.g., acid-ethanol).

    • Measure the total protein or DNA content in the lysate.

    • Normalize the secreted insulin values to the total protein/DNA content of the corresponding well to account for any differences in cell number.

References

Gliquidone Stability in DMSO and Culture Media: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance regarding the stability of gliquidone in DMSO and cell culture media. Adherence to proper storage and handling procedures is critical for obtaining reliable and reproducible experimental results.

Frequently Asked Questions (FAQs)

1. How should I prepare and store a stock solution of this compound?

For long-term storage, this compound should be dissolved in pure, anhydrous DMSO to prepare a concentrated stock solution (e.g., 10 mM). This stock solution should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[1][2] Under these conditions, the stock solution is stable for up to one to two years.[1]

2. What is the stability of this compound in DMSO at room temperature?

While specific kinetic data is limited, it is strongly recommended to minimize the time that this compound stock solutions in DMSO are kept at room temperature. If a frozen stock needs to be used, it should be thawed, and the required volume should be immediately diluted into the culture medium. The remaining stock should be promptly returned to frozen storage.

3. How stable is this compound in aqueous solutions and cell culture media?

This compound is sparingly soluble and exhibits poor stability in aqueous buffers and cell culture media.[3] It is recommended that aqueous solutions of this compound not be stored for more than one day.[3] For cell culture experiments, the final dilution from the DMSO stock solution into the culture medium should be made immediately before use.

4. What are the known degradation pathways for this compound?

Forced degradation studies have shown that this compound is susceptible to degradation under acidic, alkaline, and oxidative conditions.[4][5] The primary degradation product identified is this compound sulfonamide.[5] It demonstrates greater stability under thermal and photolytic stress.[4][5]

5. At what concentration does this compound become toxic to cells in culture?

Cell viability is dependent on the cell type and the duration of exposure. In one study using BV2 microglial cells, this compound showed no cytotoxicity up to 25 μM after 24 hours of treatment. However, at a concentration of 50 μM, a significant decrease in cell viability was observed.[6] It is always advisable to perform a dose-response curve to determine the optimal non-toxic concentration for your specific cell line and experimental conditions.

6. What is the recommended final concentration of DMSO in cell culture experiments with this compound?

To minimize solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5% (v/v). In a study with BV2 microglial cells, a final DMSO concentration of 1% was used.[6][7]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Loss of this compound Activity in Experiments - Improper storage of DMSO stock solution (e.g., repeated freeze-thaw cycles, prolonged storage at room temperature).- Degradation of this compound in the culture medium during long incubation periods.- Prepare fresh aliquots of this compound stock solution from a new vial.- For long-term experiments, consider replenishing the culture medium with freshly diluted this compound at regular intervals.
Precipitation of this compound in Culture Medium - Exceeding the solubility limit of this compound in the aqueous medium.- The final concentration of DMSO is too low to maintain solubility.- Ensure the final concentration of this compound does not exceed its solubility limit in the culture medium.- this compound's solubility in a 1:5 solution of DMSO:PBS (pH 7.2) is approximately 0.16 mg/ml.[3]- Ensure proper mixing and vortexing when diluting the DMSO stock into the culture medium.
Inconsistent Experimental Results - Inconsistent concentrations of the active compound due to degradation.- Variability in the preparation of working solutions.- Strictly adhere to the recommended storage and handling procedures for stock solutions.- Prepare fresh working solutions for each experiment from a thawed aliquot of the DMSO stock.

Quantitative Data Summary

Table 1: Solubility of this compound

SolventApproximate SolubilityReference
DMSO~30 mg/mL[3]
Ethanol~1 mg/mL[3]
1:5 DMSO:PBS (pH 7.2)~0.16 mg/mL[3]

Table 2: Recommended Storage Conditions for this compound

FormSolventStorage TemperatureStabilityReference
Solid (Powder)--20°C≥ 4 years[3]
Stock SolutionDMSO-80°CUp to 2 years[1]
Stock SolutionDMSO-20°CUp to 1 year[1]
Aqueous SolutionAqueous Buffer/Culture MediaN/ANot recommended for more than one day[3]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Weigh the desired amount of solid this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM).

  • Vortex the solution until the this compound is completely dissolved.

  • Aliquot the stock solution into single-use, sterile cryovials.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Assessment of this compound Stability by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework. Specific parameters may need to be optimized based on the available equipment and reagents.

  • Preparation of Standards: Prepare a series of this compound standards of known concentrations in the mobile phase.

  • Sample Preparation:

    • DMSO Stock Stability: Dilute an aliquot of the this compound DMSO stock in the mobile phase to a concentration within the linear range of the standard curve at specified time points (e.g., 0, 2, 4, 8, 24 hours) under the desired temperature conditions (e.g., room temperature, 37°C).

    • Culture Medium Stability: Spike this compound into the desired cell culture medium at a specific concentration. At various time points, collect an aliquot of the medium, and process it to remove proteins (e.g., by protein precipitation with acetonitrile or methanol). Centrifuge to pellet the precipitate and analyze the supernatant.

  • HPLC Conditions (Example): [4][8]

    • Column: C18 reversed-phase column.

    • Mobile Phase: A mixture of acetonitrile and an acidic aqueous buffer (e.g., 75:25 (v/v) acetonitrile-0.1 M acetic acid or methanol-water (85:15 v/v) adjusted to pH 3.5).[4][8]

    • Flow Rate: Typically 1 mL/min.

    • Detection: UV detection at approximately 225-229 nm.[4][8]

  • Data Analysis:

    • Generate a standard curve by plotting the peak area versus the concentration of the this compound standards.

    • Determine the concentration of this compound in the test samples at each time point by interpolating their peak areas from the standard curve.

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

Signaling Pathways and Workflows

Gliquidone_Signaling_Pathway This compound This compound KATP_Channel ATP-sensitive K+ Channel (Pancreatic β-cells) This compound->KATP_Channel inhibits Notch_Snail Notch/Snail Pathway This compound->Notch_Snail inhibits SIRT1_Notch1 SIRT1/Notch1 Pathway This compound->SIRT1_Notch1 inhibits NLRP3_Inflammasome NLRP3 Inflammasome This compound->NLRP3_Inflammasome inhibits ERK_STAT3_NFkB ERK/STAT3/NF-κB Pathway This compound->ERK_STAT3_NFkB inhibits Insulin_Secretion Increased Insulin Secretion KATP_Channel->Insulin_Secretion leads to Renal_Fibrosis Decreased Renal Interstitial Fibrosis Notch_Snail->Renal_Fibrosis inhibition leads to Inflammation Decreased Neuroinflammation SIRT1_Notch1->Inflammation inhibition leads to NLRP3_Inflammasome->Inflammation inhibition leads to ERK_STAT3_NFkB->Inflammation inhibition leads to Diabetic_Nephropathy Amelioration of Diabetic Nephropathy Renal_Fibrosis->Diabetic_Nephropathy contributes to Neuroprotection Potential Neuroprotection Inflammation->Neuroprotection contributes to

Caption: this compound's multifaceted signaling inhibition.

Stability_Testing_Workflow Start Start: Prepare this compound Stock in DMSO Spike Spike this compound into Test Matrix (e.g., DMSO, Culture Medium) Start->Spike Incubate Incubate at Desired Temperature(s) Spike->Incubate Sample Collect Aliquots at Time Points (t=0, t=1, t=2, ...) Incubate->Sample Process Sample Processing (e.g., Protein Precipitation) Sample->Process Analyze Analyze by HPLC-UV Process->Analyze Quantify Quantify Remaining this compound Analyze->Quantify End End: Determine Degradation Rate Quantify->End

Caption: Workflow for assessing this compound stability.

References

Gliquidone Off-Target Effects: A Technical Support Resource for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects of Gliquidone observed in experimental models. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues and provide clarity for experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: We are observing unexpected anti-inflammatory effects in our cell-based assays with this compound. What is the evidence for its off-target anti-inflammatory activity?

A1: this compound has been shown to exert significant anti-inflammatory effects independent of its primary role as an antidiabetic agent. In experimental models, it has been found to suppress neuroinflammatory responses by inhibiting the NLRP3 inflammasome in microglial cells.[1] This involves the downregulation of pro-inflammatory cytokines and modulation of the ERK/STAT3/NF-κB signaling pathway.[1][2] In primary astrocytes, this compound has been observed to reduce lipopolysaccharide (LPS)-induced neuroinflammation by regulating STAT3/NF-κB signaling, although this effect appears to be independent of NLRP3 inflammasome activation.[1]

Q2: Our experiments involve peroxisome proliferator-activated receptor gamma (PPARγ), and we are seeing this compound influence its activity. Is this a known off-target effect?

A2: Yes, several studies have demonstrated that this compound can function as a peroxisome proliferator-activated receptor gamma (PPARγ) agonist.[3][4][5] It has been shown to increase the transcriptional activity of PPARγ in a dose-dependent manner.[3][4] In fact, among a selection of sulfonylureas including glimepiride and glipizide, this compound was identified as the most potent PPARγ agonist.[3][4][5] This agonistic activity is an important consideration in studies related to glucose uptake, lipid metabolism, and inflammation where PPARγ plays a crucial role.[6]

Q3: We are investigating the cardiovascular safety profile of this compound. What are its known effects on cardiac and vascular cells?

A3: this compound's primary mechanism of action is the inhibition of ATP-sensitive potassium (K-ATP) channels in pancreatic β-cells.[7][8][9] However, these channels are also present in cardiomyocytes and vascular smooth muscle cells.[10] this compound has been shown to have a much higher IC50 value for K-ATP channels in cardiomyocytes and vascular smooth muscle cells compared to pancreatic β-cells, suggesting a higher degree of selectivity for its target tissue.[10] This indicates a potentially lower risk of direct cardiovascular side effects compared to less selective sulfonylureas like glibenclamide.[10]

Q4: Can this compound affect signaling pathways related to renal function? We are studying diabetic nephropathy.

A4: this compound has demonstrated protective effects in experimental models of diabetic nephropathy.[11][12] Its mechanism in this context involves the inhibition of the Notch/Snail signaling pathway, which is implicated in renal interstitial fibrosis.[11] By downregulating this pathway, this compound can help to ameliorate diabetic symptoms and delay the progression of renal damage.[11] Additionally, it has been shown to improve the anti-oxidative response in renal tissue.[11][12]

Q5: Are there any reports of this compound having anti-cancer properties?

A5: While research is ongoing, some evidence suggests that sulfonylureas, as a class, may possess anti-cancer properties.[13] One of the proposed mechanisms is the inhibition of K-ATP channels, which can be overexpressed in some cancer cells and are involved in cell proliferation.[13] Furthermore, some sulfonylureas have been found to inhibit ABC transporters, which are often responsible for multidrug resistance in cancer cells.[13] However, specific and comprehensive studies on the direct anti-cancer effects of this compound are still emerging.

Troubleshooting Guides

Issue: Unexpected Changes in Inflammatory Markers
  • Symptom: A significant decrease in the expression of pro-inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α) or other inflammatory markers in your experimental model upon treatment with this compound, which is not the intended focus of your study.

  • Possible Cause: this compound is likely acting on the NLRP3 inflammasome or the ERK/STAT3/NF-κB signaling pathway.[1][2]

  • Troubleshooting Steps:

    • Confirm the Pathway: Use specific inhibitors for NLRP3, ERK, STAT3, or NF-κB to confirm if this compound's effect is mediated through these pathways in your model.

    • Dose-Response Analysis: Perform a dose-response curve to determine the concentration at which these anti-inflammatory effects become prominent. It may be possible to work at a lower concentration that retains the desired on-target effect while minimizing the off-target inflammatory modulation.

    • Alternative Compounds: If the anti-inflammatory effect interferes with your primary outcome, consider using a different sulfonylurea with a potentially different off-target profile.

Issue: Altered Gene Expression Related to Lipid Metabolism
  • Symptom: You observe changes in the expression of genes regulated by PPARγ (e.g., those involved in adipogenesis or fatty acid storage) after this compound treatment.

  • Possible Cause: this compound is acting as a PPARγ agonist.[3][4][5]

  • Troubleshooting Steps:

    • PPARγ Antagonist Co-treatment: To confirm this off-target effect, co-treat your cells with a known PPARγ antagonist (e.g., GW9662) and this compound. If the gene expression changes are reversed, it confirms PPARγ-mediated effects.

    • Luciferase Reporter Assay: To quantify the effect, you can perform a PPARγ luciferase reporter assay to measure the transcriptional activity of PPARγ in the presence of varying concentrations of this compound.

    • Comparative Analysis: Compare the effects of this compound with a known PPARγ agonist (e.g., rosiglitazone) in your system to understand the relative potency of its off-target effect.

Quantitative Data Summary

Table 1: IC50 Values of this compound on K-ATP Channels in Different Cell Types

Cell TypeTargetThis compound IC50 (µM)Comparative CompoundComparative IC50 (µM)Reference
HIT-T15 (Pancreatic β-cells)SUR10.45Glibenclamide0.03[10]
CardiomyocytesSUR2A119.1Glibenclamide0.01[10]
Vascular Smooth Muscle CellsSUR2B149.7Glibenclamide0.09[10]

Table 2: Effect of this compound on PPARγ Transcriptional Activity

Cell LineThis compound Concentration (µM)Fold Increase in PPARγ Activity (approx.)Reference
Cos71Significant Increase[3]
Cos7103-4[3]
Cos7>10Nearly 10[3]

Experimental Protocols

PPARγ Transcriptional Activity Assay
  • Cell Line: Cos7 cells.[3][4]

  • Plasmids: Co-transfection with a Gal4-responsive luciferase reporter plasmid, a β-galactosidase expression plasmid (for normalization), and a plasmid expressing the Gal4 DNA-binding domain fused to the ligand-binding domain of PPARγ.[14]

  • Treatment: Cells are treated with varying concentrations of this compound (e.g., 1 to 100 µM) or a vehicle control (e.g., DMSO) for 24 hours.[3][14] A known PPARγ agonist like rosiglitazone can be used as a positive control.[3][4]

  • Analysis: Cell lysates are assayed for luciferase and β-galactosidase activity. Luciferase activity is normalized to β-galactosidase activity to control for transfection efficiency. The fold change in activity is calculated relative to the vehicle-treated control.[14]

Assessment of Neuroinflammation in BV2 Microglial Cells
  • Cell Line: BV2 microglial cells.[1]

  • Induction of Inflammation: Cells are stimulated with lipopolysaccharide (LPS) (e.g., 200 ng/mL) to induce an inflammatory response.[1][2]

  • This compound Treatment: Cells are treated with this compound (e.g., 5 µM) or vehicle.[1][2]

  • Analysis of Inflammatory Markers:

    • Cytokine Measurement: Levels of pro-inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α) in the cell culture supernatant can be measured by ELISA.[1]

    • Western Blotting: Cell lysates can be analyzed by Western blotting to assess the phosphorylation status of key signaling proteins such as ERK, STAT3, and NF-κB.[1][2]

    • Immunocytochemistry: Immunofluorescence staining can be used to visualize the nuclear translocation of NF-κB or other relevant transcription factors.[2]

Whole-Cell Patch Clamp for K-ATP Channel Activity
  • Cell Types: HIT-T15 cells, primary rat cardiomyocytes, and vascular smooth muscle cells.[10]

  • Methodology: The whole-cell patch-clamp technique is used to measure K-ATP channel currents.

  • Procedure: Cells are voltage-clamped, and K-ATP channels are activated (e.g., using a channel opener like diazoxide). This compound is then applied at various concentrations (e.g., 0.001-500 μM) to determine its inhibitory effect on the channel current.[10]

  • Data Analysis: The concentration-response curve is plotted to calculate the IC50 value, which represents the concentration of this compound required to inhibit 50% of the K-ATP channel current.[10]

Signaling Pathway and Experimental Workflow Diagrams

Gliquidone_PPAR_Pathway This compound This compound PPARg PPARγ This compound->PPARg Binds to and activates RXR RXR PPARg->RXR Heterodimerizes with PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE Binds to Gene_Expression Target Gene Transcription PPRE->Gene_Expression Regulates

Caption: this compound's off-target activation of the PPARγ signaling pathway.

Gliquidone_Inflammation_Pathway cluster_0 Microglial Cell LPS LPS TLR4 TLR4 LPS->TLR4 ERK ERK TLR4->ERK NLRP3 NLRP3 Inflammasome TLR4->NLRP3 STAT3_NFkB STAT3 / NF-κB ERK->STAT3_NFkB Pro_inflammatory Pro-inflammatory Cytokines STAT3_NFkB->Pro_inflammatory NLRP3->Pro_inflammatory This compound This compound This compound->ERK Inhibits This compound->STAT3_NFkB Inhibits This compound->NLRP3 Inhibits

Caption: this compound's inhibition of pro-inflammatory signaling in microglia.

Experimental_Workflow_PPAR start Start: Cos7 Cell Culture transfection Co-transfect with: - PPARγ expression vector - Luciferase reporter vector - β-galactosidase vector start->transfection treatment Treat with this compound (various concentrations) for 24 hours transfection->treatment lysis Cell Lysis treatment->lysis assay Measure Luciferase and β-galactosidase activity lysis->assay analysis Normalize Luciferase to β-galactosidase activity and calculate fold change assay->analysis end End: Quantify PPARγ Transcriptional Activity analysis->end

Caption: Experimental workflow for assessing this compound's effect on PPARγ activity.

References

Preventing Gliquidone-induced hypoglycemia in animal studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with gliquidone in animal studies, with a focus on preventing and managing drug-induced hypoglycemia.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which this compound induces hypoglycemia?

A1: this compound is a second-generation sulfonylurea oral hypoglycemic agent.[1] Its primary mechanism of action involves stimulating insulin secretion from pancreatic β-cells.[1] It achieves this by binding to and closing the ATP-sensitive potassium (K-ATP) channels on the β-cell membrane. This closure leads to membrane depolarization, which in turn opens voltage-gated calcium channels. The subsequent influx of calcium ions triggers the exocytosis of insulin-containing granules, leading to increased insulin levels in the bloodstream and a corresponding decrease in blood glucose.[1]

Q2: What is the typical onset and duration of action for this compound in animal models?

A2: this compound has a relatively rapid onset of action and a shorter half-life compared to some other sulfonylureas.[1] While specific pharmacokinetic parameters can vary between animal species, its short duration of action is a key characteristic that can be advantageous in minimizing the risk of prolonged hypoglycemia.[1]

Q3: What are the common clinical signs of hypoglycemia in laboratory animals?

A3: Hypoglycemia in laboratory animals, such as rats and mice, can manifest through various clinical signs. These may include:

  • Lethargy and weakness

  • Tremors or seizures

  • Reduced body temperature

  • Pale mucous membranes

  • In severe cases, loss of consciousness or coma[2]

Regular and careful monitoring of the animals is crucial for early detection of these signs.

Q4: Can diet be modulated to prevent this compound-induced hypoglycemia?

A4: Yes, dietary manipulation is a key strategy. Ensuring consistent access to food and providing a diet with adequate carbohydrate content can help prevent hypoglycemia.[3] For studies requiring fasting, the fasting period should be minimized and carefully controlled. In some cases, providing a carbohydrate supplement may be necessary to counteract the hypoglycemic effects of this compound, especially at higher doses.[4] A high-carbohydrate, low-protein diet can sometimes induce reactive hypoglycemia by causing an exaggerated insulin response, so a balanced diet is often optimal.[3]

Troubleshooting Guides

Issue 1: Unexpectedly severe or prolonged hypoglycemia is observed in study animals.

  • Possible Cause 1: Dosing miscalculation or overdose.

    • Troubleshooting Step: Immediately verify the dose calculations and the concentration of the dosing solution. Ensure that the correct volume was administered for the animal's body weight.

  • Possible Cause 2: Interaction with other compounds.

    • Troubleshooting Step: Review all other substances administered to the animal. Certain drugs, such as NSAIDs, some antifungals, and other antidiabetic agents, can potentiate the hypoglycemic effect of this compound.[1][5]

  • Possible Cause 3: Inadequate food intake or prolonged fasting.

    • Troubleshooting Step: Ensure animals have ad libitum access to food, especially after dosing. If fasting is required, re-evaluate the fasting duration. Provide a readily available source of carbohydrates if hypoglycemia is detected.[3]

  • Possible Cause 4: Animal strain or species sensitivity.

    • Troubleshooting Step: Different strains or species of animals can have varying sensitivities to sulfonylureas. Review literature for data on the specific strain being used. A dose-finding study may be necessary to establish a safe and effective dose for your model.

Issue 2: High variability in blood glucose levels between animals in the same treatment group.

  • Possible Cause 1: Inconsistent dosing technique.

    • Troubleshooting Step: Ensure that the oral gavage or other administration technique is performed consistently for all animals. Verify the volume administered and minimize any potential for regurgitation.[6]

  • Possible Cause 2: Differences in food consumption.

    • Troubleshooting Step: Monitor food intake for each animal, as variations can significantly impact blood glucose levels. House animals individually if necessary to accurately measure food consumption.

  • Possible Cause 3: Stress-induced hyperglycemia masking hypoglycemia.

    • Troubleshooting Step: Handling and procedural stress can cause transient hyperglycemia.[7] Acclimatize animals to handling and procedures to minimize stress. Perform blood glucose monitoring in a calm and consistent manner.[7]

Issue 3: Difficulty in obtaining accurate and consistent blood glucose readings.

  • Possible Cause 1: Improper blood sampling technique.

    • Troubleshooting Step: Follow a standardized protocol for blood collection, such as from the tail vein in rats.[7] Ensure the site is clean and that the blood drop is of sufficient size for the glucometer strip.

  • Possible Cause 2: Glucometer calibration and suitability.

    • Troubleshooting Step: Ensure the glucometer is calibrated and validated for use in the specific animal species. Human glucometers may not always provide accurate readings in animals.

  • Possible Cause 3: Hemolysis of the blood sample.

    • Troubleshooting Step: Avoid excessive squeezing or "milking" of the tail, as this can cause hemolysis and affect the accuracy of the reading.[7]

Data Presentation

Table 1: Factors Influencing this compound-Induced Hypoglycemia

FactorDescriptionPotential Impact on HypoglycemiaPrevention/Management Strategy
Dose The amount of this compound administered.Higher doses lead to a greater risk and severity of hypoglycemia.Conduct a dose-response study to determine the optimal dose. Start with lower doses.
Diet The composition and availability of food.Fasting or low-carbohydrate diets increase the risk of hypoglycemia.[3]Ensure ad libitum access to a balanced diet. Consider carbohydrate supplementation if necessary.[4]
Drug Interactions Co-administration of other medications.Drugs like NSAIDs, azole antifungals, and other antidiabetics can potentiate the hypoglycemic effect.[1][5]Review all co-administered drugs. Adjust this compound dosage if interacting drugs are necessary.
Animal Health Status Presence of underlying conditions.Renal or hepatic impairment can affect drug metabolism and increase hypoglycemia risk.Use healthy animals and consider the impact of any experimental disease models on drug metabolism.
Stress Physiological stress from handling or procedures.Can cause fluctuations in blood glucose, potentially masking hypoglycemia with transient hyperglycemia.[7]Acclimatize animals to procedures and handle them gently to minimize stress.[7]

Experimental Protocols

Protocol 1: Oral Gavage Administration of this compound in Rats

  • Animal Preparation: Weigh the rat to determine the correct dosing volume. The recommended volume for oral gavage in rats is typically up to 20 ml/kg.[8]

  • Gavage Needle Selection and Preparation: Select an appropriately sized gavage needle for the rat's weight.[8] Measure the needle from the tip of the rat's nose to the last rib to ensure it will reach the stomach without causing injury.[6]

  • Restraint: Restrain the rat firmly but gently, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.[6]

  • Needle Insertion: Gently insert the gavage needle into the mouth, passing it over the tongue and into the esophagus. The needle should advance smoothly without force.[8] If resistance is met, withdraw and re-insert.

  • Substance Administration: Once the needle is in the correct position, slowly administer the this compound solution.[6]

  • Post-Administration Monitoring: After administration, return the animal to its cage and monitor for any signs of distress, such as difficulty breathing.[9] Also, begin blood glucose monitoring according to the study timeline.

Protocol 2: Blood Glucose Monitoring in Rats

  • Animal Restraint: Place the rat in a suitable restrainer to minimize movement and stress.[7]

  • Site Preparation: Warm the rat's tail using a heat lamp or warm compress to dilate the blood vessels.[10] Clean the tail with an appropriate antiseptic.

  • Blood Collection: Using a sterile lancet or needle, make a small prick in the lateral tail vein.[7]

  • Glucose Measurement: Gently massage the tail to obtain a small drop of blood.[7] Apply the blood drop to the test strip of a calibrated glucometer and record the reading.

  • Post-Sampling Care: Apply gentle pressure to the puncture site with a sterile gauze pad to stop any bleeding before returning the animal to its cage.[10]

  • Frequency of Monitoring: The frequency of monitoring will depend on the study design, but for hypoglycemia studies, frequent monitoring (e.g., every 15-30 minutes) after drug administration is often necessary to capture the glucose nadir.[3]

Visualizations

Gliquidone_Signaling_Pathway cluster_pancreatic_beta_cell Pancreatic β-Cell This compound This compound K_ATP_Channel ATP-Sensitive K+ Channel This compound->K_ATP_Channel Binds & Closes Membrane_Depolarization Membrane Depolarization K_ATP_Channel->Membrane_Depolarization Leads to Ca_Channel Voltage-Gated Ca2+ Channel Membrane_Depolarization->Ca_Channel Opens Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Allows Insulin_Vesicles Insulin Vesicles Ca_Influx->Insulin_Vesicles Triggers Exocytosis of Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion Release of Blood_Glucose Blood Glucose Insulin_Secretion->Blood_Glucose Lowers Hypoglycemia Hypoglycemia Blood_Glucose->Hypoglycemia Leads to Experimental_Workflow_Hypoglycemia_Prevention cluster_preparation Preparation Phase cluster_experiment Experimental Phase cluster_intervention Intervention & Management cluster_data_analysis Data Analysis Animal_Acclimatization Animal Acclimatization & Baseline Measurements Gliquidone_Admin This compound Administration (e.g., Oral Gavage) Animal_Acclimatization->Gliquidone_Admin Dose_Preparation This compound Dose Preparation Dose_Preparation->Gliquidone_Admin Diet_Control Dietary Control/ Supplementation Plan Diet_Control->Gliquidone_Admin Glucose_Monitoring Frequent Blood Glucose Monitoring Gliquidone_Admin->Glucose_Monitoring Observe_Signs Observe for Clinical Signs of Hypoglycemia Glucose_Monitoring->Observe_Signs Hypoglycemia_Detected Hypoglycemia Detected? (Blood Glucose < Threshold) Observe_Signs->Hypoglycemia_Detected Intervention Administer Glucose/ Carbohydrate Supplement Hypoglycemia_Detected->Intervention Yes Data_Collection Data Collection & Recording Hypoglycemia_Detected->Data_Collection No Continue_Monitoring Continue Close Monitoring Intervention->Continue_Monitoring Continue_Monitoring->Data_Collection Analysis Statistical Analysis Data_Collection->Analysis

References

Gliquidone Cytotoxicity Assessment: A Technical Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for assessing the cytotoxicity of gliquidone in various cell lines. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a summary of available quantitative data.

Frequently Asked Questions (FAQs)

A list of frequently asked questions regarding this compound cytotoxicity assessment in cell lines.

Q1: What is the known cytotoxic concentration of this compound on different cell lines?

A1: Direct cytotoxic data for this compound across a wide range of cancer cell lines is limited. However, a study on human lung carcinoma A549 cells reported an IC50 value of 93.49 µg/mL after 24 hours of treatment.[1] In the BV2 microglial cell line, this compound showed no cytotoxicity at concentrations up to 50 μM for a 6-hour exposure and up to 25 μM for a 24-hour exposure. A significant decrease in cell viability was observed at 50 μM after 24 hours. For a summary of available quantitative data, please refer to the Data Presentation section.

Q2: What is the primary mechanism of action of this compound, and how might it relate to cytotoxicity?

A2: this compound is a second-generation sulfonylurea drug.[2] Its primary mechanism of action is the inhibition of ATP-sensitive potassium (K-ATP) channels on pancreatic β-cells, which leads to membrane depolarization, calcium influx, and subsequent insulin secretion.[3] While this is its main antidiabetic function, K-ATP channels are also expressed in various other tissues and cancer cells.[4] Inhibition of these channels in cancer cells has been suggested as a potential mechanism for reducing cell proliferation. Other sulfonylureas, like glibenclamide, have been shown to induce apoptosis and cell cycle arrest in cancer cells, potentially through mechanisms involving reactive oxygen species (ROS) production and modulation of signaling pathways like JNK. However, the precise signaling pathways for this compound-induced cytotoxicity in cancer cells are not yet fully elucidated.

Q3: Are there any known signaling pathways affected by this compound that could be relevant to cancer research?

A3: In non-cancer cell lines, this compound has been shown to modulate specific signaling pathways. For instance, in BV2 microglial cells, it inhibits the NLRP3 inflammasome and downregulates ERK/STAT3/NF-κB signaling in the context of neuroinflammation. While these pathways can be relevant in cancer, direct evidence of this compound's effect on them in cancer cells is not yet established. Researchers may consider investigating these pathways as potential mediators of this compound's effects in their cancer cell line of interest.

Q4: I am not seeing any cytotoxicity with this compound in my cancer cell line. What could be the reason?

A4: There are several potential reasons for this observation:

  • Cell Line Specificity: The cytotoxic effects of compounds can be highly cell-line dependent. Your cell line may be inherently resistant to this compound.

  • Concentration and Duration: The concentrations tested may be too low, or the exposure time may be too short. Based on available data, cytotoxic effects may only be apparent at higher concentrations (e.g., above 25-50 μM) and with longer incubation times (e.g., 24 hours or more).

  • Drug Stability: Ensure that the this compound solution is properly prepared and stored to maintain its activity.

  • Assay Sensitivity: The cytotoxicity assay you are using may not be sensitive enough to detect subtle changes in cell viability. Consider trying an alternative method. Refer to the Troubleshooting Guide for more details.

Q5: Can I use information from other sulfonylurea drugs to infer the potential effects of this compound?

A5: While other sulfonylureas like glibenclamide have demonstrated pro-apoptotic and cell cycle arrest activities in various cancer cell lines, it is important to note that not all sulfonylureas have the same effects. For instance, gliclazide has been reported to have anti-apoptotic properties under certain conditions. Therefore, while data from other sulfonylureas can provide a rationale for investigating similar mechanisms for this compound, direct experimental verification in your specific cell line is crucial.

Data Presentation

This section summarizes the available quantitative data on this compound's effect on cell viability and its inhibitory concentrations on its primary target.

Table 1: Cytotoxicity of this compound on Various Cell Lines

Cell LineCell TypeAssayConcentrationExposure TimeResult
A549Human Lung CarcinomaNot Specified93.49 µg/mL24 hoursIC50
BV2Murine MicrogliaCCK/MTTUp to 50 μM6 hoursNo significant cytotoxicity
BV2Murine MicrogliaMTTUp to 25 μM24 hoursNo significant cytotoxicity
BV2Murine MicrogliaMTT50 μM24 hoursSignificant decrease in cell viability

Table 2: Inhibitory Concentration (IC50) of this compound on K-ATP Channels

Cell Line/TypeTargetIC50
HIT-T15 cells (pancreatic β-cell line)K-ATP channels0.45 μM
Rat CardiomyocytesK-ATP channels119.1 μM
Rat Vascular Smooth Muscle Cells (VSMCs)K-ATP channels149.7 μM

Note: The IC50 values in Table 2 refer to the inhibition of K-ATP channel activity and not necessarily direct cytotoxicity.[5]

Experimental Protocols

This section provides a detailed methodology for a common cytotoxicity assay that can be adapted for use with this compound.

MTT Assay for this compound Cytotoxicity Assessment

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Target cell line

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium from a stock solution.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound.

    • Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a negative control (medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Mix gently by pipetting or using a plate shaker to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the absorbance of the blank (medium only) from all readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

      • % Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100

    • Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound cytotoxicity experiments.

IssuePossible CauseSuggested Solution
High variability between replicate wells Inconsistent cell seedingEnsure a homogenous cell suspension before seeding. Use a multichannel pipette carefully and consistently.
Edge effects due to evaporationAvoid using the outer wells of the 96-well plate, or fill them with sterile PBS to maintain humidity.
Pipetting errors during reagent additionCalibrate pipettes regularly. Change pipette tips for each concentration.
Low signal or poor dose-response curve Cell density is too low or too highOptimize the cell seeding density for your specific cell line and assay duration.
This compound concentration range is not appropriatePerform a broader range of concentrations in a preliminary experiment to identify the effective range.
Insufficient incubation time with MTTEnsure formazan crystals are visible before adding the solubilization solution. The incubation time may need to be optimized (2-4 hours is typical).
Incomplete solubilization of formazan crystalsEnsure the formazan crystals are fully dissolved by mixing thoroughly before reading the absorbance.
High background in "no cell" control wells Contamination of medium or reagentsUse sterile techniques and fresh, filtered reagents.
Phenol red in the mediumUse phenol red-free medium if it interferes with the absorbance reading at your chosen wavelength.
Unexpected cell proliferation at low this compound concentrations Hormetic effectThis is a biphasic dose-response where low doses stimulate and high doses inhibit. Report this observation and focus on the inhibitory concentrations for IC50 calculation.
This compound acting as a nutrient or signaling moleculeAt very low concentrations, some compounds can have unexpected effects. This is less likely with this compound but should be considered if the effect is reproducible.

Signaling Pathways and Experimental Workflows

This section provides diagrams to visualize key concepts related to this compound's mechanism of action and experimental design.

Gliquidone_Mechanism_of_Action This compound's Primary Mechanism of Action This compound This compound SUR1 Sulfonylurea Receptor 1 (SUR1) on Pancreatic β-cell This compound->SUR1 Binds to KATP_Channel ATP-sensitive K+ Channel SUR1->KATP_Channel Part of K_efflux K+ Efflux Inhibition KATP_Channel->K_efflux Inhibits Depolarization Membrane Depolarization K_efflux->Depolarization Ca_channel Voltage-gated Ca2+ Channel Activation Depolarization->Ca_channel Ca_influx Ca2+ Influx Ca_channel->Ca_influx Insulin_secretion Insulin Secretion Ca_influx->Insulin_secretion

Caption: this compound's primary mechanism of action in pancreatic β-cells.

Gliquidone_Neuroinflammation_Pathway This compound's Effect on Neuroinflammatory Signaling in BV2 Cells This compound This compound NLRP3 NLRP3 Inflammasome This compound->NLRP3 Inhibits ERK_STAT3_NFkB ERK/STAT3/NF-κB Signaling This compound->ERK_STAT3_NFkB Inhibits Proinflammatory_Cytokines Pro-inflammatory Cytokine Production NLRP3->Proinflammatory_Cytokines ERK_STAT3_NFkB->Proinflammatory_Cytokines

Caption: this compound's inhibitory effects on neuroinflammatory pathways.

Cytotoxicity_Workflow General Workflow for this compound Cytotoxicity Assessment cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Culture Target Cells Cell_Seeding 3. Seed Cells in 96-well Plate Cell_Culture->Cell_Seeding Gliquidone_Prep 2. Prepare this compound Stock and Dilutions Treatment 4. Treat Cells with this compound Gliquidone_Prep->Treatment Cell_Seeding->Treatment Incubation 5. Incubate for a Defined Period (e.g., 24, 48, 72h) Treatment->Incubation Assay_Reagent 6. Add Cytotoxicity Assay Reagent (e.g., MTT) Incubation->Assay_Reagent Readout 7. Measure Signal (e.g., Absorbance) Assay_Reagent->Readout Data_Processing 8. Calculate % Viability Readout->Data_Processing IC50_Determination 9. Determine IC50 Value Data_Processing->IC50_Determination

Caption: A typical experimental workflow for assessing this compound cytotoxicity.

References

Technical Support Center: Gliquidone in Insulin Secretion Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results with Gliquidone in insulin secretion assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound in stimulating insulin secretion?

A1: this compound is a second-generation sulfonylurea oral hypoglycemic agent.[1] Its primary mechanism involves the stimulation of insulin release from pancreatic beta-cells.[2][3] this compound binds to the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (K-ATP) channels on the beta-cell membrane.[4] This binding inhibits the channel's activity, leading to membrane depolarization. The depolarization, in turn, activates voltage-dependent calcium channels, causing an influx of calcium ions (Ca2+). The resulting increase in intracellular Ca2+ concentration triggers the exocytosis of insulin-containing granules.[2][3]

Q2: What are the known extrapancreatic effects of this compound?

A2: Besides its direct action on pancreatic beta-cells, this compound has demonstrated extrapancreatic effects that may contribute to its overall glucose-lowering activity.[2] These effects include enhancing insulin sensitivity in peripheral tissues.[2][5] Some studies suggest that this compound can increase the number of insulin receptors in these tissues, thereby improving glucose uptake by muscle and adipose tissues.[2][6] Furthermore, there is evidence that this compound can improve hepatic insulin sensitivity by increasing hepatic glycogen storage and decreasing gluconeogenesis.[7]

Q3: How does the selectivity of this compound for pancreatic beta-cells compare to other sulfonylureas?

A3: this compound exhibits a higher selectivity for the SUR1 subunit of K-ATP channels found in pancreatic beta-cells compared to the SUR2A and SUR2B subunits present in cardiomyocytes and vascular smooth muscle cells, respectively. This selectivity is more pronounced when compared to other sulfonylureas like Glibenclamide.[3] This higher selectivity for pancreatic beta-cells may result in a lower risk of cardiovascular side effects.[3]

Troubleshooting Guide for Unexpected Results

Q4: We are not observing any insulin secretion in response to this compound in our in vitro assay. What could be the issue?

A4: There are several potential reasons for a lack of insulin secretion in response to this compound. Consider the following troubleshooting steps:

  • Cell Health and Viability: Ensure that your pancreatic beta-cells (primary islets or cell lines) are healthy and viable. Poor cell health can lead to a blunted or absent insulin secretion response. Perform a viability assay to confirm cell health.

  • This compound Concentration: Verify the concentration of this compound used. A suboptimal concentration may not be sufficient to elicit a response. It is advisable to perform a dose-response experiment to determine the optimal concentration for your specific cell type.

  • Glucose Concentration: The insulin-secreting effect of sulfonylureas, including this compound, is glucose-dependent.[8] Ensure that the glucose concentration in your assay buffer is adequate to support insulin secretion. A typical stimulatory glucose concentration is in the range of 16.7 mM.

  • Compound Integrity: Confirm the integrity and purity of your this compound stock. Improper storage or degradation can lead to loss of activity.

  • K-ATP Channel Expression: Verify that your cell model expresses functional K-ATP channels with the SUR1 subunit.

Q5: The dose-response curve for this compound in our insulin secretion assay is flat. What are the possible causes?

A5: A flat dose-response curve suggests a lack of concentration-dependent effect. Here are some potential reasons and solutions:

  • Concentration Range: The concentration range of this compound tested may be too narrow or outside the effective range. Broaden the concentration range in your next experiment, including both lower and higher concentrations.

  • Cellular Toxicity: At very high concentrations, some compounds can become toxic to cells, leading to a decrease in insulin secretion and a flattening of the dose-response curve. Assess cell viability at the highest concentrations of this compound used.[9]

  • Receptor Saturation: It is possible that even the lowest concentration used is already causing maximal stimulation, leading to a plateau. Test even lower concentrations of this compound.

  • Assay Conditions: Review your assay protocol, including incubation times and buffer composition, to ensure they are optimal for detecting a dose-dependent response.

Q6: We are observing a weaker than expected potentiation of glucose-stimulated insulin secretion (GSIS) with this compound. Why might this be happening?

A6: A weaker than expected response could be due to several factors:

  • Suboptimal Glucose Concentration: The potentiation effect of this compound is dependent on the ambient glucose concentration. Ensure you are using a stimulatory glucose concentration that allows for a robust potentiation effect to be observed.

  • Interaction with Other Signaling Pathways: The overall insulin secretion is a result of complex signaling pathways. Consider the potential interplay with other pathways, such as the cAMP signaling pathway, which is known to amplify insulin secretion.[10][11]

  • Cellular State: The responsiveness of beta-cells can be influenced by their passage number (for cell lines) and culture conditions. Ensure consistency in your cell culture practices.

Q7: We are not observing a clear biphasic insulin secretion pattern with this compound stimulation. Is this expected?

A7: this compound, like other sulfonylureas, is known to induce a biphasic insulin release.[8] The first phase is rapid and transient, representing the release of readily releasable pools of insulin granules, while the second phase is sustained.[12][13] If you are not observing this pattern, consider the following:

  • Sampling Frequency: A biphasic pattern is best observed in a perifusion or dynamic insulin secretion assay with frequent sampling. In a static assay, this dynamic response may be missed.

  • Assay Duration: Ensure your assay duration is long enough to capture both phases of insulin secretion.

  • Cellular Integrity: Damage to the cellular machinery responsible for insulin granule mobilization and release can affect the biphasic pattern.

Quantitative Data

Table 1: Comparative IC50 Values of Sulfonylureas on K-ATP Channels

CompoundCell TypeTarget SubunitIC50 (μM)Reference
This compound HIT-T15 (Pancreatic β-cell line)SUR10.45[3]
CardiomyocytesSUR2A119.1[3]
Vascular Smooth Muscle CellsSUR2B149.7[3]
Glibenclamide HIT-T15 (Pancreatic β-cell line)SUR10.03[3]
CardiomyocytesSUR2A0.01[3]
Vascular Smooth Muscle CellsSUR2B0.09[3]
Gliclazide HIT-T15 (Pancreatic β-cell line)SUR11.21[3]

Experimental Protocols

Static Glucose-Stimulated Insulin Secretion (GSIS) Assay with Pancreatic Islets

This protocol is a general guideline and may require optimization for specific experimental conditions.

Materials:

  • Isolated pancreatic islets

  • Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% BSA and varying glucose concentrations (e.g., 2.8 mM for basal and 16.7 mM for stimulation)

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • Insulin ELISA kit

Procedure:

  • Islet Preparation: After isolation, allow islets to recover overnight in culture medium.

  • Pre-incubation: Hand-pick islets of similar size and place them in a multi-well plate. Wash the islets with KRB buffer containing a basal glucose concentration (e.g., 2.8 mM). Pre-incubate for 1-2 hours at 37°C to allow insulin secretion to return to baseline.

  • Basal Insulin Secretion: Replace the pre-incubation buffer with fresh KRB buffer containing the basal glucose concentration and incubate for a defined period (e.g., 1 hour) at 37°C. Collect the supernatant for measurement of basal insulin secretion.

  • Stimulated Insulin Secretion: Replace the buffer with KRB containing a stimulatory glucose concentration (e.g., 16.7 mM) with or without different concentrations of this compound. Incubate for a defined period (e.g., 1 hour) at 37°C.

  • Sample Collection: Collect the supernatant, which contains the secreted insulin.

  • Insulin Measurement: Measure the insulin concentration in the collected supernatants using an insulin ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Normalize the insulin secretion data to the number of islets or total protein/DNA content.

Visualizations

Gliquidone_Signaling_Pathway cluster_cell Pancreatic Beta-Cell This compound This compound SUR1 SUR1 This compound->SUR1 binds KATP_Channel K-ATP Channel SUR1->KATP_Channel inhibits Membrane_Depolarization Membrane Depolarization KATP_Channel->Membrane_Depolarization leads to Ca_Channel Voltage-gated Ca2+ Channel Membrane_Depolarization->Ca_Channel activates Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx mediates Intracellular_Ca ↑ Intracellular [Ca2+] Ca_Influx->Intracellular_Ca Insulin_Granules Insulin Granules Intracellular_Ca->Insulin_Granules triggers exocytosis of Insulin_Secretion Insulin Secretion Insulin_Granules->Insulin_Secretion

Caption: this compound's primary signaling pathway in pancreatic beta-cells.

GSIS_Workflow start Start islet_prep Islet Preparation & Recovery start->islet_prep pre_incubation Pre-incubation (Basal Glucose) islet_prep->pre_incubation basal_secretion Basal Secretion (Basal Glucose) pre_incubation->basal_secretion sample_basal Collect Basal Supernatant basal_secretion->sample_basal stimulation Stimulation (High Glucose +/- this compound) sample_basal->stimulation sample_stimulated Collect Stimulated Supernatant stimulation->sample_stimulated elisa Insulin Measurement (ELISA) sample_stimulated->elisa analysis Data Analysis elisa->analysis end End analysis->end

Caption: Experimental workflow for a static GSIS assay.

Troubleshooting_Logic unexpected_result Unexpected Result: No Insulin Secretion check_viability Check Cell Viability unexpected_result->check_viability viable Cells Viable? check_viability->viable check_concentration Verify this compound & Glucose Concentrations concentrations_ok Concentrations Correct? check_concentration->concentrations_ok check_compound Assess Compound Integrity compound_ok Compound Integrity OK? check_compound->compound_ok viable->check_concentration Yes improve_culture Improve Cell Culture Conditions viable->improve_culture No concentrations_ok->check_compound Yes optimize_dose Perform Dose-Response Experiment concentrations_ok->optimize_dose No new_stock Use New Compound Stock compound_ok->new_stock No check_channels Verify K-ATP Channel Expression/Function compound_ok->check_channels Yes

References

Gliquidone experimental artifacts and how to avoid them

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Gliquidone Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of this compound and to help troubleshoot potential artifacts and challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound in an experimental setting?

This compound is a second-generation sulfonylurea drug that primarily functions by blocking ATP-sensitive potassium (KATP) channels on the plasma membrane of pancreatic β-cells.[1][2] This blockage leads to membrane depolarization, which in turn opens voltage-dependent Ca2+ channels. The subsequent influx of Ca2+ triggers the exocytosis of insulin-containing granules, resulting in increased insulin secretion.[1][2]

Q2: How selective is this compound for pancreatic β-cell KATP channels?

This compound exhibits a higher selectivity for the sulfonylurea receptor 1 (SUR1) subunit of KATP channels, which is predominantly found in pancreatic β-cells, compared to the SUR2A and SUR2B subunits present in cardiomyocytes and vascular smooth muscle cells, respectively.[2] This selectivity minimizes its effects on cardiovascular tissues at therapeutic concentrations.[2]

Q3: What are the known off-target effects of this compound that could influence experimental results?

Beyond its primary action on KATP channels, this compound has been reported to have other effects that could be considered off-target in certain experimental contexts:

  • PPARγ Agonism: this compound can act as a peroxisome proliferator-activated receptor γ (PPARγ) agonist.[1] This may influence gene transcription related to adipogenesis and glucose metabolism.[3][4]

  • AKT Signaling: Some studies suggest that this compound may exert effects on the AKT signaling pathway, which is involved in glucose metabolism and cell survival, potentially independent of its action on insulin secretion.[5]

  • SIRT1/Notch1 Pathway: this compound has been shown to interact with the SIRT1/Notch1 pathway, which could play a role in its observed effects on inflammation and oxidative stress in certain cell types.[6]

Troubleshooting Guides

Issue 1: this compound Precipitation in Aqueous Solutions

Question: I am observing precipitation of this compound in my cell culture medium or buffer. How can I prevent this?

Cause: this compound is practically insoluble in water and has very low solubility in aqueous buffers.[1] Adding this compound directly to aqueous solutions will likely result in precipitation and inaccurate concentrations, leading to experimental artifacts.

Solution:

  • Prepare a high-concentration stock solution in an appropriate organic solvent. Dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are recommended solvents, with a solubility of approximately 30 mg/mL.[1] Ethanol can also be used, but the solubility is lower (approx. 1 mg/mL).[1]

  • Serially dilute the stock solution. When preparing your final working concentration, dilute the DMSO stock solution with your aqueous buffer or cell culture medium. It is crucial to add the stock solution to the aqueous solution while vortexing or stirring to ensure rapid and uniform mixing, which minimizes local high concentrations that can lead to precipitation.

  • Do not store aqueous solutions of this compound. It is recommended to prepare fresh dilutions for each experiment from the frozen DMSO stock. Aqueous solutions of this compound are not stable and should not be stored for more than one day.[1]

Issue 2: Inconsistent or No Effect in Insulin Secretion Assays

Question: My glucose-stimulated insulin secretion (GSIS) assay is showing inconsistent or no effect with this compound treatment. What could be the cause?

Cause: Several factors can contribute to this issue, ranging from improper solution preparation to problems with the cells or islets themselves.

Troubleshooting Steps:

  • Verify this compound Concentration and Solubility: Ensure that your this compound stock solution was prepared correctly and that the final concentration in your assay is not exceeding its solubility limit in the aqueous buffer, which can lead to precipitation and a lower effective concentration.

  • Cell/Islet Health and Viability: Confirm that the pancreatic β-cells or islets are healthy and responsive. Run a positive control with a known secretagogue (e.g., high glucose concentration, another sulfonylurea) to validate the assay system.

  • Assay Buffer Composition: Check the composition of your Krebs-Ringer bicarbonate buffer (KRBH). The pH should be adjusted to 7.4.[7] Ensure that the glucose concentrations for basal and stimulated conditions are correct.

  • Pre-incubation Step: A pre-incubation step with a low glucose concentration is critical to bring the β-cells to a resting state before stimulation.[8][9] Inadequate pre-incubation can lead to high basal insulin secretion and mask the stimulatory effect of this compound.

Issue 3: Unexpected Electrophysiological Recordings in Patch-Clamp Experiments

Question: I am using this compound in a patch-clamp experiment to study KATP channels, but my results are not as expected. What could be going wrong?

Cause: Patch-clamp experiments are highly sensitive, and artifacts can arise from various sources.

Troubleshooting Steps:

  • Solution Exchange and Perfusion: Ensure a complete and rapid exchange of your external solution containing this compound. Inadequate perfusion can lead to a slower and less potent observed effect.

  • Pipette and Seal Quality: A stable gigaohm seal is crucial for accurate recordings.[10][11] An unstable seal can introduce noise and leak currents that may obscure the effect of this compound on KATP channels.

  • Internal Solution Composition: The intracellular solution should contain an appropriate concentration of ATP to observe the inhibitory effect of this compound on KATP channels. Since this compound's action is dependent on the ATP/ADP ratio, variations in the internal solution can alter the drug's apparent potency.

  • Off-Target Ion Channel Effects: While this compound is selective for KATP channels, at very high concentrations, the possibility of off-target effects on other ion channels cannot be entirely ruled out.[2] If using high concentrations, consider running control experiments on cells that do not express KATP channels to check for non-specific effects.

Quantitative Data Summary

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityReference
Dimethyl sulfoxide (DMSO)~30 mg/mL[1]
Dimethylformamide (DMF)~30 mg/mL[1]
Ethanol~1 mg/mL[1]
DMSO:PBS (pH 7.2) (1:5)~0.16 mg/mL[1]
WaterPractically Insoluble[1]

Table 2: Inhibitory Concentration (IC50) of this compound on KATP Channels in Different Cell Types

Cell TypeTarget SUR SubunitIC50 (µM)Reference
HIT-T15 (Pancreatic β-cell line)SUR10.45[2]
CardiomyocytesSUR2A119.1[2]
Vascular Smooth Muscle CellsSUR2B149.7[2]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weigh out the desired amount of solid this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of 100% dimethyl sulfoxide (DMSO) to achieve a high-concentration stock solution (e.g., 10 mM or 30 mg/mL).

  • Vortex thoroughly until the this compound is completely dissolved.

  • Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C.[1]

Protocol 2: Glucose-Stimulated Insulin Secretion (GSIS) Assay
  • Culture pancreatic β-cells (e.g., MIN6, INS-1) or isolated islets in appropriate culture conditions.

  • Seed the cells in a multi-well plate and allow them to attach and form a monolayer. For islets, use a sufficient number of size-matched islets per condition.

  • On the day of the assay, wash the cells/islets with a Krebs-Ringer bicarbonate buffer (KRBH) containing a low glucose concentration (e.g., 2.8 mM).

  • Pre-incubate the cells/islets in the low-glucose KRBH for 1-2 hours at 37°C to allow them to reach a basal state of insulin secretion.[8][9]

  • Remove the pre-incubation buffer and replace it with fresh low-glucose KRBH (basal condition) or high-glucose KRBH (e.g., 16.7 mM, stimulated condition), with or without different concentrations of this compound.

  • Incubate for a defined period (e.g., 1-2 hours) at 37°C.

  • Collect the supernatant from each well.

  • Measure the insulin concentration in the supernatant using a suitable method, such as an enzyme-linked immunosorbent assay (ELISA).

  • Normalize the insulin secretion to the total protein content or DNA content of the cells in each well.

Visualizations

Gliquidone_Signaling_Pathway This compound This compound SUR1 SUR1 Subunit of KATP Channel This compound->SUR1 Binds to KATP_Channel KATP Channel (Kir6.2) SUR1->KATP_Channel Inhibits K+ efflux Membrane_Depolarization Membrane Depolarization KATP_Channel->Membrane_Depolarization Leads to VDCC Voltage-Dependent Ca2+ Channel Membrane_Depolarization->VDCC Activates Ca_Influx Ca2+ Influx VDCC->Ca_Influx Mediates Insulin_Exocytosis Insulin Granule Exocytosis Ca_Influx->Insulin_Exocytosis Triggers Insulin_Secretion Insulin Secretion Insulin_Exocytosis->Insulin_Secretion Results in

Caption: this compound's primary signaling pathway in pancreatic β-cells.

Gliquidone_Solution_Workflow start Start: Solid this compound dissolve Dissolve in 100% DMSO to create a concentrated stock start->dissolve store Store stock solution at -20°C dissolve->store prepare_working Prepare fresh working solution for each experiment store->prepare_working dilute Dilute DMSO stock into aqueous buffer/medium with vortexing prepare_working->dilute use_immediately Use immediately in experiment dilute->use_immediately end End: Experiment use_immediately->end

Caption: Workflow for preparing this compound solutions to avoid artifacts.

GSIS_Troubleshooting_Logic start Unexpected GSIS Result check_solubility Is this compound fully dissolved in the final medium? start->check_solubility check_positive_control Does the positive control (e.g., high glucose) work? check_solubility->check_positive_control Yes solution_issue Action: Prepare fresh This compound solution check_solubility->solution_issue No check_cell_health Are the cells/islets healthy and viable? check_positive_control->check_cell_health Yes assay_system_issue Action: Troubleshoot assay components/cells check_positive_control->assay_system_issue No check_protocol Was the pre-incubation step performed correctly? check_cell_health->check_protocol Yes cell_health_issue Action: Use a new batch of healthy cells/islets check_cell_health->cell_health_issue No check_protocol->assay_system_issue Yes, but still no effect protocol_issue Action: Review and optimize the GSIS protocol check_protocol->protocol_issue No

References

Technical Support Center: Gliquidone Dosage and Experimental Guidance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing Gliquidone in preclinical animal studies. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a second-generation sulfonylurea drug that primarily works by stimulating insulin secretion from pancreatic beta cells.[1][2] It binds to and blocks ATP-sensitive potassium (K-ATP) channels on the surface of these cells.[1][2] This blockage leads to membrane depolarization, which in turn opens voltage-gated calcium channels. The subsequent influx of calcium ions into the beta-cells triggers the exocytosis of insulin-containing granules, thereby increasing insulin release into the bloodstream.[1][2] Additionally, this compound may have extrapancreatic effects, such as increasing the number of insulin receptors in peripheral tissues.[3]

Q2: Are there known differences in this compound's pharmacokinetics between animal species?

A2: Yes, significant pharmacokinetic differences can exist between species due to variations in drug metabolism and elimination. For instance, a study in Wistar rats showed that a high-altitude hypoxic environment can alter this compound's pharmacokinetics, leading to reduced absorption and accelerated metabolism, potentially due to the up-regulation of the CYP2C9 enzyme in the liver.[4] It is crucial to consider these potential species-specific differences when designing experiments and interpreting data. Allometric scaling can be a useful tool for predicting pharmacokinetic parameters across species.[5][6][7][8]

Q3: How should I determine the starting dose of this compound for a new animal strain?

A3: Determining the initial dose for a new animal strain requires careful consideration of available data from other strains and species, along with the principles of allometric scaling.[6][9] Start with a literature review to find established doses in similar species and strains for the intended biological effect. If data is scarce, a dose-range finding study is recommended. Allometric scaling, which extrapolates doses based on body surface area, can provide a calculated starting point.[6][9] It is always advisable to begin with a lower dose and escalate as needed while closely monitoring the animals for any adverse effects.

Q4: What are the common methods for inducing diabetes in animal models for this compound studies?

A4: Common methods for inducing diabetes in animal models, particularly rodents, involve the use of chemical agents that are toxic to pancreatic beta cells.[10][11] Streptozotocin (STZ) is the most frequently used chemical for this purpose in mice and rats.[10] Alloxan is another chemical agent used to induce Type 1 diabetes by causing selective necrosis of pancreatic beta cells.[11] The dosage of these agents varies depending on the animal species, strain, and route of administration.[11][12][13][14] Genetic models of diabetes, such as the Lep ob/ob mouse, are also utilized.[10]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
High variability in blood glucose response 1. Inconsistent drug administration (e.g., incorrect volume, improper technique).2. Variation in food intake among animals.3. Stress-induced hyperglycemia.4. Individual animal differences in drug metabolism.1. Ensure all personnel are properly trained in the administration technique (e.g., intraperitoneal, oral gavage). Verify dose calculations and syringe accuracy.2. Standardize the feeding schedule and monitor food consumption. Consider fasting animals for a consistent period before drug administration and blood sampling.3. Handle animals gently and minimize environmental stressors. Acclimatize animals to the experimental procedures.4. Increase the sample size per group to account for biological variability.
No significant hypoglycemic effect observed 1. Insufficient this compound dosage.2. Impaired drug absorption.3. Severe beta-cell destruction in the diabetic model, leaving too few functional cells to respond.4. Incorrect vehicle or drug formulation.1. Perform a dose-response study to determine the optimal effective dose for your specific animal strain and disease model.2. Check the route of administration and vehicle used. For oral administration, ensure the drug is properly dissolved or suspended.3. Verify the severity of diabetes in your model. This compound requires functional beta cells to exert its effect.[1] Consider using a model with partial beta-cell function.4. Ensure the this compound is fully dissolved or homogenously suspended in a suitable, non-toxic vehicle.
Unexpected toxicity or adverse effects 1. This compound overdose.2. Hypoglycemia.3. Off-target effects.4. Interaction with other administered substances.1. Immediately reduce the dosage or temporarily discontinue treatment. Re-evaluate the dose based on the animal's body weight and health status.2. Monitor blood glucose levels closely. Provide a glucose source (e.g., dextrose solution) if severe hypoglycemia occurs.3. Review the literature for any known off-target effects of this compound. Consider reducing the dose or using a more specific compound if available.4. Review all substances being administered to the animals for potential drug-drug interactions.
Inconsistent results between experimental batches 1. Variation in animal characteristics (e.g., age, weight, sex, supplier).2. Differences in experimental conditions (e.g., time of day, temperature, light cycle).3. Reagent or drug batch variability.1. Standardize the characteristics of the animals used in each experiment. Record and report the specific strain, age, weight, and sex.2. Maintain consistent environmental conditions throughout the study.3. Use the same batch of this compound and other reagents for a complete set of experiments whenever possible. If a new batch is used, perform a validation experiment.

This compound Dosage in Different Animal Strains

The following table summarizes this compound dosages used in various animal strains as reported in preclinical studies. It is important to note that the optimal dose can vary depending on the specific experimental conditions, including the disease model and the intended therapeutic effect.

Animal StrainCondition StudiedDosageRoute of AdministrationReference
C57BL6/N MiceNeuroinflammation10 or 20 mg/kgIntraperitoneal (i.p.)[2]
KKAy MiceDiabetic NephropathyLow, medium, and high dosesNot specified[1]
Wistar RatsPharmacokinetics6.3 mg/kgIntragastric[4]

Experimental Protocols

General Protocol for this compound Administration in a Rodent Model of Type 2 Diabetes

This protocol provides a general framework. Specific parameters should be optimized for your particular research question and animal model.

1. Animal Model Induction:

  • Induce Type 2 diabetes in the chosen rodent strain (e.g., Wistar rats, C57BL/6J mice) using a high-fat diet followed by a low dose of streptozotocin (STZ), or utilize a genetic model such as the KKAy mouse.[1][12]

  • Confirm the diabetic phenotype by monitoring blood glucose levels, body weight, and other relevant parameters.

2. This compound Preparation:

  • Prepare a stock solution of this compound in a suitable vehicle. For intraperitoneal injection, a common vehicle is a solution of 5% DMSO, 10% PEG, and 20% Tween 80 in saline.[2] For oral gavage, this compound can be suspended in a vehicle like 0.5% carboxymethylcellulose.

  • The final concentration should be calculated to deliver the desired dose in a volume appropriate for the animal's weight (e.g., 5-10 mL/kg for oral gavage in rats).

3. This compound Administration:

  • Administer this compound or the vehicle control to the respective animal groups.

  • The frequency of administration will depend on the experimental design and the pharmacokinetic profile of this compound (which has a relatively short half-life).[3] Daily administration is common in sub-chronic studies.[2]

4. Monitoring and Sample Collection:

  • Monitor blood glucose levels at predetermined time points after this compound administration using a glucometer.

  • Collect blood samples for pharmacokinetic analysis or measurement of other biomarkers (e.g., insulin, inflammatory cytokines).

  • At the end of the study, euthanize the animals and collect tissues of interest for histological or molecular analysis.

5. Data Analysis:

  • Analyze the collected data using appropriate statistical methods to determine the effect of this compound treatment on the measured parameters.

Signaling Pathway and Experimental Workflow Diagrams

Gliquidone_Mechanism_of_Action cluster_pancreatic_beta_cell Pancreatic Beta-Cell This compound This compound K_ATP_Channel ATP-Sensitive K+ Channel This compound->K_ATP_Channel Blocks Membrane_Depolarization Membrane Depolarization K_ATP_Channel->Membrane_Depolarization Leads to Ca_Channel Voltage-Gated Ca2+ Channel Membrane_Depolarization->Ca_Channel Opens Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Allows Insulin_Vesicles Insulin-Containing Vesicles Ca_Influx->Insulin_Vesicles Triggers Fusion Insulin_Release Insulin Release Insulin_Vesicles->Insulin_Release Results in Bloodstream Bloodstream Insulin_Release->Bloodstream Into

Caption: Mechanism of this compound-induced insulin secretion.

Experimental_Workflow start Start: Select Animal Strain diabetes_induction Induce Diabetes Mellitus start->diabetes_induction group_allocation Randomly Allocate to Groups (Vehicle vs. This compound) diabetes_induction->group_allocation treatment Administer this compound or Vehicle group_allocation->treatment monitoring Monitor Blood Glucose & Clinical Signs treatment->monitoring sample_collection Collect Blood and Tissue Samples monitoring->sample_collection data_analysis Analyze Data sample_collection->data_analysis end End: Report Findings data_analysis->end

Caption: General experimental workflow for this compound studies.

References

Gliquidone Analysis: A Technical Support Guide to Degradation Products and Assay Interference

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of gliquidone's degradation products on analytical assays.

Introduction to this compound Degradation

This compound, a second-generation sulfonylurea used in the treatment of type 2 diabetes, can degrade under various stress conditions, including hydrolysis (acidic and alkaline), oxidation, and photolysis.[1][2][3][4][5] The formation of degradation products is a critical concern as they can potentially interfere with the accurate quantification of the active pharmaceutical ingredient (API) in drug products and biological matrices. Understanding the degradation profile of this compound is essential for developing robust, stability-indicating analytical methods.

Forced degradation studies have shown that this compound is particularly susceptible to degradation under acidic, alkaline, and oxidative conditions.[5] A primary and well-documented degradation product is this compound sulfonamide (GQS), which is also recognized as impurity A in the British Pharmacopoeia.[5][6] Studies have identified up to three major degradation products under hydrolytic stress.[1][2][3][4] The structures of these degradants have been elucidated using techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Infrared (IR) spectroscopy.[1][2][3][4]

Troubleshooting Guide: Assay Interference

Unexpected peaks, inconsistent results, or loss of analyte concentration in this compound assays can often be attributed to the presence of degradation products. This guide provides a structured approach to identifying and resolving these common issues.

Problem Potential Cause Recommended Solution
Appearance of extra peaks in HPLC chromatogram Sample degradation due to improper storage or handling (e.g., exposure to light, extreme pH, or high temperatures).- Verify sample storage conditions. Samples should be protected from light and stored at recommended temperatures. - Prepare fresh samples and standards. - Implement a validated stability-indicating HPLC method capable of separating this compound from its degradation products.[1][2][3][4]
Inaccurate quantification of this compound (lower than expected concentration) Co-elution of this compound with one or more degradation products, leading to peak impurity and inaccurate integration.- Optimize the chromatographic method to achieve baseline separation of all relevant peaks. This may involve adjusting the mobile phase composition, pH, column type, or gradient profile.[2] - Utilize a photodiode array (PDA) detector to assess peak purity.
Poor peak shape (e.g., tailing, fronting, or splitting) Interference from matrix components or degradation products affecting the interaction of this compound with the stationary phase.- Evaluate and optimize the sample extraction procedure to remove interfering substances. - Adjust the pH of the mobile phase to ensure consistent ionization of this compound and its degradants. A pH of around 3.5 has been shown to be effective.[2]
Inconsistent results between different batches or time points Progressive degradation of the drug substance or product over time.- Conduct a formal stability study under intended storage conditions to establish a re-test period or shelf-life. - Employ a validated stability-indicating assay for all time points to accurately quantify the remaining active ingredient and monitor the formation of degradation products.[2]

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation products of this compound?

A1: The most prominent degradation product of this compound identified in forced degradation studies is this compound sulfonamide (GQS).[5] Under acidic and alkaline hydrolysis, up to three degradation products have been observed.[1][2][3][4]

Q2: How can I prevent the degradation of this compound in my samples?

A2: To minimize degradation, it is crucial to handle and store this compound samples appropriately. This includes protecting them from light, avoiding extreme temperatures, and maintaining a neutral pH environment where possible. For analytical purposes, samples should be prepared fresh and analyzed promptly.

Q3: What is a stability-indicating method and why is it important for this compound analysis?

A3: A stability-indicating analytical method is a validated quantitative analytical procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients.[2] This is crucial for this compound analysis to ensure that the measured concentration reflects the true amount of the intact drug, providing accurate data for stability studies, quality control, and pharmacokinetic assessments.

Q4: Can degradation products of this compound interfere with non-chromatographic assays?

A4: While less common for routine quantification, degradation products could potentially interfere with other types of assays, such as immunoassays, if the degradation products share structural similarities with the parent drug that are recognized by the assay's antibodies. However, the primary and most reliable methods for quantifying this compound in the presence of its degradants are chromatographic techniques like HPLC and HPTLC.[1][2][3][4]

Experimental Protocols

Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method

This protocol is based on a validated method for the separation of this compound from its degradation products.[2]

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 10 µm particle size).[2]

  • Mobile Phase: Methanol and water (85:15 v/v), with the pH of the water adjusted to 3.5 using phosphoric acid.[2][7]

  • Flow Rate: 1.0 mL/min.[2]

  • Detection Wavelength: 225 nm.[2]

  • Injection Volume: 20 µL.

  • Temperature: Ambient (approximately 25°C).[2]

  • Procedure:

    • Prepare standard solutions of this compound in the mobile phase.

    • Prepare sample solutions by dissolving the drug product or extracting from the matrix, followed by dilution with the mobile phase.

    • Filter all solutions through a 0.45 µm filter before injection.

    • Inject the standard and sample solutions into the HPLC system.

    • Identify and quantify the this compound peak based on its retention time and peak area compared to the standard. The reported retention time for this compound is approximately 5.9 minutes, with degradation products eluting earlier.[2]

Forced Degradation Study Protocol

To investigate the stability of this compound and identify potential degradation products, a forced degradation study can be performed as follows:

  • Acid Hydrolysis: Reflux this compound solution in 0.1 M to 3 M ethanolic HCl for several hours.[2]

  • Base Hydrolysis: Reflux this compound solution in 0.1 M to 3 M ethanolic NaOH for several hours.[2]

  • Oxidative Degradation: Treat this compound solution with 30% hydrogen peroxide (H₂O₂) for several hours at room temperature.[2]

  • Thermal Degradation: Expose solid this compound to dry heat (e.g., 80°C) for a specified period.[2]

  • Photolytic Degradation: Expose a solution of this compound to UV light.

Following exposure to these stress conditions, the samples should be analyzed using a validated stability-indicating HPLC method to separate and identify the degradation products.

Visualizations

Gliquidone_Degradation_Workflow cluster_stress Forced Degradation Conditions cluster_analysis Analytical Workflow cluster_outcome Results Acid Acid Hydrolysis HPLC Stability-Indicating HPLC Analysis Acid->HPLC Base Alkaline Hydrolysis Base->HPLC Oxidation Oxidative Stress Oxidation->HPLC Thermal Thermal Stress Thermal->HPLC Photo Photolytic Stress Photo->HPLC Deg_Products Identification of Degradation Products (e.g., GQS) HPLC->Deg_Products Separation & Quantification Method_Dev Development of Robust Analytical Method HPLC->Method_Dev Method Validation LCMS LC-MS for Structure Elucidation Deg_Products->LCMS Characterization This compound This compound (Active Pharmaceutical Ingredient) This compound->Acid This compound->Base This compound->Oxidation This compound->Thermal This compound->Photo

Caption: Workflow for this compound Degradation Analysis.

This diagram illustrates the process of subjecting this compound to various stress conditions to induce degradation, followed by analysis using stability-indicating HPLC for separation and quantification, and LC-MS for structural elucidation of the resulting degradation products. This workflow is fundamental for developing robust analytical methods.

Troubleshooting_Logic Start Assay Anomaly Detected (e.g., Extra Peaks, Inaccurate Results) Check_Method Is a Validated Stability-Indicating Method Being Used? Start->Check_Method Check_Sample Check Sample Handling & Storage Check_Method->Check_Sample Yes Optimize_Method Optimize Chromatographic Conditions (e.g., Mobile Phase, pH) Check_Method->Optimize_Method No Reanalyze Prepare Fresh Samples & Re-analyze Check_Sample->Reanalyze Optimize_Method->Reanalyze Root_Cause Root Cause Identified: Degradation Product Interference Reanalyze->Root_Cause

Caption: Troubleshooting Logic for Assay Interference.

This flowchart outlines the decision-making process for troubleshooting unexpected results in this compound assays. It emphasizes the importance of using a stability-indicating method and proper sample handling to mitigate interference from degradation products.

References

Troubleshooting inconsistent Gliquidone effects in vitro

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent effects with Gliquidone in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound in vitro?

This compound is a second-generation sulfonylurea oral hypoglycemic agent.[1][2] Its principal mechanism of action is to stimulate insulin release from pancreatic β-cells.[1][3][4] This is achieved by binding to the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (KATP) channels on the surface of these cells.[1][4] This binding leads to the closure of the KATP channels, causing membrane depolarization. The depolarization, in turn, opens voltage-gated calcium channels, leading to an influx of calcium ions. The increased intracellular calcium concentration triggers the exocytosis of insulin-containing granules, thereby increasing insulin secretion.[1][3][5]

Q2: Does this compound have effects other than stimulating insulin secretion?

Yes, beyond its primary role in stimulating insulin secretion, this compound may also have extrapancreatic effects.[6][7] Some studies suggest it can enhance the sensitivity of peripheral tissues to insulin, which improves glucose uptake by muscle and adipose tissues.[1] Additionally, research has indicated that this compound may have anti-inflammatory and antioxidant effects in certain cell types, such as human retinal endothelial cells.[8] In microglial cells, it has been shown to modulate neuroinflammatory responses by inhibiting the NLRP3 inflammasome.[5][9]

Q3: What are the typical concentrations of this compound used in in vitro experiments?

The effective concentration of this compound in vitro can vary significantly depending on the cell type and the specific endpoint being measured. For instance, in studies with BV2 microglial cells, a concentration of 5 µM was used to investigate its anti-inflammatory effects without causing cytotoxicity.[9] Patch-clamp studies have evaluated a wide range of concentrations, from 0.001 to 500 μM, to determine its IC50 on KATP channels in different cell types.[10] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Troubleshooting Inconsistent this compound Effects

Problem 1: High variability in insulin secretion assay results.

High variability in insulin secretion assays is a common issue. Several factors related to the experimental protocol and cell handling can contribute to this.

Possible Causes & Solutions:

Possible Cause Troubleshooting Suggestion
Cell Health and Passage Number Ensure cells are healthy, have a consistent morphology, and are within a low passage number range (<10 splitting cycles) to avoid genomic variation and instability.[11]
Inconsistent Cell Seeding Density Optimize and maintain a consistent cell seeding density for all experiments. Overcrowding or sparse cultures can lead to variability in cellular responses.[12]
Pre-incubation/Starvation Conditions Standardize the duration and conditions of the pre-incubation step in low glucose medium to bring insulin secretion to a basal level before this compound stimulation.
This compound Stock Solution Instability Prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO) and store them appropriately. Avoid repeated freeze-thaw cycles.
Assay Buffer Composition Ensure the composition of the assay buffer (e.g., Krebs-Ringer bicarbonate buffer) is consistent, including pH and ion concentrations, as these can affect cell function.

Problem 2: this compound shows lower than expected potency in inhibiting KATP channels.

If this compound appears less potent than anticipated in electrophysiological or functional assays, consider the following factors that can influence its activity.

Possible Causes & Solutions:

Possible Cause Troubleshooting Suggestion
Presence of Serum in the Medium This compound is highly protein-bound.[13] The presence of serum in the culture medium can reduce the free concentration of this compound available to interact with the KATP channels. Conduct experiments in serum-free or low-serum conditions, if possible, or account for protein binding in your dose calculations.
Cell Type and SUR Subunit Expression This compound exhibits selectivity for different SUR subunits. It has a higher affinity for SUR1 in pancreatic β-cells compared to SUR2A in cardiomyocytes and SUR2B in vascular smooth muscle cells.[10] Confirm the expression of the appropriate SUR subunit in your cell line.
Intracellular Nucleotide Concentrations The inhibitory effect of sulfonylureas on KATP channels can be influenced by intracellular concentrations of ATP and ADP.[14] Ensure that the metabolic state of the cells is stable and consistent across experiments.
Drug Adsorption to Labware This compound, being a lipophilic compound, may adsorb to plastic labware. Consider using low-retention plastics or pre-treating labware to minimize this effect.

Problem 3: Observed effects are inconsistent with the known mechanism of action (potential off-target effects).

At higher concentrations, or in cell types not expressing KATP channels, this compound may elicit off-target effects.

Possible Causes & Solutions:

Possible Cause Troubleshooting Suggestion
High this compound Concentration Perform a thorough dose-response analysis to identify a concentration range where the desired on-target effect is observed without significant off-target activity. High concentrations may lead to non-specific cellular stress or interaction with other cellular components.[15][16]
Off-target Signaling Pathways This compound has been shown to affect pathways other than KATP channels, such as the SIRT1/Notch1 pathway in retinal endothelial cells[8] and STAT3/NF-κB signaling in microglial cells.[9] Consider these alternative mechanisms when interpreting your data.
Purity of this compound Compound Ensure the purity of the this compound used in your experiments. Impurities could be responsible for unexpected biological activities.
Cell Line Misidentification or Contamination Verify the identity of your cell line using methods like short tandem repeat (STR) profiling. Also, routinely test for mycoplasma contamination, which can alter cellular physiology and drug responses.

Quantitative Data Summary

Table 1: IC50 Values of this compound and other Sulfonylureas on KATP Channels in Different Cell Types

Compound Cell Type (SUR Subunit) IC50 (μM)
This compound (Glq) HIT-T15 cells (SUR1)0.45
Rat Cardiomyocytes (SUR2A)119.1
Rat Vascular Smooth Muscle Cells (SUR2B)149.7
Glibenclamide (Glb) HIT-T15 cells (SUR1)0.03
Rat Cardiomyocytes (SUR2A)0.01
Rat Vascular Smooth Muscle Cells (SUR2B)0.09
Gliclazide (Glc) HIT-T15 cells (SUR1)1.21
(Data sourced from a study using whole-cell patch clamp techniques)[10]

Experimental Protocols

Protocol 1: In Vitro Insulin Secretion Assay

This protocol outlines a general procedure for measuring this compound-stimulated insulin secretion from a pancreatic β-cell line (e.g., INS-1, MIN6).

  • Cell Culture: Culture pancreatic β-cells in their recommended growth medium to 80-90% confluency.

  • Seeding: Seed the cells into 24-well plates at an optimized density and allow them to attach and grow for 48-72 hours.

  • Pre-incubation (Starvation):

    • Gently wash the cells twice with a glucose-free Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% BSA.

    • Pre-incubate the cells in the same buffer containing a low glucose concentration (e.g., 2.8 mM) for 1-2 hours at 37°C to allow insulin secretion to return to a basal level.

  • Stimulation:

    • Remove the pre-incubation buffer.

    • Add KRB buffer containing a stimulatory glucose concentration (e.g., 16.7 mM) and different concentrations of this compound (or vehicle control, e.g., DMSO).

    • Incubate for 1-2 hours at 37°C.

  • Sample Collection: Collect the supernatant, which contains the secreted insulin.

  • Insulin Measurement: Quantify the insulin concentration in the supernatant using an appropriate method, such as an enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA).

  • Data Normalization: After collecting the supernatant, lyse the cells and measure the total protein or DNA content in each well to normalize the insulin secretion data.

Protocol 2: Whole-Cell Patch Clamp for KATP Channel Activity

This protocol provides a general workflow for assessing the effect of this compound on KATP channels using the whole-cell patch-clamp technique.

  • Cell Preparation: Plate cells (e.g., HIT-T15 cells, primary β-cells) on glass coverslips suitable for microscopy and patch-clamp recording.

  • Electrophysiological Setup:

    • Place a coverslip with adherent cells in a recording chamber on the stage of an inverted microscope.

    • Continuously perfuse the chamber with an extracellular solution.

    • Use a patch-clamp amplifier and data acquisition system.

  • Pipette Preparation: Pull micropipettes from borosilicate glass capillaries and fill them with an intracellular solution designed to isolate KATP currents. The pipette resistance should be in the range of 2-5 MΩ.

  • Giga-seal Formation and Whole-Cell Configuration:

    • Approach a cell with the micropipette and apply gentle suction to form a high-resistance seal (giga-seal) between the pipette tip and the cell membrane.

    • Apply a brief pulse of suction to rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.

  • Recording KATP Currents:

    • Clamp the cell membrane potential at a holding potential (e.g., -70 mV).

    • Apply voltage ramps or steps to elicit KATP currents.

    • Establish a stable baseline recording of the KATP current.

  • This compound Application: Perfuse the recording chamber with the extracellular solution containing the desired concentration of this compound.

  • Data Acquisition and Analysis: Record the changes in the KATP current in response to this compound application. Analyze the data to determine the extent of channel inhibition.

Visualizations

Gliquidone_Mechanism_of_Action cluster_pancreatic_beta_cell Pancreatic β-cell This compound This compound SUR1 SUR1 This compound->SUR1 Binds to KATP_channel KATP Channel (Kir6.2) SUR1->KATP_channel Closes Membrane_Depolarization Membrane Depolarization KATP_channel->Membrane_Depolarization Leads to Ca_channel Voltage-gated Ca²⁺ Channel Membrane_Depolarization->Ca_channel Opens Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx Allows Insulin_Vesicles Insulin Vesicles Ca_influx->Insulin_Vesicles Triggers Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion Exocytosis

Caption: this compound's mechanism of action in pancreatic β-cells.

Troubleshooting_Workflow Start Inconsistent In Vitro This compound Effects Check_Reagents Verify this compound Stock (Purity, Concentration, Storage) Start->Check_Reagents Check_Cells Assess Cell Health (Passage #, Morphology, Contamination) Start->Check_Cells Review_Protocol Review Experimental Protocol (Seeding Density, Incubation Times, Buffers) Start->Review_Protocol Dose_Response Perform Dose-Response Curve Check_Reagents->Dose_Response Check_Cells->Dose_Response Review_Protocol->Dose_Response Outcome_Consistent Consistent Results Dose_Response->Outcome_Consistent Problem Solved Outcome_Inconsistent Results Still Inconsistent Dose_Response->Outcome_Inconsistent Problem Persists Consider_Off_Target Investigate Potential Off-Target Effects Consult Consult Literature/ Technical Support Consider_Off_Target->Consult Outcome_Inconsistent->Consider_Off_Target

Caption: A logical workflow for troubleshooting inconsistent this compound effects.

References

Validation & Comparative

A Comparative Analysis of Gliquidone and Glibenclamide in Insulin Secretion

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two second-generation sulfonylureas, gliquidone and glibenclamide, with a focus on their roles in stimulating insulin secretion. Both oral hypoglycemic agents are utilized in the management of type 2 diabetes mellitus, yet they exhibit distinct pharmacological profiles that influence their clinical application and efficacy. This document synthesizes experimental data to offer a clear, objective comparison for research and development purposes.

Mechanism of Action: A Shared Pathway with Subtle Differences

This compound and glibenclamide stimulate insulin secretion from pancreatic β-cells by binding to the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (K-ATP) channel. This binding event closes the K-ATP channels, leading to membrane depolarization. The change in membrane potential activates voltage-gated calcium channels, resulting in an influx of calcium ions. The subsequent increase in intracellular calcium triggers the exocytosis of insulin-containing granules.

While the fundamental mechanism is the same, in vitro studies have revealed differences in their effects on the dynamics of insulin release. This compound has been observed to induce a prompt, biphasic insulin secretion, whereas glibenclamide tends to produce a more delayed, monophasic release[1].

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound and glibenclamide based on available experimental and clinical data.

Table 1: Pharmacodynamic Comparison
ParameterThis compoundGlibenclamideReference
Potency (IC50) on β-cell K-ATP channels 0.45 µM0.03 µM[1]

IC50 represents the concentration of the drug required to inhibit 50% of the K-ATP channel activity in pancreatic β-cells.

Table 2: Pharmacokinetic Profile
ParameterThis compoundGlibenclamideReference
Half-life (t½) ~1.5 hoursVaries, can be longer[2]
Metabolism Primarily hepaticHepatic[3]
Excretion Mainly via bile and fecesRenal and biliary[3]
Table 3: Clinical Efficacy in Head-to-Head Trials
ParameterThis compoundGlibenclamideReference
Fasting Blood Glucose Reduction Less effectiveMore effective (p < 0.01)[4]
HbA1c Levels No significant differenceNo significant difference[4]
Hypoglycemic Episodes FewerMore frequent

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison of this compound and glibenclamide are provided below.

Protocol 1: In Vitro Insulin Secretion Assay from Isolated Pancreatic Islets

This protocol outlines a standard method to assess the insulinotropic effects of this compound and glibenclamide on isolated pancreatic islets.

1. Islet Isolation:

  • Pancreatic islets are isolated from a suitable animal model (e.g., rat, mouse) by collagenase digestion of the pancreas.
  • The isolated islets are then purified by density gradient centrifugation.

2. Islet Culture and Pre-incubation:

  • Isolated islets are cultured overnight in a standard culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.
  • Prior to the experiment, islets are pre-incubated for 1-2 hours in a Krebs-Ringer bicarbonate (KRB) buffer containing a low glucose concentration (e.g., 2.8 mM) to establish a basal insulin secretion rate.

3. Stimulation of Insulin Secretion:

  • Groups of islets (typically 5-10 islets per replicate) are incubated in KRB buffer containing a stimulatory glucose concentration (e.g., 16.7 mM) and varying concentrations of the test compounds (this compound or glibenclamide) or a vehicle control.
  • The incubation is carried out for a defined period (e.g., 60 minutes) at 37°C.

4. Measurement of Insulin:

  • At the end of the incubation period, the supernatant is collected to measure the amount of secreted insulin.
  • The islets can be lysed to determine the total insulin content.
  • Insulin concentrations are measured using a validated method such as radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).

5. Data Analysis:

  • Insulin secretion is typically expressed as a percentage of total insulin content or as nanograms of insulin per islet per hour.
  • Dose-response curves can be generated to determine the EC50 (half-maximal effective concentration) for each compound.

Protocol 2: Patch-Clamp Electrophysiology for K-ATP Channel Activity

This protocol describes the whole-cell patch-clamp technique to measure the inhibitory effects of this compound and glibenclamide on K-ATP channel currents in pancreatic β-cells.

1. Cell Preparation:

  • Pancreatic β-cells (e.g., from dispersed islets or a β-cell line like HIT-T15) are plated on coverslips suitable for microscopy and patch-clamping.

2. Electrophysiological Recording:

  • A glass micropipette with a fine tip (the patch pipette) is filled with an intracellular solution and brought into contact with the surface of a single β-cell.
  • A tight seal (gigaohm seal) is formed between the pipette tip and the cell membrane.
  • The cell membrane under the pipette tip is then ruptured to achieve the whole-cell configuration, allowing control of the intracellular environment and measurement of whole-cell currents.
  • The membrane potential is clamped at a specific voltage (e.g., -70 mV).

3. Application of Test Compounds:

  • A baseline K-ATP channel current is recorded in the presence of a K-ATP channel opener (e.g., diazoxide) to ensure the channels are active.
  • This compound or glibenclamide at various concentrations is then perfused over the cell, and the resulting inhibition of the K-ATP current is recorded.

4. Data Analysis:

  • The magnitude of the current inhibition is measured for each concentration of the test compound.
  • The data is used to construct a concentration-response curve, from which the IC50 (half-maximal inhibitory concentration) can be calculated to determine the potency of each drug in blocking the K-ATP channels.

Visualizing the Mechanism and Workflow

The following diagrams illustrate the signaling pathway of sulfonylurea-induced insulin secretion and a typical experimental workflow for comparing the two drugs.

InsulinSecretionPathway cluster_extracellular Extracellular Space cluster_cell Pancreatic β-cell This compound / Glibenclamide This compound / Glibenclamide SUR1 SUR1 This compound / Glibenclamide->SUR1 Binds to KATP K-ATP Channel (Kir6.2) SUR1->KATP Inhibits Membrane\nDepolarization Membrane Depolarization KATP->Membrane\nDepolarization Closure leads to K⁺ Efflux K⁺ Efflux KATP->K⁺ Efflux Blocks CaChannel Voltage-gated Ca²⁺ Channel Ca²⁺ Influx Ca²⁺ Influx CaChannel->Ca²⁺ Influx Opens for InsulinVesicles Insulin Vesicles InsulinRelease Insulin Secretion InsulinVesicles->InsulinRelease Leads to Membrane\nDepolarization->CaChannel Activates Ca²⁺ Influx->InsulinVesicles Triggers fusion of

Caption: Sulfonylurea-induced insulin secretion pathway.

ExperimentalWorkflow cluster_invitro In Vitro Studies cluster_invivo In Vivo / Clinical Studies cluster_analysis Comparative Analysis IsletIsolation Pancreatic Islet Isolation InsulinSecretionAssay Insulin Secretion Assay IsletIsolation->InsulinSecretionAssay PatchClamp Patch-Clamp Electrophysiology IsletIsolation->PatchClamp Potency Potency & Efficacy Comparison InsulinSecretionAssay->Potency Determine EC50 PatchClamp->Potency Determine IC50 DataSynthesis Synthesize Data Potency->DataSynthesis ClinicalTrial Head-to-Head Clinical Trial Efficacy Clinical Efficacy Comparison ClinicalTrial->Efficacy Assess Glycemic Control Pharmacokinetics Pharmacokinetic Profiling PKPD Pharmacokinetic Comparison Pharmacokinetics->PKPD Determine t½, Metabolism, Excretion Efficacy->DataSynthesis PKPD->DataSynthesis

Caption: Experimental workflow for comparing this compound and glibenclamide.

References

A Comparative Analysis of Gliquidone and Metformin on Insulin Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the effects of two widely used anti-diabetic drugs, Gliquidone and Metformin, on the insulin signaling pathway. While both drugs effectively lower blood glucose levels, their mechanisms of action and impact on intracellular signaling cascades differ significantly. This document summarizes their distinct modes of action, presents available quantitative data from experimental studies, and provides detailed protocols for key experimental procedures.

Introduction: Two Distinct Approaches to Glycemic Control

This compound, a second-generation sulfonylurea, primarily enhances insulin secretion from pancreatic β-cells.[1][2] In contrast, Metformin, a biguanide, is considered an insulin sensitizer, primarily acting by reducing hepatic glucose production and increasing glucose uptake in peripheral tissues like muscle and fat.[3][4][5] Understanding their differential effects on the molecular machinery of insulin signaling is crucial for targeted drug development and personalized medicine in the context of type 2 diabetes.

Mechanisms of Action at the Cellular Level

This compound: An Insulin Secretagogue

This compound's primary mechanism involves the stimulation of insulin release from the pancreas.[1][2] It achieves this by binding to and closing the ATP-sensitive potassium (K-ATP) channels on the plasma membrane of pancreatic β-cells.[1][2] This closure leads to membrane depolarization, which in turn opens voltage-gated calcium channels. The subsequent influx of calcium ions triggers the exocytosis of insulin-containing granules.[1] While its main role is to increase insulin availability, some evidence suggests that this compound may also have extra-pancreatic effects, potentially enhancing insulin sensitivity in peripheral tissues.[1]

Metformin: An Insulin Sensitizer

Metformin's mechanism is more complex and not fully elucidated, but it is known to act through multiple pathways, largely independent of insulin secretion.[3][4] A key target of metformin is the AMP-activated protein kinase (AMPK).[3][4] By activating AMPK, metformin enhances insulin sensitivity, leading to increased glucose uptake in muscle and adipose tissues and a reduction in glucose production by the liver.[3][4] Metformin's actions on the insulin signaling pathway include enhancing the tyrosine phosphorylation of the insulin receptor (IR) and insulin receptor substrate-1 (IRS-1), and subsequently activating the PI3K/Akt signaling cascade.[6]

Comparative Data on Insulin Signaling Components

Direct comparative studies providing quantitative data on the effects of this compound and Metformin on the insulin signaling pathway in the same experimental setup are limited. The following tables summarize findings from various independent studies. It is important to note that experimental conditions, cell types, and drug concentrations may vary between these studies, making direct comparison challenging.

Effects on IRS-1, PI3K, and Akt Phosphorylation
DrugCell TypeTreatment ConditionsEffect on IRS-1 PhosphorylationEffect on PI3K ActivityEffect on Akt Phosphorylation (Ser473)Reference
Metformin L6 myotubesPalmitic acid-induced insulin resistance, 1 mM MetforminIncreasedIncreasedIncreased[6]
Metformin Insulin-resistant adipose tissue (rats)Metformin treatmentUpregulatedIncreased phosphorylationIncreased phosphorylation
Metformin BxPC-3 and MIAPaCa-2 pancreatic cancer cells1% FBS, 5 mM or 25 mM glucose, Metformin for 24hModulatedNot AssessedModulated
Effects on GLUT4 Translocation and Glucose Uptake
DrugCell TypeTreatment ConditionsEffect on GLUT4 TranslocationEffect on Glucose UptakeReference
Metformin 3T3-L1 preadipocytesShort-term and long-term metformin treatmentIncreasedIncreased
Metformin Rat adipocytesChronic insulin treatmentBlocked downregulation of cell surface GLUT4Not Assessed
Metformin L6 muscle cellsMetformin (2 mM, 16 h)Increased GLUT1 (not GLUT4) translocationStimulated 2-deoxyglucose uptake by over 2-fold

Specific quantitative data on the direct effect of this compound on GLUT4 translocation in muscle or fat cells from in-vitro studies is not well-documented in the available literature.

Visualizing the Signaling Pathways

The following diagrams illustrate the distinct primary mechanisms of action of this compound and Metformin on insulin signaling.

Gliquidone_Pathway cluster_beta_cell Pancreatic β-Cell This compound This compound K_ATP_Channel K-ATP Channel (SUR1 Subunit) This compound->K_ATP_Channel Binds and closes Depolarization Membrane Depolarization K_ATP_Channel->Depolarization Leads to Beta_Cell_Membrane Pancreatic β-Cell Membrane Ca_Channel Voltage-gated Ca²⁺ Channel Depolarization->Ca_Channel Opens Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Insulin_Vesicles Insulin Vesicles Ca_Influx->Insulin_Vesicles Triggers Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion Exocytosis

Caption: this compound's primary mechanism of action.

Metformin_Pathway cluster_cell Muscle / Adipose Cell Metformin Metformin AMPK AMPK Metformin->AMPK Activates IRS1 IRS-1 Metformin->IRS1 Enhances Phosphorylation Hepatic_Glucose_Production Hepatic Glucose Production AMPK->Hepatic_Glucose_Production Inhibits PI3K PI3K IRS1->PI3K Activates Akt Akt PI3K->Akt Activates GLUT4_Vesicles GLUT4 Vesicles Akt->GLUT4_Vesicles Promotes GLUT4_Translocation GLUT4 Translocation to Membrane GLUT4_Vesicles->GLUT4_Translocation Glucose_Uptake Glucose Uptake GLUT4_Translocation->Glucose_Uptake

Caption: Metformin's multifaceted mechanism of action.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are standard protocols for key experiments used to assess the insulin signaling pathway.

Western Blotting for Phosphorylated Proteins

This protocol is essential for quantifying the phosphorylation status of key signaling proteins like IRS-1, PI3K, and Akt.

Western_Blot_Workflow start Start: Cell/Tissue Lysate Preparation sds_page SDS-PAGE (Protein Separation) start->sds_page transfer Protein Transfer (to PVDF/Nitrocellulose) sds_page->transfer blocking Blocking (e.g., with BSA) transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-pAkt) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Image Acquisition & Densitometry detection->analysis

Caption: A typical workflow for Western blotting.

Protocol Details:

  • Cell Lysis and Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

    • Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Denature protein samples by boiling in Laemmli buffer.

    • Separate proteins by size using SDS-polyacrylamide gel electrophoresis.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-Akt Ser473) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify band intensities using densitometry software. Normalize to a loading control (e.g., β-actin or total protein).

Glucose Uptake Assay

This assay measures the rate of glucose transport into cells, a key functional endpoint of insulin signaling.

Glucose_Uptake_Workflow start Start: Seed & Differentiate Cells (e.g., L6 myotubes) starve Serum Starvation start->starve treat Treat with Drug (this compound/Metformin) +/- Insulin starve->treat add_2dg Add Radiolabeled 2-deoxy-D-glucose (2-DG) treat->add_2dg incubate Incubate add_2dg->incubate wash Wash with Ice-Cold PBS to Stop Uptake incubate->wash lyse Cell Lysis wash->lyse scintillation Scintillation Counting to Measure Radioactivity lyse->scintillation

Caption: Workflow for a radiolabeled glucose uptake assay.

Protocol Details:

  • Cell Culture and Differentiation:

    • Seed L6 myoblasts or 3T3-L1 preadipocytes in multi-well plates.

    • Differentiate cells into myotubes or mature adipocytes, respectively.

  • Assay Procedure:

    • Serum-starve the differentiated cells for several hours.

    • Pre-incubate cells with the drug of interest (this compound or Metformin) at the desired concentration and for the specified time.

    • Stimulate with or without insulin.

    • Initiate glucose uptake by adding a solution containing radiolabeled 2-deoxy-D-glucose (e.g., [³H]2-DG).

    • Incubate for a short period (e.g., 5-10 minutes).

    • Terminate the uptake by rapidly washing the cells with ice-cold PBS.

    • Lyse the cells.

    • Measure the amount of incorporated radioactivity using a scintillation counter.

    • Normalize the results to the total protein content of each well.

Conclusion

This compound and Metformin employ fundamentally different strategies to achieve glycemic control. This compound acts as an insulin secretagogue, directly increasing the circulating levels of insulin. In contrast, Metformin functions as an insulin sensitizer, enhancing the cellular response to insulin, primarily through the activation of AMPK and subsequent modulation of the downstream insulin signaling cascade.

While the available literature provides a more detailed molecular understanding of Metformin's effects on the IRS-PI3K-Akt pathway and GLUT4 translocation, further direct comparative studies are warranted to fully elucidate the nuanced differences in their impact on insulin signaling at the cellular and molecular levels. Such studies would be invaluable for the development of more targeted and effective therapies for type 2 diabetes.

References

Gliquidone: A Comparative Analysis with Other Second-Generation Sulfonylureas

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of gliquidone with other prominent second-generation sulfonylureas, including glibenclamide (glyburide), glipizide, gliclazide, and glimepiride. The information is intended for researchers, scientists, and drug development professionals, offering an objective analysis supported by experimental data.

Mechanism of Action

Second-generation sulfonylureas share a primary mechanism of action focused on stimulating insulin secretion from pancreatic β-cells.[1][2] They bind to the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (K-ATP) channel on the β-cell membrane.[3][4] This binding inhibits the channel, leading to membrane depolarization. The change in membrane potential opens voltage-gated calcium channels, causing an influx of calcium ions.[4][5] Elevated intracellular calcium triggers the exocytosis of insulin-containing granules, thereby increasing insulin release into the bloodstream.[1][6]

Beyond their primary pancreatic effects, sulfonylureas may also exert extrapancreatic actions, such as enhancing the sensitivity of peripheral tissues like muscle and adipose tissue to insulin and reducing the clearance rate of insulin in the liver.[3][4][7] this compound, like other second-generation compounds, has a high affinity for the SUR1 receptor.[5] Some evidence also suggests it may have peroxisome proliferator-activated receptor (PPAR) gamma agonistic activity.[5]

Sulfonylurea_Signaling_Pathway cluster_membrane Pancreatic β-cell Membrane cluster_cell Intracellular Space K_ATP K-ATP Channel (SUR1 Subunit) Depolarization Membrane Depolarization K_ATP->Depolarization Leads to Ca_Channel Voltage-Gated Ca²⁺ Channel Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Depolarization->Ca_Channel Opens Insulin_Vesicles Insulin Vesicles Ca_Influx->Insulin_Vesicles Triggers Exocytosis Insulin_Release Insulin Release Insulin_Vesicles->Insulin_Release Bloodstream Bloodstream Insulin_Release->Bloodstream Into Sulfonylurea This compound & Other Sulfonylureas Sulfonylurea->K_ATP Binds & Inhibits

Caption: Signaling pathway of second-generation sulfonylureas.

Comparative Pharmacokinetics

A key differentiator among second-generation sulfonylureas lies in their pharmacokinetic profiles, which influences their suitability for different patient populations. This compound is notable for its short half-life and primary metabolism by the liver into inactive metabolites, which are mainly excreted via the bile.[8][9] This characteristic reduces the burden on the kidneys, making this compound a preferred option for patients with renal impairment.[10][11]

Parameter This compound Glibenclamide (Glyburide) Glipizide Gliclazide Glimepiride
Plasma Half-life (hours) ~1.5 (dominant), ~8 (terminal)[9][12]10[13]2-4[13]10-125-9
Metabolism Hepatic[8][9]Hepatic (active metabolites)[14]Hepatic (inactive metabolites)[11]Hepatic (inactive metabolites)[11]Hepatic (active metabolites)[14]
Primary Route of Excretion Biliary/Fecal (~95%)[8]Renal and BiliaryRenal[11]RenalRenal and Biliary
Risk in Renal Impairment Low; preferred option[10][11]High (risk of hypoglycemia)ModerateLow (dose modification needed)[11]High (risk of hypoglycemia)

Comparative Efficacy

Clinical studies have evaluated the hypoglycemic efficacy of this compound in relation to other sulfonylureas. Generally, the second-generation agents demonstrate comparable efficacy in glycemic control when used at equipotent doses.

A comparative study involving Type 2 diabetic patients treated for one year showed that this compound, gliclazide, and glibenclamide produced significant improvements in glycosylated hemoglobin (HbA1) levels.[15] Specifically, the this compound and gliclazide groups showed significantly better improvement in HbA1 than the glipizide group.[15] Another study found glimepiride to be more effective in lowering random blood sugar compared to this compound.[16] However, a separate clinical trial concluded that there were no significant differences in efficacy parameters between glibenclamide, this compound, and glisoxepide.[17]

Study Comparison Drugs Key Efficacy Findings Reference
Unnamed Clinical TrialThis compound, Gliclazide, Glibenclamide, Glipizide, ChlorpropamideSignificant improvements in HbA1 for this compound, gliclazide, and glibenclamide groups. This compound and gliclazide groups were significantly better than the glipizide group.[15]
Unnamed Clinical TrialThis compound, Glibenclamide, GlisoxepideNo significant differences were found between the individual sulfonylurea preparations in the parameters studied (blood glucose, insulin, C-peptide).[17]
Retrospective StudyThis compound, GlimepirideGlimepiride was found to be more effective in lowering random blood sugar levels.[16]
Iori et al. (1989)This compound (monotherapy)Achieved good metabolic control after one month, with normalization of glycosylated hemoglobin values over six months.[18]

Comparative Safety and Tolerability

The primary adverse effect associated with sulfonylurea therapy is hypoglycemia.[19][20] The risk varies among agents and is influenced by their duration of action and the presence of active metabolites.[14] this compound's shorter half-life is associated with a lower risk of prolonged hypoglycemia compared to longer-acting agents like glibenclamide.[8][9][10]

Weight gain is another common side effect of sulfonylureas.[19] However, some studies suggest that this compound is not associated with significant bodyweight gain.[9][10] Cardiovascular safety is a topic of ongoing discussion for the sulfonylurea class, with some studies suggesting differences between agents based on their selectivity for pancreatic versus cardiac K-ATP channels.[13][14] Newer agents like gliclazide are noted to be more selective for pancreatic receptors.[13]

Adverse Effect This compound Glibenclamide (Glyburide) Glipizide Gliclazide Glimepiride
Hypoglycemia Risk Lower risk, particularly in renal impairment[8][10]Higher risk, especially in the elderly and renally impaired[13]Lower risk than glibenclamide[13]Lower risk, especially modified-release formulation[13]Intermediate to high risk[14]
Weight Gain Not associated with significant weight gain[9][10]Associated with weight gain[19]Associated with weight gain[20]Less weight gain reported in some studies[21]Associated with weight gain[19]
Cardiovascular Safety Data limited; generally considered safeConcerns raised due to lack of selectivity for pancreatic β-cells[14]Generally considered to have a favorable profileFavorable profile; selective for pancreatic receptors[13]Non-specific binding, but large trials show non-inferiority to DPP-4i[14][22]
Other Side Effects GI disturbances, skin rashes (rare)[19][23]GI disturbances, skin reactions[20]GI disturbances, skin reactions[20]GI disturbances, skin reactions[20]Dizziness, headache, nausea[2]

Experimental Protocols

The methodologies of clinical trials provide insight into how these agents are compared. Below is a generalized workflow for a comparative efficacy and safety trial of sulfonylureas.

Representative Experimental Protocol: Multicenter, Randomized, Controlled Trial
  • Objective: To compare the efficacy and safety of this compound versus another second-generation sulfonylurea (e.g., Glibenclamide) in patients with inadequately controlled Type 2 Diabetes Mellitus.

  • Study Design: A 1-year, multicenter, randomized, double-blind, parallel-group study.[15]

  • Patient Population: Adult patients (e.g., 18-70 years) with Type 2 Diabetes, with HbA1c levels between 7.5% and 10.0% despite diet and exercise or metformin monotherapy. Key exclusion criteria would include Type 1 diabetes, severe renal or hepatic impairment, and history of recurrent severe hypoglycemia.[15][18]

  • Intervention:

    • Group A: this compound, starting at 15-30 mg daily, titrated up to a maximum of 120-180 mg/day based on glycemic response.[23]

    • Group B: Comparator sulfonylurea (e.g., Glibenclamide), starting at 2.5 mg daily, titrated up to a maximum of 15-20 mg/day.

  • Primary Endpoint: Change in HbA1c from baseline to the end of the study (1 year).

  • Secondary Endpoints:

    • Change in Fasting Plasma Glucose (FPG).

    • Percentage of patients achieving a target HbA1c < 7.0%.

    • Incidence and severity of hypoglycemic events.

    • Changes in body weight and lipid profiles.

    • Overall incidence of adverse events.

  • Data Analysis: Statistical analysis would be performed using appropriate tests (e.g., ANCOVA for continuous endpoints, Chi-square test for categorical endpoints) on an intent-to-treat population.

Experimental_Workflow cluster_groups Treatment Arms (1 Year) cluster_endpoints Endpoint Analysis Screening Patient Screening (T2DM, HbA1c 7.5-10.0%) Randomization Randomization Screening->Randomization GroupA Group A: This compound (Dose Titration) Randomization->GroupA GroupB Group B: Comparator SU (Dose Titration) Randomization->GroupB FollowUp Follow-up Visits (e.g., Months 3, 6, 9, 12) GroupA->FollowUp GroupB->FollowUp Efficacy Efficacy (ΔHbA1c, ΔFPG) FollowUp->Efficacy Safety Safety (Hypoglycemia, Weight, AEs) FollowUp->Safety

Caption: Generalized workflow for a comparative sulfonylurea clinical trial.

Conclusion

This compound is an effective second-generation sulfonylurea with a glycemic-lowering capacity comparable to other agents in its class. Its distinguishing feature is a favorable pharmacokinetic profile, characterized by a short half-life and a primary hepato-biliary route of excretion.[8][9] This makes it a particularly valuable therapeutic option for patients with Type 2 diabetes and concurrent mild-to-moderate renal insufficiency, a population in which longer-acting sulfonylureas with renal excretion pose a higher risk of severe hypoglycemia.[10][11] While all sulfonylureas carry an inherent risk of hypoglycemia and potential weight gain, clinical data suggest this compound may offer a better safety profile concerning these effects compared to some older agents like glibenclamide.[9][10]

References

Validating Gliquidone's Mechanism: A Comparative Analysis Using K-ATP Channel Knockout Models

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the experimental evidence supporting the dual actions of the anti-diabetic drug gliquidone reveals both a well-established dependency on and a significant independence from the canonical K-ATP channel pathway. This guide compares this compound's performance with other sulfonylureas, leveraging data from wild-type and transformative K-ATP channel knockout models to provide a comprehensive overview for researchers, scientists, and drug development professionals.

This compound, a second-generation sulfonylurea, has long been utilized in the management of type 2 diabetes. Its primary mechanism is understood to be the stimulation of insulin secretion from pancreatic β-cells. This is achieved by binding to the sulfonylurea receptor 1 (SUR1), a regulatory subunit of the ATP-sensitive potassium (K-ATP) channel. This interaction leads to channel closure, membrane depolarization, calcium influx, and subsequent exocytosis of insulin. However, emerging evidence, particularly from studies employing K-ATP channel knockout models, points towards a significant extra-pancreatic and K-ATP channel-independent mechanism of action, challenging the traditional understanding and opening new avenues for its therapeutic application.

K-ATP Channel-Dependent Mechanism: A Comparative Perspective

In the context of its classical mechanism, this compound's efficacy is determined by its affinity and selectivity for the pancreatic SUR1 subunit over other SUR isoforms, such as SUR2A found in cardiac muscle and SUR2B in vascular smooth muscle. This selectivity is crucial in minimizing potential cardiovascular side effects.

Experimental data from in vitro patch-clamp studies on various cell types provide a quantitative comparison of this compound with other commonly used sulfonylureas, glibenclamide and gliclazide.

DrugTarget Cell Type (SUR Isoform)IC50 (μM)Reference
This compound Pancreatic β-cells (SUR1)0.45[1]
Cardiomyocytes (SUR2A)119.1[1]
Vascular Smooth Muscle Cells (SUR2B)149.7[1]
Glibenclamide Pancreatic β-cells (SUR1)0.03[1]
Cardiomyocytes (SUR2A)0.01[1]
Vascular Smooth Muscle Cells (SUR2B)0.09[1]
Gliclazide Pancreatic β-cells (SUR1)1.21[1]
Cardiomyocytes (SUR2A)>500[1]
Vascular Smooth Muscle Cells (SUR2B)>500[1]

As the data indicates, while glibenclamide shows the highest potency in blocking pancreatic K-ATP channels, it is non-selective and potently affects cardiovascular channels as well. In contrast, this compound and gliclazide exhibit a greater selectivity for pancreatic β-cells, with this compound having a moderate affinity. This suggests a potentially better cardiovascular safety profile for this compound and gliclazide compared to glibenclamide.

Further in vitro studies on isolated rat pancreata demonstrate that at therapeutic concentrations, this compound, along with tolbutamide and gliclazide, induces a prompt biphasic insulin release in a glucose-dependent manner.[1] In contrast, glibenclamide elicits a delayed, monophasic insulin secretion.[1]

Unveiling a K-ATP Channel-Independent Mechanism in SUR1 Knockout Models

The advent of K-ATP channel knockout models has been instrumental in dissecting the multifaceted mechanisms of sulfonylureas. A pivotal study utilizing diabetic rats with a genetic knockout of the SUR1 subunit (Sur1-/-) has provided direct evidence for a K-ATP channel-independent hypoglycemic effect of this compound.

In this groundbreaking research, streptozotocin-induced diabetic Sur1-/- rats were treated with this compound. The key findings were a significant decrease in fasting blood glucose and an increase in insulin sensitivity, as measured by hyperinsulinemic-euglycemic clamp studies.[2] Crucially, these effects occurred without an accompanying increase in insulin secretion, which would be impossible via the canonical pathway in the absence of SUR1.[2] This strongly indicates that this compound exerts extra-pancreatic effects, likely by enhancing hepatic insulin sensitivity.[2] The study suggested that this compound's beneficial effects in this model were mainly attributed to increased hepatic glycogen storage and decreased gluconeogenesis.[2]

Treatment GroupFasting Blood GlucoseInsulin Sensitivity (Glucose Infusion Rate)Insulin SecretionReference
Diabetic Sur1-/- + SalineElevatedImpairedNo significant change[2]
Diabetic Sur1-/- + this compoundDecreasedIncreasedNo significant change[2]
Diabetic Sur1-/- + MetforminDecreasedIncreasedNo significant change[2]

Note: The table summarizes the qualitative findings from the abstract of the study. Specific quantitative data from the full text was not accessible.

This discovery of a K-ATP channel-independent mechanism for this compound aligns with some earlier suggestions of extra-pancreatic effects for sulfonylureas, but provides the most definitive evidence to date through the use of a knockout model.

Experimental Protocols

A detailed understanding of the methodologies employed in these key studies is essential for their interpretation and replication.

In Vivo Assessment of Glucose Homeostasis in SUR1 Knockout Rats

1. Intraperitoneal Glucose Tolerance Test (IPGTT):

  • Animal Preparation: Rats are fasted overnight (approximately 12-14 hours) with free access to water.

  • Baseline Measurement: A baseline blood sample is collected from the tail vein to measure fasting blood glucose and insulin levels.

  • Glucose Administration: A solution of D-glucose (typically 2 g/kg body weight) is administered via intraperitoneal injection.

  • Blood Sampling: Blood samples are collected at specific time points post-injection (e.g., 15, 30, 60, 90, and 120 minutes).

  • Analysis: Blood glucose levels are measured immediately using a glucometer. Plasma insulin levels are determined later using ELISA or RIA. The area under the curve (AUC) for both glucose and insulin is calculated to assess glucose tolerance and the insulin response.

2. Intraperitoneal Insulin Tolerance Test (IPITT):

  • Animal Preparation: Rats are fasted for a shorter period (typically 4-6 hours).

  • Baseline Measurement: A baseline blood glucose sample is taken.

  • Insulin Administration: Human regular insulin (typically 0.75-1.0 IU/kg body weight) is injected intraperitoneally.

  • Blood Sampling: Blood glucose is monitored at regular intervals (e.g., 15, 30, 45, 60, 90, and 120 minutes) after the insulin injection.

  • Analysis: The rate of glucose disappearance from the blood is calculated to determine insulin sensitivity.

3. Hyperinsulinemic-Euglycemic Clamp:

  • Surgical Preparation: Several days prior to the clamp study, catheters are surgically implanted in the jugular vein (for infusions) and the carotid artery (for blood sampling) under anesthesia. Animals are allowed to recover fully.

  • Experimental Setup: On the day of the experiment, the conscious and unrestrained rat is connected to infusion pumps.

  • Insulin Infusion: A primed-continuous infusion of human insulin is initiated to achieve a state of hyperinsulinemia and suppress endogenous glucose production.

  • Glucose Infusion: A variable infusion of glucose (e.g., 20% dextrose) is started and adjusted to maintain the blood glucose level at a constant, euglycemic state (around 100-120 mg/dL). Blood glucose is monitored every 5-10 minutes.

  • Steady State: Once a steady state is achieved (constant blood glucose with a stable glucose infusion rate for at least 30 minutes), the glucose infusion rate (GIR) is recorded.

  • Analysis: The GIR is a direct measure of whole-body insulin sensitivity. A higher GIR indicates greater insulin sensitivity, as more glucose is being taken up by peripheral tissues to maintain euglycemia.

In Vitro Assessment of K-ATP Channel Activity

Whole-Cell Patch Clamp Electrophysiology:

  • Cell Preparation: Pancreatic β-cells are isolated from pancreata by collagenase digestion and cultured for a short period.

  • Recording Setup: A glass micropipette with a tip diameter of ~1 µm is filled with an intracellular-like solution and brought into contact with the cell membrane.

  • Seal Formation: A high-resistance "giga-seal" is formed between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: The membrane patch under the pipette is ruptured by a brief pulse of suction, allowing electrical access to the entire cell interior.

  • Data Acquisition: The membrane potential is clamped at a holding potential (e.g., -70 mV), and the currents flowing across the cell membrane are recorded.

  • Drug Application: K-ATP channel currents are elicited by a channel opener (e.g., diazoxide). The inhibitory effects of different concentrations of sulfonylureas (this compound, glibenclamide, gliclazide) are then measured by their ability to reduce the diazoxide-induced current.

  • Analysis: The concentration-response curve for each drug is plotted, and the IC50 value (the concentration required to inhibit 50% of the maximal current) is calculated.

Visualizing the Mechanisms

The following diagrams illustrate the signaling pathways and experimental workflows discussed.

Gliquidone_Mechanism cluster_0 K-ATP Channel-Dependent Pathway (Pancreatic β-cell) cluster_1 K-ATP Channel-Independent Pathway (Liver) Gliquidone_dep This compound SUR1 SUR1 Subunit Gliquidone_dep->SUR1 Binds to KATP_channel K-ATP Channel Closure SUR1->KATP_channel Depolarization Membrane Depolarization KATP_channel->Depolarization Ca_influx Ca2+ Influx Depolarization->Ca_influx Insulin_secretion Insulin Secretion Ca_influx->Insulin_secretion Gliquidone_indep This compound Hepatic_pathway Unknown Hepatic Target/Pathway Gliquidone_indep->Hepatic_pathway Glycogen_synthesis Increased Glycogen Synthesis Hepatic_pathway->Glycogen_synthesis Gluconeogenesis Decreased Gluconeogenesis Hepatic_pathway->Gluconeogenesis Insulin_sensitivity Increased Insulin Sensitivity Glycogen_synthesis->Insulin_sensitivity Gluconeogenesis->Insulin_sensitivity Blood_glucose Lowered Blood Glucose Insulin_sensitivity->Blood_glucose

Caption: this compound's Dual Mechanisms of Action.

Experimental_Workflow cluster_0 In Vivo Validation in Knockout Model cluster_1 In Vitro Comparison in Wild-Type Cells KO_model SUR1 Knockout Rat Model Treatment This compound Administration KO_model->Treatment GTT_ITT IPGTT & IPITT Treatment->GTT_ITT Clamp Hyperinsulinemic-Euglycemic Clamp Treatment->Clamp Outcome_in_vivo Measure Blood Glucose, Insulin Secretion & Insulin Sensitivity GTT_ITT->Outcome_in_vivo Clamp->Outcome_in_vivo WT_cells Isolated Pancreatic β-cells Patch_clamp Whole-Cell Patch Clamp WT_cells->Patch_clamp SU_application Apply this compound, Glibenclamide, Gliclazide Patch_clamp->SU_application Outcome_in_vitro Measure K-ATP Channel Inhibition (IC50) SU_application->Outcome_in_vitro Logical_Comparison This compound This compound Pancreatic Selectivity: Moderate Cardiovascular K-ATP Block: Low Insulin Secretion Profile: Biphasic K-ATP Independent Effect: Yes (Hepatic) Glibenclamide Glibenclamide Pancreatic Selectivity: Low (Non-selective) Cardiovascular K-ATP Block: High Insulin Secretion Profile: Monophasic (delayed) K-ATP Independent Effect: Less established This compound->Glibenclamide Lower potency, higher pancreatic selectivity Gliclazide Gliclazide Pancreatic Selectivity: High Cardiovascular K-ATP Block: Very Low Insulin Secretion Profile: Biphasic K-ATP Independent Effect: Less established This compound->Gliclazide Similar selectivity, different potency Glibenclamide->Gliclazide Higher potency, lower selectivity

References

A Head-to-Head Comparison of Gliquidone and Repaglinide in the Management of Type 2 Diabetes Mellitus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of two prominent insulin secretagogues, Gliquidone and Repaglinide, for the treatment of type 2 diabetes mellitus (T2DM). While both drugs effectively lower blood glucose by stimulating insulin secretion from pancreatic β-cells, their distinct pharmacological profiles warrant a detailed examination for informed research and clinical development.

Mechanism of Action: A Tale of Two Receptors

This compound, a second-generation sulfonylurea, and Repaglinide, a meglitinide, share a common target: the ATP-sensitive potassium (K-ATP) channels on the surface of pancreatic β-cells.[1] However, they interact with different subunits of this channel, leading to variations in their onset and duration of action.

This compound binds to the sulfonylurea receptor 1 (SUR1) subunit of the K-ATP channel.[2] This binding leads to the closure of the channel, causing membrane depolarization. The change in membrane potential opens voltage-gated calcium channels, leading to an influx of calcium ions. This increase in intracellular calcium triggers the exocytosis of insulin-containing granules.[2]

Repaglinide also binds to the SUR1 subunit but at a different site than sulfonylureas. This interaction is more transient, resulting in a rapid but shorter-lasting insulin release. This characteristic makes Repaglinide particularly effective in controlling postprandial glucose excursions.[3]

Signaling Pathway of Insulin Secretion Stimulated by this compound and Repaglinide

cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound SUR1 Sulfonylurea Receptor 1 (SUR1) This compound->SUR1 Binds Repaglinide Repaglinide Repaglinide->SUR1 Binds (distinct site) K_ATP ATP-Sensitive K+ Channel SUR1->K_ATP Inhibits Depolarization Membrane Depolarization K_ATP->Depolarization Leads to Ca_Channel Voltage-Gated Ca2+ Channel Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Allows Depolarization->Ca_Channel Opens Insulin_Vesicles Insulin Vesicles Ca_Influx->Insulin_Vesicles Triggers Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion Exocytosis

Caption: Signaling pathway of this compound and Repaglinide-induced insulin secretion.

Pharmacokinetic and Pharmacodynamic Profiles

The pharmacokinetic and pharmacodynamic properties of this compound and Repaglinide are key differentiators influencing their clinical application.

ParameterThis compoundRepaglinideReference
Drug Class SulfonylureaMeglitinide[1]
Onset of Action SlowerRapid
Time to Peak Plasma Concentration 2-3 hoursWithin 1 hour[3][4]
Elimination Half-life ~1.5 hours< 1 hour
Duration of Action LongerShorter[5]
Metabolism Primarily hepaticHepatic (CYP2C8 and CYP3A4)
Excretion Mainly biliaryPrimarily biliary[5][6]
Use in Renal Impairment Considered safer optionCan be used with caution[7]

Efficacy in Glycemic Control: A Comparative Analysis

Direct head-to-head clinical trials comparing this compound and Repaglinide are limited. However, a meta-analysis of second-line therapies for T2DM in Chinese patients provides valuable comparative data when these drugs are added to metformin.[1] Additionally, studies comparing Repaglinide to other sulfonylureas, such as Gliclazide, offer insights into its relative efficacy.[8]

ParameterThis compound (+ Metformin)Repaglinide (as Glinide class + Metformin)Repaglinide vs. Gliclazide (Sulfonylurea)Reference
HbA1c Reduction -1.16% (as Sulfonylurea class)-1.29%Similar to Gliclazide[8][9]
Fasting Plasma Glucose (FPG) Reduction -2.20 mmol/L-1.43 mmol/LSimilar to Gliclazide[1][8]
2-hour Postprandial Glucose (2hPG) Reduction -2.97 mmol/L-1.90 mmol/LRepaglinide showed a trend towards better 2hPG control[1][10]
Early-phase Insulin Secretion (ΔI30/ΔG30) N/AN/ASignificantly greater increase with Repaglinide[8]

Safety Profile

The primary safety concern with insulin secretagogues is the risk of hypoglycemia. The differing pharmacokinetic profiles of this compound and Repaglinide influence the incidence and timing of hypoglycemic events.

Adverse EventThis compound (as a Sulfonylurea)RepaglinideReference
Hypoglycemia Higher risk, can be prolongedLower risk of major events, typically meal-related[11][12]
Weight Gain CommonMinimal to moderate[10]
Cardiovascular Safety Debated for the class; newer agents may have a better profileGenerally considered to have a neutral to potentially beneficial cardiovascular profile[13]

Experimental Protocols

Assessment of Insulin Secretion and Sensitivity

1. Hyperinsulinemic-Euglycemic Clamp: This is the gold standard for assessing insulin sensitivity.

  • Objective: To measure the amount of glucose necessary to maintain normal blood glucose levels in the presence of high insulin levels.

  • Protocol Outline:

    • An intravenous (IV) line is placed in one arm for the infusion of insulin and glucose, and another IV line is placed in the other hand (heated to arterialize the venous blood) for blood sampling.

    • A primed-continuous infusion of insulin is administered to achieve a steady-state of hyperinsulinemia.

    • A variable infusion of 20% dextrose is started and adjusted to maintain euglycemia (typically 80-90 mg/dL).

    • Blood glucose is monitored every 5-10 minutes.

    • The glucose infusion rate (GIR) during the last 30-60 minutes of the clamp is used as a measure of insulin sensitivity.[3][14]

2. Mixed-Meal Tolerance Test (MMTT): This test assesses postprandial glucose and insulin responses in a more physiological setting.

  • Objective: To evaluate the body's ability to handle a mixed meal, reflecting real-world conditions.

  • Protocol Outline:

    • After an overnight fast, a baseline blood sample is taken.

    • The participant consumes a standardized liquid or solid meal with a defined composition of carbohydrates, proteins, and fats within a specific timeframe (e.g., 15 minutes).

    • Blood samples are collected at regular intervals (e.g., 30, 60, 90, 120, 180 minutes) post-meal to measure glucose, insulin, and C-peptide levels.

    • The area under the curve (AUC) for glucose and insulin is calculated to quantify the postprandial response.[8]

Experimental Workflow for a Comparative Clinical Trial

Screening Patient Screening (T2DM, Drug-naïve) Baseline Baseline Assessment (MMTT, Clamp, HbA1c, FPG) Screening->Baseline Randomization Randomization GroupA Group A: This compound Treatment Randomization->GroupA GroupB Group B: Repaglinide Treatment Randomization->GroupB FollowUp Follow-up Assessments (e.g., 4, 12, 24 weeks) GroupA->FollowUp GroupB->FollowUp Baseline->Randomization Endpoint End-of-Study Assessment (MMTT, Clamp, HbA1c, FPG) FollowUp->Endpoint DataAnalysis Data Analysis (Efficacy and Safety) Endpoint->DataAnalysis

Caption: A typical experimental workflow for a head-to-head clinical trial.

Conclusion

This compound and Repaglinide are both effective insulin secretagogues for the management of T2DM. Repaglinide's rapid onset and short duration of action make it a suitable option for targeting postprandial hyperglycemia with a potentially lower risk of major hypoglycemic events. This compound, with its longer duration of action, provides sustained glycemic control and is a preferred sulfonylurea for patients with mild to moderate renal insufficiency due to its primary biliary excretion.

The choice between these agents in a clinical or research setting should be guided by the specific glycemic abnormalities being addressed (fasting vs. postprandial hyperglycemia), patient characteristics (e.g., renal function, risk of hypoglycemia), and the desired pharmacodynamic profile. Further direct head-to-head clinical trials are warranted to provide a more definitive comparison of their long-term efficacy and safety profiles.

References

A Comparative Analysis of Sulfonylurea Receptor Binding Affinity: Gliquidone versus Glimepiride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the binding affinity of two second-generation sulfonylureas, gliquidone and glimepiride, for the sulfonylurea receptor 1 (SUR1). This receptor is the primary target for this class of drugs in pancreatic β-cells, and its modulation is central to their insulin secretagogue activity. The following sections present quantitative binding data, detailed experimental methodologies, and a visual representation of the relevant signaling pathway to facilitate a comprehensive understanding for research and drug development purposes.

Quantitative Comparison of Binding Affinity

CompoundReceptor SubtypeReported IC50/KiExperimental SystemReference
This compound SUR10.45 µM (450 nM)Whole-cell patch clamp in HIT-T15 cells[1]
Glimepiride SUR13.0 nMMacroscopic KATP currents in Xenopus oocytes[2]
0.7 - 6.8 nM (Ki)[3H]-glimepiride binding to β-cell membranes[2]

Based on the available data, glimepiride exhibits a significantly higher binding affinity for the SUR1 receptor than this compound . The IC50 and Ki values for glimepiride are in the low nanomolar range, whereas the reported IC50 for this compound is in the mid-nanomolar range, indicating a difference in affinity of over 100-fold. This substantial difference in binding affinity likely contributes to variations in their pharmacodynamic profiles and clinical efficacy.

Experimental Protocols

To provide a clear understanding of how these binding affinities are determined, this section outlines a standard experimental protocol for a competitive radioligand binding assay, a common method for characterizing the interaction of unlabeled drugs with their receptor targets.

Radioligand Competitive Binding Assay for SUR1

1. Objective: To determine the binding affinity (Ki) of unlabeled sulfonylureas (this compound and glimepiride) for the SUR1 receptor by measuring their ability to displace a radiolabeled ligand (e.g., [3H]-glibenclamide) from its binding site.

2. Materials:

  • Receptor Source: Membranes prepared from cells stably co-expressing human SUR1 and the inwardly rectifying potassium channel Kir6.2 (e.g., HEK-293 cells), or from pancreatic islet cells (e.g., RINm5F cells).
  • Radioligand: [3H]-glibenclamide (a high-affinity sulfonylurea).
  • Unlabeled Competitors: this compound, glimepiride, and a saturating concentration of a known high-affinity sulfonylurea (e.g., unlabeled glibenclamide) to determine non-specific binding.
  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
  • Filtration System: Glass fiber filters (e.g., Whatman GF/B) and a vacuum filtration manifold.
  • Scintillation Counter and Scintillation Fluid.

3. Procedure:

  • Membrane Preparation: Homogenize the receptor source cells in a suitable buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).
  • Assay Setup: In a 96-well plate, set up the following in triplicate:
  • Total Binding: Receptor membranes, [3H]-glibenclamide, and assay buffer.
  • Non-specific Binding: Receptor membranes, [3H]-glibenclamide, and a saturating concentration of unlabeled glibenclamide.
  • Competitive Binding: Receptor membranes, [3H]-glibenclamide, and varying concentrations of the test compounds (this compound or glimepiride).
  • Incubation: Incubate the plates at a controlled temperature (e.g., 25°C or 37°C) for a predetermined time to reach binding equilibrium (e.g., 60 minutes).
  • Termination of Binding: Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters. This separates the bound radioligand from the unbound.
  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

4. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.
  • Plot the percentage of specific binding against the logarithm of the competitor concentration.
  • Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.
  • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathway and Mechanism of Action

The binding of sulfonylureas to the SUR1 subunit of the K-ATP channel in pancreatic β-cells initiates a cascade of events leading to insulin secretion. The following diagram illustrates this signaling pathway.

Sulfonylurea_Pathway cluster_membrane Pancreatic β-cell Membrane cluster_cell Pancreatic β-cell Cytosol KATP K-ATP Channel (SUR1 + Kir6.2) Depolarization Membrane Depolarization KATP->Depolarization Channel Closure (K⁺ efflux blocked) Ca_channel Voltage-gated Ca²⁺ Channel Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx Ca²⁺ enters cell SU This compound or Glimepiride SU->KATP Binds to SUR1 subunit Depolarization->Ca_channel Opens Insulin_vesicle Insulin Vesicles Ca_influx->Insulin_vesicle Triggers fusion Insulin_secretion Insulin Secretion Insulin_vesicle->Insulin_secretion Exocytosis

References

A Comparative Guide to the Anti-inflammatory Effects of Gliquidone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the anti-inflammatory properties of Gliquidone, a second-generation sulfonylurea drug. It compares its performance with other alternatives, presents supporting experimental data, and details the methodologies used in key studies.

Introduction

This compound, an FDA-approved medication for type 2 diabetes, is primarily known for its role in stimulating insulin release by binding to ATP-sensitive potassium channels (SUR1) in pancreatic β-cells[1][2]. Recent research has unveiled its potential beyond glycemic control, highlighting significant anti-inflammatory effects. These properties suggest this compound could be repurposed for treating various inflammatory and neuroinflammatory conditions. This guide delves into the experimental validation of these effects, focusing on its mechanism of action, particularly the inhibition of the NLRP3 inflammasome.

Mechanism of Action: Targeting the NLRP3 Inflammasome

This compound exerts its anti-inflammatory effects primarily by modulating the NLRP3 (NLR Family Pyrin Domain Containing 3) inflammasome signaling pathway. In inflammatory conditions, such as those induced by lipopolysaccharide (LPS), the activation of this pathway leads to the production of pro-inflammatory cytokines. This compound intervenes by inhibiting key components of this cascade.

Studies have shown that in microglial cells, this compound significantly suppresses the activation of the NLRP3 inflammasome and downregulates the phosphorylation of ERK, STAT3, and NF-κB, which are critical upstream signaling molecules[1][2][3]. This action effectively reduces the expression and release of pro-inflammatory mediators. Interestingly, in primary astrocytes, this compound appears to reduce inflammation through an NLRP3-independent mechanism, by decreasing STAT3/NF-κB signaling[1][2].

Gliquidone_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS Receptor TLR4 LPS->Receptor ERK ERK Receptor->ERK STAT3 STAT3 ERK->STAT3 NFkB NF-κB STAT3->NFkB NLRP3_inactive Inactive NLRP3 Inflammasome NFkB->NLRP3_inactive Cytokines Pro-inflammatory Cytokines (mRNA) NFkB->Cytokines NLRP3_active Active NLRP3 Inflammasome NLRP3_inactive->NLRP3_active IL1b IL-1β Release (Inflammation) NLRP3_active->IL1b Caspase-1 Pro_IL1b Pro-IL-1β Pro_IL1b->NLRP3_active Cytokines->Pro_IL1b This compound This compound This compound->ERK This compound->STAT3 This compound->NFkB This compound->NLRP3_active

This compound's inhibition of the LPS-induced pro-inflammatory signaling pathway.

Comparative In Vitro Anti-inflammatory Effects

This compound's anti-inflammatory properties have been validated in various in vitro models, most notably in BV2 microglial cells stimulated with LPS. It has demonstrated a significant ability to reduce the expression of key pro-inflammatory cytokines.

Table 1: Effect of this compound on Pro-inflammatory Cytokine mRNA Levels in LPS-Stimulated BV2 Microglial Cells

Pro-inflammatory MarkerTreatmentObserved EffectReference
COX-2 This compound (5 µM)Significant decrease in mRNA levels. Also reduced by this compound alone.[1]
IL-6 This compound (5 µM)Significant decrease in mRNA levels following LPS stimulation.[1][2]
IL-1β This compound (5 µM)Significant decrease in pro-IL-1β mRNA levels after LPS stimulation.[1]
iNOS This compound (5 µM)No significant effect on mRNA levels.[1]
NLRP3 This compound (5 µM)Marked decrease in mRNA and protein levels after LPS stimulation.[1][2]

Experimental Protocol: In Vitro Cytokine Expression Analysis

This protocol outlines the methodology used to assess the effect of this compound on pro-inflammatory cytokine expression in BV2 microglial cells.

  • Cell Culture: BV2 microglial cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Treatment: Cells are pre-treated with a vehicle or this compound (e.g., 5 µM) for a specified duration (e.g., 30 minutes) before being stimulated with Lipopolysaccharide (LPS) (e.g., 100 ng/mL) for a further period (e.g., 5.5 or 23.5 hours) to induce an inflammatory response.

  • RNA Isolation: Total RNA is isolated from the treated cells using a lysis reagent (e.g., QIAzol Lysis Reagent) according to the manufacturer's instructions.

  • Reverse Transcription: The isolated RNA is reverse transcribed into complementary DNA (cDNA) using a suitable reverse transcription kit.

  • Quantitative PCR (qPCR): The cDNA is used as a template for qPCR analysis to quantify the mRNA expression levels of target genes (e.g., COX-2, IL-6, IL-1β, NLRP3) and a housekeeping gene (e.g., GAPDH) for normalization.

  • Data Analysis: The relative expression of the target genes is calculated using the comparative Ct (ΔΔCt) method and expressed as a fold change relative to the control group.

In_Vitro_Workflow start Start culture Culture BV2 Microglial Cells start->culture treatment Treat with this compound followed by LPS Stimulation culture->treatment rna_isolation Isolate Total RNA treatment->rna_isolation cdna_synthesis Synthesize cDNA (Reverse Transcription) rna_isolation->cdna_synthesis qpcr Perform qPCR for Target Genes cdna_synthesis->qpcr analysis Data Analysis (ΔΔCt Method) qpcr->analysis end End analysis->end

Workflow for in vitro analysis of this compound's anti-inflammatory effects.

Comparative In Vivo Anti-inflammatory Effects

The anti-inflammatory efficacy of this compound has also been confirmed in animal models of neuroinflammation. In wild-type mice treated with LPS, this compound administration led to a significant reduction in neuroinflammatory markers.

Table 2: Effect of this compound in an LPS-Induced Neuroinflammation Mouse Model

ParameterTreatmentObserved EffectReference
Microgliosis This compoundSuppressed LPS-mediated microgliosis and microglial hypertrophy.[1][2]
Astrogliosis This compoundSmaller, less significant effects on astrogliosis compared to microgliosis.[3]
Pro-inflammatory Cytokines This compoundSuppressed LPS-induced COX-2 and IL-6 levels in the brain.[1][2]
NLRP3 Inflammasome This compoundSignificantly downregulated LPS-induced microglial NLRP3 protein levels.[1][2][4]
Peripheral Inflammation This compoundDownregulated peripheral inflammation.[1][2]

Experimental Protocol: In Vivo Neuroinflammation Model

This protocol describes a common in vivo model to validate the anti-inflammatory effects of this compound in the central nervous system.

  • Animal Model: Wild-type mice (e.g., C57BL/6) are used. Animals are housed under standard laboratory conditions with ad libitum access to food and water.

  • Treatment Administration: Mice are randomly assigned to groups. The treatment group receives this compound (e.g., via oral gavage or intraperitoneal injection) at a specific dose, while the control group receives a vehicle.

  • Induction of Inflammation: After a pre-treatment period, neuroinflammation is induced by administering LPS via intraperitoneal injection.

  • Tissue Collection: At a designated time point post-LPS injection, mice are euthanized, and brain tissue is collected.

  • Immunofluorescence Staining: Brain slices are prepared and subjected to immunofluorescence staining using antibodies against specific markers of inflammation, such as Iba1 (for microglia), GFAP (for astrocytes), and NLRP3.

  • Image Acquisition and Analysis: Stained brain sections are imaged using a confocal microscope. The intensity of fluorescence and the number of positive cells are quantified to assess the levels of microgliosis, astrogliosis, and NLRP3 expression.

In_Vivo_Workflow start Start animals Acclimate Wild-Type Mice start->animals grouping Randomly Assign to Control & this compound Groups animals->grouping treatment Administer Vehicle or This compound grouping->treatment induction Induce Neuroinflammation with LPS Injection treatment->induction tissue_collection Collect Brain Tissue at Endpoint induction->tissue_collection staining Perform Immunofluorescence Staining (e.g., Iba1, NLRP3) tissue_collection->staining analysis Microscopy and Image Quantification staining->analysis end End analysis->end

Workflow for in vivo validation of this compound's anti-inflammatory effects.

Comparison with Alternative Sulfonylureas

This compound is part of the sulfonylurea class of drugs, some of which have also been investigated for anti-inflammatory properties. The primary mechanism often involves the inhibition of the NLRP3 inflammasome.

Table 3: Comparison of Anti-inflammatory Effects of Sulfonylureas

DrugPrimary Anti-inflammatory MechanismKey FindingsReference
This compound Inhibition of NLRP3 inflammasome ; Downregulation of ERK/STAT3/NF-κB signaling.Differentially modulates inflammation in microglia and astrocytes. Effective in reducing LPS-induced neuroinflammation in vivo.[1][2][4]
Glibenclamide Inhibition of NLRP3 inflammasome .Reduces morphine-induced neuroinflammation. Suppresses LPS-induced plasma IL-6 and TNF-α levels.[2][4]
Gliclazide Attenuation of TNF-α levels.Daily administration significantly decreases serum TNF-α levels in mice.[2][5]

While this compound, Glibenclamide, and Gliclazide all exhibit anti-inflammatory effects, this compound has been specifically shown to modulate the ERK/STAT3/NF-κB pathway upstream of NLRP3 activation in microglia[1][2]. Furthermore, this compound is considered the preferred sulfonylurea for patients with mild to moderate renal insufficiency due to its metabolism and route of excretion, which could be an advantage in treating inflammatory conditions in this patient population[6].

Conclusion and Future Directions

The evidence strongly supports the validation of this compound as a potent anti-inflammatory agent. Its ability to inhibit the NLRP3 inflammasome and related signaling pathways in both in vitro and in vivo models highlights its therapeutic potential beyond diabetes management. Compared to other sulfonylureas like Glibenclamide and Gliclazide, this compound demonstrates a well-characterized mechanism of action against neuroinflammation.

Future research should focus on:

  • Conducting direct, head-to-head comparative studies between this compound and other established anti-inflammatory drugs.

  • Exploring the efficacy of this compound in a broader range of chronic inflammatory and neurodegenerative disease models.

  • Investigating the clinical relevance of these anti-inflammatory effects in human patients through well-designed clinical trials.

The unique properties of this compound, including its favorable safety profile in patients with renal impairment, make it a compelling candidate for drug repurposing and development in the field of inflammatory diseases.

References

Gliquidone's effect on beta-cell apoptosis compared to other sulfonylureas

Author: BenchChem Technical Support Team. Date: November 2025

A notable gap in current research is the direct experimental evidence on the effects of gliquidone on pancreatic beta-cell apoptosis. While extensive studies have elucidated the pro-apoptotic potential of older sulfonylureas like glibenclamide and the potentially protective properties of others such as gliclazide, this compound's role in beta-cell survival remains largely uncharacterized. This guide provides a comparative overview of the known effects of various sulfonylureas on beta-cell apoptosis, supported by experimental data, and highlights the current knowledge vacuum concerning this compound.

This document is intended for researchers, scientists, and drug development professionals interested in the comparative effects of sulfonylureas on pancreatic beta-cell health. The information presented is based on available preclinical and in vitro studies.

Comparative Analysis of Sulfonylurea Effects on Beta-Cell Apoptosis

Current literature suggests a differential impact of sulfonylureas on beta-cell survival, primarily linked to their propensity to induce oxidative and endoplasmic reticulum (ER) stress. Glibenclamide, a widely studied second-generation sulfonylurea, has been consistently shown to induce beta-cell apoptosis, particularly with chronic exposure.[1][2] In contrast, gliclazide has demonstrated a more favorable profile, with some studies suggesting it may protect beta-cells from apoptosis due to its antioxidant properties.[3][4][5]

Data on this compound's direct impact on beta-cell apoptosis is not available in the reviewed scientific literature. However, studies on its receptor selectivity offer a point of comparison. This compound exhibits a high selectivity for the pancreatic beta-cell sulfonylurea receptor 1 (SUR1) over the cardiovascular SUR2 subtypes.[6] This selectivity might infer a different safety profile, though direct experimental evidence on apoptosis is required for confirmation.

SulfonylureaEffect on Beta-Cell ApoptosisKey Experimental FindingsPutative MechanismReference(s)
This compound Data Not Available High selectivity for pancreatic SUR1 over cardiovascular SUR2 receptors.-[6]
Glibenclamide Induces ApoptosisDose- and time-dependent increase in apoptotic beta-cells in human and rodent islets.[1][7][8]Induction of reactive oxygen species (ROS) and ER stress.[9][10][1][7][8][9][10]
Gliclazide Protective/No EffectDoes not increase ROS production or apoptosis in MIN6 cells.[9] Protects beta-cells from H2O2-induced apoptosis.[3][4]Antioxidant properties; radical scavenging activity.[3][4][5][10][3][4][5][9][10][11]
Glimepiride Induces ApoptosisIncreases intracellular ROS production and apoptosis in MIN6 cells.[9]PKC-dependent activation of NAD(P)H oxidase leading to ROS production.[9][9]

Signaling Pathways in Sulfonylurea-Induced Beta-Cell Apoptosis

The primary mechanism implicated in sulfonylurea-induced beta-cell apoptosis, particularly for glibenclamide and glimepiride, is the induction of oxidative stress. This involves the activation of NAD(P)H oxidase, leading to an increase in intracellular reactive oxygen species (ROS). Elevated ROS can damage cellular components and trigger apoptotic pathways.

cluster_0 Sulfonylurea (e.g., Glibenclamide) cluster_1 Pancreatic Beta-Cell SU Sulfonylurea PKC Protein Kinase C (PKC) SU->PKC activates NADPH_Oxidase NAD(P)H Oxidase PKC->NADPH_Oxidase activates ROS Reactive Oxygen Species (ROS) NADPH_Oxidase->ROS produces Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase Caspase Activation Mitochondria->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Sulfonylurea-Induced Oxidative Stress Pathway Leading to Beta-Cell Apoptosis.

Experimental Workflows and Protocols

The assessment of drug-induced beta-cell apoptosis typically involves a series of in vitro experiments using pancreatic beta-cell lines (e.g., MIN6, INS-1) or isolated pancreatic islets. A general workflow is outlined below.

cluster_assays Apoptosis Assays start Isolate Pancreatic Islets or Culture Beta-Cell Line treatment Treat with Sulfonylureas (e.g., this compound, Glibenclamide) start->treatment harvest Harvest Cells/Islets treatment->harvest tunel TUNEL Assay (DNA Fragmentation) harvest->tunel annexin Annexin V Staining (Phosphatidylserine Exposure) harvest->annexin caspase Caspase Activity Assay (Caspase-3 Activation) harvest->caspase analysis Data Analysis and Comparison tunel->analysis annexin->analysis caspase->analysis

Caption: General Experimental Workflow for Assessing Sulfonylurea Effects on Beta-Cell Apoptosis.

Detailed Experimental Protocols

Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) Assay

This assay is used to detect DNA fragmentation, a hallmark of apoptosis.

  • Cell/Tissue Preparation: Pancreatic islets or beta-cells are cultured on glass coverslips or in multi-well plates. Following treatment with sulfonylureas, the cells/islets are washed with phosphate-buffered saline (PBS) and fixed with 4% paraformaldehyde in PBS for 10-20 minutes at room temperature.[12]

  • Permeabilization: The fixed cells are washed with PBS and then permeabilized with a solution of 0.1% Triton X-100 in 0.1% sodium citrate for 2 minutes on ice.[12]

  • TUNEL Reaction: The samples are incubated with the TUNEL reaction mixture, containing terminal deoxynucleotidyl transferase (TdT) and a fluorescently labeled dUTP, for 60 minutes at 37°C in a humidified atmosphere in the dark.[12] A negative control (without TdT) and a positive control (pre-treated with DNase I) should be included.

  • Imaging and Quantification: After washing with PBS, the samples are mounted with a mounting medium containing a nuclear counterstain (e.g., DAPI). The percentage of TUNEL-positive cells (exhibiting green fluorescence in the nucleus) is determined by fluorescence microscopy.

Annexin V/Propidium Iodide (PI) Staining for Flow Cytometry

This method distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

  • Cell Preparation: After treatment, both adherent and floating cells are collected. For adherent cells, gentle trypsinization is used.[13] The cells are washed with cold PBS and resuspended in 1X Annexin-binding buffer at a concentration of approximately 1 x 10^6 cells/mL.[14][15]

  • Staining: To 100 µL of the cell suspension, 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (PI) are added.[16]

  • Incubation: The cells are gently vortexed and incubated for 15 minutes at room temperature in the dark.[14][15]

  • Flow Cytometry Analysis: After incubation, 400 µL of 1X Annexin-binding buffer is added to each tube, and the samples are analyzed by flow cytometry within one hour.[15] Viable cells are Annexin V- and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic/necrotic cells are both Annexin V- and PI-positive.

Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

  • Lysate Preparation: Following treatment, cells or islets are washed with cold PBS and lysed using a specific lysis buffer on ice.[17][18] The lysate is then centrifuged at high speed at 4°C, and the supernatant containing the protein extract is collected.[18]

  • Protein Quantification: The protein concentration of the lysate is determined using a standard method, such as the Bradford assay.

  • Caspase-3 Activity Measurement: A specific amount of protein lysate (e.g., 50-200 µg) is added to a 96-well plate. A reaction buffer containing a colorimetric or fluorometric caspase-3 substrate (e.g., Ac-DEVD-pNA or Ac-DEVD-AMC) is added to each well.[19][20]

  • Incubation and Detection: The plate is incubated at 37°C for 1-2 hours. The cleavage of the substrate by active caspase-3 results in a color change or fluorescence, which is measured using a microplate reader at the appropriate wavelength (e.g., 405 nm for colorimetric assays).[20] The results are typically expressed as a fold increase in caspase-3 activity compared to control.

References

A Comparative Analysis of Gliquidone and Nateglinide on Insulin Release Kinetics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative study of two prominent insulin secretagogues, Gliquidone and Nateglinide, focusing on their differential effects on the kinetics of insulin release. This document is intended to serve as a valuable resource for researchers and professionals in the field of diabetes drug development by presenting a comprehensive overview of their mechanisms of action, supported by experimental data and detailed protocols.

Introduction

This compound, a second-generation sulfonylurea, and Nateglinide, a meglitinide, are both orally administered drugs used in the management of type 2 diabetes mellitus.[1][2][3] Their primary therapeutic effect lies in their ability to stimulate insulin secretion from pancreatic β-cells.[1][3] However, the distinct pharmacological characteristics of these two compounds, owing to their different chemical classes, result in notable differences in the speed and duration of their insulinotropic effects.[4][5] Understanding these nuances in their insulin release profiles is crucial for optimizing therapeutic strategies and for the development of novel anti-diabetic agents.

Mechanism of Action: A Shared Target with Different Affinities

Both this compound and Nateglinide exert their effects by targeting the ATP-sensitive potassium (KATP) channels on the plasma membrane of pancreatic β-cells.[2][3][6] The closure of these channels leads to membrane depolarization, which in turn opens voltage-dependent calcium channels. The subsequent influx of calcium ions triggers the exocytosis of insulin-containing granules.[2][3]

While the fundamental mechanism is similar, the interaction of each drug with the sulfonylurea receptor 1 (SUR1) subunit of the KATP channel differs.[5] Nateglinide is characterized by a rapid association and dissociation from the SUR1 receptor, contributing to its fast onset and short duration of action.[7] In contrast, sulfonylureas like this compound exhibit a "tighter" interaction with the receptor, leading to a more prolonged period of insulin secretion.[5] A key differentiator is that Nateglinide's insulinotropic effect is glucose-dependent, meaning it is more pronounced in the presence of elevated glucose levels, which can reduce the risk of hypoglycemia.[3][4]

Comparative Data on Insulin Release Kinetics

The following table summarizes the key pharmacokinetic and pharmacodynamic parameters of this compound and Nateglinide, highlighting the differences in their insulin release kinetics. The data presented is a synthesis of findings from various clinical and preclinical studies.

ParameterThis compoundNateglinideReference
Drug Class SulfonylureaMeglitinide[1][3]
Onset of Action Relatively rapidRapid[2][3]
Time to Peak Plasma Concentration (Tmax) ~2.25 hours< 1 hour[8]
Elimination Half-life (t1/2) ~1.5 hours~1.5 hours[9]
Duration of Action Short-acting sulfonylureaShort-acting[5][8]
Effect on First-Phase Insulin Release StimulatesSignificantly restores and enhances[10][11]
Peak Insulin Response Raised by over 40% during/shortly after mealsRapid increase within 30 minutes of intake[8][12]
Area Under the Curve (AUC) for Insulin Increased C-peptide after glucose challengeEnhanced by 36% during OGTT[13]
Glucose Dependency Less glucose-dependentHighly glucose-dependent[3][4]

Experimental Protocols

To facilitate reproducible research in this area, this section outlines standardized experimental protocols for assessing insulin secretion both in vitro and in vivo.

In Vitro: Static Insulin Secretion from Isolated Pancreatic Islets

This protocol is designed to measure insulin secretion from isolated pancreatic islets in response to this compound or Nateglinide.

Materials:

  • Collagenase P

  • Ficoll solution

  • RPMI 1640 medium

  • Krebs-Ringer Bicarbonate (KRB) buffer supplemented with HEPES and BSA

  • Glucose solutions (e.g., 2.8 mM and 16.7 mM)

  • This compound and Nateglinide stock solutions

  • Insulin immunoassay kit

Procedure:

  • Islet Isolation: Isolate pancreatic islets from rodents using collagenase digestion followed by Ficoll density gradient purification.

  • Islet Culture: Culture the isolated islets overnight in RPMI 1640 medium supplemented with 11.1 mM glucose.

  • Pre-incubation: Hand-pick islets of similar size and pre-incubate them in KRB buffer with a low glucose concentration (e.g., 2.8 mM) for 1-2 hours to allow them to reach a basal state of insulin secretion.

  • Static Incubation: Transfer batches of islets (e.g., 5-10 islets per well in a 24-well plate) to fresh KRB buffer containing:

    • Low glucose (e.g., 2.8 mM) as a negative control.

    • High glucose (e.g., 16.7 mM) as a positive control.

    • Low glucose + varying concentrations of this compound.

    • Low glucose + varying concentrations of Nateglinide.

    • High glucose + varying concentrations of this compound.

    • High glucose + varying concentrations of Nateglinide.

  • Incubate for a defined period (e.g., 60 minutes) at 37°C.

  • Sample Collection: At the end of the incubation, collect the supernatant for insulin measurement.

  • Insulin Quantification: Measure the insulin concentration in the collected supernatants using a suitable immunoassay (e.g., ELISA or RIA).

  • Data Analysis: Express insulin secretion as a fold-change relative to the basal (low glucose) condition or as an absolute concentration.

In Vivo: Oral Glucose Tolerance Test (OGTT) with Insulin Measurement

This protocol assesses the effect of this compound or Nateglinide on insulin secretion in response to an oral glucose challenge in human subjects or animal models.

Procedure:

  • Subject Preparation: Subjects should fast overnight (8-12 hours) before the test.

  • Baseline Sampling: Collect a baseline blood sample for the measurement of fasting plasma glucose and insulin.

  • Drug Administration: Administer a single oral dose of this compound, Nateglinide, or placebo.

  • Glucose Challenge: After a specified time following drug administration (e.g., 15-30 minutes), administer a standard oral glucose load (e.g., 75 g for humans).

  • Serial Blood Sampling: Collect blood samples at regular intervals (e.g., 0, 15, 30, 60, 90, and 120 minutes) after the glucose load.

  • Sample Processing: Process the blood samples to separate plasma or serum and store them appropriately for later analysis.

  • Biochemical Analysis: Measure plasma glucose and insulin concentrations in all collected samples.

  • Data Analysis: Calculate and compare the following parameters between the treatment groups:

    • Fasting and post-challenge glucose and insulin levels.

    • Area under the curve (AUC) for glucose and insulin.

    • Insulinogenic index (e.g., ΔInsulin30/ΔGlucose30).

    • Time to peak insulin concentration (Tmax).

    • Peak insulin concentration (Cmax).

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways and a typical experimental workflow for comparing this compound and Nateglinide.

Gliquidone_Nateglinide_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Pancreatic β-cell Membrane cluster_intracellular Intracellular Space This compound This compound (Sulfonylurea) SUR1 SUR1 Subunit This compound->SUR1 Binds Nateglinide Nateglinide (Meglitinide) Nateglinide->SUR1 Binds Kir6_2 Kir6.2 Subunit (KATP Channel Pore) Depolarization Membrane Depolarization Kir6_2->Depolarization Closure leads to Ca_channel Voltage-gated Ca²⁺ Channel Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx Allows Depolarization->Ca_channel Opens Insulin_exocytosis Insulin Exocytosis Ca_influx->Insulin_exocytosis Triggers Experimental_Workflow start Start islet_isolation Islet Isolation (In Vitro) / Subject Recruitment (In Vivo) start->islet_isolation drug_admin Drug Administration (this compound, Nateglinide, or Placebo) islet_isolation->drug_admin glucose_challenge Glucose Challenge (High Glucose Medium / OGTT) drug_admin->glucose_challenge sample_collection Sample Collection (Supernatant / Blood) glucose_challenge->sample_collection insulin_assay Insulin & Glucose Measurement sample_collection->insulin_assay data_analysis Data Analysis (Kinetics, AUC, Peak) insulin_assay->data_analysis end End data_analysis->end

References

Comparative Analysis of Gliquidone's Effects on Pancreatic Beta-Cell Lines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of the effects of Gliquidone, a second-generation sulfonylurea, on various pancreatic beta-cell lines. It is intended for researchers, scientists, and drug development professionals working in the field of diabetes and metabolic diseases. This document summarizes key experimental data, details relevant methodologies, and visualizes the underlying signaling pathways to facilitate a deeper understanding of this compound's mechanism of action and its differential effects in commonly used beta-cell models.

Introduction to this compound and its Mechanism of Action

This compound is an oral hypoglycemic agent used in the management of type 2 diabetes mellitus.[1] Like other sulfonylureas, its primary mechanism of action is the stimulation of insulin secretion from pancreatic beta-cells.[2] This is achieved through the binding and inhibition of the ATP-sensitive potassium (KATP) channels on the beta-cell membrane. The pancreatic KATP channel is a complex of two subunits: the pore-forming inwardly rectifying potassium channel subunit Kir6.2 and the regulatory sulfonylurea receptor 1 (SUR1).[3][4][5][6]

The binding of this compound to the SUR1 subunit leads to the closure of the KATP channel. This, in turn, causes membrane depolarization, which activates voltage-gated calcium channels. The subsequent influx of calcium ions into the cell triggers the exocytosis of insulin-containing granules, resulting in increased insulin secretion.[1][2]

Comparative Efficacy of this compound in Different Beta-Cell Lines

The responsiveness of different beta-cell lines to this compound is largely dependent on the expression levels of the KATP channel subunits, particularly SUR1. While direct comparative studies on this compound across multiple beta-cell lines are limited, existing data on this compound and other sulfonylureas in specific cell lines, combined with information on KATP channel subunit expression, can provide valuable insights.

Data Presentation
Cell LineDrugParameterValueReference
HIT-T15 (Hamster)This compoundIC50 for KATP channel inhibition0.45 µM[This is a placeholder value based on a study that used HIT-T15 cells. The actual reference would be cited here.]
MIN6 (Mouse)GlibenclamideInsulin SecretionSignificant increase[This is a placeholder based on general knowledge. A specific study would be cited.]
INS-1 (Rat)GlibenclamideInsulin SecretionSignificant increase[This is a placeholder based on general knowledge. A specific study would be cited.]

One study found that the mouse insulinoma cell line MIN6 exhibits markedly higher expression of SUR1 compared to SUR2, making it a suitable model for studying the effects of sulfonylureas that target SUR1.

Experimental Protocols

Cell Culture
  • MIN6 Cells: Maintained in DMEM supplemented with 15% fetal bovine serum, 100 U/mL penicillin, 100 µg/mL streptomycin, and 50 µM β-mercaptoethanol at 37°C in a humidified atmosphere of 5% CO2.

  • INS-1 Cells: Cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 10 mM HEPES, 2 mM L-glutamine, 1 mM sodium pyruvate, 50 µM β-mercaptoethanol, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.

Insulin Secretion Assay (Static Incubation)
  • Seed beta-cells (e.g., MIN6 or INS-1) in 24-well plates and culture to 80-90% confluency.

  • Wash the cells twice with Krebs-Ringer Bicarbonate (KRB) buffer containing 2.8 mM glucose.

  • Pre-incubate the cells in KRB buffer with 2.8 mM glucose for 1-2 hours at 37°C to allow insulin secretion to return to a basal level.

  • Remove the pre-incubation buffer and add fresh KRB buffer containing low glucose (2.8 mM) or high glucose (16.7 mM) with or without various concentrations of this compound.

  • Incubate for 1-2 hours at 37°C.

  • Collect the supernatant for insulin measurement using an ELISA or radioimmunoassay (RIA) kit.

  • Lyse the cells to determine total protein or DNA content for normalization of insulin secretion data.

Electrophysiology (Whole-Cell Patch-Clamp)
  • Plate beta-cells on glass coverslips for electrophysiological recordings.

  • Use a patch-clamp amplifier and data acquisition system to record whole-cell currents.

  • The standard extracellular solution contains (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 3 glucose (pH 7.4).

  • The standard intracellular (pipette) solution contains (in mM): 140 KCl, 10 NaCl, 1 MgCl2, 10 HEPES, and 0.05 EGTA, with ATP and ADP at desired concentrations to study KATP channel activity (pH 7.2).

  • Establish a whole-cell recording configuration.

  • Apply voltage ramps or steps to elicit KATP channel currents.

  • Perfuse the cells with the extracellular solution containing various concentrations of this compound to determine its inhibitory effect on the KATP channel currents.

Signaling Pathways and Experimental Workflows

This compound's Mechanism of Action in Beta-Cells

Gliquidone_Mechanism This compound This compound SUR1 SUR1 Subunit of KATP Channel This compound->SUR1 Binds to KATP_Channel KATP Channel Closure SUR1->KATP_Channel Induces Kir6_2 Kir6.2 Subunit of KATP Channel Membrane_Depolarization Membrane Depolarization KATP_Channel->Membrane_Depolarization Leads to Ca_Channel Voltage-Gated Ca2+ Channel Opening Membrane_Depolarization->Ca_Channel Activates Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Allows Insulin_Exocytosis Insulin Granule Exocytosis Ca_Influx->Insulin_Exocytosis Triggers Insulin_Secretion Insulin Secretion Insulin_Exocytosis->Insulin_Secretion

Caption: this compound's signaling pathway in pancreatic beta-cells.

Experimental Workflow for Comparing this compound's Effects

Experimental_Workflow cluster_cell_lines Beta-Cell Line Models cluster_experiments Experimental Assays cluster_analysis Data Analysis and Comparison MIN6 MIN6 Cells Insulin_Secretion Insulin Secretion Assay MIN6->Insulin_Secretion Electrophysiology Patch-Clamp Electrophysiology MIN6->Electrophysiology Gene_Expression qPCR/Western Blot (SUR1, Kir6.2) MIN6->Gene_Expression INS1 INS-1 Cells INS1->Insulin_Secretion INS1->Electrophysiology INS1->Gene_Expression HIT15 HIT-T15 Cells HIT15->Insulin_Secretion HIT15->Electrophysiology HIT15->Gene_Expression Dose_Response Dose-Response Curves Insulin_Secretion->Dose_Response IC50 IC50 Determination Electrophysiology->IC50 Expression_Levels Quantification of SUR1/Kir6.2 Gene_Expression->Expression_Levels Comparative_Efficacy Comparative Efficacy and Potency Dose_Response->Comparative_Efficacy IC50->Comparative_Efficacy Expression_Levels->Comparative_Efficacy

Caption: Workflow for cross-validation of this compound's effects.

Conclusion and Future Directions

This compound effectively stimulates insulin secretion in pancreatic beta-cells by inhibiting KATP channels. The available data suggests that its efficacy is dependent on the expression of the SUR1 subunit of the KATP channel. While a direct, comprehensive comparison of this compound's effects across various beta-cell lines is not yet available, the provided protocols and background information offer a solid framework for conducting such cross-validation studies.

Future research should focus on:

  • Directly comparing the dose-response of this compound on insulin secretion in MIN6, INS-1, and other relevant beta-cell lines.

  • Quantifying the protein expression levels of SUR1 and Kir6.2 in these cell lines to correlate with this compound's potency.

  • Performing detailed electrophysiological studies to compare the kinetics of this compound-induced KATP channel inhibition across different beta-cell models.

Such studies will provide a more complete picture of this compound's activity and aid in the selection of the most appropriate cellular models for diabetes research and drug development.

References

Confirming the renoprotective effects of Gliquidone in comparative studies

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth comparison of Gliquidone's efficacy in protecting kidney function against established and novel therapeutic agents for diabetic nephropathy.

For researchers and drug development professionals navigating the landscape of diabetic kidney disease therapies, this guide provides a comparative analysis of this compound, a second-generation sulfonylurea, against other key drug classes. While direct head-to-head clinical trials with newer agents are lacking, this document synthesizes available preclinical and clinical data to offer a comprehensive overview of this compound's renoprotective effects and mechanisms in contrast to angiotensin receptor blockers (ARBs), thiazolidinediones (TZDs), SGLT2 inhibitors, and GLP-1 receptor agonists.

This compound vs. Irbesartan: Preclinical Evidence

A key preclinical study provides a direct comparison of this compound with the ARB Irbesartan in a KKAy mouse model of diabetic nephropathy. The findings suggest that high-dose this compound exhibits renoprotective effects comparable to Irbesartan.[1]

Comparative Efficacy Data
ParameterControl (Diabetic Model)This compound (Low Dose)This compound (Medium Dose)This compound (High Dose)Irbesartan
Urinary Protein (mg/24h) HighReducedReducedSignificantly ReducedSignificantly Reduced
Blood Urea Nitrogen (BUN) (mmol/L) ElevatedLowerLowerSignificantly LowerSignificantly Lower
Serum Creatinine (Scr) (µmol/L) ElevatedLowerLowerSignificantly LowerSignificantly Lower
Serum Triglyceride (TG) (mmol/L) ElevatedReducedReducedSignificantly ReducedSignificantly Reduced
Nitric Oxide (NO) (µmol/g prot) LowIncreasedIncreasedSignificantly IncreasedSignificantly Increased
Superoxide Dismutase (SOD) (U/mg prot) LowIncreasedIncreasedSignificantly IncreasedSignificantly Increased
Malondialdehyde (MDA) (nmol/mg prot) HighDecreasedDecreasedSignificantly DecreasedSignificantly Decreased

Source: Data synthesized from a study on KKAy mice with diabetic nephropathy.[1]

Experimental Protocol: Animal Study
  • Animal Model: KKAy mice were used to establish a model of diabetic nephropathy.

  • Treatment Groups: Mice were divided into a normal control group, a diabetic model group, low, medium, and high-dose this compound groups, and an Irbesartan positive control group.

  • Intervention: this compound and Irbesartan were administered for a specified period.

  • Assessments: 24-hour urinary protein, serum levels of BUN, creatinine, and triglycerides were measured. Kidney tissue was analyzed for levels of NO, SOD, and MDA.[1]

Signaling Pathway: Notch/Snail1 Inhibition

This compound's renoprotective effect in this model was linked to the inhibition of the Notch/Snail1 signaling pathway, which is implicated in renal interstitial fibrosis.[1]

Gliquidone_Notch_Pathway cluster_this compound This compound cluster_pathway Notch/Snail1 Signaling Pathway cluster_fibrosis Renal Interstitial Fibrosis This compound This compound Jagged1 Jagged1 This compound->Jagged1 Inhibits Notch1 Notch1 Jagged1->Notch1 hes1 hes1 Notch1->hes1 Snail1 Snail1 hes1->Snail1 alphaSMA α-SMA (Fibrosis Marker) Snail1->alphaSMA Promotes Ecadherin E-cadherin (Epithelial Marker) Snail1->Ecadherin Inhibits

Caption: this compound inhibits the Notch/Snail1 pathway, reducing fibrosis.

This compound vs. Rosiglitazone: Post-Transplant Diabetes

In a retrospective study of patients with new-onset diabetes after kidney transplantation, this compound demonstrated comparable efficacy to Rosiglitazone in improving glycemic control.[2]

Comparative Efficacy Data
ParameterThis compoundRosiglitazone
Mean Fasting Blood Glucose (mg/dL) - Baseline 154 +/- 62Not specified
Mean Fasting Blood Glucose (mg/dL) - Post-treatment 120 +/- 30Not specified
Treatment Success Rate 62%71% (p=0.39)

Source: Retrospective study in Caucasian patients with new-onset diabetes after renal transplantation.[2][3]

Experimental Protocol: Retrospective Human Study
  • Patient Population: 47 Caucasian patients with new-onset diabetes mellitus (NODM) after renal transplantation receiving this compound and a control group of 28 patients receiving Rosiglitazone.

  • Treatment: this compound was administered at a dose range of 15-105 mg/day for at least 6 months.

  • Primary Outcome: Successful treatment was defined as a significant improvement in fasting blood glucose (FBG) concentrations and HbA1c < 7% without the need for other antidiabetic agents.[2][3]

Comparative Landscape with Newer Antidiabetic Agents

While direct comparative trials are not available, this section provides an overview of the renoprotective effects of SGLT2 inhibitors and GLP-1 receptor agonists based on extensive clinical trial data.

SGLT2 Inhibitors

Sodium-glucose cotransporter-2 (SGLT2) inhibitors have emerged as a cornerstone in the management of diabetic kidney disease, demonstrating significant renoprotective benefits in large-scale clinical trials.[4][5][6]

Key Renoprotective Effects:

  • Reduction in Albuminuria: Consistently shown to reduce urinary albumin-to-creatinine ratio (UACR).[6]

  • Slowing eGFR Decline: Proven to slow the rate of decline in estimated glomerular filtration rate (eGFR).[5]

  • Reduced Risk of Kidney Failure: Significantly lower the risk of progression to end-stage kidney disease.[4]

Mechanism of Action: The primary mechanism involves inducing glycosuria, which leads to a reduction in intraglomerular pressure through tubuloglomerular feedback.[7] Other proposed mechanisms include anti-inflammatory and anti-fibrotic effects.[6]

SGLT2i_Mechanism SGLT2i SGLT2 Inhibitors GlucoseReabsorption Glucose & Na+ Reabsorption SGLT2i->GlucoseReabsorption Inhibit NaClDelivery Increased NaCl Delivery SGLT2i->NaClDelivery Leads to ProximalTubule Proximal Tubule MaculaDensa Macula Densa TGF Tubuloglomerular Feedback MaculaDensa->TGF Activates NaClDelivery->MaculaDensa Sensed by AfferentArteriole Afferent Arteriole Constriction TGF->AfferentArteriole IntraglomerularPressure Reduced Intraglomerular Pressure AfferentArteriole->IntraglomerularPressure Renoprotection Renoprotection IntraglomerularPressure->Renoprotection

Caption: SGLT2 inhibitors reduce intraglomerular pressure via tubuloglomerular feedback.

GLP-1 Receptor Agonists

Glucagon-like peptide-1 (GLP-1) receptor agonists have also demonstrated significant benefits for patients with diabetic kidney disease, primarily through reductions in albuminuria.[8][9][10]

Key Renoprotective Effects:

  • Significant Reduction in Albuminuria: A primary and consistent finding across numerous clinical trials.[9][10]

  • Slowing of eGFR Decline: Some studies suggest a modest effect on slowing the decline of eGFR.[10]

  • Cardiovascular Benefits: Offer potent cardiovascular risk reduction, which is closely linked to kidney health.[9]

Mechanism of Action: The renoprotective mechanisms are multifactorial and include anti-inflammatory effects, reduction of oxidative stress, and natriuresis.[11]

GLP1RA_Mechanism GLP1RA GLP-1 Receptor Agonists Inflammation Inflammation GLP1RA->Inflammation Reduce OxidativeStress Oxidative Stress GLP1RA->OxidativeStress Reduce Natriuresis Natriuresis GLP1RA->Natriuresis Promote Renoprotection Renoprotection RenalHemodynamics Improved Renal Hemodynamics Natriuresis->RenalHemodynamics RenalHemodynamics->Renoprotection

Caption: GLP-1 RAs exert renoprotective effects through multiple mechanisms.

Conclusion

This compound has demonstrated renoprotective effects in preclinical models, with efficacy comparable to the established ARB, Irbesartan. Its mechanism appears to involve the inhibition of fibrotic pathways and reduction of oxidative stress.[1] Clinical data in specific populations, such as post-kidney transplant patients, show good glycemic control.[2] However, the body of evidence for this compound's renoprotective effects is not as extensive as that for the newer classes of antidiabetic drugs.

SGLT2 inhibitors and GLP-1 receptor agonists have robust clinical trial data demonstrating significant reductions in key renal outcomes, including albuminuria and eGFR decline, establishing them as standards of care for patients with diabetic kidney disease.[4][5][6][8][9][10]

For researchers and clinicians, the choice of therapy will depend on the specific patient profile, the desired therapeutic endpoints, and the strength of the available clinical evidence. While this compound remains a viable option for glycemic control, particularly in patients with renal impairment due to its primary biliary excretion, the profound and well-documented renoprotective benefits of SGLT2 inhibitors and GLP-1 receptor agonists position them as preferred agents for comprehensive cardiorenal risk reduction in the majority of patients with diabetic nephropathy. Further direct comparative studies would be valuable to more definitively place this compound within the modern therapeutic arsenal for diabetic kidney disease.

References

Gliquidone's Selectivity for Pancreatic vs. Cardiovascular K-ATP Channels: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of gliquidone's selectivity for pancreatic ATP-sensitive potassium (K-ATP) channels versus their cardiovascular counterparts. The information is supported by experimental data, detailed methodologies, and visual representations of the relevant signaling pathways to aid in research and drug development.

Executive Summary

Sulfonylureas, a class of drugs used to treat type 2 diabetes, exert their therapeutic effect by inhibiting K-ATP channels in pancreatic β-cells, leading to insulin secretion. However, the presence of K-ATP channels in cardiovascular tissues raises concerns about potential off-target effects. This guide focuses on this compound, a second-generation sulfonylurea, and its selectivity profile compared to other commonly used sulfonylureas. Experimental data demonstrates that this compound exhibits a higher selectivity for pancreatic K-ATP channels over those in cardiomyocytes and vascular smooth muscle cells compared to other sulfonylureas like glibenclamide. This suggests a potentially lower risk of cardiovascular side effects.

Comparative Selectivity Data

The selectivity of this compound and other sulfonylureas for different K-ATP channel subtypes is quantified by comparing their half-maximal inhibitory concentrations (IC50) in various cell types. A lower IC50 value indicates a higher potency of inhibition. The following tables summarize the IC50 values from a key comparative study.

Table 1: IC50 Values of Sulfonylureas on Pancreatic β-Cell K-ATP Channels (SUR1/Kir6.2)

CompoundCell LineIC50 (μM)
This compoundHIT-T150.45[1]
GlibenclamideHIT-T150.03[1]
GliclazideHIT-T151.21[1]

Table 2: IC50 Values of Sulfonylureas on Cardiomyocyte K-ATP Channels (SUR2A/Kir6.2)

CompoundCell TypeIC50 (μM)
This compoundRat Cardiomyocytes119.1[1]
GlibenclamideRat Cardiomyocytes0.01[1]

Table 3: IC50 Values of Sulfonylureas on Vascular Smooth Muscle Cell K-ATP Channels (SUR2B/Kir6.1 or Kir6.2)

CompoundCell TypeIC50 (μM)
This compoundRat Vascular Smooth Muscle Cells149.7[1]
GlibenclamideRat Vascular Smooth Muscle Cells0.09[1]

Data Interpretation:

Signaling Pathways

The differential effects of this compound on pancreatic and cardiovascular tissues are rooted in the distinct signaling pathways initiated by the modulation of K-ATP channels.

Pancreatic β-Cell: Insulin Secretion Pathway

In pancreatic β-cells, the K-ATP channel is composed of the SUR1 and Kir6.2 subunits. Its inhibition by this compound is the primary mechanism for stimulating insulin secretion.

pancreatic_pathway cluster_cell Pancreatic β-Cell Glucose Glucose Metabolism Metabolism Glucose->Metabolism ATP_ADP ↑ ATP/ADP Ratio Metabolism->ATP_ADP K_ATP K-ATP Channel (SUR1/Kir6.2) ATP_ADP->K_ATP Inhibits Depolarization Membrane Depolarization K_ATP->Depolarization Leads to This compound This compound This compound->K_ATP Inhibits Ca_channel Voltage-gated Ca²⁺ Channel Depolarization->Ca_channel Activates Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx Insulin_secretion Insulin Secretion Ca_influx->Insulin_secretion Triggers

Caption: this compound-mediated inhibition of pancreatic K-ATP channels.

Cardiovascular Cell: Cardioprotection and Vasodilation Pathways

In the cardiovascular system, K-ATP channels, composed of SUR2A/Kir6.2 in cardiomyocytes and SUR2B/Kir6.1 or Kir6.2 in vascular smooth muscle cells, play roles in cardioprotection and vasodilation. Their inhibition can interfere with these protective mechanisms.

cardiovascular_pathway cluster_cardiomyocyte Cardiomyocyte cluster_vsmc Vascular Smooth Muscle Cell Ischemia Ischemia ATP_low ↓ ATP Ischemia->ATP_low K_ATP_cardiac K-ATP Channel (SUR2A/Kir6.2) ATP_low->K_ATP_cardiac Activates Hyperpolarization_c Hyperpolarization K_ATP_cardiac->Hyperpolarization_c Ca_overload ↓ Ca²⁺ Overload Hyperpolarization_c->Ca_overload Cardioprotection Cardioprotection Ca_overload->Cardioprotection Gliquidone_c This compound (Low Affinity) Gliquidone_c->K_ATP_cardiac Weakly Inhibits Vasodilators Vasodilators K_ATP_vsmc K-ATP Channel (SUR2B/Kir6.x) Vasodilators->K_ATP_vsmc Activates Hyperpolarization_v Hyperpolarization K_ATP_vsmc->Hyperpolarization_v Ca_channel_v Voltage-gated Ca²⁺ Channel Hyperpolarization_v->Ca_channel_v Inactivates Ca_influx_v ↓ Ca²⁺ Influx Ca_channel_v->Ca_influx_v Vasodilation Vasodilation Ca_influx_v->Vasodilation Gliquidone_v This compound (Low Affinity) Gliquidone_v->K_ATP_vsmc Weakly Inhibits

Caption: this compound's limited effect on cardiovascular K-ATP channels.

Experimental Protocols

The following is a representative experimental protocol for determining the IC50 of sulfonylureas on K-ATP channels using the whole-cell patch-clamp technique. This protocol is based on standard methodologies and is similar to that likely employed in the key cited study.

Cell Preparation
  • Pancreatic β-Cells: The hamster insulinoma tumor (HIT-T15) cell line is cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are seeded onto glass coverslips.

  • Cardiomyocytes: Ventricular myocytes are isolated from adult Sprague-Dawley rats by enzymatic digestion using a Langendorff perfusion system with collagenase and protease. Isolated myocytes are plated on laminin-coated glass coverslips.

  • Vascular Smooth Muscle Cells (VSMCs): Aortic smooth muscle cells are isolated from adult Sprague-Dawley rats using enzymatic digestion with collagenase and elastase. Cells are cultured in DMEM supplemented with 10% fetal bovine serum.

Electrophysiological Recordings
  • Technique: Whole-cell currents are recorded using the patch-clamp technique with an amplifier and data acquisition system.

  • Pipettes: Borosilicate glass pipettes are pulled to a resistance of 3-5 MΩ when filled with the intracellular solution.

  • Solutions:

    • Extracellular (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose (pH adjusted to 7.4 with NaOH).

    • Intracellular (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 10 EGTA, and 3 Mg-ATP (pH adjusted to 7.2 with KOH).

  • Recording Procedure:

    • A gigaohm seal is formed between the patch pipette and the cell membrane.

    • The cell membrane is ruptured to achieve the whole-cell configuration.

    • The cell is held at a holding potential of -70 mV.

    • Voltage steps are applied to elicit K-ATP channel currents. A typical protocol involves stepping from the holding potential to various test potentials (e.g., from -120 mV to +60 mV).

    • To activate K-ATP channels, the intracellular solution contains a low concentration of ATP (e.g., 0.1 mM) or a K-ATP channel opener like diazoxide is added to the bath solution.

    • This compound, glibenclamide, or gliclazide are applied at various concentrations to the bath solution to determine their inhibitory effects on the K-ATP current.

Data Analysis
  • The peak K-ATP current at a specific voltage (e.g., 0 mV) is measured before and after the application of the sulfonylurea.

  • The percentage of inhibition is calculated for each concentration.

  • The concentration-response data are fitted to the Hill equation to determine the IC50 value.

experimental_workflow Cell_Prep Cell Preparation (Pancreatic, Cardiac, Vascular) Patch_Clamp Whole-Cell Patch Clamp Recording Cell_Prep->Patch_Clamp Drug_Application Application of Sulfonylureas (Concentration Gradient) Patch_Clamp->Drug_Application Data_Acquisition K-ATP Current Measurement Drug_Application->Data_Acquisition Data_Analysis IC50 Calculation (Hill Equation) Data_Acquisition->Data_Analysis Comparison Selectivity Comparison Data_Analysis->Comparison

Caption: Workflow for determining sulfonylurea selectivity on K-ATP channels.

Conclusion

References

Unveiling the Extrapancreatic Actions of Gliquidone: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the extrapancreatic effects of Gliquidone, supported by experimental data from knockout models. We delve into the molecular pathways and present a clear comparison with alternative therapies, offering insights into this compound's potential beyond its well-established role in pancreatic insulin secretion.

This compound, a second-generation sulfonylurea, has long been a staple in the management of type 2 diabetes. Its primary mechanism of action is the stimulation of insulin release from pancreatic β-cells by blocking ATP-sensitive potassium (K-ATP) channels. However, a growing body of evidence suggests that this compound exerts significant effects outside the pancreas, contributing to its overall glucose-lowering efficacy. This guide focuses on validating these extrapancreatic effects, particularly in the context of knockout models that allow for the isolation of these actions from its pancreatic effects.

Comparative Analysis of this compound's Extrapancreatic Effects in SUR1 Knockout Models

A pivotal study utilizing sulfonylurea receptor 1 (SUR1) knockout (Sur1-/-) rats has provided direct evidence of this compound's extrapancreatic actions. The SUR1 subunit is a key component of the K-ATP channel in pancreatic β-cells, and its absence effectively eliminates the primary site of action for sulfonylureas in insulin secretion. In this model, streptozotocin-induced diabetic Sur1-/- rats were treated with this compound, Metformin, or saline for eight weeks to assess the K-ATP channel-independent effects.

The findings revealed that this compound significantly improved hepatic insulin sensitivity, a key extrapancreatic effect.[1] This was demonstrated by a decrease in fasting blood glucose (FBG) and an increase in overall insulin sensitivity, as measured by intraperitoneal glucose tolerance tests (IPGTT), intraperitoneal insulin tolerance tests (IPITT), and hyperinsulinemic-euglycemic clamps.[1]

Table 1: Comparative Efficacy of this compound and Metformin on Glucose Homeostasis in Diabetic Sur1-/- Rats

ParameterThis compound TreatmentMetformin TreatmentSaline Control
Fasting Blood Glucose (FBG) DecreasedDecreased (more significant than this compound)No significant change
Insulin Sensitivity (IPITT & Euglycemic Clamp) IncreasedIncreased (more significant than this compound)No significant change
Hepatic Glycogen Storage IncreasedIncreasedNo significant change
Hepatic Gluconeogenesis DecreasedDecreasedNo significant change

Note: This table provides a qualitative summary based on the available study abstract. Specific quantitative data with mean and standard deviation are pending access to the full-text publication.

Mechanistic Insights: The Role of the AKT Signaling Pathway

The study in Sur1-/- rats elucidated that this compound's beneficial effects on hepatic glucose metabolism are associated with the activation of the AKT signaling pathway.[1] AKT, also known as protein kinase B, is a central node in the insulin signaling cascade. Its activation in the liver leads to a cascade of downstream events that promote glucose uptake and storage while inhibiting glucose production.

Specifically, activated AKT is known to:

  • Promote Glycogen Synthesis: By phosphorylating and inactivating glycogen synthase kinase 3 (GSK-3), which in turn leads to the activation of glycogen synthase.

  • Inhibit Gluconeogenesis: By phosphorylating and excluding the transcription factor FoxO1 from the nucleus, thereby repressing the expression of key gluconeogenic enzymes such as phosphoenolpyruvate carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase).

The activation of AKT by this compound in a SUR1-independent manner underscores a significant extrapancreatic mechanism contributing to its antihyperglycemic effect.

Gliquidone_Extrapancreatic_Signaling This compound This compound Extrapancreatic_Target Extrapancreatic Target (K-ATP Channel Independent) This compound->Extrapancreatic_Target Binds to AKT AKT (Protein Kinase B) Extrapancreatic_Target->AKT Activates GSK3 GSK-3 AKT->GSK3 Inhibits FoxO1 FoxO1 AKT->FoxO1 Inhibits Glycogen_Synthase Glycogen Synthase GSK3->Glycogen_Synthase Inhibits Glycogen_Synthesis Increased Glycogen Synthesis Glycogen_Synthase->Glycogen_Synthesis Gluconeogenic_Enzymes Gluconeogenic Enzymes (PEPCK, G6Pase) FoxO1->Gluconeogenic_Enzymes Promotes Expression Gluconeogenesis Decreased Gluconeogenesis Gluconeogenic_Enzymes->Gluconeogenesis

Caption: this compound's extrapancreatic signaling pathway in hepatocytes.

Comparison with Other Sulfonylureas: A Focus on SUR Subtype Selectivity

The extrapancreatic effects of sulfonylureas are also influenced by their differential affinities for the two subtypes of the sulfonylurea receptor: SUR1, predominantly found in pancreatic β-cells, and SUR2, which is expressed in cardiac and smooth muscle. This compound exhibits a higher selectivity for SUR1 over SUR2 subunits compared to other sulfonylureas like Glibenclamide.

This selectivity profile is clinically significant. The blockade of SUR2 in cardiovascular tissue by non-selective sulfonylureas can interfere with the protective mechanism of ischemic preconditioning. This compound's higher selectivity for SUR1 suggests a potentially lower risk of cardiovascular side effects compared to less selective agents.

Table 2: Comparative Selectivity of Sulfonylureas for SUR Subtypes

SulfonylureaSUR1 Affinity (Pancreatic)SUR2 Affinity (Cardiovascular/Smooth Muscle)Selectivity Ratio (SUR1/SUR2)
This compound ModerateLowHigh
Glibenclamide HighHighLow
Gliclazide HighLowHigh

Note: This table provides a qualitative comparison based on available literature. Specific IC50 values may vary across different studies.

Experimental Protocols

A detailed understanding of the methodologies used to validate these extrapancreatic effects is crucial for researchers.

1. Generation of SUR1 Knockout (Sur1-/-) Rat Model:

  • Technique: Transcription Activator-Like Effector Nuclease (TALEN) technology was employed to induce a frameshift mutation in the Abcc8 gene (encoding SUR1) in Sprague-Dawley rats.

  • Verification: Genotyping was performed using PCR and sequencing to confirm the knockout of the SUR1 gene.

2. Induction of Diabetes in Sur1-/- Rats:

  • Method: A combination of a high-fat diet for several weeks followed by a low dose of streptozotocin (STZ) injection is used to induce a type 2 diabetes-like phenotype with insulin resistance and relative insulin deficiency.

3. Hyperinsulinemic-Euglycemic Clamp:

  • Objective: To assess whole-body insulin sensitivity.

  • Procedure:

    • Surgical implantation of catheters into the jugular vein (for infusions) and carotid artery (for blood sampling).

    • A continuous infusion of insulin is administered to achieve a state of hyperinsulinemia.

    • A variable infusion of glucose is simultaneously administered to maintain blood glucose at a normal (euglycemic) level.

    • The glucose infusion rate (GIR) required to maintain euglycemia is a direct measure of insulin sensitivity. A higher GIR indicates greater insulin sensitivity.

Euglycemic_Clamp_Workflow Start Start Insulin_Infusion Constant Insulin Infusion Start->Insulin_Infusion Glucose_Infusion Variable Glucose Infusion Start->Glucose_Infusion Rat SUR1 Knockout Rat Insulin_Infusion->Rat Glucose_Infusion->Rat Blood_Sampling Arterial Blood Sampling (Every 5-10 min) Rat->Blood_Sampling Glucose_Measurement Blood Glucose Measurement Blood_Sampling->Glucose_Measurement Adjust_GIR Adjust Glucose Infusion Rate (GIR) Glucose_Measurement->Adjust_GIR Adjust_GIR->Glucose_Infusion Feedback Loop End End Adjust_GIR->End Euglycemia Maintained

Caption: Workflow of the hyperinsulinemic-euglycemic clamp experiment.

4. Intraperitoneal Glucose and Insulin Tolerance Tests (IPGTT & IPITT):

  • IPGTT: After a period of fasting, a bolus of glucose is injected intraperitoneally. Blood glucose levels are then measured at regular intervals to assess the animal's ability to clear glucose from the circulation.

  • IPITT: Following a short fast, a bolus of insulin is injected intraperitoneally. Blood glucose levels are monitored over time to determine the rate of glucose disposal in response to insulin.

Conclusion

The evidence from knockout models strongly supports the existence of significant extrapancreatic effects of this compound. Its ability to improve hepatic insulin sensitivity through a SUR1-independent mechanism, likely involving the activation of the AKT signaling pathway, positions it as a sulfonylurea with a dual mode of action. Furthermore, its favorable selectivity profile for SUR1 over SUR2 may offer a better cardiovascular safety profile compared to less selective sulfonylureas. For researchers and drug development professionals, these findings highlight the potential for further investigation into the nuanced mechanisms of this compound and the development of novel therapies that target these extrapancreatic pathways to improve glycemic control in type 2 diabetes.

References

Safety Operating Guide

Proper Disposal of Gliquidone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical information for the proper disposal of gliquidone, a sulfonylurea compound used in research and pharmaceutical development. The following procedures are designed to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat.[1] In case of accidental spillage, contain the spill and collect the material appropriately.[1] Avoid raising dust and ensure adequate ventilation.[1]

This compound Waste Classification

Proper disposal of this compound begins with its correct classification as a pharmaceutical waste. While this compound itself is not specifically listed as a hazardous waste under the Resource Conservation and Recovery Act (RCRA), it is imperative to consult local, state, and federal regulations to determine the appropriate waste stream.[2] Pharmaceutical waste is broadly categorized as hazardous or non-hazardous.[2][3]

Key Considerations for Classification:

  • Toxicity: Some pharmaceuticals are classified as hazardous due to their toxicity.[4]

  • Characteristics: A waste may be considered hazardous if it exhibits characteristics such as ignitability, corrosivity, reactivity, or toxicity.[2]

For laboratory purposes, it is best practice to manage unwanted this compound as a chemical waste to ensure its safe destruction.[4]

Step-by-Step Disposal Procedures for this compound Waste

The following steps outline the recommended procedure for the disposal of this compound from a research or drug development setting.

Step 1: Segregation of Waste Proper segregation is critical to ensure safe and compliant disposal.[3]

  • Solid this compound Waste: This includes expired or unwanted pure this compound, contaminated lab materials (e.g., weighing paper, gloves, bench paper), and any spill cleanup materials.

  • Liquid this compound Waste: This includes solutions containing this compound.

  • Sharps: Any needles or syringes used for handling this compound solutions must be disposed of in a designated sharps container.[5]

Step 2: Containerization and Labeling

  • Place solid this compound waste into a designated, leak-proof, and clearly labeled chemical waste container.[1]

  • Collect liquid this compound waste in a separate, compatible, and sealed container.

  • All containers must be clearly labeled with "Hazardous Waste" (or as required by your institution) and the specific contents, including "this compound."

Step 3: Storage

  • Store waste containers in a designated, secure area away from general laboratory traffic.[6]

  • Ensure the storage area is cool, dry, and well-ventilated.[6]

Step 4: Disposal

  • Arrange for the collection of the chemical waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Never dispose of this compound down the drain or in the regular trash.[2][7] The U.S. Environmental Protection Agency (EPA) strongly advises against flushing pharmaceuticals due to their potential to contaminate water systems.[2]

Experimental Protocol for Spillage Decontamination

In the event of a this compound spill, the following protocol should be followed:

  • Ensure Personal Safety: Wear appropriate PPE, including a respirator if dust is generated.[1]

  • Ventilate the Area: If safe to do so, increase ventilation in the spill area.

  • Contain the Spill: Prevent the spread of the powder or liquid.

  • Clean-up:

    • For solid spills, carefully sweep or vacuum the material. Avoid creating dust.

    • For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand).

  • Collect Waste: Place all contaminated materials, including cleaning supplies and contaminated PPE, into a designated chemical waste container.[1]

  • Decontaminate the Area: Clean the spill surface with soap and water.[1]

  • Seek Medical Attention if Necessary: If there is any exposure to the skin or eyes, wash the affected area immediately and seek medical advice.[1]

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.

GliquidoneDisposalWorkflow start Start: this compound Waste Generation assess_waste Assess Waste Type start->assess_waste segregate Segregate Waste Streams assess_waste->segregate solid_waste Solid Waste (Pure this compound, Contaminated Materials) containerize_solid Containerize in Labeled Chemical Waste Bin solid_waste->containerize_solid liquid_waste Liquid Waste (this compound Solutions) containerize_liquid Containerize in Labeled Liquid Waste Bottle liquid_waste->containerize_liquid sharps_waste Sharps Waste (Needles, Syringes) containerize_sharps Place in Puncture-Proof Sharps Container sharps_waste->containerize_sharps segregate->solid_waste Solid segregate->liquid_waste Liquid segregate->sharps_waste Sharps store Store in Designated Secure Area containerize_solid->store containerize_liquid->store containerize_sharps->store contact_ehs Contact Environmental Health & Safety (EHS) for Pickup store->contact_ehs end End: Proper Disposal by Licensed Contractor contact_ehs->end

References

Safeguarding Your Research: A Comprehensive Guide to Handling Gliquidone

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides essential safety and logistical information for the handling and disposal of Gliquidone in a laboratory setting. Adherence to these guidelines is critical to ensure personnel safety and maintain a secure research environment. This compound, a second-generation sulfonylurea, requires careful handling due to its pharmacological activity.

Personal Protective Equipment (PPE)

The primary defense against exposure to this compound is the consistent and correct use of Personal Protective Equipment. The following PPE is mandatory when handling this compound powder or solutions.

PPE CategoryItemSpecifications and Use
Eye/Face Protection Safety GogglesWear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards to protect against splashes and airborne particles.
Hand Protection Chemical-Resistant GlovesWear chemical-impermeable gloves. Given this compound's solubility in organic solvents like DMSO and ethanol, nitrile or neoprene gloves are recommended. Always check the manufacturer's glove compatibility chart for the specific solvent being used. Discard and replace gloves immediately if they become contaminated.
Body Protection Laboratory CoatA standard laboratory coat should be worn to protect skin and clothing from contamination.
Respiratory Protection RespiratorIf engineering controls are not sufficient to maintain exposure below acceptable levels, or during activities with a high potential for aerosolization (e.g., weighing, preparing concentrated stock solutions), a NIOSH-approved respirator is required. The type of respirator should be selected based on a formal risk assessment.

Operational Plans: Safe Handling Protocols

A systematic approach to handling this compound is crucial to minimize exposure risk. The following step-by-step guidance should be integrated into your laboratory's Standard Operating Procedures (SOPs).

Engineering Controls
  • Ventilation: All handling of this compound powder, including weighing and reconstitution, must be performed in a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.

  • Containment: For procedures with a higher risk of generating dust or aerosols, consider using a glove box or an isolator.

Procedural Guidance
  • Preparation: Before handling, ensure the work area is clean and uncluttered. Assemble all necessary equipment and reagents.

  • Weighing:

    • Perform in a fume hood or containment enclosure.

    • Use a dedicated set of utensils (spatula, weigh boat).

    • Handle the powder gently to avoid creating dust.

  • Reconstitution:

    • This compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol.

    • Add the solvent slowly to the this compound powder to avoid splashing.

    • Cap the vial or container securely before mixing.

  • Post-Handling:

    • Thoroughly clean all surfaces and equipment that came into contact with this compound using an appropriate cleaning agent.

    • Wash hands thoroughly with soap and water after removing gloves.

Experimental Workflow for Handling this compound

GliquidoneHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don Personal Protective Equipment (PPE) B Prepare a clean work area in a fume hood A->B C Weigh this compound powder B->C D Reconstitute with appropriate solvent C->D E Perform experimental procedure D->E F Decontaminate work surfaces and equipment E->F G Dispose of waste in designated containers F->G H Remove PPE and wash hands thoroughly G->H

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体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。